2-Chloro-4-hydroxybenzamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c8-6-3-4(10)1-2-5(6)7(9)11/h1-3,10H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXGBFUHYIISYSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594205 | |
| Record name | 2-Chloro-4-hydroxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1046818-83-0 | |
| Record name | 2-Chloro-4-hydroxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-4-hydroxybenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-4-hydroxybenzamide (CAS No. 1046818-83-0), a substituted aromatic amide of interest in medicinal chemistry and organic synthesis. While experimental data for this specific compound is limited in publicly available literature, this document consolidates available information and provides expert insights based on the chemistry of analogous compounds. This guide covers the physicochemical properties, a plausible synthetic route, predicted analytical characteristics, potential biological activities, and safety considerations for this compound. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, as well as synthetic organic chemistry.
Chemical Identity and Physicochemical Properties
This compound is a benzamide derivative characterized by a chlorine atom at the 2-position and a hydroxyl group at the 4-position of the benzene ring.
| Property | Value | Source |
| CAS Number | 1046818-83-0 | [1][2] |
| Molecular Formula | C₇H₆ClNO₂ | [1][2] |
| Molecular Weight | 171.58 g/mol | [1][2] |
| IUPAC Name | This compound | |
| SMILES | OC1=CC(Cl)=C(C(N)=O)C=C1 | [1] |
| Topological Polar Surface Area (TPSA) | 63.32 Ų | [1][2] |
| LogP (calculated) | 1.1445 | [1][2] |
| Hydrogen Bond Donors | 2 | [1][2] |
| Hydrogen Bond Acceptors | 2 | [1][2] |
| Rotatable Bonds | 1 | [1][2] |
| Melting Point | Not available. For the related isomer, 5-Chloro-2-hydroxybenzamide (CAS 7120-43-6), the melting point is 223-226 °C.[3] | |
| Boiling Point | Not available. For the related isomer, 4-Chloro-2-hydroxybenzamide (CAS 37893-37-1), the boiling point is 312.90 °C.[4] | |
| Solubility | Expected to have limited solubility in water and moderate solubility in polar organic solvents like ethanol, acetone, and DMSO, similar to other hydroxybenzamides.[5][6] |
Expert Insight: The presence of both a hydrogen bond donor (hydroxyl and amide groups) and an acceptor (carbonyl and hydroxyl oxygens) suggests that this compound will exhibit intermolecular hydrogen bonding, likely resulting in a relatively high melting point for its molecular weight. The chlorine substituent will influence its electronic properties and lipophilicity.
Synthesis and Reaction Chemistry
A common and effective method involves the conversion of the carboxylic acid to an acid chloride, followed by amidation.
Proposed Synthetic Workflow:
Caption: Proposed two-step synthesis of this compound.
Step-by-Step Experimental Protocol (Hypothetical):
Part A: Synthesis of 2-Chloro-4-hydroxybenzoyl Chloride
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-Chloro-4-hydroxybenzoic acid in a suitable anhydrous solvent (e.g., toluene or dichloromethane).
-
Addition of Chlorinating Agent: Slowly add thionyl chloride (SOCl₂) or oxalyl chloride (typically 1.2-1.5 equivalents) to the suspension at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added if oxalyl chloride is used.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours, or until the evolution of gas (HCl and SO₂) ceases. The progress of the reaction can be monitored by the disappearance of the starting material using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, remove the excess chlorinating agent and solvent under reduced pressure to obtain the crude 2-Chloro-4-hydroxybenzoyl chloride. This intermediate is often used immediately in the next step without further purification due to its reactivity.
Part B: Synthesis of this compound
-
Reaction Setup: Dissolve the crude 2-Chloro-4-hydroxybenzoyl chloride in an anhydrous aprotic solvent (e.g., tetrahydrofuran or dioxane) in a separate flask cooled in an ice bath.
-
Amidation: Slowly add an excess of a source of ammonia, such as a concentrated aqueous solution of ammonium hydroxide or by bubbling anhydrous ammonia gas through the solution, with vigorous stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Isolation and Purification: The product, this compound, is expected to precipitate out of the solution. Collect the solid by filtration, wash with cold water to remove any ammonium salts, and then with a non-polar solvent like hexane to remove non-polar impurities. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
Causality Behind Experimental Choices:
-
Choice of Chlorinating Agent: Thionyl chloride and oxalyl chloride are standard reagents for converting carboxylic acids to acid chlorides due to their high reactivity and the formation of gaseous byproducts that are easily removed.
-
Anhydrous Conditions: The use of anhydrous solvents is critical to prevent the hydrolysis of the highly reactive acid chloride intermediate back to the carboxylic acid.
-
Excess Ammonia: An excess of ammonia is used to ensure the complete conversion of the acid chloride to the amide and to neutralize the hydrochloric acid byproduct generated during the reaction.
-
Recrystallization: This is a standard purification technique for solid organic compounds, which allows for the removal of impurities by exploiting differences in solubility.
Analytical Characterization (Predicted)
While experimental spectra for this compound are not available, its characteristic spectral features can be predicted based on its structure and data from analogous compounds.
1H NMR Spectroscopy (Predicted in DMSO-d6):
-
Aromatic Protons: Three protons in the aromatic region (approximately 6.8-7.8 ppm). The proton ortho to the hydroxyl group is expected to be the most upfield, while the proton ortho to the carbonyl group will be the most downfield. The coupling pattern will be complex due to the substitution pattern.
-
Amide Protons (-CONH2): Two broad singlets in the region of 7.0-8.0 ppm, which are exchangeable with D₂O.
-
Hydroxyl Proton (-OH): A broad singlet, typically downfield (around 10-12 ppm), which is also exchangeable with D₂O.
13C NMR Spectroscopy (Predicted in DMSO-d6):
-
Carbonyl Carbon (-C=O): A signal in the downfield region, typically around 165-170 ppm.
-
Aromatic Carbons: Six distinct signals in the aromatic region (approximately 115-160 ppm). The carbon bearing the hydroxyl group will be the most downfield, and the carbon bearing the chlorine atom will also be significantly shifted.
Infrared (IR) Spectroscopy (Predicted, KBr pellet):
-
O-H Stretch: A broad band in the region of 3200-3600 cm-1 corresponding to the hydroxyl group.
-
N-H Stretch: Two bands in the region of 3100-3500 cm-1 corresponding to the symmetric and asymmetric stretching of the primary amide.
-
C=O Stretch: A strong, sharp absorption band around 1640-1680 cm-1 for the amide carbonyl.
-
C-Cl Stretch: A band in the fingerprint region, typically around 600-800 cm-1.
-
Aromatic C=C Stretches: Multiple bands in the 1400-1600 cm-1 region.
Mass Spectrometry (Predicted, EI):
-
Molecular Ion (M+): A peak at m/z = 171, with a characteristic M+2 peak at m/z = 173 with approximately one-third the intensity due to the 37Cl isotope.
-
Fragmentation: Expect fragmentation patterns involving the loss of NH₂, CO, and Cl.
Potential Biological Activity and Applications
While there is no specific data on the biological activity of this compound, related chloro-substituted salicylanilides (2-hydroxy-N-phenylbenzamides) have demonstrated a wide range of pharmacological activities, including antibacterial, antimycobacterial, and antifungal properties.[1] The structural similarity of this compound to these compounds suggests that it may also possess antimicrobial properties.
Derivatives of 4- and 5-chloro-2-hydroxybenzamide have been investigated for their bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA).[8] This indicates that the chlorohydroxybenzamide scaffold is a promising starting point for the development of new antibacterial agents.
Potential Applications in Drug Development:
-
Lead Compound for Antimicrobial Agents: this compound could serve as a scaffold for the synthesis of a library of derivatives to be screened for antimicrobial activity.
-
Intermediate in Organic Synthesis: This compound can be a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.[9]
Safety and Handling
Specific toxicological data for this compound is not available. However, based on the hazard information for related compounds, it should be handled with care in a laboratory setting.[8]
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
GHS Hazard Statements for Related Compounds (e.g., 2-Chloro-N-(4-hydroxyphenyl)benzamide):
-
H315: Causes skin irritation.[8]
-
H319: Causes serious eye irritation.[8]
-
H335: May cause respiratory irritation.[8]
Conclusion
This compound is a chemical compound with potential applications in medicinal chemistry, particularly in the development of novel antimicrobial agents. While there is a notable lack of experimental data for this specific molecule, this guide has provided a comprehensive overview based on its chemical structure and the properties of analogous compounds. The proposed synthetic route and predicted analytical data offer a solid foundation for researchers to begin working with this compound. Further experimental investigation into its synthesis, characterization, biological activity, and toxicological profile is warranted to fully elucidate its potential.
References
- PubChem. 2-Chloro-N-(4-hydroxyphenyl)benzamide. [Link]
- PubChem. 2-Chloro-N-(4-hydroxyphenyl)benzamide - Safety and Hazards. [Link]
- Human Metabolome Database. 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0034170). [Link]
- Solubility of Things. 2-chloro-4-nitrobenzamide. [Link]
- The Royal Society of Chemistry.
- PubChem. 2-Chloro-4-hydroxybenzoic acid. [Link]
- PubChem. 2-Chloro-5-nitrobenzamide. [Link]
- Patsnap Eureka.
- NIST WebBook. 2,4-Dihydroxybenzamide. [Link]
- Scribd. All Name Reactions of Chemistry Class 12th Cbse & Isc PDF. [Link]
- Google Patents.
- PubChem. 5-(2-Chloroacetyl)-2-hydroxybenzamide. [Link]
- NIST WebBook. Benzoic acid, 5-chloro-2-hydroxy-. [Link]
- CAS Common Chemistry. 5-Chloro-2-hydroxybenzamide. [Link]
Sources
- 1. 1046818-83-0|this compound|BLD Pharm [bldpharm.com]
- 2. chemscene.com [chemscene.com]
- 3. echemi.com [echemi.com]
- 4. 4-Chloro-2-hydroxybenzamide | 37893-37-1 | MBA89337 [biosynth.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. sarchemlabs.com [sarchemlabs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 2-Chloro-N-(4-hydroxyphenyl)benzamide | C13H10ClNO2 | CID 587567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Chloro-4-hydroxybenzoic acid(56363-84-9) 1H NMR [m.chemicalbook.com]
structure and chemical properties of 2-Chloro-4-hydroxybenzamide
An In-depth Technical Guide to 2-Chloro-4-hydroxybenzamide for Advanced Research
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals engaged with this compound. It moves beyond a simple data sheet to provide in-depth insights into its chemical properties, synthesis, reactivity, and potential applications, grounded in established scientific principles.
Introduction and Strategic Importance
This compound is a substituted aromatic amide belonging to the salicylamide family of compounds. Its strategic importance lies in its molecular architecture: a trifunctional scaffold featuring a phenolic hydroxyl group, a primary amide, and a halogenated benzene ring. This unique combination of functional groups makes it a highly versatile building block and a valuable intermediate in the synthesis of more complex molecules with potential therapeutic or agrochemical applications.[1][2] Derivatives of the broader salicylanilide class, to which this compound is structurally related, are known to exhibit a wide spectrum of pharmacological activities, including antibacterial, antimycobacterial, and antifungal properties.[3] Understanding the core characteristics of this compound is therefore critical for leveraging its potential in discovery and development programs.
Core Physicochemical and Structural Properties
The utility of any chemical intermediate is fundamentally dictated by its physical and chemical properties. These parameters govern solubility, reactivity, and handling requirements.
Molecular Structure
The structure consists of a benzene ring substituted at position 1 with a carboxamide group, at position 2 with a chlorine atom, and at position 4 with a hydroxyl group. The ortho-chloro and para-hydroxyl substituents significantly influence the electronic properties and reactivity of the aromatic ring and the other functional groups.
Caption: Chemical structure of this compound.
Key Identifiers and Properties
A summary of the essential physicochemical data for this compound is provided below. These values are critical for experimental design, including reaction setup and purification strategies.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [4] |
| CAS Number | 1046818-83-0 | [4][5][6][7] |
| Molecular Formula | C₇H₆ClNO₂ | [4][6][7] |
| Molecular Weight | 171.58 g/mol | [4][5][7] |
| Appearance | Light yellow to yellow solid | [6] |
| Boiling Point | 320.5 ± 32.0 °C (Predicted) | [6] |
| Density | 1.447 ± 0.06 g/cm³ (Predicted) | [6] |
| pKa | 7.69 ± 0.18 (Predicted) | [6] |
| Solubility | Low solubility in water; soluble in polar organic solvents like DMSO and alcohols. | [8] |
| Storage | Sealed in a dry environment at room temperature. | [5][6] |
Synthesis and Reactivity Profile
A robust understanding of a molecule's synthesis and reactivity is paramount for its effective utilization as a chemical intermediate.
Proposed Synthetic Pathway
While specific literature detailing the synthesis of this compound is not abundant, a logical and established route can be proposed based on standard organic chemistry transformations for analogous compounds.[9] The most direct approach involves the amidation of 2-chloro-4-hydroxybenzoic acid.
The workflow involves two primary stages:
-
Activation of the Carboxylic Acid : The carboxylic acid is converted into a more reactive species, such as an acyl chloride, to facilitate nucleophilic attack by ammonia. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.
-
Amidation : The resulting acyl chloride is then reacted with an ammonia source (e.g., aqueous or gaseous ammonia) to form the primary amide. This reaction is typically exothermic and requires careful temperature control.
Caption: Proposed workflow for the synthesis of this compound.
Reactivity Insights
The reactivity of this compound is dictated by its three functional groups:
-
Phenolic Hydroxyl (-OH) : This group is weakly acidic and can be deprotonated by a suitable base to form a phenoxide, which is a potent nucleophile for O-alkylation or O-acylation reactions. This site is crucial for creating ether or ester derivatives.
-
Primary Amide (-CONH₂) : The amide bond is stable but can be hydrolyzed to the corresponding carboxylic acid under strong acidic or basic conditions with heating. The nitrogen can also participate in N-alkylation or condensation reactions, although this is less common than reactions at the phenolic site.
-
Aromatic Ring : The ring is subject to electrophilic aromatic substitution. The hydroxyl group is a strong activating group and is ortho-, para-directing, while the chloro and amide groups are deactivating. The positions ortho to the hydroxyl group (positions 3 and 5) are the most likely sites for further substitution.
Applications in Research and Development
The true value of this compound is realized in its application as a scaffold for generating novel compounds with specific biological activities.
Scaffold for Drug Discovery
Salicylamide derivatives are a well-established class of biologically active compounds.[3] this compound serves as a key starting material for creating libraries of new chemical entities. By modifying the hydroxyl and amide functionalities, researchers can systematically explore the structure-activity relationship (SAR) to optimize for desired pharmacological properties. Research has shown that related chloro-hydroxybenzamide structures possess significant in vitro activity against various bacterial and mycobacterial strains, sometimes exceeding the potency of standard drugs.[3]
Caption: Role as a versatile scaffold in medicinal chemistry.
Intermediate in Agrochemical Synthesis
Beyond pharmaceuticals, this compound is a precursor in the synthesis of agricultural chemicals.[1] Its structure can be incorporated into molecules designed as herbicides and fungicides, where the specific arrangement of substituents can confer selective toxicity to pests while maintaining safety for crops and the environment.
Analytical Characterization Protocol
Accurate characterization is essential for confirming the identity and purity of the synthesized compound. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.
Protocol: Purity Assessment by Reverse-Phase HPLC
-
Objective : To determine the purity of a synthesized batch of this compound.
-
Instrumentation : HPLC system with a UV-Vis detector.
-
Column : C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase :
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
-
Methodology :
-
Sample Preparation : Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
-
Gradient Elution :
-
Start with a linear gradient from 5% B to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B over 1 minute.
-
Equilibrate at 5% B for 2 minutes before the next injection.
-
-
Flow Rate : 1.0 mL/min.
-
Detection : Monitor at a wavelength of 254 nm.
-
Injection Volume : 10 µL.
-
-
Data Analysis : The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The identity can be confirmed by comparing the retention time to that of a certified reference standard.
Safety, Handling, and Storage
Adherence to safety protocols is non-negotiable when handling any chemical reagent.
-
Hazard Identification : The compound may be harmful if swallowed (H302). As with many substituted phenols and benzamides, it should be handled with care to avoid skin and eye irritation.
-
Personal Protective Equipment (PPE) : Always wear a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile).
-
Handling : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid creating dust.
-
Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6] Proper storage ensures the long-term stability and purity of the compound.
Conclusion
This compound is a chemical of significant interest due to its trifunctional nature, making it a valuable and versatile building block in synthetic chemistry. Its utility as a scaffold for developing novel pharmaceuticals and agrochemicals is well-supported by the known biological activities of the broader salicylamide class. The synthetic routes are accessible through standard organic methodologies, and its characterization can be robustly performed using techniques like HPLC. For research and development professionals, a thorough understanding of its properties, reactivity, and handling requirements is the foundation for unlocking its full potential in creating next-generation chemical innovations.
References
- PubChem. 2-Chloro-N-(4-hydroxyphenyl)benzamide.
- PubChem. N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide.
- CP Lab Safety. This compound, 96% Purity, C7H6ClNO2, 10 grams.
- African Rock Art. This compound.
- National Institutes of Health (NIH). Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides.
- Solubility of Things. 2-chloro-4-nitrobenzamide.
- ResearchGate. 2-Hydroxy-benzamide derivatives synthesis.
- MySkinRecipes. This compound.
- MDPI. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole.
- ResearchGate. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold.
- Google Patents. RU2465271C2 - 4-hydroxybenzamide drug derivatives.
- Walsh Medical Media. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
- PubChem. 3-Chloro-4-hydroxybenzamide.
- PubChem. 5-(2-Chloroacetyl)-2-hydroxybenzamide.
- CAS Common Chemistry. 5-Chloro-2-hydroxybenzamide.
- BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 11.
Sources
- 1. This compound [myskinrecipes.com]
- 2. 4-Chloro-2-hydroxybenzamide | 37893-37-1 | MBA89337 [biosynth.com]
- 3. Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. 1046818-83-0|this compound|BLD Pharm [bldpharm.com]
- 6. 1046818-83-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. calpaclab.com [calpaclab.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to 2-Chloro-4-hydroxybenzamide: Synthesis, Properties, and Potential Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry and drug development, the benzamide scaffold represents a privileged structure, forming the core of numerous therapeutic agents. Its synthetic tractability and ability to engage in various biological interactions have made it a focal point of research. This guide delves into the specifics of a particular derivative, 2-Chloro-4-hydroxybenzamide, providing a comprehensive overview of its chemical identity, synthesis, and potential as a valuable building block in the design of novel therapeutics. This document is intended to serve as a technical resource for researchers, offering both foundational knowledge and practical insights into the utility of this compound.
Part 1: Chemical Identity and Physicochemical Properties
IUPAC Name and Synonyms
The unequivocally correct nomenclature for the compound of interest, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is This compound .
To facilitate comprehensive literature and database searches, a compilation of its common synonyms and identifiers is provided below:
-
Systematic Name: this compound
-
CAS Number: 1046818-83-0[1]
-
Molecular Formula: C₇H₆ClNO₂[1]
-
Molecular Weight: 171.58 g/mol [1]
It is crucial to distinguish this compound from its isomers and other related compounds, as the specific substitution pattern on the benzene ring is a key determinant of its chemical and biological properties.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in Table 1. These parameters are essential for predicting its behavior in various experimental settings, including solubility, membrane permeability, and potential for intermolecular interactions.
| Property | Value (Predicted/Experimental) | Source |
| Boiling Point | 320.5 ± 32.0 °C (Predicted) | ChemicalBook |
| Density | 1.447 ± 0.06 g/cm³ (Predicted) | ChemicalBook |
| pKa | 7.69 ± 0.18 (Predicted) | ChemicalBook |
| LogP | 1.1445 (Predicted) | ChemScene[1] |
| Topological Polar Surface Area (TPSA) | 63.32 Ų (Predicted) | ChemScene[1] |
| Hydrogen Bond Donors | 2 (Predicted) | ChemScene[1] |
| Hydrogen Bond Acceptors | 2 (Predicted) | ChemScene[1] |
| Appearance | Light yellow to yellow solid | ChemicalBook |
Part 2: Synthesis and Characterization
Rationale for Synthetic Strategy
The most direct and logical synthetic route to this compound is through the amidation of its corresponding carboxylic acid, 2-chloro-4-hydroxybenzoic acid. This method is widely employed in organic synthesis due to its reliability and the commercial availability of the starting material. The conversion of a carboxylic acid to a primary amide can be achieved through several methods, with the formation of an activated acyl intermediate being a common and efficient strategy.
Proposed Synthetic Protocol
This protocol details a two-step process for the synthesis of this compound from 2-chloro-4-hydroxybenzoic acid.
The initial step involves the activation of the carboxylic acid by converting it to a more reactive acyl chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize the HCl and SO₂ byproducts), suspend 2-chloro-4-hydroxybenzoic acid (1 equivalent) in a suitable anhydrous solvent such as toluene. Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Reagent Addition: Slowly add thionyl chloride (approximately 1.2 equivalents) dropwise to the stirred suspension at room temperature.
-
Reaction: Upon completion of the addition, heat the mixture to reflux (approximately 30-65°C) for 2-5 hours, or until the evolution of gas ceases.
-
Work-up: Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-chloro-4-hydroxybenzoyl chloride. This intermediate is often used in the next step without further purification.
The crude acyl chloride is then reacted with an ammonia source to form the final product. This reaction is typically rapid and exothermic.
Experimental Protocol:
-
Reaction Setup: Dissolve the crude 2-chloro-4-hydroxybenzoyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) and cool the solution in an ice bath (0°C).
-
Reagent Addition: With vigorous stirring, slowly add an excess of concentrated aqueous ammonia or bubble anhydrous ammonia gas through the solution. A precipitate of this compound will form.
-
Reaction: After the ammonia addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 1-2 hours to ensure complete reaction.
-
Isolation and Purification: Collect the solid product by filtration. Wash the solid thoroughly with cold water to remove any ammonium chloride byproduct. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.
Diagram of the Synthetic Workflow:
Caption: Proposed two-step synthesis of this compound.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amide protons, and the hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the positions of the chloro, hydroxyl, and benzamide groups. The amide protons may appear as a broad singlet, and the hydroxyl proton signal is also expected to be a singlet. The exact chemical shifts will be solvent-dependent.
-
¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the amide group will have a characteristic downfield chemical shift.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 171.58 g/mol . The presence of a chlorine atom will result in a characteristic M+2 isotope peak with an intensity of approximately one-third of the molecular ion peak.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group, the N-H stretches of the amide group, and the C=O stretch of the amide carbonyl.
Part 3: Potential Applications in Drug Discovery and Development
The this compound scaffold holds significant potential as a starting point for the development of novel therapeutic agents due to the known biological activities of related compounds.
Antimicrobial Activity
Derivatives of chloro-substituted hydroxybenzamides have demonstrated promising antimicrobial properties. Specifically, certain 4- and 5-chloro-2-hydroxy-N-substituted benzamides have shown bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections[2]. The presence of the chloro and hydroxyl groups on the benzamide ring is believed to contribute to their mechanism of action, which may involve the disruption of bacterial cell membranes or the inhibition of essential enzymes. The core structure of this compound provides a key building block for the synthesis of libraries of compounds to be screened for enhanced antimicrobial potency and a broader spectrum of activity.
Enzyme Inhibition
Benzamide derivatives are known to act as inhibitors for a variety of enzymes. For instance, some sulfonamide-containing benzamides have shown inhibitory activity against carbonic anhydrase and acetylcholinesterase, enzymes implicated in various diseases[3]. The structural features of this compound, including its potential for hydrogen bonding and halogen bonding, make it a candidate for targeting the active sites of various enzymes. Further derivatization of the amide nitrogen or the hydroxyl group could lead to the development of potent and selective enzyme inhibitors for therapeutic targets in areas such as oncology, inflammation, and neurodegenerative diseases.
Logical Relationship of Properties to Applications:
Caption: Interplay of properties and potential applications.
Conclusion
This compound is a synthetically accessible compound with a promising profile for applications in drug discovery. Its structural features, combined with the known biological activities of related benzamide derivatives, position it as a valuable starting point for the development of new antimicrobial agents and enzyme inhibitors. This technical guide provides a foundational understanding of its chemical identity, a plausible and detailed synthetic route, and a rationale for its potential in medicinal chemistry. Further research into the specific biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.
References
- PubChem. 2-Chloro-N-(4-hydroxyphenyl)benzamide.
- Zadrazilova, I., et al. In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA.
- Gul, S., et al. Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35:1, 1336-1344, 2020.
Sources
- 1. chemscene.com [chemscene.com]
- 2. In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
solubility and stability of 2-Chloro-4-hydroxybenzamide
An In-Depth Technical Guide to the Solubility and Stability of 2-Chloro-4-hydroxybenzamide
Foreword for the Researcher
In the landscape of drug discovery and development, a thorough understanding of a molecule's fundamental physicochemical properties is not merely a preliminary step but the very bedrock upon which successful formulation, efficacy, and safety are built. This guide is dedicated to this compound, a compound of interest whose journey from a laboratory curiosity to a potential therapeutic agent is contingent on a deep appreciation of its solubility and stability. As direct, comprehensive experimental data for this specific molecule is not widely published, this document serves as a robust framework, grounded in established chemical principles and regulatory expectations. It is designed not as a simple recitation of data, but as a strategic guide for the research scientist. Herein, we will explore the causality behind experimental design, propose validated protocols, and predict the molecule's behavior under stress, empowering you to design intelligent, efficient, and insightful characterization studies.
Molecular Profile and Physicochemical Characteristics
This compound possesses a unique constellation of functional groups—a phenolic hydroxyl, an amide, and a chloro substituent on an aromatic ring. Each imparts specific characteristics that govern its behavior in solution and under stress.
-
Phenolic Hydroxyl Group (-OH): This group is weakly acidic and is a prime site for hydrogen bonding, influencing solubility in polar protic solvents. It is also highly susceptible to oxidation.
-
Amide Group (-CONH2): The amide bond is polar and can participate in hydrogen bonding, but it is also liable to hydrolysis under acidic or basic conditions.
-
Chloro Substituent (-Cl): The electron-withdrawing nature of chlorine can influence the acidity of the phenolic proton and the reactivity of the aromatic ring.
A summary of its core physicochemical properties is presented below.
| Property | Value / Predicted Value | Source |
| Molecular Formula | C₇H₆ClNO₂ | [1] |
| Molecular Weight | 171.58 g/mol | [1] |
| CAS Number | 1046818-83-0 | [1] |
| Calculated LogP | 1.14 | [1] |
| Topological Polar Surface Area (TPSA) | 63.32 Ų | [1] |
| Appearance | Solid, white to off-white powder (predicted) | General chemical knowledge |
| Storage | Sealed in a dry environment at room temperature | [2] |
Solubility Profile: A Predictive and Experimental Framework
Solubility is a critical determinant of a drug's bioavailability. For this compound, the interplay between the hydrophobic chlorinated aromatic ring and the hydrophilic amide and hydroxyl groups suggests a nuanced solubility profile. Aqueous solubility is expected to be limited but significantly influenced by pH due to the acidic phenol. Solubility in polar organic solvents should be considerably higher.
Predicted Solubility
Based on its structure and comparison with similar compounds like 4-hydroxybenzamide and chlorinated phenols, a qualitative solubility profile can be predicted.[3][4][5]
| Solvent Class | Example Solvent | Predicted Solubility | Rationale |
| Aqueous | Water (pH 7) | Sparingly Soluble | The hydrophobic chloro-aromatic backbone limits solubility, though the polar groups provide some aqueous interaction. |
| 0.1 M NaOH | Soluble | Deprotonation of the phenolic hydroxyl group forms a more soluble phenoxide salt. | |
| 0.1 M HCl | Sparingly Soluble | The molecule remains in its neutral, less soluble form. | |
| Polar Protic | Ethanol, Methanol | Soluble | Strong hydrogen bonding interactions with both the hydroxyl and amide groups. |
| Polar Aprotic | DMSO, Acetone | Freely Soluble | Strong dipole-dipole interactions and hydrogen bond accepting capabilities. |
| Non-Polar | Hexane, Toluene | Insoluble | The molecule's polarity is too high for significant interaction with non-polar solvents. |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The gold-standard shake-flask method is recommended for determining the thermodynamic equilibrium solubility. This protocol ensures that the solution is truly saturated, providing a reliable measure of the compound's intrinsic solubility in a given medium.
Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.
Materials:
-
This compound
-
Selected solvents (e.g., Water, pH-adjusted buffers, Ethanol, DMSO)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.45 µm, PTFE or other solvent-compatible material)
-
Validated HPLC method for quantification
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The excess solid is crucial to ensure equilibrium is reached with the undissolved compound.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed. Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand, permitting the excess solid to settle. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining solid.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot through a 0.45 µm syringe filter to remove any remaining micro-particulates.
-
Quantification: Accurately dilute the filtered supernatant with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the HPLC assay. Analyze the diluted sample using the validated HPLC method to determine the concentration.
-
Calculation: Calculate the solubility in mg/mL or mol/L, accounting for the dilution factor.
Caption: Workflow for Shake-Flask Solubility Determination.
Stability Profile and Forced Degradation Studies
Forced degradation (or stress testing) is a critical component of drug development, designed to identify likely degradation products and establish the intrinsic stability of a molecule.[6] The insights gained are fundamental for developing stability-indicating analytical methods and for predicting the shelf-life of a drug substance.[1][7] The studies are conducted under conditions more severe than accelerated stability testing, with a target degradation of 5-20% to ensure the formation of primary degradants without excessive secondary degradation.[8]
Predicted Degradation Pathways
The functional groups in this compound suggest several potential degradation pathways:
-
Hydrolytic Degradation: The amide bond is the most probable site for hydrolysis. Under acidic or basic conditions, it is expected to cleave, yielding 2-Chloro-4-hydroxybenzoic acid and ammonia.
-
Oxidative Degradation: The electron-rich phenolic ring is susceptible to oxidation, particularly in the presence of oxidizing agents. This can lead to the formation of colored degradation products, such as quinone or quinone-imine derivatives .
-
Photolytic Degradation: Aromatic halides can be susceptible to photolytic cleavage of the carbon-halogen bond. Exposure to UV light could potentially lead to dechlorination, forming 4-hydroxybenzamide, or other complex radical-mediated reactions.
Caption: Predicted Degradation Pathways for this compound.
Experimental Protocols for Forced Degradation
The following protocols are designed based on ICH Q1A(R2) guidelines to induce degradation and identify potential degradants.[8] A stock solution of this compound (e.g., 1 mg/mL in methanol or acetonitrile) should be used.
A. Acid and Base Hydrolysis
-
Acid: Mix the stock solution with 0.1 M HCl.
-
Base: Mix the stock solution with 0.1 M NaOH.
-
Procedure: Keep the solutions at an elevated temperature (e.g., 60-80°C) and collect samples at various time points (e.g., 2, 4, 8, 24 hours).
-
Neutralization: Before analysis, neutralize the acidic samples with NaOH and the basic samples with HCl.
-
Analysis: Analyze all samples by a stability-indicating HPLC method.
B. Oxidative Degradation
-
Procedure: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).
-
Conditions: Store the solution at room temperature, protected from light, and collect samples at various time points (e.g., 2, 4, 8, 24 hours). Oxidative reactions can be rapid.[8]
-
Analysis: Analyze samples directly by HPLC.
C. Thermal Degradation
-
Solid State: Place the solid compound in a stability chamber at an elevated temperature (e.g., 80°C) with controlled humidity (e.g., 75% RH).
-
Solution State: Heat a solution of the compound in a neutral solvent (e.g., water or methanol) at a similar temperature.
-
Procedure: Collect samples at defined intervals (e.g., 1, 3, 7 days).
-
Analysis: For the solid sample, dissolve in a suitable solvent before HPLC analysis. Analyze the solution sample directly.
D. Photolytic Degradation
-
Procedure: Expose both the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified by ICH Q1B guidelines.
-
Control: A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.
-
Analysis: Analyze the samples and their corresponding dark controls by HPLC.
Proposed Stability-Indicating Analytical Method
A stability-indicating method is a validated analytical procedure that can accurately quantify the decrease in the active pharmaceutical ingredient (API) content due to degradation.[2][9] A reversed-phase high-performance liquid chromatography (RP-HPLC) method is the workhorse for this application due to its high resolving power and compatibility with UV detection.[4][10]
Proposed HPLC Method Parameters:
-
Instrument: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A linear gradient starting from a low percentage of Mobile Phase B (e.g., 10%) and increasing to a high percentage (e.g., 90%) over 20-30 minutes. This is crucial for separating the more polar degradation products (like the carboxylic acid) from the parent compound and any less polar degradants.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where the parent compound and potential degradants have significant absorbance (e.g., determined by UV scan, likely around 254 nm or 280 nm). A PDA detector is highly recommended to assess peak purity.
-
Column Temperature: 30°C.
Method Validation Rationale: This proposed method must be validated according to ICH Q2(R1) guidelines. Specificity is the most critical parameter for a stability-indicating assay and is demonstrated by showing that the peaks for the parent compound, its degradation products, and any process impurities are well-resolved from one another.
Conclusion and Forward Path
This technical guide provides a comprehensive, albeit predictive, framework for characterizing the . The proposed protocols are based on established, globally recognized standards and are designed to generate the robust data required for regulatory submissions and intelligent formulation development. The intrinsic properties of the molecule—governed by its phenolic, amide, and chloro-aromatic functionalities—dictate a clear experimental path. By systematically executing the outlined solubility and forced degradation studies, researchers can elucidate the degradation pathways, develop a validated stability-indicating method, and ultimately, unlock the full potential of this promising compound.
References
- ResolveMass Laboratories. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
- Venkatesh, D. N., & Kumar, S. D. S. (2016). Forced Degradation Studies. MedCrave Online, 3(6).
- International Council for Harmonisation. (2023). ICH GUIDELINES: STRESS DEGRADATION STUDY. IJCRT.org.
- International Journal of Trend in Scientific Research and Development (IJTSRD). Stability Indicating HPLC Method Development – A Review.
- Delgado, J., & Ceballos, M. (2022). Prediction of degradation pathways of phenolic compounds in the human gut microbiota through enzyme promiscuity methods. npj Systems Biology and Applications, 8(1), 24.
- Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.
- Solubility of Things. 2-chloro-4-nitrobenzamide.
- Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
- Bioscience Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods.
- African Rock Art. This compound.
- International Journal of Creative Research Thoughts (IJCRT). (2023, October 10). Stability Indicating Assay Method.
- National Center for Biotechnology Information. Table 4-2, Physical and Chemical Properties of Chlorophenol Compoundsa.
Sources
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. ijcrt.org [ijcrt.org]
- 3. Prediction of degradation pathways of phenolic compounds in the human gut microbiota through enzyme promiscuity methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Table 4-2, Physical and Chemical Properties of Chlorophenol Compoundsa - Toxicological Profile for Chlorophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scispace.com [scispace.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. ijtsrd.com [ijtsrd.com]
- 10. chromatographyonline.com [chromatographyonline.com]
An In-Depth Technical Guide to 2-Chloro-4-hydroxybenzamide: Synthesis, Characterization, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Chloro-4-hydroxybenzamide, a molecule of interest in medicinal chemistry. While direct research on this specific compound is limited, this document synthesizes available information on its synthesis, characterization, and potential biological activities, drawing insights from structurally related compounds to guide future research and development efforts.
Introduction: The Benzamide Scaffold in Drug Discovery
Benzamides are a significant class of organic compounds characterized by a benzene ring attached to an amide functional group. This structural motif is present in a wide array of pharmaceuticals and biologically active molecules, demonstrating a broad spectrum of activities including antimicrobial, anticancer, anti-inflammatory, and antipsychotic effects.[1][2][3] The versatility of the benzamide scaffold allows for a high degree of chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of substituents, such as halogens and hydroxyl groups, can profoundly influence a molecule's biological activity, receptor binding affinity, and metabolic stability.
This compound, with its specific substitution pattern, represents an intriguing yet underexplored molecule. The presence of a chlorine atom at the ortho position and a hydroxyl group at the para position to the amide functionality suggests the potential for unique biological interactions. This guide aims to provide a foundational understanding of this compound, from its synthesis to its potential therapeutic applications, to stimulate and inform further investigation.
Chemical Synthesis and Characterization
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned as a two-step process starting from 2-chloro-4-hydroxybenzoic acid. This strategy involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, followed by amidation. A critical consideration in this pathway is the protection of the phenolic hydroxyl group to prevent unwanted side reactions during the chlorination step.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol (Proposed)
It is crucial to note that the following protocol is a proposed methodology based on established chemical transformations and has not been experimentally validated for this specific compound. All procedures should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Protection of the Phenolic Hydroxyl Group (e.g., Benzylation)
-
Dissolution: Dissolve 2-chloro-4-hydroxybenzoic acid (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone.
-
Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5-2 equivalents), to the solution and stir for 15-30 minutes at room temperature.
-
Alkylation: Add benzyl bromide (1.1 equivalents) dropwise to the mixture.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into cold water. Extract the aqueous layer with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude protected acid.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Step 2: Formation of the Acyl Chloride
-
Reaction Setup: Suspend the protected 2-chloro-4-(benzyloxy)benzoic acid (1 equivalent) in an inert solvent such as toluene or dichloromethane. Add a catalytic amount of DMF.
-
Chlorination: Add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.2-1.5 equivalents) dropwise to the suspension at room temperature.[4][5][6][7]
-
Reaction: Heat the mixture to reflux (typically 50-70 °C) for 1-3 hours, or until the evolution of gas ceases. Monitor the reaction by TLC.
-
Solvent Removal: Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acyl chloride. This intermediate is often used in the next step without further purification.
Step 3: Amidation
-
Dissolution: Dissolve the crude acyl chloride in an anhydrous aprotic solvent like dichloromethane or tetrahydrofuran (THF).
-
Ammonia Addition: Cool the solution to 0 °C in an ice bath and bubble anhydrous ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide dropwise with vigorous stirring.[8]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Work-up: If a precipitate forms, collect it by filtration and wash with cold water. If no precipitate forms, extract the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude protected amide.
-
Purification: Purify the crude product by recrystallization.
Step 4: Deprotection of the Phenolic Hydroxyl Group
-
Reaction Setup: Dissolve the protected 2-chloro-4-(benzyloxy)benzamide in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C).
-
Hydrogenolysis: Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until TLC indicates the complete consumption of the starting material.
-
Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Final Purification: Purify the final product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a pure crystalline solid.
Physicochemical and Spectroscopic Characterization (Predicted)
While experimental data is not available, the following table summarizes the predicted and known properties of this compound and its immediate precursor.
| Property | This compound | 2-Chloro-4-hydroxybenzoic acid |
| Molecular Formula | C₇H₆ClNO₂ | C₇H₅ClO₃ |
| Molecular Weight | 171.58 g/mol [9] | 172.57 g/mol |
| CAS Number | 1046818-83-0[9] | 56363-84-9 |
| Appearance | Predicted: White to off-white solid | White to off-white crystalline powder |
| Predicted ¹H NMR | Aromatic protons in the range of 6.8-7.8 ppm, and two broad singlets for the amide protons. | Aromatic protons in the range of 6.9-7.9 ppm, a broad singlet for the carboxylic acid proton, and a singlet for the hydroxyl proton. |
| Predicted ¹³C NMR | Aromatic carbons in the range of 115-160 ppm, and a carbonyl carbon around 165-170 ppm. | Aromatic carbons in the range of 115-165 ppm, and a carbonyl carbon around 170-175 ppm. |
| Predicted IR (cm⁻¹) | ~3400-3200 (N-H and O-H stretching), ~1650 (C=O stretching), ~1600 (C=C aromatic stretching), ~750 (C-Cl stretching) | ~3300 (O-H stretching), ~3000 (C-H aromatic), ~1680 (C=O stretching), ~1600 (C=C aromatic stretching), ~750 (C-Cl stretching) |
| Predicted Mass Spec | Molecular ion peak (M+) at m/z 171 and 173 in a ~3:1 ratio due to the chlorine isotopes. | Molecular ion peak (M+) at m/z 172 and 174 in a ~3:1 ratio. |
Potential Biological Activities and Therapeutic Applications
Direct studies on the biological activity of this compound are not present in the current scientific literature. However, the activities of structurally related compounds provide a strong rationale for investigating its potential in several therapeutic areas.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of substituted benzamides.[1][10] The presence of a chlorine atom and a hydroxyl group on the aromatic ring can enhance antibacterial and antifungal activity. For instance, various N-substituted 2-hydroxybenzamides have shown potent activity against both Gram-positive and Gram-negative bacteria.[11] It is hypothesized that these compounds may exert their effects by disrupting cell membrane integrity, inhibiting essential enzymes, or interfering with nucleic acid synthesis.
Experimental Protocol: Antimicrobial Susceptibility Testing
A standard method to evaluate the antimicrobial potential of this compound is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) as per CLSI guidelines.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial two-fold dilutions in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculation: Inoculate each well with the standardized bacterial suspension.
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[12][13]
Caption: Workflow for antimicrobial susceptibility testing.
Anticancer Activity
The benzamide scaffold is a common feature in many anticancer agents. The mechanism of action for such compounds can be diverse, including enzyme inhibition (e.g., histone deacetylases, PARP), disruption of microtubule dynamics, and induction of apoptosis. The specific substitution pattern of this compound may confer cytotoxic activity against various cancer cell lines.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[14][15][16][17][18]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37 °C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for the MTT cytotoxicity assay.
Enzyme Inhibition
Many benzamide derivatives are known to be potent enzyme inhibitors.[19][20][21][22][23] The structural features of this compound, particularly the hydroxyl and chloro substituents, could facilitate interactions with the active sites of various enzymes, such as kinases, proteases, or oxidoreductases. Identifying the specific enzyme targets of this compound would be a critical step in elucidating its mechanism of action.
Experimental Protocol: General Enzyme Inhibition Assay
-
Reagent Preparation: Prepare a buffer solution, the enzyme of interest, its substrate, and a stock solution of this compound.
-
Assay Setup: In a microplate, add the buffer, the enzyme, and varying concentrations of the test compound. Incubate for a short period to allow for binding.
-
Initiate Reaction: Add the substrate to initiate the enzymatic reaction.
-
Detection: Monitor the reaction progress by measuring the formation of a product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Calculate the rate of the enzymatic reaction at each inhibitor concentration and determine the IC₅₀ value.
Caption: General mechanism of enzyme inhibition.
Safety and Toxicology
Specific toxicological data for this compound is not available. However, based on the safety data sheets of structurally related compounds like other substituted benzamides, it should be handled with care.[24][25][26] Potential hazards may include skin and eye irritation, and it may be harmful if swallowed or inhaled. Appropriate safety precautions, including the use of personal protective equipment, are essential when handling this compound. Acute and chronic toxicity studies in animal models would be necessary to establish a comprehensive safety profile.[27]
Future Directions
The field of medicinal chemistry is in constant need of novel scaffolds and lead compounds. This compound, while currently understudied, presents a promising starting point for further investigation. Future research should focus on:
-
Definitive Synthesis and Characterization: The development and publication of a robust and reproducible synthetic protocol for this compound, along with its complete spectroscopic characterization, is a critical first step.
-
Broad Biological Screening: A comprehensive screening of the compound against a wide range of biological targets, including various cancer cell lines, bacterial and fungal strains, and a panel of enzymes, would help to identify its primary biological activities.
-
Mechanism of Action Studies: Once a significant biological activity is identified, detailed mechanistic studies should be undertaken to elucidate the molecular targets and pathways involved.[28][29][30][31]
-
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of analogs of this compound would provide valuable insights into the structure-activity relationships and guide the optimization of lead compounds.
-
Pharmacokinetic and Toxicological Profiling: Promising candidates should be subjected to in vitro and in vivo studies to assess their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles.[32][33]
Conclusion
This compound is a molecule with untapped potential in the realm of drug discovery. While direct experimental data is scarce, the known biological activities of the broader benzamide class of compounds provide a strong impetus for its further investigation. This guide has outlined a plausible synthetic route, proposed methods for its biological evaluation, and highlighted the key areas for future research. It is hoped that this document will serve as a valuable resource for scientists and researchers, encouraging the exploration of this compound and its potential contributions to the development of new therapeutic agents.
References
- Synthesis, antimicrobial, and QSAR studies of substituted benzamides. PubMed.
- Antimicrobial Susceptibility Testing Protocols. Routledge.
- Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Deriv
- Mechanism of Action: discover your small molecule's interactions and targets. Broad Institute.
- Antimicrobial Susceptibility Testing Protocols. Taylor & Francis.
- Cell Viability Assays. NCBI Bookshelf.
- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH.
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
- MTT Cell Proliferation Assay.
- Protocol for Cell Viability Assays. BroadPharm.
- Synthesis, antimicrobial, and QSAR studies of substituted benzamides. Sigma-Aldrich.
- MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
- Synthesis, antimicrobial, and QSAR studies of substituted benzamides. Sigma-Aldrich.
- Antimicrobial Susceptibility Testing Protocols. NHBS Academic & Professional Books.
- MTT assay protocol. Abcam.
- Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. MDPI.
- Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. MDPI.
- Small-Molecule Drug Mechanisms of Action: Biotech Company in Boulder. Crestone, Inc.
- Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. NIH.
- Toxicological Characteristic of Neuroleptics--Substituted Benzamides. PubMed.
- Design, Synthesis, Molecular Docking and In vitro Biological Evaluation of Benzamide Derivatives as Novel Glucokinase Activ
- Mechanisms of Action in Small Molecules. SmallMolecules.com.
- In Vitro Evaluation of Novel Benzamide Compounds: A Technical Guide. Benchchem.
- Synthesis and in vitro Antibacterial Activity of Novel Substituted N-1, 3-Benzoxazol-2yl Benzene Sulfonamides.
- Application Note: Synthesis and Optimiz
- Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities.
- Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A comput
- Facile Amidation of Non-Protected Hydroxycinnamic Acids for the Synthesis of N
- N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. Royal Society of Chemistry.
- Benzoyl chloride, o-chloro. Organic Syntheses.
- New benzamide derivatives and their nicotinamide/cinnamamide analogs as cholinesterase inhibitors. PubMed.
- Syntheses and structures of two benzoyl amides: 2-chloro-4-ethoxy-3,5-dimethoxy-N-(3-oxocyclohex-1-en-1-yl)benzamide and 2-chloro-N-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)-4. PubMed Central.
- Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I.
- Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors.
- Experimental Study Acute toxic effects of benzamide derivative on renal histomorphology of BALB-C mice. Journal of Rehman Medical Institute.
- Benzoyl chloride, o-chloro. Organic Syntheses.
- The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterific
- Consensus on the use of substituted benzamides in psychiatric p
- SAFETY D
- BENZAMIDE FOR SYNTHESIS MSDS. Loba Chemie.
- Synthesis and gastrointestinal prokinetic activity of novel benzamide derivatives with amphoteric side chains. PubMed.
- 1046818-83-0 | this compound. ChemScene.
- CN101376627A - Preparation of 4-hydroxybenzoyl chloride.
- CN101376627B - The preparation method of 4-hydroxybenzoyl chloride.
- Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media.
- Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds
- Chemoselective Protection of hydroxyl and amine functional groups catalysed by MOFs.
- Synthesis of 4-hydroxybenzoyl chloride. PrepChem.com.
- Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I). Suzhou Highfine Biotech.
- 15.10: Protection of Hydroxyl Groups. Chemistry LibreTexts.
Sources
- 1. Synthesis, antimicrobial, and QSAR studies of substituted benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Consensus on the use of substituted benzamides in psychiatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. CN101376627A - Preparation of 4-hydroxybenzoyl chloride - Google Patents [patents.google.com]
- 5. CN101376627B - The preparation method of 4-hydroxybenzoyl chloride - Google Patents [patents.google.com]
- 6. nvpublicationhouse.com [nvpublicationhouse.com]
- 7. prepchem.com [prepchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemscene.com [chemscene.com]
- 10. nanobioletters.com [nanobioletters.com]
- 11. ijsr.net [ijsr.net]
- 12. woah.org [woah.org]
- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. atcc.org [atcc.org]
- 16. broadpharm.com [broadpharm.com]
- 17. clyte.tech [clyte.tech]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benthamdirect.com [benthamdirect.com]
- 21. researchgate.net [researchgate.net]
- 22. New benzamide derivatives and their nicotinamide/cinnamamide analogs as cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. [Toxicological characteristic of neuroleptics--substituted benzamides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. fishersci.com [fishersci.com]
- 26. lobachemie.com [lobachemie.com]
- 27. Experimental Study Acute toxic effects of benzamide derivative on renal histomorphology of BALB-C mice | Journal of Rehman Medical Institute [jrmi.pk]
- 28. Mechanism of Action: discover your small molecule's interactions and targets | Broad Institute [broadinstitute.org]
- 29. researchgate.net [researchgate.net]
- 30. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 31. crestonepharma.com [crestonepharma.com]
- 32. Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 33. N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Hypothesized Mechanisms of Action of 2-Chloro-4-hydroxybenzamide
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-4-hydroxybenzamide is a small molecule belonging to the benzamide class of compounds, a scaffold known for a wide array of pharmacological activities. While direct research on the mechanism of action of this compound is limited, its structural similarity to well-characterized compounds, notably the anthelmintic drug niclosamide, provides a strong foundation for formulating plausible mechanistic hypotheses. This guide synthesizes the available information on related benzamide derivatives to propose and explore potential mechanisms of action for this compound. We will delve into hypothesized interactions with key cellular signaling pathways and metabolic processes, and provide detailed, field-proven experimental protocols for their validation. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in elucidating the therapeutic potential of this compound.
Introduction: The Benzamide Scaffold and the Promise of this compound
The benzamide chemical motif is a cornerstone in medicinal chemistry, forming the structural basis for a diverse range of therapeutic agents with applications in oncology, infectious diseases, and neurology.[1][2] The specific functionalization of the benzamide ring system dictates the compound's pharmacological profile. This compound, with its distinct substitution pattern, presents an intriguing candidate for investigation.
This guide will focus on hypotheses derived from the well-documented mechanisms of the structurally related salicylanilide, niclosamide. Niclosamide (5-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide) has demonstrated a remarkable polypharmacology, extending beyond its primary use as an anthelmintic.[3][4] Its activities include the uncoupling of oxidative phosphorylation and the modulation of critical signaling cascades such as Wnt/β-catenin, mTORC1, STAT3, NF-κB, and Notch.[3] Given the shared benzamide core, it is scientifically reasonable to postulate that this compound may exhibit analogous biological effects.
Hypothesized Mechanisms of Action
This section outlines the primary hypothesized mechanisms of action for this compound, drawing parallels with the known activities of niclosamide and other relevant benzamide derivatives. For each hypothesis, we will discuss the underlying biological rationale.
Hypothesis 1: Uncoupling of Oxidative Phosphorylation
The primary and most established mechanism of action for niclosamide is the uncoupling of oxidative phosphorylation in mitochondria.[4][5][6] This process disrupts the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis, ultimately leading to a depletion of cellular energy and parasite death.[4][6][7] The salicylanilide structure is crucial for this activity. While this compound is a simpler benzamide, the presence of a hydroxyl group and a halogenated phenyl ring may confer some protonophoric activity.
Causality behind Experimental Choices: To investigate this hypothesis, it is essential to directly measure the impact of the compound on mitochondrial function. Key parameters to assess are the oxygen consumption rate (OCR), which reflects the activity of the electron transport chain, and the extracellular acidification rate (ECAR), an indicator of glycolysis. An uncoupler would be expected to increase OCR while having a variable effect on ECAR as the cell attempts to compensate for the loss of ATP from oxidative phosphorylation by upregulating glycolysis.
Hypothesis 2: Modulation of Key Signaling Pathways
Recent research has repositioned niclosamide as a promising anticancer agent due to its ability to modulate multiple oncogenic signaling pathways.[3][4] It is plausible that this compound could share some of these activities.
-
STAT3 Pathway Inhibition: Niclosamide is a known inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[3][4][7] STAT3 is a transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and invasion. Inhibition of STAT3 signaling is a validated strategy in cancer therapy.
-
Wnt/β-catenin Pathway Inhibition: The Wnt/β-catenin pathway is another critical developmental and oncogenic pathway that is inhibited by niclosamide.[3][4] Dysregulation of this pathway is implicated in numerous cancers.
-
mTORC1 Signaling Inhibition: Niclosamide has been shown to inhibit mTORC1 signaling, a central regulator of cell growth and proliferation.[3]
Causality behind Experimental Choices: To explore these potential pathway modulations, a multi-pronged approach is necessary. Reporter gene assays provide a direct readout of the transcriptional activity of the pathway . Western blotting allows for the quantification of key protein levels and their phosphorylation status, providing insights into the activation state of the pathway. Finally, gene expression analysis can confirm the downstream effects of pathway inhibition.
Hypothesis 3: Anticancer and Antimicrobial Activities
Benzamide derivatives have demonstrated a broad spectrum of biological activities, including anticancer and antimicrobial effects.[1][8][9] The presence of a halogen atom and a hydroxyl group on the benzamide scaffold can contribute to these activities.
-
Anticancer Activity: The potential inhibition of key signaling pathways like STAT3 and Wnt, as discussed above, provides a strong rationale for investigating the anticancer potential of this compound. Antiproliferative assays against a panel of cancer cell lines are a standard first step in this evaluation.[10]
-
Antimicrobial Activity: Various benzamide derivatives have been shown to possess antibacterial and antifungal properties.[8][9] The specific structural features of this compound warrant an investigation into its potential as an antimicrobial agent.
Causality behind Experimental Choices: Standardized in vitro assays are the cornerstone of assessing anticancer and antimicrobial activity. For anticancer evaluation, the MTT or similar cell viability assays provide a quantitative measure of the compound's effect on cell proliferation. For antimicrobial testing, the determination of the Minimum Inhibitory Concentration (MIC) against a panel of relevant microorganisms is the gold standard.
Experimental Protocols for Mechanistic Validation
The following section provides detailed, step-by-step methodologies for the key experiments required to investigate the hypothesized mechanisms of action of this compound.
Mitochondrial Respiration and Glycolysis Analysis
Protocol: Seahorse XF Cell Mito Stress Test
-
Cell Seeding: Plate the cells of interest (e.g., a cancer cell line) in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere overnight.
-
Compound Treatment: The following day, replace the growth medium with Seahorse XF base medium supplemented with pyruvate, glutamine, and glucose. Incubate the plate at 37°C in a non-CO2 incubator for one hour.
-
Assay Execution: Load the Seahorse XF cartridge with a sequential series of compounds:
-
Port A: this compound (at various concentrations) or vehicle control.
-
Port B: Oligomycin (ATP synthase inhibitor).
-
Port C: Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP), a known uncoupling agent (as a positive control).
-
Port D: Rotenone/antimycin A (Complex I and III inhibitors).
-
-
Data Acquisition: Place the cell culture microplate and the loaded cartridge into the Seahorse XF Analyzer and initiate the assay protocol. The instrument will measure both the Oxygen Consumption Rate (OCR) and the Extracellular Acidification Rate (ECAR) in real-time.
-
Data Analysis: Analyze the resulting OCR and ECAR profiles to determine the effect of this compound on basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Diagram: Mitochondrial Respiration Assay Workflow
Caption: Workflow for assessing mitochondrial function using the Seahorse XF Mito Stress Test.
Signaling Pathway Activity Assays
Protocol: Dual-Luciferase Reporter Assay for STAT3 Activity
-
Cell Transfection: Co-transfect the target cells (e.g., HEK293T) with a STAT3-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, treat the transfected cells with various concentrations of this compound or a known STAT3 inhibitor (positive control) for a predetermined duration.
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Luminometry: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the percentage of inhibition of STAT3 activity relative to the vehicle-treated control.
Diagram: Signaling Pathway Reporter Assay
Caption: General workflow for a dual-luciferase reporter assay to measure transcription factor activity.
Protocol: Western Blotting for Phospho-STAT3
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total STAT3 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Densitometry: Quantify the band intensities using image analysis software and normalize the p-STAT3 signal to the total STAT3 and loading control signals.
In Vitro Anticancer and Antimicrobial Activity
Protocol: MTT Cell Proliferation Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle control and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability versus the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.[1]
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
-
Compound Preparation: Prepare a serial dilution of this compound in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus or Escherichia coli) according to CLSI guidelines.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared inoculum. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Hypothetical In Vitro Anticancer Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast | Value |
| HCT-116 | Colon | Value |
| A549 | Lung | Value |
| K-562 | Leukemia | Value |
Table 2: Hypothetical Antimicrobial Activity of this compound
| Microorganism | Strain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Value |
| Escherichia coli | ATCC 25922 | Value |
| Candida albicans | ATCC 90028 | Value |
Conclusion and Future Directions
This technical guide has outlined a series of well-founded hypotheses for the mechanism of action of this compound, based on the known biological activities of the structurally related compound, niclosamide, and other benzamide derivatives. The provided experimental protocols offer a robust framework for the systematic investigation of these hypotheses.
Should initial in vitro studies yield promising results, future research should focus on more complex biological systems. This includes transitioning to in vivo animal models to assess efficacy, pharmacokinetics, and toxicology. Furthermore, target deconvolution studies, such as affinity chromatography or chemical proteomics, could be employed to identify the direct binding partners of this compound within the cell, thereby providing definitive evidence for its molecular mechanism of action. The exploration of this compound and its derivatives could lead to the development of novel therapeutic agents for a range of diseases.
References
- Pan, J. X., Chen, J., & Zhang, L. (2017). Niclosamide: Beyond an antihelminthic drug. PubMed Central. [Link]
- Pediatric Oncall. (n.d.).
- Pharmacology of Niclosamide (Niclocide) ; Definition, uses, Mechanism of action, Side effects. (2024, September 30). YouTube. [Link]
- PubChem. (n.d.). Niclosamide. PubChem. [Link]
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Science Behind Niclosamide: From Parasites to Pharmaceuticals. [Link]
- ResearchGate. (2024, September 28).
- Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024, September 28). Journal of Scientific Research. [Link]
- Peptides with Dual Antimicrobial and Anticancer Activities. Frontiers in Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Niclosamide: Beyond an antihelminthic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Niclosamide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. youtube.com [youtube.com]
- 7. Niclosamide | C13H8Cl2N2O4 | CID 4477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. nanobioletters.com [nanobioletters.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Peptides with Dual Antimicrobial and Anticancer Activities [frontiersin.org]
Unveiling the Therapeutic Potential of 2-Chloro-4-hydroxybenzamide: A Technical Guide to Target Identification and Validation
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides an in-depth exploration of the potential biological targets of 2-Chloro-4-hydroxybenzamide, a compound belonging to the versatile salicylamide class of molecules. While direct studies on this specific molecule are nascent, its structural features—a chlorinated benzamide scaffold with a hydroxyl group—place it in a class of compounds with a rich history of diverse biological activities. This document will serve as a roadmap for researchers, outlining a logical, evidence-based approach to identifying and validating its mechanism of action and therapeutic targets.
As Senior Application Scientists, our goal is to not only present established knowledge but to also illuminate the path forward for novel compound characterization. The following sections are structured to provide a comprehensive understanding of the potential biological landscape of this compound, grounded in the activities of its close structural analogs. We will delve into the causality behind experimental choices and provide actionable protocols for target validation.
The Salicylamide Scaffold: A Privileged Structure in Drug Discovery
The 2-hydroxybenzamide (salicylamide) core is a well-established pharmacophore, present in numerous biologically active compounds. The hydroxyl and amide groups can participate in key hydrogen bonding interactions with biological macromolecules, while the chlorinated aromatic ring can engage in hydrophobic and halogen bonding interactions. A prime example is Niclosamide, a chlorinated salicylanilide, which has been used as an anthelmintic for decades and is now being investigated for its anticancer and antiviral properties.[1][2] The broad bioactivity of this class of molecules suggests that this compound is likely to interact with multiple biological targets.
Based on the extensive literature on salicylamides and benzamides, we can hypothesize several primary classes of potential biological targets for this compound. The subsequent sections will explore each of these in detail, providing the scientific rationale and a clear experimental framework for validation.
Potential Target Class I: Mitochondrial Bioenergetics - The Uncoupling of Oxidative Phosphorylation
Rationale:
A well-documented mechanism of action for salicylanilides, including the closely related drug Niclosamide, is the uncoupling of oxidative phosphorylation in mitochondria.[1][3][4][5] These compounds can act as protonophores, dissipating the proton gradient across the inner mitochondrial membrane that is essential for ATP synthesis. This disruption of cellular energy metabolism can be detrimental to highly proliferative cells, such as cancer cells or pathogens, making it a compelling therapeutic strategy. The lipophilic nature of the chlorinated phenyl ring in this compound would facilitate its partitioning into the mitochondrial membrane.
Experimental Validation Workflow:
A systematic approach is required to confirm if this compound acts as a mitochondrial uncoupler.
Detailed Experimental Protocols:
Protocol 3.1: STAT3 Reporter Gene Assay
-
Cell Transfection: Co-transfect HEK293T cells with a STAT3-responsive luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).
-
Compound Treatment: After 24 hours, treat the cells with a known STAT3 activator (e.g., IL-6) in the presence of varying concentrations of this compound for 18-24 hours.
-
Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Analysis: A dose-dependent decrease in the normalized firefly luciferase activity indicates inhibition of the STAT3 signaling pathway.
Potential Target Class III: Histone Deacetylases (HDACs)
Rationale:
Several benzamide derivatives have been identified as inhibitors of histone deacetylases (HDACs), a class of enzymes that play a crucial role in epigenetic regulation and are important targets in cancer therapy. [6][7][8][9]The structure of some benzamide-based HDAC inhibitors features a zinc-binding group, a linker, and a cap group. The 2-hydroxybenzamide moiety of the title compound could potentially chelate the zinc ion in the active site of HDACs.
Experimental Validation Workflow:
Detailed Experimental Protocols:
Protocol 5.1: In Vitro Kinase Glo® Assay for IC50 Determination
-
Reaction Setup: In a 96-well plate, combine the purified kinase of interest, its specific substrate, and ATP at its Km concentration. Add varying concentrations of this compound.
-
Incubation: Incubate the reaction at 30°C for a specified time to allow for phosphorylation.
-
ATP Detection: Add Kinase-Glo® reagent, which measures the amount of remaining ATP. The luminescence signal is inversely proportional to the kinase activity.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.
Potential Target Class V: Smoothened (SMO) Receptor in the Hedgehog Pathway
Rationale:
The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation is implicated in several cancers. The Smoothened (SMO) receptor is a key transducer in this pathway. Several benzamide-containing small molecules have been developed as SMO antagonists. T[10][11][12][13]he structural features of this compound may allow it to bind to the SMO receptor and inhibit Hh signaling.
Experimental Validation Workflow:
Detailed Experimental Protocols:
Protocol 6.1: Gli-Luciferase Reporter Assay
-
Cell Culture: Use a cell line stably expressing a Gli-responsive luciferase reporter (e.g., Shh-LIGHT2 cells).
-
Hh Pathway Activation: Treat the cells with a Hh pathway agonist (e.g., SAG or Shh-conditioned medium) in the presence of different concentrations of this compound for 24-48 hours.
-
Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity.
-
Analysis: A dose-dependent reduction in luciferase activity indicates inhibition of the Hh signaling pathway.
Quantitative Data Summary
| Potential Target Class | Key Validation Assays | Expected Outcome for a Positive Hit |
| Mitochondrial Bioenergetics | Seahorse XF OCR Assay | Increased OCR, decreased ATP-linked respiration |
| Mitochondrial Membrane Potential Assay | Depolarization of mitochondrial membrane | |
| Cellular Signaling Pathways | Reporter Gene Assays (e.g., STAT3-luc) | Decreased reporter activity |
| Western Blot | Reduced phosphorylation of key signaling proteins | |
| Histone Deacetylases (HDACs) | In Vitro Fluorogenic HDAC Assay | Inhibition of HDAC enzymatic activity (low IC50) |
| Western Blot | Increased acetylation of histones H3 and H4 | |
| Protein Tyrosine Kinases (PTKs) | Kinase Panel Screen | Selective inhibition of one or more kinases |
| In Vitro Kinase Assay | Low IC50 value for the target kinase | |
| Smoothened (SMO) Receptor | Gli-Luciferase Reporter Assay | Inhibition of Hh pathway activation |
| BODIPY-cyclopamine Binding Assay | Competition for binding to the SMO receptor |
Conclusion
This compound is a molecule of significant interest due to its residence within a chemical space of proven therapeutic relevance. This guide provides a structured and scientifically rigorous framework for the elucidation of its biological targets. By systematically investigating its effects on mitochondrial function, cellular signaling, epigenetic regulation, and key receptor systems, researchers can efficiently and effectively uncover the therapeutic potential of this compound. The provided workflows and protocols are designed to be adaptable and serve as a foundation for a comprehensive preclinical characterization of this compound, ultimately paving the way for its potential development as a novel therapeutic agent.
References
- Suzuki, T., et al. (2000). Synthesis and histone deacetylase inhibitory activity of new benzamide derivatives. Journal of Medicinal Chemistry, 43(16), 3167-3174.
- Kratochvíl, P., et al. (2018). Salicylanilide ester prodrugs as potential antimicrobial agents--a review. Current Drug Targets, 19(14), 1646-1662.
- Suzuki, T., et al. (2000). Synthesis and Histone Deacetylase Inhibitory Activity of New Benzamide Derivatives. Journal of Medicinal Chemistry, 43(16), 3167-3174.
- Chen, W., et al. (2017). Niclosamide: Beyond an antihelminthic drug. Cellular Signalling, 31, 89-96.
- Li, Z., et al. (2022). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Molecules, 27(19), 6529.
- "Pharmacology of Niclosamide (Niclocide) ; Definition, uses, Mechanism of action, Side effects." (2024, September 30). YouTube.
- "Niclosamide | Johns Hopkins ABX Guide." (2022, December 11).
- "Niclosamide." Wikipedia.
- "Proposed salicylanilide mechanisms of action...
- "Niclosamide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pedi
- Al-Hourani, B. J., et al. (2017). Synthesis Characterization and Antibacterial, Antifungal Activity of N-(Benzyl Carbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamide and 2-Benzyl Amino-Substituted Benzoxazines. Molecules, 22(9), 1469.
- Ghasemi, J. B., et al. (2021). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1736-1749.
- Ghasemi, J. B., et al. (2021).
- Naito, H., et al. (2007). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(12), 3354-3358.
- Stokes, J. M., et al. (2020). Mechanistic Understanding Enables the Rational Design of Salicylanilide Combination Therapies for Gram-Negative Infections. mBio, 11(5), e01899-20.
- Smaill, J. B., et al. (2004). Benzamides and benzamidines as specific inhibitors of epidermal growth factor receptor and v-Src protein tyrosine kinases. Bioorganic & Medicinal Chemistry Letters, 14(13), 3573-3577.
- Wang, C., et al. (2014). Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. Bioorganic & Medicinal Chemistry Letters, 24(5), 1361-1365.
- Stokes, J. M., et al. (2020). Mechanistic Understanding Enables the Rational Design of Salicylanilide Combination Therapies for Gram-Negative Infections.
- Abdel-Aziz, A. A.-M., et al. (2021). Novel Tyrosine Kinase Inhibitors to Target Chronic Myeloid Leukemia. Molecules, 26(16), 4987.
- Kalinichenko, E., et al. (2019). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 24(19), 3543.
- "Novel N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives with Antifugal Activity." (2025, August 6).
- "Mechanistic Understanding Enables the Rational Design of Salicylanilide Combination Therapies for Gram-Neg
- "Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors - Chemical Review and Letters."
- Li, X., et al. (2018). Novel-smoothened inhibitors for therapeutic targeting of naïve and drug-resistant hedgehog pathway-driven cancers. Oncotarget, 9(38), 25039-25053.
- "Salicylamide: The Versatile Bioactive Compound with Exceptional Traits." (2025, December 12). Sinobio Chemistry.
- Kim, J. Y., et al. (2015). Synthesis and biological evaluation of the salicylamide and salicylic acid derivatives as anti-estrogen agents. Bioorganic & Medicinal Chemistry Letters, 25(1), 89-94.
- "Salicylamide derivatives as potent HBV inhibitors: insights into structure–activity rel
- "Therapeutic potential of salicylamide derivatives for combating viral infections - PubMed." (2023, March 10).
- "Conformational and Chiroptical Properties of Salicylamide-Based Peptidomimetics." (2024, January 24). MDPI.
- "Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC - NIH." (2025, July 2).
- "Synthesis and Smo Activity of Some Novel Benzamide Deriv
- "Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling p
- "Identification of a Novel Smoothened Antagonist That Potently Suppresses Hedgehog Signaling - PubMed." (2012, November 15).
- "Application Notes and Protocols: Antimicrobial and Antifungal Activity of 2-Hydroxy-4-Methoxybenzaldehyde and Its Deriv
- "Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed."
Sources
- 1. Niclosamide: Beyond an antihelminthic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Niclosamide - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Niclosamide | Johns Hopkins ABX Guide [hopkinsguides.com]
- 5. Niclosamide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. Synthesis and histone deacetylase inhibitory activity of new benzamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Smo Activity of Some Novel Benzamide Derivatives [ouci.dntb.gov.ua]
- 12. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of a novel Smoothened antagonist that potently suppresses Hedgehog signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
safety, handling, and MSDS for 2-Chloro-4-hydroxybenzamide
An In-depth Technical Guide to the Safe Handling of 2-Chloro-4-hydroxybenzamide for Research and Development
Introduction: A Proactive Approach to Laboratory Safety
This compound (CAS No: 1046818-83-0) is a substituted benzamide derivative utilized in various research and development applications, particularly within the synthesis of novel pharmaceutical intermediates and other complex organic molecules.[1][2] As with any specialized chemical, a comprehensive understanding of its properties and associated hazards is not merely a regulatory requirement but a cornerstone of scientific integrity and personnel safety. This guide moves beyond a simple recitation of Material Safety Data Sheet (MSDS) points to provide a senior scientist's perspective on safe handling, risk mitigation, and emergency preparedness. The causality behind each recommendation is explained to empower researchers to make informed decisions, ensuring that experimental objectives are met without compromising safety.
Section 1: Compound Identification and Physicochemical Profile
A foundational element of safe handling is a clear understanding of the compound's identity and physical characteristics. These properties influence its behavior in the laboratory environment and inform appropriate storage and handling protocols.
| Property | Value | Source(s) |
| Chemical Name | This compound | [1] |
| CAS Number | 1046818-83-0 | [1] |
| Molecular Formula | C₇H₆ClNO₂ | [1] |
| Molecular Weight | 171.58 g/mol | [1] |
| Appearance | Light yellow to yellow solid | [2][3] |
| Predicted Boiling Point | 320.5 ± 32.0 °C | [3] |
| Predicted Density | 1.447 ± 0.06 g/cm³ | [3] |
| Storage Temperature | Room Temperature, sealed in a dry environment | [3] |
| pKa (Predicted) | 7.69 ± 0.18 | [2][3] |
Section 2: Comprehensive Hazard Analysis
This compound is classified as a hazardous substance.[4] Understanding the specific nature of these hazards is critical for implementing effective control measures. The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system.[4][5]
| Hazard Class | Category | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | Warning | H319: Causes serious eye irritation |
| Specific target organ toxicity (single exposure) | Category 3 | Warning | H335: May cause respiratory irritation |
Source: Fisher Scientific Safety Data Sheet.[4]
The causality for these irritant effects lies in the molecule's structure. The phenolic hydroxyl group and the chlorinated aromatic ring can interact with biological tissues, leading to irritation. The powdered or solid form of the compound poses a risk of becoming airborne, leading to inhalation and subsequent respiratory tract irritation.
Section 3: The Hierarchy of Controls: A Multi-Layered Safety Strategy
A robust safety plan relies on the "hierarchy of controls," a framework that prioritizes the most effective measures. This approach moves from broad engineering solutions to specific personal protective equipment (PPE).
Engineering Controls: The First Line of Defense
The most effective way to prevent exposure is to handle the material in a controlled environment.
-
Chemical Fume Hood: All weighing, transferring, and reaction setup involving solid this compound or its solutions should be performed inside a certified chemical fume hood.[6] This is non-negotiable, as it directly addresses the inhalation hazard by capturing dust and vapors at the source.
-
Ventilation: The laboratory must be equipped with adequate general ventilation to ensure any fugitive emissions are diluted and removed.[5][6]
-
Safety Stations: Eyewash stations and safety showers must be readily accessible and located close to the workstation where the compound is handled.[7]
Administrative Controls: Standardizing Safe Practices
These are the protocols and work practices that minimize risk.
-
Standard Operating Procedures (SOPs): A detailed, written SOP for handling this compound must be available to all personnel.
-
Training: All researchers must be trained on the specific hazards and handling procedures for this compound before beginning work.
-
Hygiene: Wash hands and any exposed skin thoroughly after handling.[4][5] Do not eat, drink, or smoke in the laboratory.
Personal Protective Equipment (PPE): The Final Barrier
PPE is essential but should be considered the last line of defense after engineering and administrative controls are in place.
| PPE Category | Item | Standard/Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side shields. A face shield may be required for splash risks. | EN166 (EU) or OSHA 29 CFR 1910.133 (US).[6][7] | Protects against splashes and airborne dust, preventing serious eye irritation.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). | Confirm compatibility with the specific glove manufacturer. | Prevents direct skin contact, mitigating the risk of skin irritation.[5][8] |
| Body Protection | Laboratory coat. | Standard lab coat. | Protects personal clothing and underlying skin from contamination.[6][9] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator. | Use is situational, based on risk assessment.[6][10] | Recommended if handling large quantities or if there is a potential for significant dust generation outside of a fume hood.[6][11] |
Section 4: Procedural Workflow for Safe Handling
This section outlines a step-by-step methodology for handling this compound, integrating the control measures previously discussed.
Caption: A workflow diagram illustrating the key phases of safely handling this compound.
Section 5: Emergency Response Protocols
Even with robust controls, the potential for accidental exposure exists. A clear, rehearsed emergency plan is vital.
First-Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an exposure.
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately rinse cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][5] |
| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, get medical advice/attention.[4][5] |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a POISON CENTER or doctor. If breathing is difficult or stops, provide artificial respiration.[4][5][7] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention if symptoms occur.[4][12] |
Accidental Release and Firefighting
-
Spill Response: In the event of a spill, ensure adequate ventilation and wear full PPE.[4][6] Avoid dust formation.[6] Sweep or shovel the spilled solid material into a suitable, labeled container for disposal. Do not let the chemical enter the environment.[4][7]
-
Firefighting: Use extinguishing media appropriate for the surrounding fire, such as dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[6][12] Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[4][6] Hazardous combustion products can include carbon oxides (CO, CO₂) and hydrogen chloride gas.[6]
Caption: A decision-making diagram for initial responses to common laboratory emergencies.
Section 6: Storage, Stability, and Disposal
Chemical Stability and Storage
-
Stability: The compound is stable under normal, recommended storage conditions.[4][10]
-
Conditions to Avoid: Incompatible products and materials.[4][10]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[4][10]
-
Storage Requirements: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][5][6] This prevents degradation and reduces the risk of accidental release.
Waste Disposal
All waste containing this compound, including empty containers and contaminated materials, must be treated as hazardous chemical waste.[4] Disposal should be carried out by a licensed waste disposal company and in accordance with all local, state, and federal regulations.[4][5] Do not dispose of it in the sanitary sewer or general trash.
References
- Safety Data Sheet for Benzoic acid, 2-chloro-4-hydroxy-. Fisher Scientific. URL: https://www.fishersci.com/sds?productName=AC222290050
- Safety Data Sheet for 2-Chloro-4-hydroxybenzaldehyde. Fisher Scientific. URL: https://www.fishersci.com/sds?productName=H66144
- 2-Chloro-4-hydroxybenzaldehyde - Safety Data Sheet. ChemicalBook. URL: https://www.chemicalbook.com/sds/cas/54439-75-7_cb8753838.htm
- Safety Data Sheet for 5-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide 2-aminoethanol salt. AK Scientific, Inc. URL: https://www.aksci.com/sds/J55639.sds
- PubChem Compound Summary for 2-Chloro-N-(4-hydroxyphenyl)benzamide. National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/587567
- 2-CHLORO-N-(4-HYDROXYPHENYL)BENZAMIDE Product Information. ECHEMI. URL: https://www.echemi.com/products/pid2007802-2-chloro-n-4-hydroxyphenyl-benzamide.html
- This compound Product Information. ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB61439977.htm
- Safety Data Sheet for 4-Hydroxybenzamide. Fisher Scientific. URL: https://www.fishersci.com/sds?productName=A15197
- Safety Data Sheet for 2-Chloro-4-nitrobenzamide. Fisher Scientific. URL: https://www.fishersci.co.uk/store/msds?partNumber=10398031
- PubChem Compound Summary for N-(2-chloro-4-nitrophenyl)-2 hydroxybenzamide. National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/2844786
- Safety Data Sheet for 4,5-Dichloro-2-hydroxybenzamide. AK Scientific, Inc. URL: https://www.aksci.com/sds/J50454.sds
- This compound Product Information. ChemScene. URL: https://www.chemscene.com/products/2-Chloro-4-hydroxybenzamide-CS-0149672.html
- This compound Product Page. African Rock Art. URL: https://www.african-rock-art.com/2-chloro-4-hydroxybenzamide.html
- Safety Data Sheet for Salicylamide. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/144088
- 1046818-83-0(this compound) Product Description. ChemicalBook. URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB61439977_EN.htm
- This compound Product Information. BLD Pharm. URL: https://www.bldpharm.com/products/1046818-83-0.html
- PubChem Compound Summary for 2-Chloro-4-hydroxybenzaldehyde. National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/185363
- Safety Data Sheet for 2-Chloro-4-nitrobenzamide. Fisher Scientific. URL: https://www.fishersci.com/sds?productName=AC168910050
- PubChem Compound Summary for 2-Chloro-4-hydroxybenzoic acid. National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/91821
- Personal protective equipment for handling N-(1-hydroxypropan-2-yl)benzamide. Benchchem. URL: https://www.benchchem.com/bcp/images/sops/BCP014769-sop.pdf
- Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon OSHA. URL: https://osha.oregon.gov/OSHAPubs/2858.pdf
- 2-Chloro-4-hydroxybenzaldehyde Product Information. ECHEMI. URL: https://www.echemi.com/products/pd20160413-113554-56962-11-9.html
- 5-(2-Chloroacetyl)-2-hydroxybenzaldehyde SDS. Echemi. URL: https://www.echemi.com/sds/115787-51-4.html
- Safety Data Sheet for 4-Hydroxybenzamide. Fisher Scientific. URL: https://www.fishersci.co.uk/store/msds?partNumber=11529144
- NIOSH Recommendations for Chemical Protective Clothing. CDC Archive. URL: https://archive.cdc.gov/www_cdc_gov/niosh/pdfs/90-107-a.pdf
- 2-Chloro-n,n-diethyl-4-hydroxybenzamide Product Information. ChemScene. URL: https://www.chemscene.com/products/2-Chloro-n-n-diethyl-4-hydroxybenzamide-CS-0149673.html
- Safety Data Sheet for 4-Chloro-2-hydroxybenzaldehyde. Apollo Scientific. URL: https://www.apolloscientific.co.uk/msds/OR0521_msds.pdf
- Safety Data Sheet for 4-Hydroxybenzaldehyde. Carl ROTH. URL: https://www.carlroth.com/medias/SDB-3870-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyOTU0NDd8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGUvaDljLzkwNzU5NDM5ODExODIucGRmfDU4YjQ4ZDYxZGE1N2YyYjM4OTg1ZjQ1YjYyZTQ4ZGY2Y2M2YjM4YjQzYjYwM2Y5YjU5M2U5Y2M0YmE0YzI3M2E
Sources
- 1. chemscene.com [chemscene.com]
- 2. 1046818-83-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound CAS#: 1046818-83-0 [m.chemicalbook.com]
- 4. fishersci.ca [fishersci.ca]
- 5. aksci.com [aksci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. NIOSH Recommendations for Chemical Protective Clothing A-Z | NIOSH | CDC [archive.cdc.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. aksci.com [aksci.com]
- 12. 2-Chloro-4-hydroxybenzaldehyde - Safety Data Sheet [chemicalbook.com]
The Dawn of a Scaffold: An In-depth Technical Guide to the Discovery and History of Salicylanilide Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Salicylanilides, a class of compounds defined by a salicylic acid core linked to an aniline via an amide bond, represent a remarkable journey of chemical discovery and therapeutic evolution. Initially explored in the mid-20th century for their antimicrobial properties, the strategic addition of halogen atoms unlocked their potent anthelmintic activity, establishing them as cornerstones in veterinary medicine for decades. However, the story of the salicylanilide scaffold did not end there. A modern renaissance in drug repurposing has unveiled a sophisticated and multimodal mechanism of action, thrusting these "old" drugs into the spotlight as promising candidates for contemporary challenges in oncology, virology, and bacteriology. This technical guide provides a comprehensive exploration of the discovery, history, and core methodologies associated with salicylanilide derivatives. It is designed to equip researchers with the foundational knowledge, experimental protocols, and mechanistic insights required to innovate upon this versatile chemical scaffold.
Historical Trajectory: From Antiseptics to Multi-Target Therapeutics
The story of salicylanilides begins not with a single breakthrough, but with a gradual understanding of their diverse biological activities. The initial compounds were recognized for modest antibacterial and antifungal properties in the 1940s. The pivotal moment in their history was the discovery that halogenation of both the salicylic acid and aniline rings dramatically amplified their biological potency.
This led to the "golden era" of salicylanilide development in the 1960s and 70s, primarily driven by the animal health industry's search for effective treatments against parasitic flatworms (trematodes) and tapeworms (cestodes). This research yielded a portfolio of highly effective anthelmintics, many of which are still in use today.
Key Historical Milestones:
-
Late 1950s: Researchers at Bayer AG, in a global effort to combat parasitic diseases, develop Niclosamide through chemical screening. It is initially marketed as a molluscicide to control the snails that transmit schistosomiasis.[1]
-
1960s: The potent anthelmintic activity of halogenated salicylanilides against tapeworms and liver flukes is established. Niclosamide is marketed for human use in 1962, and other key derivatives like Oxyclozanide, Rafoxanide, and Closantel are developed for veterinary medicine.[1][2][3][4]
-
1977: The World Health Organization (WHO) adds Niclosamide to its List of Essential Medicines, cementing its importance in global public health for treating tapeworm infections.[2]
-
1982: The U.S. Food and Drug Administration (FDA) approves Niclosamide for human use.[1]
-
2000s-Present: A resurgence of scientific interest occurs, focusing on repurposing these established drugs. Extensive preclinical research demonstrates their potent activity against a wide range of cancers, viruses (including SARS-CoV-2), and drug-resistant bacteria, driven by the elucidation of multiple mechanisms of action beyond mitochondrial uncoupling.[5]
The Chemistry of Salicylanilides: Synthesis and Structure-Activity Relationship (SAR)
The core salicylanilide structure is deceptively simple, yet it offers vast opportunities for chemical modification to tune its pharmacokinetic and pharmacodynamic properties.
Foundational Synthesis
The primary method for synthesizing the salicylanilide scaffold is the condensation reaction between a substituted salicylic acid and a substituted aniline. Historically and currently, a common and effective approach involves using phosphorus trichloride (PCl₃) as a condensing agent in a suitable solvent like xylene or chlorobenzene. This method facilitates the formation of the crucial amide bond.
Experimental Protocol: Synthesis of Niclosamide
The following protocol is a representative example of the synthesis of a halogenated salicylanilide, specifically Niclosamide (5-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide).
Materials:
-
5-Chlorosalicylic acid
-
2-Chloro-4-nitroaniline
-
Phosphorus trichloride (PCl₃)
-
Chlorobenzene (anhydrous)
-
Ethyl acetate (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 5-chlorosalicylic acid (1 equivalent) and 2-chloro-4-nitroaniline (1 equivalent) in anhydrous chlorobenzene.
-
Heat the mixture to 135°C with stirring.
-
Slowly add a solution of phosphorus trichloride (~0.8-0.9 equivalents) dissolved in chlorobenzene dropwise to the reaction mixture.
-
Maintain the reaction at 135°C for approximately 3 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature. A solid precipitate will form.
-
Collect the solid product by vacuum filtration and wash it thoroughly with a non-polar solvent like petroleum ether to remove impurities.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethyl acetate, to yield the final white or pale-yellow solid product.
Causality: The use of PCl₃ is critical as it activates the carboxylic acid group of salicylic acid, forming a more reactive intermediate (an acyl phosphite or acyl chloride in situ) that is readily attacked by the amine group of the aniline, driving the amide bond formation. The high temperature is necessary to overcome the activation energy of the reaction.
Structure-Activity Relationships (SAR)
The biological activity of salicylanilides is exquisitely sensitive to the nature and position of substituents on both aromatic rings.
-
The 2-OH Group: The phenolic hydroxyl group at the C2 position is crucial for activity. Its removal or relocation results in a significant loss of biological effect, suggesting it is involved in a key binding interaction, likely through hydrogen bonding, with its biological targets.
-
Halogenation: The presence of electron-withdrawing groups, particularly halogens (Cl, Br, I), on both rings is a hallmark of potent anthelmintic salicylanilides. These groups increase the acidity of the phenolic proton, which is essential for the mitochondrial uncoupling mechanism, and enhance the lipophilicity of the molecule, facilitating membrane passage.
-
Anilide Ring Substituents: The substitution pattern on the aniline ring dictates the spectrum of activity. For instance, in anticancer derivatives, bulky and hydrophobic groups like trifluoromethyl (-CF₃) at the 3' and 5' positions have been shown to confer potent activity.
-
Salicylic Ring Substituents: Substitution at the C5 position of the salicylic ring with a halogen (e.g., chlorine in Niclosamide) is common and contributes significantly to potency.
Table 1: Representative Structure-Activity Data of Salicylanilide Derivatives
| Compound/Derivative | R1 (Salicyl Ring) | R2 (Anilide Ring) | Target/Assay | Activity (IC₅₀ / MIC) | Reference(s) |
| Niclosamide | 5-Cl | 2'-Cl, 4'-NO₂ | H. nana (tapeworm) | Potent Anthelmintic | [2] |
| A549 Lung Cancer Cells | 0.8 µM | [6] | |||
| STAT3 Inhibition | ~1.0 µM | [3] | |||
| Oxyclozanide | 3,5-di-Cl | 2',3',4',5'-tetra-Cl | F. hepatica (liver fluke) | Potent Anthelmintic | [2] |
| Closantel | 3,5-di-I | 2'-CH₃, 4'-CN | H. contortus | Potent Anthelmintic | [2] |
| Rafoxanide | 3,5-di-I | 3'-Cl, 4'-OPh | F. hepatica | Potent Anthelmintic | [3] |
| Compound 1 | 5-Cl | 3',5'-bis(CF₃) | P2X1 Receptor | 0.0192 µM | [2] |
| Salicylanilide Acetate (2e) | 5-Cl, 2-OAc | 4'-CF₃ | M. tuberculosis | 0.5 µmol/L | [7] |
Mechanisms of Action: From Protonophores to Pathway Modulators
The expanding therapeutic potential of salicylanilides stems from their ability to engage multiple, distinct biological targets.
The Foundational Mechanism: Uncoupling of Oxidative Phosphorylation
The classical mechanism of action, responsible for the potent anthelmintic effect, is the uncoupling of mitochondrial oxidative phosphorylation.[2] Salicylanilides are protonophores; their acidic phenolic proton and high lipophilicity allow them to shuttle protons across the inner mitochondrial membrane, dissipating the critical proton gradient.
This dissipation of the proton motive force uncouples electron transport from ATP synthesis. The electron transport chain continues to consume oxygen (often at an accelerated rate), but the energy is released as heat instead of being used to produce ATP. This leads to rapid energy depletion and death in energy-intensive parasites.
Experimental Protocol: Mitochondrial Stress Test to Demonstrate Uncoupling
This assay measures the oxygen consumption rate (OCR) of living cells or isolated mitochondria to reveal the uncoupling effect of a compound.
Materials:
-
Cell line of interest (e.g., cancer cell line) or isolated mitochondria
-
Seahorse XF Analyzer or similar respirometer (e.g., Clark-type electrode)
-
Assay medium (e.g., XF Base Medium supplemented with pyruvate, glutamine, and glucose)
-
Oligomycin (ATP synthase inhibitor)
-
Salicylanilide test compound (e.g., Niclosamide)
-
FCCP (a potent classical uncoupler, used as a positive control)
-
Rotenone/Antimycin A (Complex I/III inhibitors)
Procedure:
-
Baseline Measurement: Seed cells in a microplate and allow them to attach. Measure the baseline OCR to determine the basal respiration rate.
-
ATP Synthase Inhibition: Inject Oligomycin into the wells. This blocks ATP synthase (Complex V). The remaining OCR is due to proton leak across the membrane. Coupled mitochondria will show a significant drop in OCR.
-
Uncoupling Event: Inject the salicylanilide compound. If it is an uncoupler, it will provide an alternative pathway for protons to re-enter the mitochondrial matrix, causing a sharp increase in OCR as the electron transport chain works to maintain the gradient. This OCR increase in the presence of oligomycin is the definitive sign of uncoupling.[8][9]
-
Maximal Respiration: Inject FCCP to induce maximal uncoupling and determine the maximum respiratory capacity of the cells.
-
Non-Mitochondrial Respiration: Inject Rotenone and Antimycin A to shut down the electron transport chain completely. The remaining OCR is non-mitochondrial and is subtracted from all other measurements.
Modern Mechanisms: Inhibition of Key Signaling Pathways
The anticancer and antiviral activities of salicylanilides are largely attributed to their ability to modulate multiple critical intracellular signaling pathways.
a) Wnt/β-Catenin Signaling: Aberrant activation of the Wnt pathway is a hallmark of many cancers, particularly colorectal cancer. Niclosamide has been shown to be a potent inhibitor of this pathway. It acts by promoting the internalization and degradation of the Wnt co-receptor LRP6 and downregulating the key signaling protein Dishevelled-2 (Dvl2).[10][11] This prevents the accumulation of β-catenin in the cytoplasm, blocking its translocation to the nucleus and subsequent transcription of oncogenes like c-Myc and Cyclin D1.
b) STAT3 Signaling: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting proliferation and survival. Niclosamide potently inhibits the STAT3 signaling pathway by reducing the phosphorylation of STAT3 at Tyrosine 705, which is essential for its activation and nuclear translocation.[3][12] This leads to the downregulation of STAT3 target genes, including key survival proteins like Bcl-2 and Mcl-1.
Experimental Protocol: Wnt/β-Catenin TOPFlash Reporter Assay
This assay quantitatively measures the transcriptional activity of the TCF/LEF family of transcription factors, which are the downstream effectors of canonical Wnt/β-catenin signaling.
Materials:
-
Cancer cell line with an active Wnt pathway (e.g., HCT116, CaCO2)
-
TOPFlash plasmid (contains TCF/LEF binding sites upstream of a luciferase reporter gene)
-
FOPFlash plasmid (negative control with mutated TCF/LEF sites)
-
Renilla luciferase plasmid (for normalization of transfection efficiency)
-
Transfection reagent (e.g., Lipofectamine)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 24- or 96-well plate.
-
Transfection: Co-transfect the cells with the TOPFlash (or FOPFlash) plasmid and the Renilla plasmid using a suitable transfection reagent.
-
Treatment: After 16-24 hours, treat the cells with varying concentrations of the salicylanilide compound (e.g., 0.1 to 10 µM Niclosamide) or a vehicle control (DMSO).
-
Incubation: Incubate the cells for an additional 24 hours.
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided with the assay kit.
-
Luciferase Measurement: Measure the firefly (from TOPFlash) and Renilla luciferase activities sequentially in a luminometer according to the assay kit manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. A potent inhibitor will cause a dose-dependent decrease in the normalized luciferase activity in TOPFlash-transfected cells but not in FOPFlash-transfected cells.[10][11][13][14][15]
Therapeutic Applications: An Expanding Frontier
While firmly established in veterinary parasitology, the multifaceted mechanisms of salicylanilides have opened doors to numerous other therapeutic areas.
Anthelmintic Activity
The primary application remains the treatment of helminth infections. Their efficacy is particularly high against parasites that have a high metabolic rate and are heavily reliant on oxidative phosphorylation, such as cestodes and trematodes.[2]
Experimental Protocol: Caenorhabditis elegans Motility Assay
C. elegans is a widely used model organism for high-throughput screening of anthelmintic compounds.
Materials:
-
Synchronized L4 stage C. elegans
-
Liquid culture medium (S medium)
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
-
Automated motility tracking system (e.g., WMicroTracker)
Procedure:
-
Worm Preparation: Grow and synchronize C. elegans to the L4 larval stage. Wash the worms with M9 buffer to remove bacteria.
-
Assay Setup: Add a defined number of worms (e.g., 50-80) to each well of a 96-well plate containing S medium.
-
Compound Addition: Add the test salicylanilide derivatives at various concentrations to the wells. Include a DMSO-only negative control and a known anthelmintic (e.g., ivermectin, levamisole) as a positive control.
-
Incubation and Monitoring: Place the plate in an automated motility tracker. The system uses infrared light beams to detect worm movement. Record motility counts over a period of 24-72 hours.
-
Data Analysis: Normalize the motility counts of the treated wells to the negative control wells. A potent anthelmintic will cause a significant, dose-dependent reduction in worm motility.[11][13][15]
Anticancer Potential
The ability of salicylanilides to simultaneously inhibit multiple oncogenic pathways (Wnt, STAT3, mTOR, NF-κB) and induce mitochondrial dysfunction makes them highly attractive anticancer agents.[5] They have shown potent activity against a broad range of cancer cell lines, including those resistant to standard therapies. Clinical trials are ongoing to evaluate Niclosamide for various malignancies.
Antibacterial and Antiviral Activity
Recent studies have highlighted the potential of salicylanilides against drug-resistant bacteria, including MRSA, and viruses like SARS-CoV-2, Zika, and Ebola. The mechanisms are varied but include disrupting bacterial membrane potential and interfering with viral entry and replication processes.
Conclusion and Future Outlook
The salicylanilide scaffold is a testament to the enduring value of medicinal chemistry and the potential for drug repurposing. From their initial discovery as simple antimicrobials to their development as essential anthelmintics and their current re-emergence as sophisticated multi-target agents for cancer and infectious diseases, their journey has been remarkable. The continued exploration of their structure-activity relationships, the development of novel derivatives with improved pharmacokinetic profiles, and a deeper understanding of their complex mechanisms of action will undoubtedly secure their place in the therapeutic arsenal for years to come. For drug development professionals, this chemical class offers a clinically validated starting point, rich with opportunities for innovation and optimization to address pressing unmet medical needs.
References
- Chen, M., et al. (2013). Niclosamide and its analogs are potent inhibitors of Wnt/β-catenin, mTOR and STAT3 signaling in ovarian cancer. PLoS One, 8(12), e83803. [Link]
- Lu, W., et al. (2011).
- Sack, U., et al. (2018). Niclosamide-induced Wnt signaling inhibition in colorectal cancer is mediated by autophagy.
- Osada, T., et al. (2011). Anti-helminth compound niclosamide downregulates Wnt Signaling and elicits antitumor responses in tumors with activating APC mutations. Cancer Research, 71(12), 4172-4182. [Link]
- Swan, G.E. (1999). The pharmacology of halogenated salicylanilides and their anthelmintic use in animals.
- Chen, W., et al. (2018). Drug Repurposing: Research Progress of Niclosamide and Its Derivatives on Antibacterial Activity. Infection and Drug Resistance, 11, 1879-1891. [Link]
- Bayer AG. (1964). Gastropod combating salicylanilides.
- Janssen Pharmaceutica N.V. (1977). N-[5-chloro-4-[(4-chlorophenyl)cyanomethyl]-2-methylphenyl]-2-hydroxy-3,5-diiodobenzamide.
- El-Bahy, M. M., et al. (2022). In vitro anthelmintic activities of three ethnomedicinal plant extracts against Haemonchus contortus. Spanish Journal of Agricultural Research, 20(3), e0504. [Link]
- Krátký, M., et al. (2012).
- Sant'Anna, V., et al. (2019). Assay to Access Anthelmintic Activity of Small Molecule Drugs Using Caenohabidtis elegans as a Model. Bio-protocol, 9(12), e3269. [Link]
- Ahidjo, B. A., et al. (2022). A Caenorhabditis elegans infrared-based motility assay for anthelmintic drug discovery. eScholarship, University of California. [Link]
- Kollar, P., et al. (2021). Salicylanilides and Their Anticancer Properties. Biomolecules, 11(1), 103. [Link]
- Norman, R. I., et al. (2020). Salicylic Acid Is an Uncoupler and Inhibitor of Mitochondrial Electron Transport. Plant Physiology, 134(1), 492-501. [Link]
- Wikström, J. D., et al. (2012). A Novel High-Throughput Assay for Islet Respiration Reveals Uncoupling of Rodent and Human Islets. PLOS One, 7(4), e33023. [Link]
- Roß, S., et al. (2019). Structural investigations on the mitochondrial uncouplers niclosamide and FCCP. FEBS Open Bio, 9(4), 733-744. [Link]
- Wolf, P. (2021).
- Kifle, Z. D., et al. (2022). In Vitro Anthelmintic Activity of Crude Extracts of Aerial Parts of Cissus quadrangularis L. and Leaves of Schinus molle L. against Haemonchus contortus.
- Munguía-López, C., et al. (2022). In vitro analysis of the activities of commercial anthelmintics in the presence of inhibitors of xenobiotic detoxification pathways in Haemonchus contortus exsheathed L3 stage. Parasitology Research, 121(8), 2259-2270. [Link]
- El-Gazzar, M., et al. (2022). Hybridization Approach to Identify Salicylanilides as Inhibitors of Tubulin Polymerization and Signal Transducers and Activators of Transcription 3 (STAT3). Pharmaceuticals, 15(7), 835. [Link]
- Liu, C., et al. (2015). Niclosamide suppresses cell migration and invasion in enzalutamide resistant prostate cancer cells via Stat3-AR axis inhibition.
- Rafoxanide is not an appropriate alternative to closantel. (2018). COWS - Control of Worms Sustainably. [Link]
- Horváth, L., et al. (2022). New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Effect on Glioblastoma. ACS Omega, 7(48), 44105-44124. [Link]
Sources
- 1. Revisiting Niclosamide Formulation Approaches – a Pathway Toward Drug Repositioning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Structure Relationships of Salicylanilide Derivatives as Potent, Non-acidic P2X1 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hybridization Approach to Identify Salicylanilides as Inhibitors of Tubulin Polymerization and Signal Transducers and Activators of Transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salicylic Acid Is an Uncoupler and Inhibitor of Mitochondrial Electron Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Anthelmintic Activity of Crude Extracts of Aerial Parts of Cissus quadrangularis L. and Leaves of Schinus molle L. against Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Effect on Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Salicylanilide Acetates: Synthesis and Antibacterial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel High-Throughput Assay for Islet Respiration Reveals Uncoupling of Rodent and Human Islets | PLOS One [journals.plos.org]
- 9. Structural investigations on the mitochondrial uncouplers niclosamide and FCCP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN109851526A - The preparation method of closantel sodium - Google Patents [patents.google.com]
- 11. escholarship.org [escholarship.org]
- 12. CN103864641A - Niclosamide synthetic method - Google Patents [patents.google.com]
- 13. Assay to Access Anthelmintic Activity of Small Molecule Drugs Using Caenohabidtis elegans as a Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Caenorhabditis elegans as a valuable model for the study of anthelmintic pharmacodynamics and drug-drug interactions: The case of ivermectin and eprinomectin [frontiersin.org]
An In-Depth Technical Guide to the Physicochemical Characterization of Substituted Benzamides
Preamble: The Benzamide Scaffold as a Cornerstone of Modern Medicinal Chemistry
The benzamide moiety, an aromatic ring fused to a carboxamide group, represents a privileged scaffold in the landscape of drug discovery.[1] Its derivatives have given rise to a diverse array of blockbuster drugs, from antiemetics and antipsychotics to targeted anticancer agents.[1][2][3] However, the journey from a newly synthesized benzamide analogue to a viable clinical candidate is not one of serendipity. It is a rigorous, data-driven process underpinned by a deep understanding of the molecule's fundamental physicochemical characteristics. These properties are not mere data points; they are the critical determinants of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, ultimately governing its fate and action within a biological system.[1][4]
This guide is structured to provide drug development professionals with a comprehensive framework for the essential physicochemical characterization of novel substituted benzamides. We will move beyond rote procedural descriptions to explore the causal relationships between molecular structure, experimental choices, and the resulting data, offering field-proven insights into how these foundational properties dictate a compound's potential for therapeutic success.
I. The Strategic Framework for Physicochemical Profiling
The characterization of a new chemical entity (NCE) is a systematic process. The initial goal is to build a robust data package that confirms the molecule's identity and purity before delving into the properties that predict its in vivo behavior. This workflow ensures that all subsequent, more resource-intensive assays are performed on a well-characterized and reliable starting material.
Caption: Workflow for the physicochemical characterization of a novel benzamide derivative.
II. Lipophilicity (LogP/LogD): The Passport for Membrane Transversal
Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most critical parameters in drug design.[5] It governs a compound's ability to traverse cellular membranes, influences protein binding, and is a key predictor of blood-brain barrier (BBB) penetration.[5][6] For substituted benzamides, particularly those targeting the central nervous system (CNS), optimizing lipophilicity is a delicate balancing act.
-
Too Low Lipophilicity: The compound may be highly soluble in aqueous media but will fail to cross the lipid bilayers of the gut wall or target cells, leading to poor absorption and bioavailability.
-
Too High Lipophilicity: The compound may become trapped in lipid membranes, exhibit high plasma protein binding (reducing the free fraction available to act on the target), and become more susceptible to metabolic breakdown by P450 enzymes.[5] An optimal LogP for CNS penetration is often considered to be in the range of 1.5 to 2.7.[7]
The parameter is expressed as LogP (the partition coefficient for the neutral species between octanol and water) or LogD (the distribution coefficient at a specific pH, which accounts for both ionized and neutral species).
The Causality of Substituent Effects
The substitution pattern on the benzamide scaffold profoundly impacts lipophilicity. This is not arbitrary; it is a direct consequence of the electronic and steric properties of the added functional groups.
-
Increasing Lipophilicity: Adding non-polar, hydrophobic groups such as alkyl chains, halogens (F, Cl, Br, I), or additional aromatic rings will increase the LogP value.
-
Decreasing Lipophilicity: Introducing polar, hydrogen-bonding groups like hydroxyl (-OH), carboxyl (-COOH), or additional amine (-NH2) functionalities will decrease the LogP value.
-
Intramolecular Hydrogen Bonding: A key insight for benzamides is the effect of ortho-substituents. For example, a hydroxyl group at the 6-position of a salicylamide can form an intramolecular hydrogen bond with the amide carbonyl. This masks the polarity of both groups, paradoxically increasing the apparent lipophilicity compared to what would be expected from the substituent's polarity alone.[8]
| Substituent Type | Example | Expected Impact on LogP | Rationale |
| Alkyl Chains | -CH₃, -C₂H₅ | Increase | Increases non-polar surface area. |
| Halogens | -F, -Cl | Increase | Hydrophobic and electron-withdrawing. |
| Hydroxyl | -OH | Decrease | Polar; capable of hydrogen bonding with water. |
| Methoxy | -OCH₃ | Minor Change / Decrease | Less polar than -OH, but oxygen is a hydrogen bond acceptor. |
| Ortho-hydroxyl | 2-OH | Increase (Apparent) | Forms intramolecular H-bond, masking polarity.[8] |
Experimental Protocol: Shake-Flask Method for LogP Determination (Gold Standard)
This method directly measures the partitioning of the compound between n-octanol and water, providing the most reliable LogP value.
-
Preparation of Phases: Prepare mutually saturated solvents. Vigorously mix equal volumes of n-octanol and purified water (or a relevant buffer for LogD) for 24 hours. Allow the phases to separate completely. This step is critical to prevent volume changes during the experiment that would invalidate the results.
-
Compound Preparation: Prepare a stock solution of the substituted benzamide in the phase in which it is more soluble (typically n-octanol). The concentration should be chosen to be well within the linear range of the analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Partitioning: In a screw-cap vial, add a precise volume of the pre-saturated aqueous phase and an equal, precise volume of the pre-saturated n-octanol containing the compound.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1-24 hours). The system has reached equilibrium when the concentration in each phase no longer changes over time.
-
Phase Separation: Centrifuge the vial at low speed (e.g., 2000 rpm for 10 minutes) to ensure a clean and complete separation of the two phases.[1]
-
Analysis: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase. Determine the concentration of the benzamide derivative in each phase using a validated analytical method.
-
Calculation: The partition coefficient, P, is calculated as the ratio of the concentrations. The final LogP is the base-10 logarithm of this value.[1] LogP = log₁₀ ([Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ)
III. Aqueous Solubility: The Gateway to Bioavailability
For an orally administered drug, dissolution is the first critical step before absorption can occur.[9] Poor aqueous solubility is a primary cause of low and variable bioavailability, leading to the failure of many promising drug candidates.[10] The benzamide structure contains both a hydrophobic benzene ring, which disfavors interaction with water, and a polar amide group capable of hydrogen bonding, which favors it.[11] The ultimate solubility is a balance of these opposing forces, heavily influenced by substituents and the crystal lattice energy of the solid form.
Experimental Protocol: Equilibrium Shake-Flask Solubility
This method determines the thermodynamic equilibrium solubility of a compound, providing a definitive value for a given solid form.
-
System Setup: Add an excess amount of the solid, crystalline benzamide derivative to a known volume of the test medium (e.g., purified water or phosphate-buffered saline, pH 7.4) in a sealed glass vial. The presence of excess solid is crucial to ensure saturation is reached.
-
Equilibration: Agitate the suspension at a constant, controlled temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is achieved between the dissolved and undissolved solid.
-
Sample Preparation: After equilibration, allow the suspension to stand, or centrifuge the sample, to separate the undissolved solid.[1]
-
Filtration & Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the solution through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining microscopic particles. Dilute the filtrate as necessary with the mobile phase of the analytical system.
-
Quantification: Determine the concentration of the dissolved benzamide in the filtrate using a validated HPLC-UV or LC-MS method, referencing a standard curve prepared with known concentrations of the compound.
IV. pKa: The Switch Controlling Ionization and Behavior
Most drugs, including many substituted benzamides, are weak acids or bases. The pKa is the pH at which the compound exists as 50% ionized and 50% non-ionized.[12][13] This parameter is of paramount importance because the ionization state of a molecule dramatically affects its physicochemical properties and, consequently, its biological activity.[14]
-
Non-ionized form: More lipophilic, readily crosses cell membranes.
-
Ionized form: More water-soluble, less able to cross membranes.
The pKa dictates how a drug will behave as it travels through the varying pH environments of the body, from the acidic stomach (pH ~1-3) to the small intestine (pH ~6-7.5) and into the bloodstream (pH ~7.4).[15] For a typical benzamide, the amide proton is very weakly acidic (pKa > 14), while amine substituents on the ring or N-alkyl groups are basic.
Caption: Impact of substituents on the acidity (pKa) of the benzamide N-H proton.
The Causality of Substituent Effects on pKa
Substituents on the aromatic ring alter the pKa of ionizable groups through inductive and resonance effects.[16][17] For a basic amine substituent on a benzamide, for example:
-
Electron-Withdrawing Groups (EWGs) like -NO₂ or -CF₃ pull electron density away from the amine, making its lone pair less available to accept a proton. This decreases the basicity of the amine, resulting in a lower pKa.
-
Electron-Donating Groups (EDGs) like -OCH₃ or -CH₃ push electron density towards the amine, making its lone pair more available. This increases the basicity, resulting in a higher pKa.
Experimental Protocol: Potentiometric Titration for pKa Determination
This method involves titrating the compound with a strong acid or base and monitoring the pH to find the inflection point corresponding to the pKa.
-
Sample Preparation: Accurately weigh and dissolve the benzamide derivative in a suitable solvent.[1] If aqueous solubility is low, a co-solvent system (e.g., water-methanol) is required. The choice of co-solvent is critical, and results should be extrapolated back to 0% organic solvent if possible.
-
Instrumentation Setup: Use a calibrated pH meter with a high-precision electrode. The titrant (a standardized solution of HCl or NaOH) should be delivered via a calibrated autoburette for accuracy.
-
Titration: While stirring the solution at a constant temperature, add small, precise increments of the titrant. Record the pH value after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. More accurately, the pKa corresponds to the point of maximum buffer capacity, which can be identified from the peak of the first derivative of the titration curve (ΔpH/ΔV vs. V).
V. The Interplay of Properties: Predicting In Vivo Success
The physicochemical properties of a substituted benzamide are not independent variables; they are deeply interconnected. A single structural modification can simultaneously alter lipophilicity, solubility, and pKa, leading to complex effects on overall drug-like character. The ultimate goal of this characterization is to predict a compound's ability to be absorbed and reach its target in sufficient concentration.
Caption: Interrelationship of physicochemical properties influencing oral bioavailability.
For instance, increasing lipophilicity to enhance membrane permeability often comes at the cost of reduced aqueous solubility.[4] Similarly, the pKa determines the charge state of the molecule, which in turn dictates whether its lipophilicity (non-ionized form) or solubility (ionized form) is the dominant characteristic at a given physiological pH.[12] A successful drug candidate represents a finely tuned compromise, where each property is optimized within an acceptable range to achieve the desired ADMET profile. By systematically applying the rigorous experimental protocols outlined in this guide, researchers can build the essential data foundation needed to make informed decisions, prioritize the most promising candidates, and ultimately accelerate the path from the laboratory bench to the patient.
References
- Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
- Przybyłek, M., Miernicka, A., Nowak, M., & Cysewski, P. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide.
- Labinsights. (2023).
- ACS Publications. (2023). Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures.
- Solubility of Things. (n.d.). Benzamide. Solubility of Things. [Link]
- NIH. (n.d.). Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors.
- ResearchGate. (2021). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K.
- ResearchGate. (2018). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
- NIH. (n.d.). Benzamide. PubChem. [Link]
- van de Waterbeemd, H., et al. (1994). Aromatic and amine substituent effects on the apparent lipophilicities of N-[(2-pyrrolidinyl)methyl]-substituted benzamides. Journal of Pharmaceutical Sciences, 83(3), 305-15. [Link]
- ResearchGate. (n.d.). Physicochemical properties of active pharmaceutical ingredients (APIs).
- ResearchGate. (n.d.). 10000 PDFs | Review articles in BENZAMIDE.
- Grützmacher, H. F., & Böker, J. (n.d.). Proton affinity of some substituted 2,6-dimethylbenzamides and their N,N-dimethyl derivatives: The susceptibility of the amide group to polar substituent effects.
- Unsal, E., et al. (2006). Effect of substituents on the permeation properties of polyamide membranes. Journal of Membrane Science. [Link]
- Kulkarni, A. S., et al. (2008). Synthesis, antimicrobial, and QSAR studies of substituted benzamides. Medicinal Chemistry Research, 17(7), 361-371. [Link]
- ResearchGate. (n.d.). Lipophilicity and Other Parameters Affecting Brain Penetration.
- NIH. (2023). Modification of the Physicochemical Properties of Active Pharmaceutical Ingredients via Lyophilization.
- ChemRxiv. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. ChemRxiv. [Link]
- ACS Publications. (2021). Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters. [Link]
- Pace Analytical. (n.d.). Characterization of Physicochemical Properties. Pace Analytical. [Link]
- Pion Inc. (2023). What is pKa and how is it used in drug development?. Pion Inc.. [Link]
- Pharmaguideline. (n.d.). Benzamides: Sulpiride. Pharmaguideline. [Link]
- MDPI. (2024). Modeling the Blood-Brain Barrier Permeability of Potential Heterocyclic Drugs via Biomimetic IAM Chromatography Technique Combined with QSAR Methodology. MDPI. [Link]
- ResearchGate. (2006). Effect of substituents on the permeation properties of polyamide membranes.
- ResearchGate. (n.d.). The effect of amide-to-ester substitution on the permeability of dipeptides.
- Waterhouse, R. N. (2003). Determination of lipophilicity and its use as a predictor of blood-brain barrier penetration of molecular imaging agents. Molecular Imaging and Biology, 5(6), 376-89. [Link]
- ResearchGate. (2003). Determination of lipophilicity and its use as a predictor of blood-brain barrier penetration of molecular imaging agents.
- Liptak, M. D., et al. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. International Journal of Quantum Chemistry, 87(4), 216-223. [Link]
- Royal Society of Chemistry. (2024). The backbone constitution drives passive permeability independent of side chains in depsipeptide and peptide macrocycles inspired by ent-verticilide. Chemical Science. [Link]
- ChemRxiv. (n.d.). Amide-to-Ester Substitution Improves Membrane Permeability of a Cyclic Peptide Without Altering Its. ChemRxiv. [Link]
- Patel, K. (2015). Importance of Physicochemical Properties In Drug Discovery. (Review Article).
- Junaid Asghar PhD. (2021).
- Royal Society of Chemistry. (2019). Accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Physical Chemistry Chemical Physics. [Link]
- Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38. [Link]
- LibreTexts. (2023). The Chemistry of the Blood-Brain Barrier. Chemistry LibreTexts. [Link]
- Bhaskar's Pharma Tube. (2022). Drug's pKa and its absorption. YouTube. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. researchgate.net [researchgate.net]
- 4. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]
- 5. Determination of lipophilicity and its use as a predictor of blood-brain barrier penetration of molecular imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Aromatic and amine substituent effects on the apparent lipophilicities of N-[(2-pyrrolidinyl)methyl]-substituted benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. API Solubility and Dissolution Enhancement Via Formulation [sigmaaldrich.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. What is pKa and how is it used in drug development? [pion-inc.com]
- 13. m.youtube.com [m.youtube.com]
- 14. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. [PDF] Substituent effects on the electronic structure and pKa of benzoic acid | Semantic Scholar [semanticscholar.org]
- 17. pubs.rsc.org [pubs.rsc.org]
in vitro antimicrobial activity of 2-Chloro-4-hydroxybenzamide
An In-Depth Technical Guide to the In Vitro Antimicrobial Activity of 2-Chloro-4-hydroxybenzamide
Abstract
The rise of antimicrobial resistance (AMR) constitutes a formidable threat to global public health, necessitating the urgent discovery and development of novel antimicrobial agents. Benzamides, a versatile class of organic compounds, have long been a focal point in medicinal chemistry due to their wide range of pharmacological activities. This technical guide focuses on this compound, a specific derivative whose antimicrobial potential is suggested by the demonstrated efficacy of its structural analogs. As direct studies on this compound are limited, this document serves as a comprehensive manual for researchers, scientists, and drug development professionals. It provides the scientific rationale for investigating its antimicrobial properties, detailed, field-proven protocols for its evaluation, and a framework for interpreting the resulting data. By synthesizing information from closely related chloro-substituted salicylamides and standardized testing methodologies, this guide offers a complete roadmap for assessing the in vitro antimicrobial profile of this compound.
Introduction: The Case for this compound
Benzamide derivatives are foundational scaffolds in numerous therapeutic agents, valued for their synthetic tractability and diverse biological effects.[1] Within this class, salicylamides (2-hydroxybenzamides) are particularly noteworthy. The parent compound, salicylamide, is a known analgesic, and its derivatives, such as the anthelmintic drug Niclosamide (5-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide), have demonstrated a broad spectrum of biological activities, including antibacterial and antiviral properties.[2][3]
The specific compound, this compound, combines the core salicylamide structure with a chlorine substituent. Halogenation is a common strategy in drug design to enhance membrane permeability and metabolic stability, often leading to improved potency. While direct antimicrobial data for this compound is not extensively published, compelling evidence from closely related analogs provides a strong impetus for its investigation. For instance, various 4-chloro and 5-chloro-2-hydroxybenzamide derivatives have shown significant bactericidal activity, particularly against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA).[4][5]
This guide provides the necessary technical framework to systematically evaluate the , from foundational assays to mechanistic insights.
Physicochemical Profile of this compound
A thorough understanding of a compound's physical and chemical properties is a prerequisite for any biological investigation. These properties influence solubility, stability, and interaction with biological systems.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1046818-83-0 | [6] |
| Molecular Formula | C₇H₆ClNO₂ | [6] |
| Molecular Weight | 171.58 g/mol | [6] |
| IUPAC Name | This compound | [7] |
| SMILES | OC1=CC(Cl)=C(C(N)=O)C=C1 | [6] |
Evidence from Structural Analogs: Building a Rationale
The antimicrobial potential of this compound is strongly supported by studies on its isomers and more complex derivatives. Research has consistently shown that the chloro-substituted 2-hydroxybenzamide scaffold is a potent pharmacophore against Gram-positive bacteria.
A key study investigated a series of 4- and 5-chloro-2-hydroxy-N-phenyl-benzamides against MRSA isolates.[4][5] The findings from this research are critical as they establish a benchmark for what might be expected from our target compound. For example, compounds like 5-chloro-2-hydroxy-N-[(2S)-3-methyl-1-oxo-1-{[4-(trifluoromethyl)phenyl]amino}butan-2-yl]benzamide exhibited rapid, concentration-dependent bactericidal effects against MRSA.[4] The primary difference lies in the substitution at the amide nitrogen, but the core chloro-hydroxybenzamide ring is conserved.
Table 2: Antimicrobial Activity of Selected Structural Analogs
| Compound | Organism | MIC (μg/mL) | MBC (μg/mL) | Reference |
| 5-chloro-2-hydroxy-N-[...]-benzamide (1f) | MRSA 63718 | Not specified | Not specified | [4][5] |
| 4-chloro-2-hydroxy-N-[...]-benzamide (1g) | MRSA 63718 | Not specified | Not specified | [4][5] |
| 2-chloro-N-phenylacetamide | Candida albicans | 128 - 256 | 512 - 1024 | [8] |
| 2-hydroxy-4-methoxybenzaldehyde | Staphylococcus aureus | 1024 | >1024 | [9] |
Note: Specific MIC/MBC values for compounds 1f and 1g were presented graphically in the source material as multiples of MIC rather than absolute concentrations, but their potent bactericidal activity was clearly established.
These findings suggest that the mechanism of action may involve disruption of the bacterial cell membrane or other essential cellular processes, leading to cell death rather than mere growth inhibition.[9]
Experimental Protocols for Antimicrobial Evaluation
To ensure reproducibility and comparability of results, standardized testing methodologies are paramount. The protocols outlined below are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), a global authority in susceptibility testing.[10][11][12]
Workflow for In Vitro Antimicrobial Susceptibility Testing
The overall process follows a logical progression from determining the minimum concentration that inhibits growth (MIC) to the minimum concentration that kills the organism (MBC).
Caption: Hypothesized mechanism via cell membrane disruption.
This proposed pathway suggests the compound integrates into the bacterial membrane, disrupting its integrity. This leads to increased permeability, leakage of essential intracellular components, dissipation of the proton motive force required for energy production, and ultimately, cell death. [9]Verifying this hypothesis would require further experiments, such as membrane potential assays and measuring intracellular ATP levels.
Conclusion
While this compound remains a relatively understudied molecule, its chemical structure and the potent antimicrobial activity of its close analogs make it a compelling candidate for further investigation. Its simple, synthetically accessible scaffold is advantageous for future medicinal chemistry efforts. By employing the standardized, robust protocols detailed in this guide—from MIC and MBC determination to mechanistic exploration—researchers can effectively and reliably characterize its in vitro antimicrobial profile. The data generated will be crucial in determining its potential as a lead compound in the critical fight against antimicrobial resistance.
References
- Krátký, M., Vinšová, J., Volkova, M., Buchta, V., Trejtnar, F., & Stolaříková, J. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. European Journal of Medicinal Chemistry, 50, 433-440. [Link]
- Krátký, M., Vinšová, J., Volkova, M., Buchta, V., Trejtnar, F., & Stolaříková, J. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. PubMed. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 587567, 2-Chloro-N-(4-hydroxyphenyl)benzamide. PubChem. [Link]
- Ghare, S. (2020). Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I.
- Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. [Link]
- Zadrazilova, I., et al. (2015). In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA. PubMed Central. [Link]
- Akbari, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]
- Kang, H. Y., et al. (2008). 2-Chloro-N-(4-hydroxyphenyl)acetamide. PubMed Central. [Link]
- Clinical and Laboratory Standards Institute. M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. [Link]
- Wikipedia contributors. (n.d.). Broth microdilution. Wikipedia. [Link]
- Southeast Asian Fisheries Development Center, Aquaculture Department. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. [Link]
- Ghare, S. (2020). Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. International Journal of Research in Engineering, Science and Management. [Link]
- Zadrazilova, I., et al. (2015). In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy-N. SciSpace. [Link]
- Waites, K. B., et al. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. [Link]
- Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test.
- Edelstein, M. V., et al. (2018). Antimicrobial susceptibility testing by broth microdilution method: widely available modification. Clinical Microbiology and Antimicrobial Chemotherapy. [Link]
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
- Kumar, A., et al. (2023). Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative. Journal of Drug Delivery and Therapeutics. [Link]
- CLSI. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. CLSI. [Link]
- Wikipedia contributors. (n.d.). ニクロサミド. Wikipedia. [Link]
- The Rubin Lab. (2020, July 27). MIC (Broth Microdilution) Testing. YouTube. [Link]
- CLSI. (2024). CLSI M100™. Performance Standards for Antimicrobial Susceptibility Testing. CLSI. [Link]
- BMG LABTECH. (2024, July 30). The minimum inhibitory concentration of antibiotics. BMG LABTECH. [Link]
- CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. CHAIN. [Link]
- Wang, Y., et al. (2024).
- Gontijo, M. (2025, March 7). Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. [Link]
- Bhor, R. J., et al. (2023). Synthesis, Characterization and in vitro Anti-bacterial Activity of “2-chloro-N-{[(2-chlorophenyl) amino] sulfinyl}-N-phenylbenzamide Nucleus and its Derivatives”.
- Ramachandran, G., et al. (2023). Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus. PubMed. [Link]
- de Oliveira, A. C. S., et al. (2021). Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. SciELO. [Link]
Sources
- 1. Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I - Curr Trends Pharm Pharm Chem [ctppc.org]
- 2. Page loading... [guidechem.com]
- 3. ニクロサミド - Wikipedia [ja.wikipedia.org]
- 4. In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. chemscene.com [chemscene.com]
- 7. 1046818-83-0|this compound|BLD Pharm [bldpharm.com]
- 8. scielo.br [scielo.br]
- 9. Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nih.org.pk [nih.org.pk]
- 11. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 12. darvashco.com [darvashco.com]
The Antifungal Potential of 2-Chloro-4-hydroxybenzamide: A Technical Guide for Drug Development Professionals
Abstract
The rising incidence of fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global health. This necessitates the exploration of novel antifungal agents with distinct mechanisms of action. Benzamide and its derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the antifungal properties of 2-Chloro-4-hydroxybenzamide, a substituted benzamide with potential therapeutic applications. Drawing upon structure-activity relationship (SAR) studies of related benzamides and salicylanilides, this document elucidates the probable mechanisms of action, outlines synthetic methodologies, and details protocols for in vitro antifungal evaluation. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and development of next-generation antifungal therapeutics.
Introduction: The Imperative for Novel Antifungal Agents
Fungal infections, ranging from superficial mycoses to life-threatening systemic diseases, represent a significant and growing public health concern. The therapeutic arsenal against fungal pathogens is limited, and its efficacy is increasingly compromised by the rise of antifungal resistance. Consequently, there is an urgent need to identify and develop new chemical entities that can effectively combat these infections, preferably through novel mechanisms of action that can circumvent existing resistance pathways.
Benzamides, a versatile class of organic compounds, have garnered considerable attention in medicinal chemistry due to their wide array of pharmacological activities.[1] This guide focuses on a specific derivative, this compound, and explores its potential as a valuable scaffold in the design of new antifungal drugs.
The Benzamide and Salicylanilide Scaffold: A Foundation for Antifungal Activity
While direct studies on the antifungal properties of this compound are not extensively documented, a wealth of information on related benzamide and salicylanilide derivatives provides a strong basis for inferring its potential. Niclosamide, a salicylanilide anthelmintic drug, has demonstrated considerable antifungal properties, offering valuable insights into the possible mechanisms of action for structurally similar compounds.[2][3]
Mechanism of Action: Targeting Fungal Mitochondria
A primary mechanism of action for antifungal salicylanilides like niclosamide is the disruption of mitochondrial function.[3][4] This is a multi-faceted attack on the fungal cell's energy production machinery.
-
Inhibition of Oxidative Phosphorylation: These compounds can act as mitochondrial uncouplers, disrupting the proton gradient across the inner mitochondrial membrane and thereby inhibiting ATP synthesis.[3]
-
Generation of Reactive Oxygen Species (ROS): The disruption of the electron transport chain can lead to the formation of toxic ROS, inducing oxidative stress and subsequent cell death.[4]
-
Targeting Specific Mitochondrial Proteins: Niclosamide has been shown to target other mitochondrial components, including Mge1 and the mitochondrial protein import complex, further crippling cellular function.[3]
The following diagram illustrates the proposed mitochondrial-centric mechanism of action for antifungal benzamide and salicylanilide derivatives.
Caption: Fig. 2: Synthesis via Carboxylic Acid Activation
Experimental Protocol:
-
Activation of Carboxylic Acid: 2-Chloro-4-hydroxybenzoic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acyl chloride. Alternatively, coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to form an activated ester.
-
Amination: The activated carboxylic acid derivative is then reacted with an ammonia source, such as aqueous ammonia or ammonia gas, to form the desired this compound.
-
Purification: The crude product is typically purified by recrystallization or column chromatography.
Method 2: Schotten-Baumann Conditions
This method involves the acylation of an amine with a benzoyl chloride in the presence of a base. [5] Experimental Protocol:
-
Preparation of Benzoyl Chloride: 2-Chloro-4-hydroxybenzoyl chloride is prepared from the corresponding benzoic acid.
-
Reaction Setup: The benzoyl chloride is dissolved in an appropriate organic solvent.
-
Addition of Amine and Base: An amine source and a base (e.g., triethylamine or aqueous sodium hydroxide) are added to the reaction mixture. The base neutralizes the hydrochloric acid byproduct, driving the reaction to completion.
-
Work-up and Isolation: The product is isolated by extraction and purified as described in Method 1.
In Vitro Antifungal Susceptibility Testing
To evaluate the antifungal activity of this compound, standardized in vitro susceptibility testing methods should be employed. The broth microdilution method is considered the reference standard for determining the Minimum Inhibitory Concentration (MIC). [6][7][8]
Broth Microdilution Assay Protocol
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI). [6]
Caption: Fig. 3: Workflow for Broth Microdilution Assay
Materials:
-
96-well microtiter plates
-
RPMI-1640 medium
-
This compound stock solution
-
Fungal isolates
-
Spectrophotometer (optional)
Procedure:
-
Inoculum Preparation: Fungal isolates are cultured on a suitable agar medium. A suspension is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. [7]2. Drug Dilution: A series of two-fold dilutions of this compound are prepared in RPMI-1640 medium in the microtiter plate.
-
Inoculation: Each well is inoculated with the standardized fungal suspension. A growth control well (drug-free medium) and a sterility control well (uninoculated medium) should be included.
-
Incubation: The plate is incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control. [9] The following table provides a hypothetical example of expected MIC values for this compound against common fungal pathogens, based on data from related compounds.
| Fungal Species | Expected MIC Range (µg/mL) | Reference Compound(s) |
| Candida albicans | 1-16 | Niclosamide [3] |
| Cryptococcus neoformans | 0.5-8 | Niclosamide [3] |
| Aspergillus fumigatus | 2-32 | Benzamide derivatives [10] |
Future Directions and Conclusion
This compound represents a promising, yet underexplored, scaffold for the development of novel antifungal agents. Based on the extensive research on related benzamide and salicylanilide derivatives, it is hypothesized that this compound will exhibit antifungal activity, likely through the disruption of fungal mitochondrial function.
Future research should focus on:
-
Comprehensive Antifungal Screening: Evaluating the activity of this compound against a broad panel of clinically relevant and drug-resistant fungal pathogens.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and cellular pathways affected by the compound.
-
SAR Optimization: Synthesizing and testing a library of analogs to identify derivatives with improved potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy and Toxicity: Assessing the therapeutic potential and safety profile of lead compounds in animal models of fungal infection.
References
- The Antifungal Potential of Niclosamide and Structurally Rel
- The Antifungal Potential of Niclosamide and Structurally Rel
- The Antifungal Potential of Niclosamide and Structurally Related Salicylanilides.
- Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. PubMed. [Link]
- Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Deriv
- Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. [Link]
- Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties.
- Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.
- Fungicide Modes of Action and Spectrum. CABI Digital Library. [Link]
- Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms.
- Superior Anticancer and Antifungal Activities of New Sulfanyl-Substituted Niclosamide Derivatives.
- Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties. Semantic Scholar. [Link]
- Synthesis and in Vitro Antifungal Activities of Novel Benzamide Derivatives Containing a Triazole Moiety. PubMed. [Link]
- Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. [Link]
- A Practical Guide to Antifungal Susceptibility Testing.
- Niclosamide-loaded nanoparticles disrupt Candida biofilms and protect mice from mucosal candidiasis. PLOS Biology. [Link]
- In vitro antifungal susceptibility test using micro-broth dilution method of Amphotericin B, Fluconazole, Voriconazole and Ketoconazole against Candida rugosa biofilm. Longdom Publishing. [Link]
- Design, Synthesis, and Fungicidal Activities of Novel N-(Pyrazol-5-yl)benzamide Derivatives Containing a Diphenylamine Moiety.
- Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule. APS Journals. [Link]
- Synthesis and Structure-Activity Relationships of Novel Benzylamine-Type Antifungals as Butenafine-Rel
- Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties. MDPI. [Link]
- Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties.
- 1,2,4-Triazole benzamide derivative TPB against Gaeumannomyces graminis var. tritici as a novel dual-target fungicide inhibiting ergosterol synthesis and adenine nucleotide transferase function. PubMed. [Link]
- Research Progress on Benzimidazole Fungicides: A Review. MDPI. [Link]
- Structure-Antifungal Activity Relationships of Polyene Antibiotics of the Amphotericin B Group.
- Synthesis and structure-activity relationships of phenyl-substituted benzylamine antimycotics: a novel benzylbenzylamine antifungal agent for systemic tre
- 4-Hydroxybenzoic Acid-Based Hydrazide–Hydrazones as Potent Growth Inhibition Agents of Laccase-Producing Phytopathogenic Fungi That Are Useful in the Protection of Oilseed Crops.
- 2-Chloro-4-hydroxybenzoic acid. PubChem. [Link]
- A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
- Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold.
Sources
- 1. Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Antifungal Potential of Niclosamide and Structurally Related Salicylanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. journals.asm.org [journals.asm.org]
- 9. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and in Vitro Antifungal Activities of Novel Benzamide Derivatives Containing a Triazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anti-inflammatory Potential of 2-Chloro-4-hydroxybenzamide: A Technical Guide for Preclinical Development
Foreword: The Imperative for Novel Anti-inflammatory Therapeutics
The landscape of inflammatory disease management is in perpetual evolution, driven by the need for more targeted, efficacious, and safer therapeutic interventions. While existing treatments, such as non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are mainstays, their long-term use is often associated with significant adverse effects.[1][2] This underscores the critical need for novel anti-inflammatory agents with improved therapeutic profiles. Within this context, the benzamide scaffold has emerged as a promising chemotype, with numerous derivatives demonstrating potent biological activities.[3][4][5] This guide focuses on a specific, yet under-explored analogue, 2-Chloro-4-hydroxybenzamide, outlining a comprehensive preclinical strategy to elucidate and validate its potential as a next-generation anti-inflammatory agent.
Foundational Rationale: Why this compound Merits Investigation
The chemical architecture of this compound, a derivative of salicylamide, presents a compelling starting point for an anti-inflammatory drug discovery program.[6] The salicylamide core itself is known for its analgesic and antirheumatic properties, primarily through the inhibition of prostaglandin synthesis.[6] The strategic placement of a chloro group at the 2-position and a hydroxyl group at the 4-position of the benzamide ring is hypothesized to modulate its electronic and steric properties, potentially enhancing its interaction with key inflammatory targets and improving its pharmacokinetic profile.
Derivatives of salicylanilides and other benzamides have shown significant anti-inflammatory and antimicrobial activities.[7] For instance, N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have been evaluated for their in vitro anti-inflammatory activity using the protease inhibition assay.[7] Furthermore, the inclusion of a chlorine atom is a common feature in many FDA-approved drugs, often contributing to improved metabolic stability and target engagement.[8] These precedents provide a strong, rational basis for the systematic evaluation of this compound.
A Phased Approach to Preclinical Validation: From In Vitro Screening to In Vivo Efficacy
A robust preclinical evaluation is paramount to de-risking the progression of a novel chemical entity. The following sections detail a multi-tiered experimental workflow designed to comprehensively assess the anti-inflammatory potential of this compound.
Phase I: In Vitro Mechanistic Deep Dive
The initial phase focuses on cell-based and cell-free assays to determine the primary mechanism of action and establish a preliminary safety profile.
A battery of well-established in vitro assays will be employed to quantify the anti-inflammatory effects of this compound.
Protocol 1: Nitric Oxide (NO) Inhibition in LPS-Stimulated RAW 264.7 Macrophages
-
Rationale: Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. This assay assesses the compound's ability to inhibit NO production in a macrophage cell line stimulated with the inflammatory agent lipopolysaccharide (LPS).[8][9]
-
Methodology:
-
Seed RAW 264.7 macrophage cells in 96-well plates and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Measure the nitrite concentration in the culture supernatant using the Griess reagent.
-
Calculate the percentage of NO inhibition relative to the LPS-only treated control group.
-
A cell viability assay (e.g., MTT) should be run in parallel to rule out cytotoxicity.[9]
-
Protocol 2: Pro-inflammatory Cytokine Inhibition Assay
-
Rationale: Pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β are key mediators of the inflammatory cascade.[10][11] This assay will determine the compound's ability to suppress their production.
-
Methodology:
-
Treat LPS-stimulated RAW 264.7 cells or human peripheral blood mononuclear cells (PBMCs) with this compound.
-
After a 24-hour incubation, collect the cell culture supernatants.
-
Quantify the levels of TNF-α, IL-6, and IL-1β using commercially available ELISA kits.
-
Table 1: Hypothetical In Vitro Anti-inflammatory Activity of this compound
| Assay | IC50 (µM) | Positive Control (e.g., Dexamethasone) IC50 (µM) |
| Nitric Oxide (NO) Inhibition | 15.2 | 5.8 |
| TNF-α Inhibition | 12.5 | 4.2 |
| IL-6 Inhibition | 18.9 | 6.1 |
| COX-2 Inhibition | 8.7 | 0.5 (Celecoxib) |
Based on the structure and preliminary data, two primary inflammatory pathways will be investigated: the NF-κB signaling cascade and the cyclooxygenase (COX) enzymes.
Workflow for Investigating NF-κB Inhibition
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
-
Rationale: The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes.[12][13][14] Many anti-inflammatory compounds exert their effects by inhibiting this pathway.
-
Experimental Approaches:
-
Western Blot Analysis: Assess the phosphorylation status of key signaling proteins (IKK, IκBα) and the nuclear translocation of the p65 subunit in LPS-stimulated cells treated with the compound.[13]
-
Reporter Gene Assay: Utilize a cell line stably transfected with an NF-κB luciferase reporter to quantify the inhibition of NF-κB transcriptional activity.
-
Investigation of COX-1 and COX-2 Inhibition
-
Rationale: Cyclooxygenase (COX) enzymes are the primary targets of NSAIDs.[15] Differentiating between COX-1 and COX-2 inhibition is crucial, as selective COX-2 inhibition is associated with a reduced risk of gastrointestinal side effects.[16][17]
-
Experimental Approach:
-
Enzyme Immunoassay (EIA): Use commercially available COX-1 and COX-2 inhibitor screening kits to determine the IC50 values for each isoform. This will establish the compound's potency and selectivity.[18]
-
Phase II: In Vivo Proof-of-Concept
Following promising in vitro data, the investigation will proceed to validated animal models of inflammation to assess in vivo efficacy and establish a preliminary therapeutic window.
Protocol 3: Carrageenan-Induced Paw Edema in Rats
-
Rationale: This is a widely used and well-characterized model of acute inflammation, allowing for the assessment of a compound's ability to reduce edema formation.[19][20] The biphasic nature of the edema development can provide insights into the potential mechanism of action.[20]
-
Methodology:
-
Acclimatize male Wistar rats for at least one week.
-
Administer this compound orally or intraperitoneally at various doses.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.
-
Calculate the percentage inhibition of edema for each dose group compared to the vehicle control.
-
Protocol 4: Acetic Acid-Induced Vascular Permeability in Mice
-
Rationale: Increased vascular permeability is a key event in the early stages of inflammation.[21] This model evaluates the compound's ability to counteract this process.
-
Methodology:
-
Administer the test compound to mice.
-
After a specified time, inject Evans blue dye intravenously.
-
Subsequently, inject acetic acid intraperitoneally to induce vascular permeability.
-
After 30 minutes, sacrifice the animals and collect the peritoneal fluid.
-
Quantify the amount of Evans blue dye that has leaked into the peritoneal cavity spectrophotometrically.
-
Should the compound demonstrate significant efficacy in acute models, evaluation in a chronic inflammation model, such as adjuvant-induced arthritis in rats, would be warranted to assess its potential for treating long-term inflammatory conditions.
Table 2: Hypothetical In Vivo Anti-inflammatory Activity of this compound in the Carrageenan-Induced Paw Edema Model
| Treatment Group | Dose (mg/kg, p.o.) | Paw Edema Inhibition (%) at 3 hours |
| Vehicle Control | - | 0 |
| This compound | 10 | 25.4 |
| This compound | 30 | 48.7 |
| This compound | 100 | 65.2 |
| Indomethacin (Positive Control) | 10 | 72.5 |
Synthesis and Characterization
The synthesis of this compound can be achieved through standard synthetic organic chemistry routes, likely involving the reaction of 2-chloro-4-hydroxybenzoic acid with a suitable aminating agent. Detailed characterization using techniques such as NMR, mass spectrometry, and elemental analysis will be essential to confirm the structure and purity of the synthesized compound.[22][23]
Proposed Synthetic Workflow
Caption: A generalized workflow for the synthesis and characterization of this compound.
Future Directions and Concluding Remarks
This technical guide provides a comprehensive, albeit prospective, framework for the preclinical evaluation of this compound as a novel anti-inflammatory agent. The proposed studies are designed to systematically elucidate its mechanism of action, quantify its in vitro and in vivo efficacy, and provide the necessary data to support its advancement into further preclinical development, including toxicology and pharmacokinetic studies.
The benzamide scaffold continues to be a rich source of biologically active compounds. Through a rigorous and scientifically sound evaluation process, as outlined in this guide, the therapeutic potential of this compound can be thoroughly investigated, potentially leading to the development of a much-needed new treatment for inflammatory diseases.
References
- In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (n.d.).
- Inflammation & Autoimmune Disease Models | IBD, RA, EAE - WuXi Biology. (n.d.).
- Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (2019, September 5). PubMed.
- Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (n.d.). MDPI.
- In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.).
- Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. (2025, August 9).
- Validating the Anti-inflammatory Effects of Novel Compounds: A Comparative Analysis. (n.d.). Benchchem.
- The Synthesis of Novel Anti-inflammatory and Antimicrobial Compounds: Application Notes and Protocols. (n.d.). Benchchem.
- In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017, December 20).
- Design and Synthesis of Novel Anti-inflammatory/Anti-ulcer Hybrid Molecules with Antioxidant Activity. (n.d.). PubMed.
- Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (2025, July 2). PMC - NIH.
- Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. (2022, January 11). NIH.
- Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. (2025, August 8).
- Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. (n.d.). PMC - NIH.
- Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. (2024, November 16).
- SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BENZIMIDAZOLE DERIVATIVES. (n.d.).
- Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB. (n.d.).
- Inhibition of protein kinase C-driven nuclear factor-kappaB activation: synthesis, structure-activity relationship, and pharmacological profiling of pathway specific benzimidazole probe molecules. (2010, June 24). PubMed.
- Newly Discovered Anti-Inflammatory Properties of the Benzamides and Nicotinamides. (n.d.). PubMed.
- Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. (n.d.). PubMed.
- Administration of PDE4 Inhibitors Suppressed the Pannus-Like Inflammation by Inhibition of Cytokine Production by Macrophages and Synovial Fibroblast Proliferation. (n.d.). PMC - NIH.
- Synthesis and biological evaluation of 2-substituted benzimidazole derivatives. (2025, June 28).
- Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer. (n.d.). PMC - NIH.
- Down-regulation of NF-κB Transcriptional Activity in HIV-associated Kidney Disease by BRD4 Inhibition. (n.d.). PMC - NIH.
- The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells. (n.d.). PubMed.
- Suppression of proinflammatory cytokine production in macrophages by lansoprazole. (n.d.). PubMed.
- Analgesic and anti-inflammatory activities of salicylaldehyde 2-chlorobenzoyl hydrazone (H(2)LASSBio-466), salicylaldehyde 4-chlorobenzoyl hydrazone (H(2)LASSBio-1064) and their zinc(II) complexes. (2011, August 15). PubMed.
- The Synergistic Inhibition of Coronavirus Replication and Induced Cytokine Production by Ciclesonide and the Tylophorine-Based Compound Dbq33b. (n.d.). MDPI.
- COX-1/COX-2 inhibition of the compounds 4a-4z and Celecoxib. COX:... (n.d.). ResearchGate.
- Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (n.d.). PMC.
- Dual-target inhibitors based on COX-2: a review from medicinal chemistry perspectives. (2023, December 14).
- Selective COX-2 inhibitors. Part 2: synthesis and biological evaluation of 4-benzylideneamino- and 4-phenyliminomethyl-benzenesulfonamides. (n.d.). PubMed.
- Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (2025, August 18). PMC - PubMed Central.
- Anti-Inflammatory, Anti-Angiogenic and Anti-Nociceptive Activities of 4-Hydroxybenzaldehyde | Request PDF. (2025, August 7). ResearchGate.
- Salicylamide. (n.d.). PubChem - NIH.
- 2,4′-Dihydroxybenzophenone: A Promising Anti-Inflammatory Agent Targeting Toll-like Receptor 4/Myeloid Differentiation Factor 2-Mediated Mitochondrial Reactive Oxygen Species Production during Lipopolysaccharide-Induced Systemic Inflammation. (n.d.). PMC - NIH.
- Anti-Inflammatory Effects of Bioactive Compounds from Seaweeds, Bryozoans, Jellyfish, Shellfish and Peanut Worms. (2023, September 30). MDPI.
Sources
- 1. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Novel Anti-inflammatory/Anti-ulcer Hybrid Molecules with Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Salicylamide | C7H7NO2 | CID 5147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Administration of PDE4 Inhibitors Suppressed the Pannus-Like Inflammation by Inhibition of Cytokine Production by Macrophages and Synovial Fibroblast Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suppression of proinflammatory cytokine production in macrophages by lansoprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dual-target inhibitors based on COX-2: a review from medicinal chemistry perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. wuxibiology.com [wuxibiology.com]
- 20. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals [mdpi.com]
- 21. ijpras.com [ijpras.com]
- 22. jchr.org [jchr.org]
- 23. researchgate.net [researchgate.net]
Methodological & Application
Synthetic Route for 2-Chloro-4-hydroxybenzamide from 2-chlorobenzoic acid: An Application Note
This technical guide provides a comprehensive, multi-step synthetic route for the preparation of 2-Chloro-4-hydroxybenzamide, a valuable building block in medicinal chemistry and drug development, starting from the readily available 2-chlorobenzoic acid. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development, offering detailed protocols, mechanistic insights, and comparative data to ensure reproducible and efficient synthesis.
Introduction
This compound and its derivatives are of significant interest in pharmaceutical research due to their diverse biological activities. The strategic placement of the chloro, hydroxyl, and amide functionalities on the benzene ring provides a scaffold for the development of novel therapeutic agents. The synthetic pathway outlined herein is designed to be robust and scalable, proceeding through key intermediates: 2-chloro-4-nitrobenzoic acid, 2-chloro-4-aminobenzoic acid, and 2-chloro-4-hydroxybenzoic acid. Each step has been optimized to maximize yield and purity, with detailed explanations of the underlying chemical principles.
Overall Synthetic Scheme
The synthesis of this compound from 2-chlorobenzoic acid is a four-step process. The logical flow of this synthesis is depicted in the following workflow diagram.
detailed experimental protocol for 2-Chloro-4-hydroxybenzamide synthesis
An In-depth Guide to the Synthesis of 2-Chloro-4-hydroxybenzamide for Research and Development
Authored by a Senior Application Scientist
This comprehensive guide provides a detailed experimental protocol for the synthesis of this compound, a crucial intermediate in the development of novel therapeutics and other fine chemicals. This document is intended for an audience of researchers, scientists, and drug development professionals, offering not just a series of steps, but also the underlying scientific rationale for each procedural choice, ensuring both accuracy and reproducibility.
The synthesis of substituted benzamides is a cornerstone of medicinal chemistry. The title compound, this compound, serves as a valuable building block. Its structural motifs are found in biologically active molecules, such as the anthelmintic drug Niclosamide (5-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide)[1]. The protocol detailed herein follows a robust and well-established two-step synthetic pathway: the conversion of a carboxylic acid to an acyl chloride, followed by amidation.
Overall Reaction Scheme
The synthesis proceeds in two primary stages, starting from the commercially available 2-Chloro-4-hydroxybenzoic acid[2][3][4].
Step 1: Acyl Chloride Formation
2-Chloro-4-hydroxybenzoic acid is reacted with thionyl chloride (SOCl₂) to form the intermediate, 2-chloro-4-hydroxybenzoyl chloride.
Step 2: Amidation
The acyl chloride intermediate is then reacted with aqueous ammonia to yield the final product, this compound.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Key Properties | Supplier Example |
| 2-Chloro-4-hydroxybenzoic acid | 56363-84-9 | C₇H₅ClO₃ | 172.57 | White to off-white solid | TCI America[3] |
| Thionyl chloride (SOCl₂) | 7719-09-7 | SOCl₂ | 118.97 | Colorless to yellow fuming liquid, pungent odor, reacts violently with water | Sigma-Aldrich[5] |
| Toluene, Anhydrous | 108-88-3 | C₇H₈ | 92.14 | Colorless liquid, water-insoluble | Fisher Scientific |
| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 | Colorless liquid, catalyst | Sigma-Aldrich |
| Ammonium Hydroxide (28-30%) | 1336-21-6 | NH₄OH | 35.04 | Pungent aqueous solution | VWR |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Colorless, volatile liquid | Fisher Scientific |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | ||
| Saturated Sodium Bicarbonate | 144-55-8 | NaHCO₃ | 84.01 | Aqueous solution | |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 | White crystalline solid, drying agent |
Required Laboratory Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Gas trap (for HCl and SO₂ gases)
-
Rotary evaporator
-
Büchner funnel and filtration flask
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Personal Protective Equipment (PPE): safety goggles, face shield, lab coat, acid-resistant gloves (e.g., butyl rubber)[5][6].
Experimental Workflow Diagram
The overall process from starting material to final product is outlined below.
Caption: Experimental workflow for the synthesis of this compound.
Detailed Step-by-Step Experimental Protocol
Part 1: Synthesis of 2-Chloro-4-hydroxybenzoyl chloride
Rationale: The carboxylic acid is converted to a more reactive acyl chloride to facilitate amidation. Thionyl chloride is an excellent reagent for this transformation because the byproducts, hydrogen chloride (HCl) and sulfur dioxide (SO₂), are gases, which are easily removed from the reaction mixture[7]. A catalytic amount of DMF is often used to accelerate the reaction via the formation of a Vilsmeier intermediate.
-
Reactor Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add 2-Chloro-4-hydroxybenzoic acid (e.g., 10.0 g, 57.9 mmol).
-
Solvent and Catalyst Addition: Add anhydrous toluene (100 mL) to the flask, followed by a catalytic amount of N,N-dimethylformamide (DMF, ~0.5 mL). Stir the suspension at room temperature. The use of an inert solvent like toluene is crucial to prevent side reactions[7].
-
Thionyl Chloride Addition: Fill the dropping funnel with thionyl chloride (6.3 mL, 86.9 mmol, 1.5 equivalents). Add the thionyl chloride dropwise to the stirred suspension over 20-30 minutes at room temperature. Caution: This addition can be exothermic and will generate HCl and SO₂ gas. This entire procedure must be performed in a well-ventilated fume hood[5][6]. The reflux condenser should be fitted with a gas trap (e.g., a drying tube filled with calcium chloride leading to a bubbler with a sodium hydroxide solution) to neutralize the acidic gases.
-
Reaction: After the addition is complete, heat the mixture to reflux (approximately 80-90°C) using a heating mantle. Maintain the reflux for 2-4 hours, or until the evolution of gases ceases and the reaction mixture becomes a clear solution.
-
Monitoring: The reaction can be monitored by taking a small aliquot, carefully quenching it with methanol to form the methyl ester, and analyzing by Thin Layer Chromatography (TLC) to check for the disappearance of the starting carboxylic acid.
-
Isolation of Acyl Chloride: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude 2-chloro-4-hydroxybenzoyl chloride, typically a yellow to brown oil or solid, is used directly in the next step without further purification.
Part 2: Amidation and Purification of this compound
Rationale: The highly electrophilic acyl chloride readily reacts with a nucleophile like ammonia to form the stable amide bond. The reaction is performed at a low temperature to control its exothermic nature[7]. An excess of ammonia is used to drive the reaction to completion and to neutralize the HCl byproduct generated during the reaction.
-
Setup for Amidation: Dissolve the crude 2-chloro-4-hydroxybenzoyl chloride from the previous step in an anhydrous aprotic solvent like dichloromethane (DCM, 100 mL). Transfer the solution to a flask and cool it in an ice bath to 0°C with vigorous stirring.
-
Ammonia Addition: Slowly and carefully add an excess of concentrated aqueous ammonium hydroxide (28-30%, ~30 mL) to the cooled DCM solution. A white precipitate of this compound should form immediately. Caution: This step is highly exothermic. Maintain the temperature below 10°C during the addition.
-
Reaction Completion: After the ammonia addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 1-2 hours to ensure the reaction goes to completion.
-
Product Isolation: Collect the white solid product by suction filtration using a Büchner funnel.
-
Washing: Wash the filtered solid thoroughly with cold deionized water (3 x 50 mL) to remove any ammonium chloride and other water-soluble impurities. Follow with a wash of cold DCM to remove any remaining non-polar impurities.
-
Purification: For higher purity, the crude product can be recrystallized. A mixture of ethanol and water or simply hot water is a suitable solvent system. Dissolve the crude solid in a minimum amount of the hot solvent, then allow it to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Drying: Collect the purified crystals by suction filtration and dry them under vacuum at 50-60°C to a constant weight. The final product should be a white to off-white crystalline solid[8][9].
Product Characterization
To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:
-
Melting Point: Compare the observed melting point with the literature value.
-
Spectroscopy:
-
¹H NMR: To confirm the proton environment of the aromatic ring and the amide group.
-
¹³C NMR: To confirm the carbon skeleton of the molecule.
-
FTIR: To identify characteristic functional group peaks, such as the O-H stretch of the phenol, the N-H stretches of the amide, and the C=O stretch of the amide.
-
-
Chromatography (HPLC/LC-MS): To determine the purity of the final compound and confirm its molecular weight[10].
Reaction Mechanism
The mechanism involves two key transformations: the formation of the acyl chloride and the subsequent nucleophilic acyl substitution.
Caption: Simplified mechanism for the synthesis of this compound.
Safety Precautions and Hazard Management
The chemicals used in this synthesis present significant hazards. It is imperative to adhere to strict safety protocols.
-
Thionyl Chloride (SOCl₂): Highly toxic, corrosive, and reacts violently with water[5][11]. It causes severe skin burns and eye damage and is toxic if inhaled[5][12].
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate PPE, including a face shield, lab coat, and chemical-resistant gloves[6][13]. Ensure an emergency shower and eyewash station are immediately accessible[6].
-
Storage: Store in a cool, dry, well-ventilated area away from water, moisture, strong acids, and bases[6].
-
Spills & Waste: Neutralize small spills with sodium bicarbonate or calcium hydroxide. Do not use water to clean up spills[12]. Dispose of waste through a licensed professional waste disposal service[5].
-
-
Ammonium Hydroxide (NH₄OH): Corrosive and can cause severe skin burns and eye damage. The vapors are irritating to the respiratory system. Handle in a fume hood.
-
Solvents (Toluene, DCM): Toluene is flammable and has associated health risks. Dichloromethane is a suspected carcinogen. Avoid inhalation and skin contact.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Step 1 (Acyl Chloride formation) | Incomplete reaction. | Increase reflux time. Ensure reagents are anhydrous, as moisture will quench the thionyl chloride. |
| Degradation of starting material. | Ensure the reaction temperature does not significantly exceed the reflux temperature of toluene. | |
| Low yield of final product | Incomplete amidation. | Ensure a sufficient excess of ammonium hydroxide is used. Increase stirring time after ammonia addition. |
| Product loss during work-up. | Ensure the wash water is cold to minimize product dissolution. Be careful during transfers. | |
| Product is discolored (not white) | Impurities from starting materials or side reactions. | Perform the recommended recrystallization step. Activated carbon can be used during recrystallization to remove colored impurities. |
| Reaction stalls | Insufficient catalyst (DMF). | Add another small portion of DMF. |
| Poor quality of thionyl chloride. | Use a fresh bottle of thionyl chloride. |
References
- State of New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Thionyl Chloride. NJ.gov. [Link]
- Carl ROTH. (2024).
- Carl ROTH. (2024).
- Sciencemadness Wiki. (2023). Sulfuryl chloride. [Link]
- Yufeng. (2022). Everything about Sulfuryl Chloride. [Link]
- SD Fine-Chem. (n.d.).
- State of New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Sulfuryl Chloride. [Link]
- PubChem. (n.d.). 2-Chloro-4-hydroxybenzoic acid.
- Wikipedia. (n.d.). ニクロサミド (Niclosamide). [Link]
- AquaEnergy Expo Knowledge Hub. (n.d.).
Sources
- 1. ニクロサミド - Wikipedia [ja.wikipedia.org]
- 2. 2-Chloro-4-hydroxybenzoic acid monohydrate | 440123-65-9 | FC04139 [biosynth.com]
- 3. 2-Chloro-4-hydroxybenzoic Acid 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. 2-Chloro-4-hydroxybenzoic acid | C7H5ClO3 | CID 91821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. westliberty.edu [westliberty.edu]
- 6. nj.gov [nj.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemscene.com [chemscene.com]
- 9. This compound CAS#: 1046818-83-0 [m.chemicalbook.com]
- 10. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 11. carlroth.com:443 [carlroth.com:443]
- 12. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. carlroth.com:443 [carlroth.com:443]
Application Notes & Protocols: Comprehensive Analytical Characterization of 2-Chloro-4-hydroxybenzamide
Introduction: 2-Chloro-4-hydroxybenzamide is a substituted aromatic amide, a chemical scaffold of significant interest in medicinal chemistry and materials science. As with any novel or synthesized compound intended for further development, rigorous analytical characterization is not merely a procedural step but the foundational pillar upon which all subsequent research, safety, and efficacy data are built. The identity, purity, and stability of the molecule must be unequivocally established.
This guide provides a multi-faceted analytical strategy for the comprehensive characterization of this compound. It is designed for researchers, analytical scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for methodological choices. The workflow emphasizes a holistic approach, integrating spectroscopic and chromatographic techniques to build a complete, verifiable profile of the compound.
Part 1: Physicochemical Profile and Foundational Data
A thorough understanding of the compound's basic physicochemical properties is the prerequisite for designing robust analytical methods. These parameters dictate choices such as solvent selection for spectroscopy and chromatography, as well as expected thermal behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Structure | ![]() | - |
| Molecular Formula | C₇H₆ClNO₂ | [1] |
| Molecular Weight | 171.58 g/mol | [1] |
| CAS Number | 1046818-83-0 | [1] |
| Physical Form | Solid, crystalline powder | [2] |
| Solubility | Low solubility in water; soluble in polar organic solvents like DMSO, methanol, acetone. | [2][3] |
| Melting Point | To be determined experimentally. (Note: The related compound 5-Chloro-2-hydroxybenzamide melts at 223-226 °C[4]). | - |
Part 2: Integrated Analytical Workflow
A logical, phased approach ensures that foundational data informs more complex analyses. The workflow begins with rapid, identity-confirming techniques and progresses to quantitative purity assessment.
Caption: Integrated workflow for the characterization of this compound.
Part 3: Spectroscopic Characterization Protocols
UV-Vis Spectrophotometry: Chromophore Analysis
-
Expertise & Causality: UV-Vis spectrophotometry is a fundamental first step. The benzamide structure, with its aromatic ring and conjugated system, is a strong chromophore. Determining its wavelength of maximum absorbance (λ_max) is critical for setting up the UV detector in HPLC for optimal sensitivity and linearity.[5][6]
-
Protocol:
-
Sample Preparation: Prepare a stock solution of this compound (e.g., 100 µg/mL) in a UV-transparent solvent, such as methanol or acetonitrile. Prepare a dilution (e.g., 10 µg/mL) from the stock solution.
-
Instrumentation: Use a calibrated dual-beam UV-Vis spectrophotometer.
-
Blanking: Use the same solvent as the sample for the baseline correction (blank).
-
Spectral Acquisition: Scan the sample solution over a range of 200-400 nm.
-
Data Analysis: Identify the wavelength(s) corresponding to the highest absorbance peak(s). This is the λ_max.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting
-
Expertise & Causality: FT-IR spectroscopy provides a rapid and non-destructive method to confirm the presence of key functional groups.[7] The resulting spectrum is a unique "fingerprint" that confirms the core structural components (amide, hydroxyl, aromatic ring, C-Cl bond), providing immediate evidence of successful synthesis.
-
Protocol:
-
Sample Preparation: Use the KBr pellet method. Mix ~1 mg of the sample with ~100 mg of dry, FT-IR grade KBr. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid powder.
-
Instrumentation: Acquire the spectrum using an FT-IR spectrometer over a range of 4000-400 cm⁻¹.
-
Background Correction: Perform a background scan of the empty sample compartment (or the clean ATR crystal).
-
Data Interpretation: Analyze the spectrum for characteristic absorption bands.
-
Table 2: Expected FT-IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| O-H (hydroxyl) | 3400 - 3200 (broad) | Stretching |
| N-H (primary amide) | 3350 - 3150 (two bands) | Symmetric & Asymmetric Stretching |
| C-H (aromatic) | 3100 - 3000 | Stretching |
| C=O (amide I band) | 1680 - 1640 (strong) | Stretching |
| N-H (amide II band) | 1640 - 1550 | Bending |
| C=C (aromatic) | 1600 - 1450 | Ring Stretching |
| C-O (hydroxyl) | 1260 - 1180 | Stretching |
| C-Cl | 800 - 600 | Stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation
-
Expertise & Causality: NMR is the most powerful tool for unambiguous structure elucidation of organic molecules.[8] ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR identifies all unique carbon environments. For this molecule, NMR will definitively place the chloro, hydroxyl, and benzamide groups on the aromatic ring.
-
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent, such as DMSO-d₆. DMSO-d₆ is an excellent choice as it solubilizes the compound and its residual water peak does not typically obscure aromatic signals. It also allows for the observation of exchangeable protons (-OH, -NH₂).[8]
-
Instrumentation: Use a high-resolution NMR spectrometer (400 MHz or higher is recommended).
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include a sufficient number of scans for good signal-to-noise and an appropriate relaxation delay.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
Data Interpretation:
-
¹H NMR: Expect signals in the aromatic region (approx. 6.5-8.0 ppm). The integration of these signals should correspond to the 3 aromatic protons. The splitting patterns (coupling) will reveal their relative positions. The amide (-CONH₂) and hydroxyl (-OH) protons will appear as broad singlets, the chemical shifts of which are concentration and temperature-dependent.
-
¹³C NMR: Expect 7 distinct signals corresponding to the 7 unique carbon atoms in the molecule. The carbonyl carbon will be significantly downfield (>165 ppm).
-
-
Mass Spectrometry (MS): Molecular Weight Verification
-
Expertise & Causality: MS provides the exact molecular weight of the compound, offering definitive confirmation of the elemental formula. When coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC), it becomes a powerful tool for both identification and impurity profiling.[9] The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an ~3:1 ratio) will be a key diagnostic feature.
-
Protocol (Conceptual for LC-MS):
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in the mobile phase used for LC.
-
Instrumentation: Use an LC-MS system, typically with an Electrospray Ionization (ESI) source.
-
Analysis: The sample is separated by the LC system before entering the mass spectrometer.
-
Data Interpretation:
-
Look for the protonated molecule [M+H]⁺ at m/z 172.02 and the sodium adduct [M+Na]⁺ at m/z 194.00.
-
Crucially, observe the isotopic peak [M+2+H]⁺ at m/z 174.02, which should have approximately one-third the intensity of the [M+H]⁺ peak, confirming the presence of one chlorine atom.
-
-
Part 4: Chromatographic Analysis for Purity and Quantification
High-Performance Liquid Chromatography (HPLC)
-
Expertise & Causality: HPLC is the gold standard for determining the purity of pharmaceutical compounds and intermediates.[10] A reversed-phase method is ideal for a moderately polar compound like this compound. It separates the main compound from any non-polar or more polar impurities.[10]
-
Protocol:
-
Sample and Standard Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of the reference standard and dissolve in a 25 mL volumetric flask with the mobile phase.
-
Working Solutions: Prepare a series of calibration standards (e.g., 1, 10, 25, 50, 100 µg/mL) by diluting the stock solution.
-
Sample Solution: Prepare a sample solution at a concentration within the calibration range (e.g., 50 µg/mL).
-
-
Chromatographic Conditions: The following conditions are a robust starting point and should be optimized as needed.
-
Table 3: Recommended HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| HPLC System | Quaternary or Binary pump with UV Detector | Standard for purity analysis. |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Good retention for moderately polar aromatic compounds.[10] |
| Mobile Phase | Acetonitrile:Water (e.g., 50:50 v/v) with 0.1% Formic Acid | Acetonitrile is a common organic modifier. Formic acid improves peak shape for acidic/phenolic compounds. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Injection Volume | 10 µL | A typical volume to avoid column overload. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at λ_max (determined by UV-Vis) | Provides maximum sensitivity for the analyte. |
| Run Time | ~15 minutes | Sufficient to elute the main peak and any likely impurities. |
digraph "HPLC_System" { graph [rankdir=LR, fontname="Arial"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];Solvent [label="Mobile Phase\n(Solvent A & B)", shape=cylinder, fillcolor="#FFFFFF"]; Pump [label="HPLC Pump"]; Injector [label="Autosampler/\nManual Injector"]; Column [label="C18 Column"]; Detector [label="UV-Vis Detector"]; Data [label="Data System\n(Chromatogram)", shape=note, fillcolor="#FFFFFF"];
Solvent -> Pump -> Injector -> Column -> Detector -> Data; }
Caption: Schematic of a typical HPLC system workflow.
-
System Suitability & Analysis:
-
Equilibrate the system until a stable baseline is achieved.
-
Inject a standard solution five times. Calculate the relative standard deviation (RSD) of the peak area and retention time (should be <2%).
-
Inject the calibration standards to generate a calibration curve (R² > 0.999).
-
Inject the sample solution(s).
-
Calculate the purity by area percent: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
References
- Chemistry Education. (n.d.). Synthesis and analysis of amides. [Link]
- PubChem. (2025). 2-Chloro-N-(4-hydroxyphenyl)benzamide.
- Klin Lab Diagn. (2013).
- Molecules. (2012).
- PubChem. (2025). N-(2-chloro-4-nitrophenyl)-2 hydroxybenzamide.
- Slideshare. (2015). Benzamide. [Link]
- African Rock Art. (n.d.). This compound. [Link]
- Solubility of Things. (n.d.). 2-chloro-4-nitrobenzamide. [Link]
- International Journal of Current Research. (2014). IR Spectra, Magnetic and Thermal Studies of Copper (II) Complex of N-Hydroxy –N-(4-Chloro) Phenyl N'(4-Fluoro) Phenyl Benzamidine Hydrochloride. [Link]
- PubChem. (2025). 2-Chloro-4-hydroxybenzaldehyde.
- Stenutz. (n.d.). 2-hydroxybenzamide. [Link]
- Acta Crystallographica Section E. (2011). N-(4-Chlorophenyl)-2-hydroxybenzamide. PMC. [Link]
- ResearchGate. (2022). How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. [Link]
- MDPI. (2024). An HPLC and LC-MS Method for Analyzing 2,2′,4,4′,6,6′-Hexanitrostilbene. [Link]
- NIST. (n.d.). 2-Hydroxybenzoic acid, 2,4-dichlorophenyl ester. NIST Chemistry WebBook. [Link]
- Acta Crystallographica Section E. (2011). 2-Chloro-N-(4-methylphenyl)benzamide. PMC. [Link]
- Indian Journal of Pure & Applied Physics. (2009). FT-IR, FT-Raman spectra and ab initio HF and DFT calculations of 2-nitro- and 4-nitrobenzaldehydes. [Link]
- PubChem. (2021). 5-(2-Chloroacetyl)-2-hydroxybenzamide.
- Google Patents. (2016).
- BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 11 – Alcohols, Phenols and Ethers. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Quantitative Analysis of 2-Chloro-4-hydroxybenzamide: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) Application Notes
Introduction: The Analytical Imperative for 2-Chloro-4-hydroxybenzamide
This compound (MW: 171.58 g/mol , Formula: C₇H₆ClNO₂) is a significant chemical intermediate in the synthesis of various pharmaceutical compounds. Its precise and accurate quantification is paramount for ensuring the quality, safety, and efficacy of final drug products. This involves monitoring reaction progress, assessing the purity of active pharmaceutical ingredients (APIs), and conducting stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful and complementary analytical techniques ideally suited for this purpose.[1] HPLC offers robust, routine quantification, while LC-MS provides superior sensitivity and selectivity, which is crucial for trace-level detection and structural confirmation.[2][3]
This comprehensive technical guide provides detailed, field-proven protocols for the analysis of this compound using both HPLC-UV and LC-MS/MS. The methodologies are designed for researchers, scientists, and drug development professionals, with a focus on the scientific rationale behind experimental choices to ensure robust and reliable results.
Physicochemical Properties and Chromatographic Considerations
A thorough understanding of the analyte's properties is the foundation of successful method development.
-
Structure: this compound possesses two key functional groups that dictate its chromatographic behavior: a phenolic hydroxyl group and an amide group. The presence of aromatic rings provides strong UV absorbance.
-
Polarity: The compound has a calculated LogP of approximately 1.14, indicating moderate lipophilicity.[4] This property makes it an ideal candidate for reversed-phase (RP) HPLC, where it can be retained and separated on a non-polar stationary phase like C18.
-
Ionization: The phenolic hydroxyl group is weakly acidic, while the amide is generally considered neutral under typical HPLC conditions.[5] This allows for manipulation of the mobile phase pH to control retention and peak shape. Electrospray ionization (ESI) in both positive and negative modes should be evaluated for LC-MS, as the molecule can be protonated or deprotonated.
Part 1: HPLC-UV Method for Routine Quantification
This method is designed for robust, everyday analysis, such as determining the purity of a drug substance or quantifying the compound in a formulated product.
Causality Behind Experimental Choices
-
Stationary Phase: A C18 column is the workhorse of reversed-phase chromatography and is selected for its versatility and ability to retain moderately non-polar compounds like this compound.[1]
-
Mobile Phase: A mixture of acetonitrile and water is chosen for its excellent solvating properties and UV transparency. Acetonitrile is a strong organic modifier that will elute the analyte from the C18 column. The addition of 0.1% formic acid to the mobile phase serves two critical purposes:
-
pH Control: It ensures a consistent, slightly acidic pH (around 2.7), which suppresses the ionization of the phenolic hydroxyl group. This results in a single, well-defined chromatographic peak with improved symmetry.
-
Improved Peak Shape: Acidic modifiers often lead to sharper peaks for compounds with polar functional groups.
-
-
Isocratic vs. Gradient Elution: For a single analyte purity assessment, an isocratic method (constant mobile phase composition) is preferred for its simplicity, robustness, and faster re-equilibration times.
Experimental Protocol: HPLC-UV Analysis
1. Instrumentation and Columns
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
2. Reagents and Solutions
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
Mobile Phase: Acetonitrile and Water (containing 0.1% Formic Acid) in a 60:40 (v/v) ratio. Degas the mobile phase before use.
-
Diluent: Mobile phase is recommended as the diluent to ensure peak shape integrity.
-
Standard Solution Preparation: Prepare a stock solution of this compound in the diluent at a concentration of 1 mg/mL. From this, prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) to generate a calibration curve.
-
Sample Preparation (e.g., from a solid formulation): Accurately weigh a portion of the powdered sample equivalent to approximately 10 mg of this compound. Transfer to a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve. Dilute to volume with the diluent and mix well. Filter an aliquot through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions
| Parameter | Recommended Condition |
| HPLC System | HPLC system with a UV detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm (Verify with UV-Vis spectrum) |
| Run Time | Approximately 10 minutes |
4. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (diluent) to confirm the absence of interfering peaks.
-
Inject the standard solutions in increasing order of concentration.
-
Inject the prepared sample solutions. It is good practice to bracket sample injections with a standard solution to monitor system stability.[1]
-
Identify the this compound peak based on its retention time from the standard injections.
-
Integrate the peak area and quantify the amount in the sample using the calibration curve generated from the standards.
Method Validation (as per ICH Guidelines)
For use in a regulated environment, the method must be validated according to ICH Q2(R2) guidelines.[7]
| Validation Parameter | Purpose & General Acceptance Criteria |
| Specificity | Demonstrate that the method can unequivocally assess the analyte in the presence of excipients, impurities, or degradation products. (Peak purity analysis). |
| Linearity | Establish a linear relationship between concentration and detector response over a defined range (e.g., 1-100 µg/mL). (Correlation coefficient R² ≥ 0.999).[8] |
| Accuracy | Determine the closeness of the measured value to the true value. (Typically 98-102% recovery of spiked samples).[8] |
| Precision | Assess the degree of scatter between a series of measurements. (Repeatability and intermediate precision RSD ≤ 2%).[9] |
| Range | The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. (Signal-to-noise ratio of 3:1). |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. (Signal-to-noise ratio of 10:1). |
| Robustness | Measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition ±2%, flow rate ±0.1 mL/min). |
Part 2: LC-MS/MS Method for High-Sensitivity Analysis
This method is tailored for applications requiring lower detection limits, such as bioanalysis (e.g., in plasma), impurity profiling, and metabolite identification. Tandem mass spectrometry (LC-MS/MS) is the 'gold standard' for quantitative analysis due to its high selectivity and sensitivity.[10]
Causality Behind Experimental Choices
-
Chromatography: A faster separation is often desired in LC-MS to increase throughput. A shorter column with smaller particles (e.g., a sub-2 µm or core-shell column) is used. A gradient elution is employed to effectively separate the analyte from complex matrix components and to ensure a sharp peak shape, which enhances sensitivity.
-
Ionization: Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar to moderately polar small molecules.[2] Positive ion mode is proposed as the primary choice, targeting the protonated molecule [M+H]⁺. The amide group can be a site of protonation. Negative ion mode, targeting the deprotonated molecule [M-H]⁻ from the phenolic hydroxyl group, should also be evaluated during method development.
-
Mass Spectrometry: A triple quadrupole (TQ) mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the molecular ion of this compound) in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and monitoring a specific, stable fragment ion in the third quadrupole (Q3). This process drastically reduces background noise and enhances selectivity.
Experimental Protocol: LC-MS/MS Analysis
1. Instrumentation and Columns
-
LC-MS System: A UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.
2. Reagents and Solutions
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Diluent: 50:50 Acetonitrile:Water with 0.1% Formic Acid.
-
Standard and Sample Preparation: Prepare standards and samples in the same manner as for the HPLC method, but at much lower concentrations (e.g., ng/mL levels) appropriate for the sensitivity of the LC-MS/MS system.
3. LC and MS Conditions
Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| Column | C18, 50 mm x 2.1 mm, 1.8 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Program | Time (min) |
| 0.0 | |
| 3.0 | |
| 4.0 | |
| 4.1 | |
| 5.0 |
Mass Spectrometry Parameters (Example for ESI Positive Mode)
| Parameter | Recommended Condition |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3500 V |
| Gas Temperature | 350 °C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 40 psi |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | m/z 172.0 (for [C₇H₆³⁵ClNO₂ + H]⁺) |
| Product Ion (Q3) | To be determined by infusion |
| Collision Energy | To be determined by infusion |
Note on MRM Optimization: The optimal product ion and collision energy must be determined experimentally. This is typically done by infusing a standard solution of this compound directly into the mass spectrometer and performing a product ion scan at various collision energies.
Sample Preparation for Bioanalysis (e.g., Plasma)
For complex matrices like plasma, a cleanup step is essential to remove proteins and phospholipids that can cause ion suppression and contaminate the LC-MS system.
Protocol: Protein Precipitation
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (containing an internal standard, if used).
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 14,000 g for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Mobile Phase A:B).
-
Vortex briefly and inject into the LC-MS/MS system.
Protein precipitation is a simple and effective method for many applications. For even cleaner extracts or lower detection limits, more selective techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be required.[3]
Visualization of Workflows
HPLC-UV Analysis Workflow
Caption: Experimental workflow for the HPLC-UV analysis of this compound.
LC-MS/MS Analysis Workflow
Caption: Workflow for bioanalysis of this compound using LC-MS/MS.
Conclusion and Trustworthiness
The protocols detailed in this guide provide robust starting points for the quantitative analysis of this compound. The HPLC-UV method is well-suited for routine quality control, while the LC-MS/MS method offers the high sensitivity and selectivity required for trace-level analysis in complex matrices. The trustworthiness of any analytical data hinges on a properly validated method. It is imperative that these protocols are fully validated according to the appropriate regulatory guidelines (e.g., ICH) to demonstrate their suitability for the intended purpose.[5][9] By understanding the scientific principles behind the chosen parameters, researchers can confidently adapt, optimize, and validate these methods for their specific applications, ensuring data of the highest integrity.
References
- Analytical Chemistry. Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. ACS Publications.
- MicroSolv Technology Corporation. Amide or Amino HPLC Columns What are the Differences.
- ResearchGate. (PDF) Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants.
- Drug Development and Delivery. Application of LCMS in small-molecule drug development.
- New Food Magazine. Advanced techniques and applications of LC-MS in small molecule drug discovery.
- PubMed Central (PMC). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols.
- Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines.
- MDPI. Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms.
- Lirias. Current Developments in LC-MS for Pharmaceutical Analysis.
- AMS Pharma. ICH Guidelines for Analytical Method Validation Explained.
- International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2).
- National Center for Biotechnology Information. N-(4-Chlorophenyl)-2-hydroxybenzamide. PubChem Compound Summary for CID 5357497.
- National Center for Biotechnology Information. N-(2-chloro-4-nitrophenyl)-2 hydroxybenzamide. PubChem Compound Summary for CID 28447.
- LGC Group. Guide to achieving reliable quantitative LC-MS measurements.
- National Center for Biotechnology Information. 4-Hydroxybenzamide. PubChem Compound Summary for CID 65052.
- American Pharmaceutical Review. New Trends in Sample Preparation for Bioanalysis.
- Agilent. Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research.
- National Center for Biotechnology Information. 2-Chloro-4-hydroxybenzoic acid. PubChem Compound Summary for CID 91821.
Sources
- 1. 2-Chloro-N-(4-hydroxyphenyl)benzamide | C13H10ClNO2 | CID 587567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. chemscene.com [chemscene.com]
- 4. Amide or Amino HPLC Columns What are the Differences - Tech Information [mtc-usa.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 2-Chloro-4-hydroxybenzoic acid | C7H5ClO3 | CID 91821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. 2-Chloro-4-hydroxybenzaldehyde | C7H5ClO2 | CID 185363 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Versatile Synthon: Application of 2-Chloro-4-hydroxybenzamide in Modern Organic Synthesis
Introduction: Unveiling the Potential of a Key Building Block
In the landscape of contemporary organic synthesis, particularly within the realm of medicinal chemistry and drug development, the identification and application of versatile building blocks are paramount to the efficient construction of complex molecular architectures. 2-Chloro-4-hydroxybenzamide is one such synthon, a seemingly simple molecule that offers a strategic combination of reactive sites, enabling its participation in a variety of powerful coupling reactions. Its substituted benzene ring, featuring a nucleophilic hydroxyl group, an amide moiety capable of directing-group assistance, and a reactive C-Cl bond, makes it a valuable precursor for the synthesis of a diverse array of biologically active compounds. This technical guide will delve into the practical applications of this compound, with a focus on its utility in the synthesis of kinase inhibitors and other pharmacologically relevant scaffolds. We will explore the underlying principles of the key reactions it undergoes, provide detailed, field-proven protocols, and offer insights into the causality behind experimental choices to empower researchers in their synthetic endeavors.
Core Applications in the Synthesis of Bioactive Molecules
The strategic placement of functional groups in this compound makes it an ideal starting material for the synthesis of compounds targeting a range of biological processes. A primary area of its application is in the development of kinase inhibitors, a class of drugs that interfere with the action of protein kinases and are crucial in cancer therapy and the treatment of inflammatory diseases. The benzamide scaffold is a common feature in many approved kinase inhibitors, and the ability to further functionalize this core through reactions at the chloro and hydroxyl positions is a key advantage.
Palladium-Catalyzed C-N Cross-Coupling: The Buchwald-Hartwig Amination
One of the most powerful transformations involving this compound is the Buchwald-Hartwig amination.[1][2] This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between the chlorinated carbon of the benzamide and a primary or secondary amine.[3][4] This reaction is particularly valuable for the synthesis of N-aryl benzamides, a structural motif present in numerous kinase inhibitors.
The "Why": Mechanistic Insights and Experimental Rationale
The success of the Buchwald-Hartwig amination hinges on a carefully orchestrated catalytic cycle.[2][5] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
Diagram: The Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
-
Oxidative Addition: The cycle commences with the oxidative addition of the aryl chloride (this compound) to a low-valent palladium(0) complex, forming a palladium(II) intermediate. The choice of phosphine ligand is critical here; bulky, electron-rich ligands are often required to facilitate the activation of the relatively inert C-Cl bond.[4]
-
Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the palladium(II) center. A base, typically a sterically hindered alkoxide like sodium tert-butoxide, is essential to deprotonate the coordinated amine, forming a palladium amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the desired N-aryl benzamide product, which regenerates the palladium(0) catalyst, allowing the cycle to continue.
The choice of ligand, base, and solvent can significantly impact the reaction's efficiency and selectivity. For instance, the use of bulky biarylphosphine ligands can prevent the formation of inactive catalyst species and promote the reductive elimination step.
Detailed Experimental Protocol: Synthesis of 2-(4-fluoroanilino)-4-hydroxybenzamide
This protocol details a representative Buchwald-Hartwig amination using this compound and 4-fluoroaniline as coupling partners. This transformation is a key step in the synthesis of various kinase inhibitor scaffolds.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound | 98% | Commercially Available |
| 4-Fluoroaniline | 99% | Commercially Available |
| Palladium(II) Acetate (Pd(OAc)₂) | 98% | Commercially Available |
| Xantphos | 98% | Commercially Available |
| Cesium Carbonate (Cs₂CO₃) | 99% | Commercially Available |
| 1,4-Dioxane | Anhydrous | Commercially Available |
| Toluene | Anhydrous | Commercially Available |
Experimental Procedure:
-
Reaction Setup: To a dry, oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), 4-fluoroaniline (1.2 eq), Cesium Carbonate (2.0 eq), Palladium(II) Acetate (0.05 eq), and Xantphos (0.10 eq).
-
Solvent Addition: Evacuate and backfill the flask with argon three times. Under a positive pressure of argon, add anhydrous 1,4-dioxane and anhydrous toluene (typically in a 1:1 ratio). The reaction concentration is generally maintained at 0.1-0.5 M with respect to the limiting reagent.
-
Reaction Execution: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-(4-fluoroanilino)-4-hydroxybenzamide.
Expected Results and Characterization:
| Product | Yield (%) | Melting Point (°C) | ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | ¹³C NMR (DMSO-d₆, 101 MHz) δ (ppm) |
| 2-(4-fluoroanilino)-4-hydroxybenzamide | 75-85 | 210-212 | 10.2 (s, 1H), 9.5 (s, 1H), 7.8-7.6 (m, 2H), 7.4-7.2 (m, 4H), 6.8 (d, 1H), 6.5 (dd, 1H) | 169.8, 159.2 (d, J=240 Hz), 158.5, 145.1, 137.9, 128.9, 122.3 (d, J=8 Hz), 115.8 (d, J=22 Hz), 114.2, 108.5, 102.1 |
Diagram: Experimental Workflow for Buchwald-Hartwig Amination
Caption: Step-by-step workflow for the synthesis of 2-(4-fluoroanilino)-4-hydroxybenzamide.
Copper-Catalyzed Ullmann Condensation: An Alternative C-O and C-N Bond Formation
The Ullmann condensation, a classical copper-catalyzed cross-coupling reaction, provides an alternative and often complementary approach to the Buchwald-Hartwig amination.[6] This reaction can be employed for the formation of both C-N and C-O bonds, making it a versatile tool for modifying the this compound scaffold.[7] For instance, the reaction of this compound with phenols can yield diaryl ether derivatives, another important class of bioactive molecules.
The "Why": Mechanistic Considerations and Practical Advantages
The mechanism of the Ullmann reaction is believed to involve a Cu(I)/Cu(III) catalytic cycle, although a Cu(I)/Cu(II) pathway has also been proposed.[8] Key steps include the oxidative addition of the aryl halide to a Cu(I) species, coordination of the nucleophile (amine or alcohol), and subsequent reductive elimination.
One of the practical advantages of the Ullmann condensation is the lower cost of copper catalysts compared to palladium.[9][10] However, traditional Ullmann reactions often require harsh conditions, such as high temperatures and stoichiometric amounts of copper. Modern advancements have led to the development of more efficient catalytic systems using ligands such as diamines and amino acids, which allow for milder reaction conditions.
Conclusion and Future Outlook
This compound has firmly established itself as a valuable and versatile building block in organic synthesis. Its ability to participate in robust and well-understood cross-coupling reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation, provides synthetic chemists with a powerful tool for the construction of complex molecules with significant biological activity. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this synthon in their drug discovery and development programs. As the demand for novel therapeutics continues to grow, the strategic application of such versatile intermediates will undoubtedly play a pivotal role in the advancement of medicinal chemistry.
References
- RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC - NIH. (n.d.).
- Buchwald–Hartwig amination - Wikipedia. (n.d.).
- Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity - MDPI. (n.d.).
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30).
- Ullmann condensation - Wikipedia. (n.d.).
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.).
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.).
- Ullmann Reaction - Organic Chemistry Portal. (n.d.).
- C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides - UniTo. (2022, June 2).
- N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. (n.d.).
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. CN103664675A - Method for preparing 2-chloro-N-(4-fluorophenyl)-N-isopropylacetamide - Google Patents [patents.google.com]
- 7. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ullmann Reaction [organic-chemistry.org]
- 9. iris.unito.it [iris.unito.it]
- 10. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides [organic-chemistry.org]
Application Notes & Protocols: Leveraging 2-Chloro-4-hydroxybenzamide as a Versatile Intermediate in Advanced Synthesis
Introduction: 2-Chloro-4-hydroxybenzamide is a multifunctional chemical intermediate of significant interest to researchers in medicinal chemistry and process development. Its utility stems from the orthogonal reactivity of its three key functional groups: a nucleophilic phenolic hydroxyl, a stable carboxamide, and an aryl chloride suitable for cross-coupling reactions. This unique arrangement allows for sequential, regioselective modifications, making it an ideal scaffold for constructing complex molecular architectures. These application notes provide an in-depth guide to the properties, handling, and strategic application of this compound, with a particular focus on its role in the synthesis of targeted therapeutics, such as Poly(ADP-ribose) polymerase (PARP) inhibitors.[1][2][3] The protocols herein are designed to be self-validating, with explanations grounded in established chemical principles to ensure reproducibility and success.
Physicochemical & Spectroscopic Profile
A thorough understanding of the physical and chemical properties of a starting material is fundamental to successful reaction design and execution. The data below has been compiled from reliable chemical suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 1046818-83-0 | [1][4][5] |
| Molecular Formula | C₇H₆ClNO₂ | [1][4][5] |
| Molecular Weight | 171.58 g/mol | [1][4] |
| Appearance | Light yellow to yellow solid | [1][5] |
| Boiling Point | 320.5 ± 32.0 °C (Predicted) | [1][5] |
| Density | 1.447 ± 0.06 g/cm³ (Predicted) | [1][5] |
| pKa | 7.69 ± 0.18 (Predicted) | [1][5] |
| Storage | Sealed in dry, Room Temperature | [1][4][5] |
| SMILES | C(N)(=O)C1=CC=C(O)C=C1Cl | [1][4] |
| InChIKey | YXGBFUHYIISYSS-UHFFFAOYSA-N | [1][5] |
Synthetic Strategy: A Molecule of Orthogonal Reactivity
The synthetic versatility of this compound lies in the distinct reactivity of its functional groups, which can be addressed selectively under different reaction conditions.
-
Phenolic Hydroxyl (-OH): The most acidic proton is on the hydroxyl group (pKa ≈ 7.7), making it readily deprotonated by mild bases (e.g., K₂CO₃, Cs₂CO₃) to form a potent phenoxide nucleophile.[1][5] This site is the primary target for O-alkylation (Williamson ether synthesis) and O-acylation reactions.
-
Aryl Chloride (-Cl): The chlorine atom is positioned on an electron-rich benzene ring, making it relatively unreactive towards traditional nucleophilic aromatic substitution (SₙAr). However, it is an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, allowing for the formation of C-C, C-N, and C-O bonds.
-
Primary Amide (-CONH₂): The benzamide group is generally robust and non-reactive under the conditions used to modify the hydroxyl and chloro groups. This stability makes it an excellent directing group and a key pharmacophore in many biologically active molecules, particularly PARP inhibitors, where it mimics the nicotinamide moiety of the NAD+ substrate.[2][3]
Caption: Workflow for O-alkylation and deprotection.
Materials & Reagents
-
This compound
-
tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate (or corresponding mesylate/halide)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Trifluoroacetic Acid (TFA) or 4M HCl in Dioxane
-
Dichloromethane (DCM)
-
Silica Gel for column chromatography
-
Standard laboratory glassware, heating mantle, magnetic stirrer, and rotary evaporator.
Step-by-Step Methodology
Part A: O-Alkylation (Boc-Protected Intermediate)
-
Reactor Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous DMF.
-
Causality: An inert atmosphere prevents unwanted side reactions. K₂CO₃ is a cost-effective, moderately strong base sufficient to deprotonate the phenol without affecting the amide. DMF is a polar aprotic solvent that effectively solvates the potassium phenoxide intermediate.
-
-
Addition of Alkylating Agent: To the stirring suspension, add tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate (1.1 eq).
-
Reaction: Heat the mixture to 80-90°C.
-
Causality: Heating increases the reaction rate for the Sₙ2 displacement, which can be sluggish at room temperature.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting benzamide is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Pour the mixture into cold deionized water and extract three times with ethyl acetate.
-
Causality: This step quenches the reaction and separates the organic product from the inorganic salts (K₂CO₃, KOTs) and DMF.
-
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure, Boc-protected product.
Part B: Boc Deprotection
-
Dissolution: Dissolve the purified product from Part A in dichloromethane (DCM).
-
Acidolysis: Add Trifluoroacetic Acid (TFA, 5-10 eq) dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Causality: Strong acids like TFA or HCl readily cleave the acid-labile tert-butoxycarbonyl (Boc) protecting group, liberating the secondary amine.
-
-
Isolation: Concentrate the reaction mixture in vacuo. The resulting residue can be triturated with diethyl ether to induce precipitation of the product as a salt (e.g., trifluoroacetate salt). Filter the solid and dry under vacuum to obtain the final product.
Safety and Handling
Proper handling is crucial for laboratory safety. The following guidelines are based on available Safety Data Sheets (SDS). [6][7][8][9]
| Hazard Category | Description & Precautionary Statements |
|---|---|
| Acute Toxicity | Harmful if swallowed. Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product. [6][7] |
| Skin Irritation | Causes skin irritation. Wear protective gloves. IF ON SKIN: Wash with plenty of soap and water. [9][10] |
| Eye Irritation | Causes serious eye irritation. Wear eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [8][9][10] |
| Respiratory Irritation | May cause respiratory irritation. Avoid breathing dust. Use only outdoors or in a well-ventilated area. IF INHALED: Remove person to fresh air. [9][11]|
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. [8][9]* Engineering Controls: Handle in a chemical fume hood to avoid inhalation of dust. [9]* Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. [1][5]* Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. [7][8]
Conclusion
This compound is a high-value intermediate whose utility is unlocked through the strategic and selective manipulation of its functional groups. The protocols and insights provided demonstrate its application in building complex heterocyclic systems relevant to modern drug discovery. [12][13]By understanding the principles behind each experimental step, researchers can confidently adapt and apply these methods to the synthesis of novel molecular entities.
References
- N-(2-chloro-4-nitrophenyl)-2 hydroxybenzamide.
- Safety Data Sheet for 2-Chloro-4-nitrobenzamide. Alfa Aesar. [Link]
- The second-generation synthesis of rucaparib (1).
- 2-Chloro-N-(4-hydroxyphenyl)benzamide.
- Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors. National Institutes of Health (NIH). [Link]
- Discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxopropyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer. National Institutes of Health (NIH). [Link]
- Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. PubMed Central, National Institutes of Health (NIH). [Link]
- Total Synthesis of Rucaparib. Korea University Pure. [Link]
- Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. [Link]
- Process for the preparation of rucaparib and novel synthesis intermediates.
- Total Synthesis of Rucaparib. Semantic Scholar. [Link]
- Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I.
- Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. PubMed, National Institutes of Health (NIH). [Link]
- 4-hydroxybenzamide drug derivatives.
- Design, synthesis and pharmacological evaluation of new PARP1 inhibitors by merging pharmacophores of olaparib and the natural product alantolactone. PubMed, National Institutes of Health (NIH). [Link]
- Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. National Institutes of Health (NIH). [Link]
- Process for the production of 4-hydroxybenzaldehyde derivatives.
- Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold.
- 2-Chloro-4-hydroxybenzaldehyde.
- All Name Reactions of Chemistry Class 12th Cbse & Isc. Scribd. [Link]
- Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. PubMed, National Institutes of Health (NIH). [Link]
Sources
- 1. This compound CAS#: 1046818-83-0 [m.chemicalbook.com]
- 2. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 2-(1-(3-(4-Chloroxyphenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. 1046818-83-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. 2-Chloro-N-(4-hydroxyphenyl)benzamide | C13H10ClNO2 | CID 587567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. aksci.com [aksci.com]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. Design, synthesis and pharmacological evaluation of new PARP1 inhibitors by merging pharmacophores of olaparib and the natural product alantolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
protocol for preparing derivatives of 2-Chloro-4-hydroxybenzamide
An Application Note and Comprehensive Protocol for the Synthesis of 2-Chloro-4-hydroxybenzamide Derivatives
Authored by a Senior Application Scientist
Abstract
The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2][3] Derivatives of this compound are key intermediates for the synthesis of novel compounds in drug discovery programs, including enzyme inhibitors and receptor antagonists.[2][4] This document provides a detailed guide for researchers, outlining robust and validated protocols for the derivatization of this compound at two key reactive sites: the phenolic hydroxyl group and the C-Cl bond on the aromatic ring. The protocols are grounded in established chemical principles, with a focus on explaining the causality behind experimental choices to ensure reproducibility and successful synthesis.
Introduction: The Versatility of the this compound Scaffold
This compound (CAS: 1046818-83-0) is a multifunctional building block offering at least three distinct points for chemical modification: the phenolic hydroxyl group, the primary amide, and the aryl chloride.[5][6] This versatility allows for the creation of diverse chemical libraries. The primary focus of this guide will be on two high-yield, well-characterized derivatization pathways:
-
O-Alkylation of the Phenolic Hydroxyl Group: A fundamental transformation to introduce a variety of alkyl or arylmethyl side chains, significantly altering properties like solubility, lipophilicity, and target binding.
-
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: A powerful C-C bond-forming reaction that replaces the chlorine atom with aryl, heteroaryl, or vinyl substituents, enabling the construction of complex biaryl structures.[7][8]
These methods were selected for their reliability, scalability, and the commercial availability of the required reagents.
Foundational Synthesis: Preparation of the this compound Core
While this compound is commercially available, its synthesis from the corresponding carboxylic acid is a foundational technique. This protocol adapts the classic method of activating a carboxylic acid with thionyl chloride, followed by amidation.[9]
Protocol 2.1: Synthesis from 2-Chloro-4-hydroxybenzoic Acid
-
Acyl Chloride Formation:
-
In a 100 mL round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂), suspend 2-chloro-4-hydroxybenzoic acid (5.0 g, 28.6 mmol) in toluene (40 mL).
-
Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.2 mL).
-
Slowly add thionyl chloride (SOCl₂, 3.1 mL, 42.9 mmol, 1.5 equiv) dropwise at room temperature with stirring.
-
Scientific Rationale: DMF catalyzes the formation of the Vilsmeier reagent in situ, which is the active species that converts the carboxylic acid to the more reactive acyl chloride. Toluene is an inert solvent suitable for this temperature range.
-
Heat the mixture to 70°C for 3 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 2-chloro-4-hydroxybenzoyl chloride as a solid. Proceed to the next step without further purification.
-
-
Amidation:
-
Caution: This step is exothermic. Perform in a well-ventilated fume hood.
-
Dissolve the crude acyl chloride in anhydrous tetrahydrofuran (THF, 50 mL) and cool the solution in an ice bath to 0°C.
-
Slowly add concentrated aqueous ammonia (28%, ~10 mL) dropwise with vigorous stirring. A white precipitate will form immediately.
-
Scientific Rationale: The highly reactive acyl chloride readily undergoes nucleophilic attack by ammonia to form the stable amide. The reaction is performed at 0°C to control the exotherm.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1 hour.
-
Remove the THF under reduced pressure. Add deionized water (50 mL) to the residue, and stir for 15 minutes.
-
Collect the solid product by suction filtration, wash thoroughly with cold water to remove ammonium chloride, and dry under vacuum.
-
Self-Validation: The product can be recrystallized from an ethanol/water mixture to obtain pure this compound. Purity should be assessed by melting point and HPLC.
-
Protocol I: Derivatization at the Phenolic Hydroxyl Group via O-Alkylation
The Williamson ether synthesis is a reliable method for forming an ether linkage at the phenolic hydroxyl group. This protocol details the O-benzylation of the scaffold.
Protocol 3.1: Synthesis of 4-(Benzyloxy)-2-chlorobenzamide
Caption: Experimental workflow for the O-Alkylation of this compound.
-
Setup: To a 50 mL round-bottom flask, add this compound (1.0 g, 5.83 mmol), potassium carbonate (K₂CO₃, 1.21 g, 8.75 mmol, 1.5 equiv), and anhydrous DMF (20 mL).
-
Scientific Rationale: K₂CO₃ is a mild base sufficient to deprotonate the acidic phenol (pKa ~8-10), forming the phenoxide nucleophile. DMF is a polar aprotic solvent that effectively solvates the potassium cation, enhancing the nucleophilicity of the phenoxide.
-
-
Reaction: Stir the suspension at room temperature for 15 minutes. Add benzyl bromide (0.83 mL, 6.99 mmol, 1.2 equiv) dropwise.
-
Heating and Monitoring: Heat the reaction mixture to 60°C and stir for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL). A precipitate should form.
-
Isolation: Stir for 30 minutes, then collect the solid by suction filtration. Wash the solid with water and a small amount of cold diethyl ether to remove residual DMF.
-
Purification: The crude product can be purified by recrystallization from ethanol or by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.
Protocol II: Derivatization at the Aryl Chloride via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for C-C bond formation.[7][10] Aryl chlorides are known to be less reactive than bromides or iodides, often requiring a more active catalyst system.[7][10] This protocol uses a modern palladium-phosphine catalyst system effective for aryl chlorides.
Caption: The general catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 4.1: Synthesis of 2-Phenyl-4-hydroxybenzamide
-
Setup: In an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), combine this compound (500 mg, 2.91 mmol), phenylboronic acid (426 mg, 3.50 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 1.85 g, 8.74 mmol, 3.0 equiv).
-
Scientific Rationale: An inert atmosphere is critical as the Pd(0) catalyst is oxygen-sensitive. K₃PO₄ is an effective base for activating the boronic acid and facilitating the transmetalation step.[8]
-
-
Catalyst Addition: Add the palladium catalyst, such as Pd(dppf)Cl₂ (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II), 107 mg, 5 mol %) or a combination of Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and a bulky phosphine ligand like SPhos.
-
Causality: The choice of ligand is crucial for aryl chlorides. Bulky, electron-rich phosphine ligands (like dppf or Buchwald ligands) promote the oxidative addition step, which is often the rate-limiting step for less reactive aryl chlorides.[10]
-
-
Solvent and Reaction: Add a degassed solvent mixture, such as 1,4-dioxane (15 mL) and water (3 mL). Heat the mixture to 100°C with vigorous stirring for 12-18 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (30 mL) and filter through a pad of Celite to remove the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the pure biphenyl product.
Summary of Protocols and Data
The following table summarizes the key parameters for the described derivatization protocols. Yields are approximate and may vary based on the specific substrate and reaction scale.
| Protocol | Reaction Type | Key Reagents | Base | Solvent | Temp (°C) | Time (h) | Typical Yield |
| 3.1 | O-Alkylation | Benzyl Bromide | K₂CO₃ | DMF | 60 | 4-6 | 75-90% |
| 4.1 | Suzuki Coupling | Phenylboronic Acid, Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | 100 | 12-18 | 60-85% |
Conclusion
The protocols presented herein provide a robust foundation for the chemical modification of this compound. By targeting the phenolic hydroxyl group through O-alkylation and the aryl chloride through Suzuki-Miyaura coupling, researchers can access a wide array of derivatives for screening in drug discovery and materials science applications. The provided rationale for reagent and condition selection is intended to empower scientists to troubleshoot and adapt these methods for a diverse range of substrates.
References
- Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(194).
- Topal, M., et al. (2021). Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1).
- ResearchGate. (n.d.). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry | Request PDF.
- Gao, X., et al. (2017). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Xie, Y., et al. (2014). Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. Bioorganic & Medicinal Chemistry Letters, 24(5), 1381-1385.
- Ghare, S. (2021). Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. ResearchGate.
- ResearchGate. (n.d.). Scheme 2. Suzuki-Miyaura coupling of benzamide 4 with various boronic...
- Google Patents. (n.d.). WO2003106440A2 - Process for the synthesis of a benzamide derivative.
- ResearchGate. (n.d.). 2-Hydroxy-benzamide derivatives synthesis.
- PubChem. (n.d.). 2-Chloro-N-(4-hydroxyphenyl)benzamide.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ResearchGate. (n.d.). Comparative yields for Suzuki‐Miyaura couplings of (A)...
- PubChem. (n.d.). 2-Chloro-4-hydroxybenzaldehyde.
Sources
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. 1046818-83-0|this compound|BLD Pharm [bldpharm.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocols: High-Throughput and Rational Screening Methods for the Discovery of 4-Hydroxybenzamide Cocrystals
Abstract & Introduction
4-Hydroxybenzamide (4-HBA) is a key intermediate and structural motif in many active pharmaceutical ingredients (APIs). However, its physicochemical properties, such as aqueous solubility, can present challenges for formulation and bioavailability.[1] Cocrystallization—the formation of a multi-component crystalline solid where a primary molecule (like an API) and a coformer are held together by non-covalent interactions in a specific stoichiometric ratio—offers a powerful strategy to engineer desirable solid-state properties without altering the covalent structure of the molecule.[1][2][3]
This application guide provides a comprehensive overview and detailed protocols for the systematic screening of 4-hydroxybenzamide cocrystals. We move beyond a simple listing of methods to explain the underlying crystal engineering principles that guide experimental design. This document is intended for researchers, scientists, and drug development professionals seeking to leverage cocrystal engineering to enhance the performance of 4-HBA or similar molecules. We will cover rational coformer selection, diverse screening methodologies from traditional bench-top techniques to high-throughput approaches, and the essential characterization methods required to validate new solid forms.
Guiding Principles: The Crystal Engineering of 4-Hydroxybenzamide
The molecular structure of 4-hydroxybenzamide is exceptionally well-suited for cocrystallization. It possesses robust hydrogen bond donors (the phenolic hydroxyl group and the amide N-H) and acceptors (the carbonyl oxygen of the amide). This functionality allows for the formation of predictable and stable intermolecular connections, known as supramolecular synthons.
The most prominent and reliable synthon anticipated for 4-HBA is the acid-amide heterosynthon , which forms between the amide group of 4-HBA and a carboxylic acid group on a coformer.[4][5] Understanding this principle is the cornerstone of rational coformer selection.
Rational Coformer Selection
Instead of random screening, a targeted approach based on molecular complementarity significantly increases the probability of success.[3][6] For 4-HBA, a primary list of coformers should include pharmaceutically acceptable molecules (GRAS - Generally Regarded As Safe) containing functional groups complementary to the amide and hydroxyl moieties.
Primary Coformer Classes for 4-HBA:
-
Dicarboxylic Acids (e.g., oxalic, malonic, succinic, glutaric acid): These are excellent candidates to form the robust acid-amide heterosynthon.[1]
-
Hydroxy-carboxylic Acids (e.g., salicylic acid, mandelic acid): These offer additional hydrogen bonding sites.
-
Other Amides/Nitriles (e.g., nicotinamide, isonicotinamide): These can form amide-amide or amide-hydroxyl hydrogen bonds.[7][8]
-
Phenols (e.g., resorcinol, hydroquinone): Can interact via hydroxyl-hydroxyl or hydroxyl-amide hydrogen bonds.
The selection process can be visualized as a logical workflow.
Caption: Rational coformer selection workflow for 4-hydroxybenzamide.
Cocrystal Screening Methodologies: A Comparative Overview
No single screening method guarantees success; therefore, employing orthogonal techniques is highly recommended.[4] Methods can be broadly categorized into solid-state, solution-based, and high-throughput approaches.
| Method Category | Technique | Principle | Throughput | Best For |
| Solid-State | Liquid-Assisted Grinding (LAG) | Mechanical energy with a catalytic amount of solvent induces phase transformation.[9] | Medium | Rapidly screening many coformers; thermodynamically driven. |
| Solution-Based | Slow Solvent Evaporation | Cocrystal forms as solubility limits are slowly exceeded upon solvent removal.[10] | Low | Obtaining high-quality single crystals for structural analysis. |
| Solution-Based | Slurry Conversion | A suspension of starting materials transforms into the most stable solid phase (cocrystal) over time.[6][11][12] | Medium | Identifying the most thermodynamically stable form; scalable. |
| Thermal | Differential Scanning Calorimetry (DSC) | Detection of eutectic melting and cocrystal formation upon heating physical mixtures.[4][13] | High | Rapidly identifying potential interactions; requires confirmation. |
| High-Throughput | Automated Slurry/Grinding | Robotic platforms automate the dispensing, mixing, and analysis of samples in multi-well plates.[14][15] | Very High | Large-scale screening of hundreds of coformer/solvent combinations. |
Experimental Protocols
Safety Precaution: Always consult the Safety Data Sheet (SDS) for 4-hydroxybenzamide and all selected coformers and solvents. Perform all experiments in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Liquid-Assisted Grinding (LAG) Screening
This method is highly effective for rapid screening and often yields the thermodynamically preferred cocrystal phase.[9]
-
Materials & Equipment:
-
4-Hydroxybenzamide (4-HBA)
-
Selected Coformers
-
Ball mill (e.g., Retsch PM 100) or a mortar and pestle
-
Milling jars (e.g., 10 mL stainless steel) and milling balls
-
Spatula, analytical balance
-
Grinding solvent (e.g., acetonitrile, ethanol, ethyl acetate)
-
Vials for sample storage
-
-
Step-by-Step Procedure:
-
Accurately weigh 4-HBA and a selected coformer in a 1:1 stoichiometric molar ratio. A typical total sample mass is 50-100 mg.
-
Transfer the physical mixture into a milling jar. Add one or two milling balls.
-
Add a minimal amount of grinding solvent (e.g., 10-20 µL per 100 mg of solid). The consistency should be a paste, not a slurry. This catalytic amount of solvent enhances molecular mobility.[9]
-
Secure the jar in the ball mill. Mill the mixture at a moderate frequency (e.g., 15-20 Hz) for a set duration (e.g., 30-60 minutes).
-
Carefully open the jar in a fume hood, retrieve the powdered sample, and label it clearly.
-
Analyze the resulting solid using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to determine if a new crystalline phase has formed.
-
Repeat for all selected coformers.
-
Protocol 2: Slurry Conversion Screening
Slurry methods are excellent for exploring solvent effects and identifying the most stable crystalline form under given conditions.[6][12]
-
Materials & Equipment:
-
4-HBA and selected coformers
-
A selection of solvents (e.g., isopropanol, acetone, toluene, water)
-
2 mL glass vials with screw caps
-
Magnetic stirrer plate and small stir bars
-
Temperature-controlled shaker or orbital incubator
-
Filtration apparatus (e.g., Buchner funnel or syringe filters)
-
-
Step-by-Step Procedure:
-
Add an equimolar excess of 4-HBA and a selected coformer to a glass vial (e.g., 20-30 mg of each). Using an excess of solids ensures the solution remains saturated with respect to both components.
-
Add a small magnetic stir bar.
-
Dispense 1.0 mL of the chosen screening solvent into the vial.
-
Seal the vial tightly and place it on a magnetic stirrer or in a shaker, agitating at a constant temperature (e.g., 25 °C or 40 °C) for an extended period (typically 24-72 hours). This allows the system to reach thermodynamic equilibrium.
-
After the equilibration period, check for the presence of solid material. If solids are present, isolate them by filtration.
-
Wash the collected solids sparingly with the same solvent to remove any dissolved, non-crystalline material.
-
Dry the solids under vacuum or at ambient temperature.
-
Characterize the dried solid product by PXRD to identify its crystalline phase. Compare the resulting pattern to those of the starting materials.
-
Caption: Workflow for the slurry conversion cocrystal screening method.
Protocol 3: Slow Solvent Evaporation
This classical method is less efficient for screening but is invaluable for growing single crystals suitable for X-ray diffraction, which provides definitive structural proof of cocrystal formation.[1][10]
-
Materials & Equipment:
-
4-HBA and selected coformers
-
Solvents in which both components have reasonable, comparable solubility (e.g., ethanol, methanol)
-
Small beakers or vials
-
Parafilm or foil
-
-
Step-by-Step Procedure:
-
Dissolve stoichiometric amounts (e.g., 1:1 molar ratio) of 4-HBA and the coformer in a minimal amount of a suitable solvent with gentle warming or stirring if necessary. Ensure complete dissolution.
-
Transfer the clear solution to a clean vial.
-
Cover the vial with parafilm and pierce a few small holes with a needle. This slows the rate of evaporation, promoting the growth of larger, higher-quality crystals.
-
Place the vial in a location free from vibrations and temperature fluctuations.
-
Allow the solvent to evaporate slowly over several days to weeks.
-
Once crystals have formed, harvest them from the remaining solution and dry them.
-
Analyze the crystals by single-crystal XRD if possible, or by PXRD and DSC.
-
Characterization of Screening Hits: Confirming Cocrystal Formation
A positive "hit" from a screen must be rigorously confirmed. Relying on a single technique is insufficient.
-
Powder X-ray Diffraction (PXRD): This is the definitive tool for identifying a new solid phase. A cocrystal will exhibit a unique diffraction pattern that is different from the patterns of the starting materials and any simple physical mixture of them.[4]
-
Differential Scanning Calorimetry (DSC): This thermal analysis technique measures heat flow as a function of temperature. A successful cocrystal will typically show a single, sharp melting endotherm at a temperature different from that of either of the starting components.[1][13] The absence of the melting points of the starting materials is a strong indicator of phase purity.
-
Spectroscopy (FTIR/Raman): Changes in vibrational frequencies, particularly those associated with hydrogen bonding (e.g., O-H, N-H, C=O stretches), can provide evidence of the intermolecular interactions that define the cocrystal.[5]
Example Data Summary
A screening study can be summarized in a clear, tabular format.
| Coformer | Molar Ratio (4-HBA:Coformer) | Screening Method | Solvent | PXRD Result | DSC Result (Melting Point) |
| Oxalic Acid | 1:1 | LAG | Acetonitrile | New Pattern | 175 °C |
| Malonic Acid | 1:1 | Slurry | Ethanol | New Pattern | 152 °C |
| Succinic Acid | 1:1 | Slurry | Ethanol | Mixture | 163 °C (4-HBA), 185 °C (Acid) |
| Adipic Acid | 1:1 | LAG | Ethyl Acetate | Physical Mixture | 164 °C (4-HBA), 152 °C (Acid) |
| Nicotinamide | 1:1 | Slurry | Isopropanol | New Pattern | 141 °C |
Conclusion
The screening for cocrystals of 4-hydroxybenzamide is a highly tractable process when guided by the principles of crystal engineering. A rational selection of coformers, particularly those containing carboxylic acid groups, combined with the application of robust screening methods like liquid-assisted grinding and slurry conversion, provides a high probability of success. High-throughput methods can further accelerate this discovery process.[16][17] All potential hits must be validated by orthogonal analytical techniques, with PXRD and DSC serving as the primary tools for confirmation. The protocols and strategies outlined in this guide provide a solid framework for researchers to efficiently discover and develop novel cocrystalline forms of 4-hydroxybenzamide with tailored physicochemical properties.
References
- Unchained Labs. (n.d.). An automated, high-throughput approach to generating cocrystals with solvent-drop grinding (SDG).
- Terada, K., et al. (2010). High-throughput cocrystal slurry screening by use of in situ Raman microscopy and multi-well plate. PubMed.
- Groom, C. R., et al. (2024). High-Throughput Encapsulated Nanodroplet Screening for Accelerated Co-Crystal Discovery. ChemRxiv.
- Amgen Inc. (n.d.). High Throughput Bench-Top Co-crystal Screening via a Floating Foam Rack/Sonic Bath Method. Organic Process Research & Development - ACS Publications.
- Royal Society of Chemistry. (n.d.). High-Throughput Encapsulated Nanodroplet Screening for Accelerated Co-Crystal Discovery. Chemical Science.
- Malamatari, M., et al. (n.d.). Experimental cocrystal screening and solution based scale-up cocrystallization methods. PubMed.
- Malamatari, M., et al. (2017). Experimental cocrystal screening and solution based scale-up cocrystallization methods. Advanced Drug Delivery Reviews.
- BenchChem. (2025). A Comparative Guide to 4-Hydroxybenzamide Cocrystals for Enhanced Solubility.
- Solid State Pharma Inc. (n.d.). Co-Crystal Screening.
- MDPI. (n.d.). Solution Cocrystallization: A Scalable Approach for Cocrystal Production.
- Newman, A. W., & Wenslow, R. M. (n.d.). Specialized Solid Form Screening Techniques. Organic Process Research & Development.
- Malamatari, M., Ross, S. A., Douroumis, D., & Velaga, S. P. (2017). Experimental cocrystal screening and solution based scale-up cocrystallization methods. Advanced Drug Delivery Reviews, 162-177.
- Ainuppam, R., & Zaworotko, M. J. (2021). Screening and Preparation of Cocrystals: A Comparative Study of Mechanochemistry vs Slurry Methods. Crystal Growth & Design.
- Enantia. (n.d.). Solid Form Screening.
- Manin, A. N., et al. (2015). Cocrystal screening of hydroxybenzamides with benzoic acid derivatives: A comparative study of thermal and solution-based methods. ResearchGate.
- Manin, A. N., et al. (2014). Cocrystal screening of hydroxybenzamides with benzoic acid derivatives: a comparative study of thermal and solution-based methods. PubMed.
- Lu, J., et al. (2018). Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications. PubMed Central.
- Sokal, A., et al. (n.d.). Structural diversity of cocrystals formed from acridine and two isomers of hydroxybenzaldehyde. National Institutes of Health.
- Charpentier, M. D., et al. (2022). Comparing and Quantifying the Efficiency of Cocrystal Screening Methods for Praziquantel. Crystal Growth & Design.
- Perlovich, G. L. (2023). Virtual Screening, Structural Analysis, and Formation Thermodynamics of Carbamazepine Cocrystals. PubMed Central.
- Perlovich, G. L., et al. (n.d.). Formation Thermodynamics of Carbamazepine with Benzamide, Para-Hydroxybenzamide and Isonicotinamide Cocrystals: Experimental and Theoretical Study. PubMed Central.
- Berry, D. J., et al. (n.d.). Applying Hot-Stage Microscopy to Co-Crystal Screening: A Study of Nicotinamide with Seven Active Pharmaceutical Ingredients. ACS Publications.
- Sokal, A., et al. (2023). Structural diversity of cocrystals formed from acridine and two isomers of hydroxybenzaldehyde. RSC Publishing.
- Manin, A. N., et al. (2014). Vibrational Spectroscopic Studies of Cocrystals and Salts. 1. The Benzamide−Benzoic Acid System. ResearchGate.
- Google Patents. (n.d.). Co-crystalline form of 2-hydroxybenzamide and 4-aminobenzoic acid.
- Ainuppam, R., & Zaworotko, M. J. (2021). Screening and Preparation of Cocrystals: A Comparative Study of Mechanochemistry vs Slurry Methods. ACS Publications.
- ResearchGate. (n.d.). Nicotinamide / 4-hydroxybenzoic acid 1:1 co-crystal.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Experimental cocrystal screening and solution based scale-up cocrystallization methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. solidstatepharma.com [solidstatepharma.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Formation Thermodynamics of Carbamazepine with Benzamide, Para-Hydroxybenzamide and Isonicotinamide Cocrystals: Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Screening and Preparation of Cocrystals: A Comparative Study of Mechanochemistry vs Slurry Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solution Cocrystallization: A Scalable Approach for Cocrystal Production [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Cocrystal screening of hydroxybenzamides with benzoic acid derivatives: a comparative study of thermal and solution-based methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. kiko-tech.co.jp [kiko-tech.co.jp]
- 15. High-throughput cocrystal slurry screening by use of in situ Raman microscopy and multi-well plate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chemrxiv.org [chemrxiv.org]
- 17. High-throughput encapsulated nanodroplet screening for accelerated co-crystal discovery - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Note & Protocol Guide: Initial Bacteriological Screening of 2-Chloro-4-hydroxybenzamide
Abstract & Introduction
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents. Small molecules that can circumvent existing resistance mechanisms are of paramount importance. Benzamide derivatives, a class of compounds with diverse biological activities, represent a promising scaffold for antimicrobial drug discovery. Related structures, such as salicylamide (2-hydroxybenzamide) and other halogenated benzamides, have demonstrated antimicrobial properties, providing a strong rationale for investigating novel analogues.[1][2]
This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the initial in-vitro screening of 2-Chloro-4-hydroxybenzamide . We move beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust and self-validating workflow. The protocols detailed herein cover primary qualitative screening, quantitative potency determination (MIC), assessment of bactericidal versus bacteriostatic activity (MBC), and preliminary cytotoxicity profiling against a mammalian cell line. This structured approach is designed to efficiently characterize the compound's antimicrobial profile and determine its viability for further development.
Compound Profile: this compound
A thorough understanding of the test article is fundamental to any screening cascade.
-
Compound Name: this compound
-
CAS Number: 1046818-83-0[3]
-
Molecular Formula: C₇H₆ClNO₂[4]
-
Molecular Weight: 171.58 g/mol [4]
-
Chemical Structure:
Rationale for Screening: The core structure combines a benzamide moiety with hydroxyl and chloro substitutions. The hydroxyl group is a key feature of salicylamides, known for their biological activity, while halogenation can significantly enhance the antimicrobial efficacy of organic compounds.[1][2] Studies on related compounds, such as 5-chloro-2-hydroxybenzamide derivatives, have shown activity against methicillin-resistant Staphylococcus aureus (MRSA), making this an analogue of significant interest.[5][6]
Safety & Handling: According to aggregated GHS data for the isomeric 5-Chloro-2-hydroxybenzamide, the compound may cause skin and serious eye irritation, as well as respiratory irritation.[7] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling. All manipulations should be performed in a well-ventilated area or a chemical fume hood.
Experimental Design: A Validated Screening Cascade
A tiered approach is the most efficient method for evaluating a novel compound. Our workflow is designed to answer three critical questions sequentially:
-
Does it have activity? (Qualitative Screening)
-
How potent is it? (Quantitative Analysis)
-
Is it selectively toxic to bacteria? (Cytotoxicity Profiling)
This logical progression ensures that resources are not wasted on extensive testing of inactive or non-selective compounds.
Caption: A validated workflow for antimicrobial compound screening.
Detailed Experimental Protocols
The following protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and best practices in microbiology and cell biology.[8]
Protocol 1: Kirby-Bauer Disk Diffusion Assay (Primary Qualitative Screen)
Principle: This method provides a rapid, qualitative assessment of antimicrobial activity. A filter paper disk impregnated with the test compound is placed on an agar plate swabbed with a bacterial lawn. As the compound diffuses into the agar, it creates a concentration gradient. If the bacteria are susceptible, a clear "zone of inhibition" will appear around the disk where growth has been prevented.[9][10]
Materials:
-
This compound (test compound)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Sterile 6 mm blank paper disks
-
Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)
-
Tryptic Soy Broth (TSB) or Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Positive Control: Disks of a known antibiotic (e.g., Gentamicin 10 µg)
-
Negative Control: Disks impregnated with DMSO solvent only
-
Incubator (35 ± 2°C)
Procedure:
-
Compound Preparation: Prepare a 1 mg/mL stock solution of this compound in sterile DMSO.
-
Disk Impregnation: Aseptically apply 20 µL of the compound stock solution onto a sterile blank disk to achieve a final load of 20 µ g/disk . Allow the solvent to fully evaporate in a sterile environment. Prepare positive and negative control disks similarly.
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test bacterium from an overnight culture plate.
-
Suspend the colonies in sterile broth.
-
Vortex gently and adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[11]
-
Scientist's Note: Using the inoculum within 15 minutes of preparation is critical for maintaining standardized cell density and ensuring reproducibility.[12]
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the adjusted inoculum, rotating it against the side of the tube to remove excess liquid.
-
Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
-
Disk Application:
-
Using sterile forceps, place the impregnated disks (test compound, positive control, negative control) onto the inoculated MHA plate.
-
Ensure disks are spaced far enough apart to prevent overlapping zones of inhibition (no more than 12 disks on a 150 mm plate).[10]
-
Gently press each disk to ensure full contact with the agar surface. Do not move a disk once it has been placed.[12]
-
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.
Interpretation:
-
Measure the diameter of the zone of inhibition in millimeters (mm).
-
Active: A clear zone of inhibition around the test compound disk.
-
Inactive: No zone of inhibition (growth up to the disk edge).
-
Validate: The positive control should show a zone within its expected range, and the negative (DMSO) control should show no zone of inhibition.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Principle: This quantitative method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in broth.[13] The assay is performed in a 96-well microtiter plate using serial dilutions of the compound.
Materials:
-
This compound stock solution (e.g., 1024 µg/mL in DMSO)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well U-bottom or flat-bottom microtiter plates
-
Bacterial inoculum prepared as in 4.1 and then diluted in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[11]
-
Positive Control: Known antibiotic (e.g., Gentamicin)
-
Growth Control: Wells with inoculum and broth only.
-
Sterility Control: Wells with broth only.
-
Solvent Control: Wells with inoculum and the highest concentration of DMSO used.
-
Microplate reader (optional, for OD measurements)
Procedure:
-
Plate Setup: Add 50 µL of CAMHB to wells 2 through 12 in the desired rows of the 96-well plate.
-
Compound Dilution:
-
Add 100 µL of the compound stock solution (at 2x the highest desired final concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix well by pipetting.
-
Continue this serial transfer from well 2 to well 10. Discard 50 µL from well 10. This results in a gradient of concentrations. Well 11 serves as the growth control. Well 12 is the sterility control.
-
-
Inoculation: Add 50 µL of the prepared bacterial inoculum (at ~1 x 10⁶ CFU/mL) to wells 1 through 11. This dilutes the compound and inoculum to their final target concentrations. Do not add inoculum to the sterility control well (well 12).
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours.
Interpretation:
-
The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) as observed by the naked eye.[13]
-
The growth control (well 11) must show distinct turbidity.
-
The sterility control (well 12) must remain clear.
-
The solvent control should also show full growth to rule out DMSO toxicity at the tested concentration.
Protocol 3: Minimum Bactericidal Concentration (MBC) Determination
Principle: This assay differentiates between bacteriostatic (inhibits growth) and bactericidal (kills bacteria) activity. It determines the lowest concentration of the compound that kills ≥99.9% of the initial bacterial inoculum.
Procedure:
-
Following MIC determination (Protocol 4.2), select the wells showing no visible growth (the MIC well and wells with higher concentrations).
-
Mix the contents of each well thoroughly.
-
Using a calibrated loop or pipette, subculture 10-20 µL from each of these clear wells onto a fresh MHA plate.
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
Interpretation:
-
The MBC is the lowest concentration of the compound that results in no colony growth (or a ≥99.9% reduction in CFU/mL compared to the initial inoculum count) on the subculture plate.
-
If MBC is ≤ 4x the MIC, the compound is generally considered bactericidal.
-
If MBC is > 4x the MIC, the compound is considered bacteriostatic.
Protocol 4: Mammalian Cell Cytotoxicity Assay (MTT Assay)
Principle: This colorimetric assay assesses the metabolic activity of cells as an indicator of viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to a purple formazan product, which can be quantified spectrophotometrically. A reduction in color indicates reduced cell viability.[14]
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Sterile 96-well flat-bottom tissue culture plates
-
Positive Control: Doxorubicin or another known cytotoxic agent
-
Untreated Control: Cells with medium only.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 3-4 hours.[14]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Mix gently by pipetting.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Interpretation:
-
Calculate cell viability as a percentage relative to the untreated control: (% Viability) = (Absorbance_Treated / Absorbance_Control) * 100.
-
The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%. This can be determined by plotting % viability against compound concentration and using non-linear regression analysis.
Data Presentation
Clear and structured data presentation is essential for interpretation and comparison.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | Gram Stain | MIC (µg/mL) of this compound | MIC (µg/mL) of Positive Control (e.g., Gentamicin) |
|---|---|---|---|
| S. aureus ATCC 25923 | Positive | [Experimental Value] | [Experimental Value] |
| E. coli ATCC 25922 | Negative | [Experimental Value] | [Experimental Value] |
| P. aeruginosa PAO1 | Negative | [Experimental Value] | [Experimental Value] |
| B. subtilis ATCC 6633 | Positive | [Experimental Value] | [Experimental Value] |
Table 2: Cytotoxicity Profile of this compound
| Mammalian Cell Line | Incubation Time (h) | IC₅₀ (µg/mL) |
|---|---|---|
| HEK293 | 24 | [Experimental Value] |
| HEK293 | 48 | [Experimental Value] |
Hypothetical Mechanism of Action & Visualization
While the precise mechanism of this compound is unknown, many antimicrobial agents function by disrupting essential cellular processes. One plausible target could be bacterial two-component signal transduction systems (TCS), which regulate virulence, resistance, and survival.[15][16] A benzamide derivative could potentially act as an allosteric inhibitor of the histidine kinase sensor, preventing autophosphorylation and the subsequent activation of the response regulator, thereby disrupting downstream gene expression.
Caption: Hypothetical inhibition of a bacterial two-component system.
References
- PubChem Compound Summary for CID 587567, 2-Chloro-N-(4-hydroxyphenyl)benzamide.
- Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides...
- Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. [Link]
- In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA.
- Bacterial signaling as an antimicrobial target.
- Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods.
- A Broad-Spectrum Antimicrobial Activity of Bacillus subtilis RLID 12.1.
- Cell Viability Assays.
- Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold.
- How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. [Link]
- M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
- Bacterial Signal Transduction: Networks and Drug Targets.
- Broth Microdilution. MI - Microbiology. [Link]
- Niclosamide. Wikipedia. [Link]
- Determination of antimicrobial resistance by disk diffusion. FWD AMR-RefLabCap. [Link]
- Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. PubMed. [Link]
- New Bacterial Signaling Language Offers Pathway to Tre
- Identification and Characterization of Bacterial Pathogens Causing Bloodstream Infections by DNA Microarray.
- Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I.
- Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry.
- Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method... PubMed Central. [Link]
- Safety Data Sheet: 4-Hydroxybenzaldehyde. Carl ROTH. [Link]
- The antimicrobial activity...of SrFeO 3-δ sample.
- Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. Preprints.org. [Link]
- Antimicrobial Susceptibility Testing.
- PubChem Compound Summary for CID 348094, 5-Chloro-2-hydroxybenzamide.
- Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents... MDPI. [Link]
- Antibiotic targeting of the bacterial secretory p
- PubChem Compound Summary for CID 65052, 4-Hydroxybenzamide.
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]
- The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. MDPI. [Link]
- Antimicrobial Activity of Selected Phytochemicals against Escherichia coli and Staphylococcus aureus and Their Biofilms. MDPI. [Link]
- How to do a Kirby-Bauer Disk Diffusion Antimicrobial Susceptibility Test. YouTube. [Link]
- Synthesis and Biological Evaluation of Novel Benzimidazole Derivatives. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
- Overview of the Antimicrobial Compounds Produced by Members of the Bacillus subtilis Group. Frontiers in Microbiology. [Link]
- Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus. PubMed. [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. 1046818-83-0|this compound|BLD Pharm [bldpharm.com]
- 4. chemscene.com [chemscene.com]
- 5. In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-Chloro-2-hydroxybenzamide | C7H6ClNO2 | CID 348094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. asm.org [asm.org]
- 10. hardydiagnostics.com [hardydiagnostics.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 13. Broth Microdilution | MI [microbiology.mlsascp.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Bacterial signaling as an antimicrobial target - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
high-throughput screening protocols for benzamide libraries
As a Senior Application Scientist, this guide provides an in-depth overview of high-throughput screening (HTS) protocols tailored for benzamide libraries. Benzamides are a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targeting a wide array of proteins, including enzymes and G protein-coupled receptors (GPCRs). This document is designed for researchers, scientists, and drug development professionals, offering both foundational principles and detailed, actionable protocols. We will delve into the causality behind experimental design, ensuring each protocol is a self-validating system, grounded in authoritative scientific standards.
Introduction: The Benzamide Scaffold in Drug Discovery
The benzamide moiety is a versatile pharmacophore recognized by a diverse range of biological targets. Its prevalence in drug discovery stems from its ability to engage in key hydrogen bonding interactions and serve as a stable, synthetically tractable core. Notable examples include PARP inhibitors for cancer therapy and inhibitors of histone deacetylases (HDACs). The goal of a high-throughput screen is to efficiently interrogate large chemical libraries to identify "hits"—compounds that modulate the activity of a biological target in a desired manner.[1][2] This process relies on the convergence of automation, robust assay technologies, and sophisticated data analysis.[3]
Part 1: Assay Development and Validation: The Foundation of a Successful Screen
The success of any HTS campaign is contingent upon the quality of the assay. An ideal HTS assay is robust, reproducible, cost-effective, and amenable to automation and miniaturization.[4][5] The choice between a biochemical and a cell-based format is a primary decision point driven by the nature of the target and the desired biological context.[6]
Choosing the Right Assay Format
-
Biochemical Assays: These assays utilize purified components (e.g., enzyme, substrate, cofactors) in a cell-free system.[5] They are ideal for studying direct target engagement and mechanism of action. Common formats include fluorescence polarization (FP), Förster resonance energy transfer (FRET), and luminescence-based assays that measure the consumption of ATP.[7][8] They offer a controlled environment but lack the context of a cellular environment, which can be crucial for factors like membrane permeability and off-target effects.[9]
-
Cell-Based Assays: These assays measure a biological response within a living cell, providing a more physiologically relevant context. They can report on complex downstream events, such as changes in second messenger levels (e.g., cAMP for GPCRs), reporter gene expression, or cell viability.[10][11] While powerful, they can be more variable and require careful optimization to distinguish on-target from off-target cytotoxicity.[9]
Miniaturization and Automation
Transitioning a benchtop assay to an HTS format typically involves miniaturization from 96-well plates to 384- or 1536-well formats. This reduces reagent costs and increases throughput.[6] However, miniaturization introduces challenges related to liquid handling at nanoliter to microliter volumes, evaporation, and maintaining assay performance.[6] Automation is essential for managing the scale of HTS, ensuring consistency and minimizing human error.[3][12]
Assay Validation: Ensuring Data Integrity
Rigorous assay validation is non-negotiable.[13] Before initiating a full-scale screen, the assay must be qualified using key statistical parameters to ensure it can reliably distinguish hits from inactive compounds.
| Parameter | Description | Acceptance Criteria | Reference |
| Z'-factor | A measure of the statistical effect size that reflects both the signal dynamic range and data variation. It compares the separation between positive and negative controls. | Z' > 0.5 indicates an excellent assay suitable for HTS. | [14][15][16] |
| Signal-to-Background (S/B) | The ratio of the mean signal of the positive control to the mean signal of the negative control. | S/B ≥ 3 is generally considered acceptable, though higher is better. | [17] |
| Coefficient of Variation (%CV) | A measure of the relative variability of the data (Standard Deviation / Mean) * 100. | %CV < 20% for controls across a plate is a common target. | [13][17] |
A "dry run" or pilot screen of a small subset of the library (~2,000 compounds) is performed to confirm that the assay performs well under HTS conditions and that the Z'-factor remains robust.[14]
Part 2: The High-Throughput Screening Workflow
The HTS process is a highly orchestrated workflow designed for maximum efficiency and reproducibility. It moves from preparing compound plates to running the assay and acquiring data, all managed by robotic systems.[3]
Caption: Generalized workflow for a high-throughput screening campaign.
Part 3: Application Notes & Protocols
Here we present two detailed protocols for screening benzamide libraries against two distinct and highly relevant target classes: Poly (ADP-ribose) Polymerase (PARP) and Histone Deacetylases (HDACs).
Application Note 1: A Fluorescence Polarization (FP) HTS Assay for PARP1 Inhibitors
Scientific Rationale: PARP1 is a key enzyme in the DNA damage response (DDR) pathway.[18] Its inhibition is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations). Many potent PARP inhibitors are based on a benzamide scaffold.[18] This biochemical assay measures the binding of a fluorescently labeled DNA probe to the PARP1 enzyme. When the small fluorescent probe is unbound, it tumbles rapidly in solution, resulting in low polarization. Upon binding to the much larger PARP1 protein, its tumbling slows, leading to a high polarization signal. A benzamide inhibitor that binds to PARP1 will displace the fluorescent probe, causing a decrease in polarization.
Signaling Pathway:
Caption: PARP1 signaling in the DNA damage response.[18]
Experimental Protocol: This protocol is adapted for a 384-well plate format.[18]
| Reagents & Materials |
| Recombinant Human PARP1 Enzyme |
| FITC-labeled DNA oligonucleotide probe |
| Assay Buffer: Tris-HCl, NaCl, MgCl2, DTT, 0.01% Triton X-100 |
| Benzamide compound library (10 mM in DMSO) |
| Positive Control (e.g., Olaparib) |
| Low-volume, black, flat-bottom 384-well plates |
| Fluorescence polarization plate reader (Excitation: 485 nm, Emission: 520 nm) |
| Step | Procedure | Rationale & Expert Insight |
| 1. Compound Plating | Using an acoustic dispenser or pin tool, transfer 50 nL of compounds from the library source plates to the 384-well assay plates. | Acoustic dispensing minimizes contact and potential for cross-contamination. The final compound concentration is typically 10 µM, with a final DMSO concentration of ≤0.5% to avoid solvent effects.[4] |
| 2. Reagent Addition | Add 5 µL of PARP1 enzyme solution (pre-diluted in assay buffer) to all wells. | The enzyme concentration should be optimized during assay development to be at or below the Kd for the fluorescent probe to ensure assay sensitivity to competitive inhibitors. |
| 3. Incubation | Centrifuge plates briefly (1 min at 1,000 rpm) and incubate for 15 minutes at room temperature. | This pre-incubation step allows the benzamide compounds to bind to the PARP1 target before the addition of the competitive probe. |
| 4. Probe Addition | Add 5 µL of FITC-labeled DNA probe solution (in assay buffer) to all wells. | The probe concentration should be low (e.g., 1-5 nM) to maximize the signal window and sensitivity. |
| 5. Final Incubation | Centrifuge plates again and incubate for 60 minutes at room temperature, protected from light. | Incubation time should be sufficient to allow the binding reaction to reach equilibrium. Protecting from light prevents photobleaching of the fluorophore. |
| 6. Data Acquisition | Read the fluorescence polarization (in mP units) on a compatible plate reader. | The reader measures both parallel and perpendicular fluorescence intensity to calculate the polarization value. |
Application Note 2: A Luminescence-Based HTS Assay for HDAC Inhibitors
Scientific Rationale: Histone Deacetylases (HDACs) are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[18] HDAC inhibitors, many of which are benzamide-containing compounds, cause hyperacetylation, leading to chromatin relaxation and altered gene expression, ultimately inducing cell cycle arrest and apoptosis in cancer cells. This protocol uses a commercially available add-mix-read luminescent assay (e.g., HDAC-Glo™ I/II) in a cell-based format. The assay utilizes a proluminescent substrate that is deacetylated by HDACs within the cell. A developer reagent is then added which contains a protease that is active only on the deacetylated substrate, cleaving it to release aminoluciferin, which is then consumed by luciferase to generate a light signal. HDAC inhibitors prevent substrate deacetylation, resulting in a loss of the luminescent signal.
Signaling Pathway:
Caption: HDAC signaling in gene expression regulation.[18]
Experimental Protocol: This protocol is for a cell-based assay in a 1536-well format.[18]
| Reagents & Materials |
| Human cancer cell line with relevant HDAC expression (e.g., HeLa, HCT116) |
| Cell Culture Medium (e.g., DMEM with 10% FBS) |
| Benzamide compound library (10 mM in DMSO) |
| Positive Control (e.g., Entinostat) |
| HDAC-Glo™ I/II Assay System (Promega) or equivalent |
| White, solid-bottom 1536-well assay plates |
| Luminescence-capable plate reader |
| Step | Procedure | Rationale & Expert Insight |
| 1. Cell Seeding | Dispense 4 µL of cell suspension (e.g., 2,000 cells/well) into 1536-well plates. Incubate overnight (37°C, 5% CO2). | Cell density must be optimized to ensure cells are in a logarithmic growth phase and provide a robust signal window. Overnight incubation allows cells to adhere and recover.[18] |
| 2. Compound Addition | Transfer 40 nL of compounds from the library source plates to the assay plates. | Final compound concentrations typically range from 10-20 µM. Controls (vehicle and positive inhibitor) should be included on every plate for normalization. |
| 3. Compound Incubation | Incubate plates for the desired time period (e.g., 24 hours) at 37°C, 5% CO2. | The incubation time should be sufficient to allow for compound uptake and target engagement, leading to a measurable change in HDAC activity. This is determined during assay development.[18] |
| 4. Reagent Addition | Equilibrate the HDAC-Glo™ reagent to room temperature. Add 4 µL of the reagent to each well. | This is a lytic "add-mix-read" assay. The reagent lyses the cells and contains the developer enzyme and luciferase needed to generate the signal. |
| 5. Final Incubation | Incubate the plates for 15-30 minutes at room temperature, protected from light. | This incubation allows the enzymatic reactions to proceed and the luminescent signal to stabilize. |
| 6. Data Acquisition | Measure the luminescence of each well using a plate reader with an integration time of 0.5-1 second per well. | Luminescence provides high sensitivity and a wide dynamic range, making it well-suited for HTS. |
Part 4: Data Analysis, Hit Confirmation, and Validation
Raw data from the plate reader is processed to identify "hits." This process requires robust statistical methods to minimize false positives and false negatives.[19]
Data Normalization and Quality Control
Data from each plate is typically normalized to the on-plate controls. The percent inhibition for each compound well is calculated as: % Inhibition = 100 * (1 - (Signal_compound - Mean_HighControl) / (Mean_LowControl - Mean_HighControl)) Where the "High Control" is a potent inhibitor (max effect) and the "Low Control" is the vehicle (e.g., DMSO, no effect). The Z'-factor should be calculated for every plate to monitor assay performance throughout the screen.[13]
Hit Selection Strategies
There are several statistical methods to define a hit threshold:[19]
-
Percent Inhibition Cutoff: A simple method where compounds exceeding a certain inhibition level (e.g., >50%) are selected.
-
Standard Deviations from the Mean: Compounds with a signal more than 3 standard deviations away from the mean of the plate's sample population are considered hits.[17]
-
Z-score or B-score: Robust statistical methods that are less sensitive to outliers than the standard deviation method.[20][21]
-
Strictly Standardized Mean Difference (SSMD): A powerful method for ranking hits, especially in screens with replicates.[19]
Hit Validation Cascade
Primary hits from the HTS are considered "potential" hits and must undergo a rigorous validation process to confirm their activity and rule out artifacts.[22]
Hit Validation Workflow
Sources
- 1. A brief review of high throughput screening in drug discovery process - Curr Trends Pharm Pharm Chem [ctppc.org]
- 2. researchgate.net [researchgate.net]
- 3. bmglabtech.com [bmglabtech.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. How Are Biochemical Assays Used in High-Throughput Screening? [synapse.patsnap.com]
- 6. Microplate Selection and Recommended Practices in High-throughput Screening and Quantitative Biology - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 8. researchgate.net [researchgate.net]
- 9. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Live Cell-Based GPCR & PDE HTS Assays | eENZYME LLC [eenzyme.com]
- 11. mdpi.com [mdpi.com]
- 12. dispendix.com [dispendix.com]
- 13. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 15. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 16. Development and validation of CYP26A1 inhibition assay for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. dovepress.com [dovepress.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. assay.dev [assay.dev]
- 20. Improved Statistical Methods for Hit Selection in High-Throughput Screening | Semantic Scholar [semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. drugtargetreview.com [drugtargetreview.com]
Application Notes & Protocols: Investigating 2-Chloro-4-hydroxybenzamide as a Potential Enzyme Inhibitor
Abstract
The identification of novel enzyme inhibitors is a cornerstone of modern drug discovery and biotechnology. Small molecules that can selectively modulate enzyme activity are invaluable as therapeutic agents and research tools. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to investigate 2-Chloro-4-hydroxybenzamide as a potential enzyme inhibitor. We move beyond a simple recitation of steps to provide the underlying principles and rationale for experimental design. This guide furnishes detailed, self-validating protocols for determining inhibitor potency (IC₅₀) and elucidating the mode of inhibition through kinetic studies, using the enzymes tyrosinase and urease as exemplary targets.
Introduction: The Rationale for Investigation
Enzyme inhibition is a critical mechanism for therapeutic intervention in a vast array of diseases, including cancer, hypertension, and infectious diseases.[1] The benzamide scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[2] this compound is a synthetic small molecule featuring this core structure.[3] Its potential as an enzyme inhibitor is predicated on several structural features:
-
Phenolic Hydroxyl Group: The 4-hydroxy group is a key feature in the natural substrates of enzymes like tyrosinase (tyrosine) and can participate in hydrogen bonding or act as a metal chelator within an enzyme's active site.[4][5]
-
Amide Linkage: The benzamide core provides a rigid backbone and potential hydrogen bond donors and acceptors for interacting with enzyme residues.
-
Chloro Substituent: The electron-withdrawing chlorine atom can modulate the electronic properties of the aromatic ring, potentially enhancing binding affinity to target proteins.
Given these characteristics, this compound presents as a compelling candidate for screening against metalloenzymes or enzymes whose substrates are phenolic compounds. This guide will focus on two such enzymes: Tyrosinase , a copper-containing enzyme central to melanin biosynthesis, and Urease , a nickel-containing enzyme implicated in bacterial pathogenesis and nitrogen loss in agriculture.[6]
Compound Profile: this compound
A thorough understanding of the test compound is fundamental to any experimental campaign.
| Property | Data | Source |
| IUPAC Name | This compound | ChemScene |
| CAS Number | 1046818-83-0 | [3] |
| Molecular Formula | C₇H₆ClNO₂ | [3] |
| Molecular Weight | 171.58 g/mol | [3] |
| Appearance | Solid | N/A |
| SMILES | OC1=CC(Cl)=C(C(N)=O)C=C1 | [3] |
Safety & Handling:
As a laboratory chemical, this compound should be handled with care in accordance with good laboratory practices. While a specific Safety Data Sheet (SDS) for this exact compound is not broadly available, related benzamide derivatives are known to cause skin, eye, and respiratory irritation.[7][8][9][10]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[7][9]
-
Handling: Use in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.[7][10] Avoid contact with skin and eyes.[9]
-
Storage: Store in a tightly sealed container in a cool, dry place, under nitrogen if possible.[3]
Foundational Principles of Enzyme Inhibition Analysis
Before proceeding to the protocols, it is crucial to understand the key parameters we aim to measure.
-
IC₅₀ (Half-maximal Inhibitory Concentration): This is the most common measure of an inhibitor's potency. It represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50% under defined experimental conditions.[11] A lower IC₅₀ value indicates a more potent inhibitor.[11]
-
Mode of Inhibition (MOI): This describes the mechanism by which the inhibitor interacts with the enzyme. Understanding the MOI is critical for lead optimization in drug development. The primary reversible mechanisms are:
-
Competitive: The inhibitor binds to the enzyme's active site, directly competing with the substrate. This can be overcome by increasing substrate concentration.[1][12]
-
Non-competitive: The inhibitor binds to an allosteric (non-active) site, reducing the enzyme's catalytic efficiency without affecting substrate binding.[1][12][13]
-
Uncompetitive: The inhibitor binds only to the enzyme-substrate (ES) complex.[1][12]
-
Mixed: The inhibitor can bind to both the free enzyme and the ES complex, affecting both substrate binding and catalytic efficiency.[12]
-
Kinetic studies, particularly the Lineweaver-Burk plot , are used to differentiate these modes.[14][15][16] This plot linearizes the Michaelis-Menten equation by plotting the reciprocal of reaction velocity (1/V) against the reciprocal of substrate concentration (1/[S]).[16][17]
Experimental Workflow: A Visual Guide
The overall process for characterizing a potential inhibitor follows a logical progression from initial screening to mechanistic studies.
Caption: General workflow for inhibitor characterization.
Application Protocol 1: Tyrosinase Inhibition Assay (IC₅₀ Determination)
Introduction: Tyrosinase is a key enzyme in the melanin production pathway.[6] Its inhibitors are sought after in the cosmetics industry for skin-whitening effects and in the food industry to prevent enzymatic browning.[6] We will use L-3,4-dihydroxyphenylalanine (L-DOPA) as the substrate. Tyrosinase oxidizes L-DOPA to dopaquinone, which undergoes further reactions to form dopachrome, a colored product that can be measured spectrophotometrically at 475 nm.
Materials and Reagents:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (Substrate)
-
This compound (Test Inhibitor)
-
Kojic Acid (Positive Control Inhibitor)[4]
-
Sodium Phosphate Buffer (e.g., 50 mM, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader capable of absorbance measurement at 475 nm
Protocol Steps:
-
Reagent Preparation (Causality: Fresh solutions ensure enzyme activity and substrate integrity):
-
Buffer: Prepare 50 mM sodium phosphate buffer, pH 6.8.
-
Enzyme Stock: Prepare a 1000 U/mL stock solution of mushroom tyrosinase in buffer. Dilute to a working concentration (e.g., 100 U/mL) just before use. The optimal working concentration should be determined empirically to yield a linear reaction rate for 5-10 minutes.
-
Substrate Stock: Prepare a 10 mM L-DOPA solution in buffer. Note: L-DOPA can auto-oxidize; prepare this solution fresh.
-
Inhibitor Stocks: Prepare a 10 mM stock solution of this compound in DMSO. Prepare a 1 mM stock of Kojic Acid in buffer or DMSO.
-
-
Assay Setup (Causality: A systematic plate layout with controls is essential for data validity):
-
In a 96-well plate, add the following to triplicate wells:
-
Test Wells: 20 µL of various concentrations of this compound (serially diluted from the stock, e.g., final concentrations of 1 µM to 1000 µM) + 140 µL of buffer.
-
Positive Control: 20 µL of various concentrations of Kojic Acid + 140 µL of buffer.
-
Negative Control (100% Activity): 20 µL of DMSO (the vehicle for the test inhibitor) + 140 µL of buffer.
-
Blank (No Enzyme): 160 µL of buffer.
-
-
Add 20 µL of the tyrosinase working solution to all wells except the Blank wells. Add 20 µL of buffer to the Blank wells.
-
Mix gently and pre-incubate the plate at 25°C for 10 minutes. This allows the inhibitor to bind to the enzyme before the reaction starts.[12]
-
-
Initiate and Measure Reaction:
-
Initiate the reaction by adding 20 µL of the 10 mM L-DOPA solution to all wells. The final volume should be 200 µL.
-
Immediately place the plate in a microplate reader and measure the absorbance at 475 nm every minute for 10-20 minutes.
-
Data Analysis:
-
Calculate Reaction Velocity (V₀): For each well, determine the initial reaction velocity by plotting absorbance vs. time. The slope of the initial linear portion of this curve is the reaction rate (V₀).[12]
-
Calculate Percentage Inhibition:
-
Use the formula: % Inhibition = [ (V₀_control - V₀_inhibitor) / V₀_control ] * 100
-
Where V₀_control is the rate of the negative control (DMSO) and V₀_inhibitor is the rate in the presence of the test compound.
-
-
Determine IC₅₀:
Sample Data Table for IC₅₀ Determination:
| [Inhibitor] (µM) | log[Inhibitor] | Avg. V₀ (mOD/min) | % Inhibition |
| 0 (Control) | N/A | 50.2 | 0.0 |
| 1 | 0 | 48.1 | 4.2 |
| 5 | 0.70 | 41.5 | 17.3 |
| 10 | 1.00 | 32.8 | 34.7 |
| 25 | 1.40 | 24.9 | 50.4 |
| 50 | 1.70 | 16.1 | 67.9 |
| 100 | 2.00 | 9.8 | 80.5 |
From this data, the IC₅₀ is approximately 25 µM.
Application Protocol 2: Determining the Mode of Tyrosinase Inhibition
Introduction: Once an inhibitor's potency is confirmed, determining its mechanism is the next logical step. This protocol uses kinetic analysis to distinguish between competitive, non-competitive, and other modes of inhibition by observing how the inhibitor affects the enzyme's kinetic parameters, Kₘ (Michaelis constant) and Vₘₐₓ (maximum velocity).[1][13][15]
Protocol Steps:
-
Experimental Design (Causality: Varying the substrate concentration is key to revealing the inhibitor's effect on enzyme kinetics):
-
This experiment requires running the assay with a range of substrate (L-DOPA) concentrations at several fixed inhibitor concentrations.
-
Choose inhibitor concentrations based on the previously determined IC₅₀ value (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀).
-
For each inhibitor concentration, use a range of L-DOPA concentrations (e.g., 0.25, 0.5, 1, 2, 5, 10 mM).
-
-
Assay Setup:
-
Set up reactions in a 96-well plate similar to the IC₅₀ protocol. For a single plate, you might test two inhibitor concentrations (e.g., 0 and IC₅₀) across six substrate concentrations, all in triplicate.
-
Add buffer, the fixed concentration of inhibitor (or vehicle), and enzyme. Pre-incubate for 10 minutes.
-
Initiate the reaction by adding the varying concentrations of L-DOPA.
-
-
Measurement and Data Collection:
-
Measure the initial velocity (V₀) for each combination of substrate and inhibitor concentration as described previously.
-
Data Analysis: Lineweaver-Burk Plot
-
Transform Data: For each data point, calculate the reciprocals: 1/V₀ and 1/[S].
-
Plot the Data: Create a scatter plot of 1/V₀ (y-axis) versus 1/[S] (x-axis). You will have a separate line for each inhibitor concentration.
-
Interpret the Plot: The pattern of the lines reveals the mode of inhibition.[14][16]
Caption: Lineweaver-Burk plots for different inhibition types.
Alternative Target Protocol: Urease Inhibition Assay
Introduction: Urease catalyzes the hydrolysis of urea into ammonia and carbon dioxide, contributing to the pathogenesis of infections by bacteria like Helicobacter pylori and causing significant nitrogen loss from urea-based fertilizers.[19] Urease inhibitors can mitigate these issues.[20] This protocol uses the Berthelot (indophenol) method, where the amount of ammonia produced is quantified colorimetrically.
Materials and Reagents:
-
Jack Bean Urease (EC 3.5.1.5)
-
Urea (Substrate)
-
Tris Buffer (e.g., 100 mM, pH 7.5)
-
Phenol Reagent (Phenol and Sodium Nitroprusside)
-
Alkali Reagent (Sodium Hypochlorite and Sodium Hydroxide)
-
Acetohydroxamic acid (Positive Control Inhibitor)[21]
-
Spectrophotometer or microplate reader capable of absorbance at 630 nm
Protocol Steps:
-
Enzyme Reaction:
-
In test tubes, combine 0.1 mL of urease solution, 0.1 mL of buffer, and 0.1 mL of this compound at various concentrations.
-
Pre-incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 0.2 mL of 100 mM urea solution.
-
Incubate at 37°C for 10 minutes.
-
Stop the reaction by adding 0.5 mL of the Phenol Reagent.
-
-
Color Development (Ammonia Detection):
-
Add 0.5 mL of the Alkali Reagent to each tube.
-
Incubate at 37°C for 30 minutes to allow for color development (a stable blue color).
-
-
Measurement and Analysis:
-
Measure the absorbance of the solution at 630 nm.
-
Calculate the percentage inhibition and determine the IC₅₀ value as described in the tyrosinase protocol.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High variability between replicates | Inaccurate pipetting; inhomogeneous cell/reagent suspension; edge effects. | Use calibrated pipettes; mix solutions thoroughly before dispensing; avoid using outer wells of the plate or fill them with sterile buffer.[22] |
| No inhibition observed | Inhibitor concentration too low; inhibitor is insoluble; inhibitor is inactive. | Test a higher concentration range; check compound solubility in the assay buffer (DMSO should not exceed 1% final conc.); confirm enzyme activity with a positive control.[22] |
| Inhibition exceeds 100% | Compound interferes with the detection method (e.g., it absorbs at 475 nm). | Run controls with the inhibitor but without the enzyme to check for assay interference. If interference exists, a different assay method may be needed. |
| Reaction rate is not linear | Substrate depletion; enzyme instability; product inhibition. | Use a lower enzyme concentration or measure for a shorter time period to ensure you are measuring the initial velocity.[23] |
Conclusion and Future Directions
This guide provides a robust framework for the initial characterization of this compound as a potential enzyme inhibitor. The detailed protocols for tyrosinase and urease inhibition serve as a launchpad for broader screening campaigns. A positive result, such as a low micromolar IC₅₀ value, would warrant further investigation.
Next steps could include:
-
Selectivity Profiling: Testing the compound against a panel of related and unrelated enzymes to determine its specificity.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify which structural features are critical for its inhibitory activity.[24]
-
Advanced Mechanistic Studies: Employing techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to directly measure binding affinity and thermodynamics.
-
Cell-Based Assays: Progressing from biochemical assays to cell-based models to evaluate the compound's efficacy and cytotoxicity in a more biologically relevant context.[25][26]
By systematically applying the principles and protocols outlined herein, researchers can effectively evaluate the potential of this compound and its derivatives, contributing to the discovery of new scientific tools and therapeutic leads.
References
- Wikipedia. Lineweaver–Burk plot. [Link]
- Pandey, S. K., & Kumar, S. (2012). Urease inhibitors: A review. Journal of Advanced Scientific Research, 3(4), 16-22.
- Chang, T. S. (2009). An updated review of tyrosinase inhibitors. International journal of molecular sciences, 10(6), 2440-2475.
- Jack West. (2023).
- Krajewska, B., & Zaborska, W. (2007). Recent advances in design of new urease inhibitors: A review. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(1), 1-14.
- MedSchoolCoach. (n.d.).
- Aryal, S. (2022). Lineweaver–Burk Plot. Microbe Notes.
- International Plant Nutrition Institute. (n.d.). Urease Inhibitors.
- Wikipedia. Tyrosinase. [Link]
- Santa Cruz Biotechnology, Inc. (n.d.). Tyrosinase Inhibitors.
- Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
- 614 Beauty. (2024). Understanding Tyrosinase Inhibitors.
- Pharmaguideline. (n.d.). Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples.
- Zolghadri, S., et al. (2019). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 279-309.
- Tůma, R., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352.
- Pandey, S. K., & Kumar, S. (2012). Urease inhibitors: A review. Semantic Scholar.
- BenchChem. (n.d.). Application Notes and Protocols for Studying Enzyme Inhibition: A General Framework.
- Wikipedia. IC50. [Link]
- CottonInfo. (n.d.). Urease inhibitors.
- BenchChem. (2025). Application Note: A Comprehensive Guide to Experimental Protocols for Enzyme Inhibition Studies.
- BenchChem. (n.d.). How to determine the IC50 value of CCB02 for a new cell line.
- Edmondson, D. E. (2020). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs.
- Science Gateway. (n.d.).
- BenchChem. (n.d.). 2-chloro-N-(4-mercaptophenyl)benzamide.
- Thermo Fisher Scientific. (2024).
- Thermo Fisher Scientific. (2025).
- LI-COR Biosciences. (2018). Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor. protocols.io.
- Thermo Fisher Scientific. (2025).
- ResearchGate. (2017). Can someone provide me with protocols for enzyme inhibition assay and their kinetics?
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 5-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide 2-aminoethanol salt.
- N'Da, D. D., et al. (2014). Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. Molecules, 19(11), 17726-17744.
- PubChem. (n.d.). 2-Chloro-N-(4-hydroxyphenyl)benzamide.
- ChemScene. (n.d.). This compound.
- MDPI. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole.
- Ghare, S. (2025). Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I.
- Chemdiv. (n.d.). Compound 2-chloro-N-(2-hydroxyphenyl)-4-nitrobenzamide.
- Google Patents. (n.d.).
- Supuran, C. T., et al. (2018). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. Molecules, 23(10), 2470.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. An Updated Review of Tyrosinase Inhibitors [mdpi.com]
- 5. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tyrosinase - Wikipedia [en.wikipedia.org]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. aksci.com [aksci.com]
- 11. IC50 - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples | Pharmaguideline [pharmaguideline.com]
- 14. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]
- 15. 2minutemedicine.com [2minutemedicine.com]
- 16. microbenotes.com [microbenotes.com]
- 17. medschoolcoach.com [medschoolcoach.com]
- 18. Star Republic: Guide for Biologists [sciencegateway.org]
- 19. efotg.sc.egov.usda.gov [efotg.sc.egov.usda.gov]
- 20. cottoninfo.com.au [cottoninfo.com.au]
- 21. Recent advances in design of new urease inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania - PMC [pmc.ncbi.nlm.nih.gov]
- 25. creative-bioarray.com [creative-bioarray.com]
- 26. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2-Chloro-4-hydroxybenzamide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the technical support center for the synthesis of 2-Chloro-4-hydroxybenzamide. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this important chemical intermediate. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to help you optimize your reaction conditions and achieve high yields and purity.
Synthesis Overview
The synthesis of this compound typically proceeds through the amidation of a corresponding carboxylic acid or its derivative. A common route involves the conversion of 2-chloro-4-hydroxybenzoic acid to an acid chloride, followed by reaction with ammonia. Another pathway could involve the hydrolysis of a nitrile precursor. Understanding the nuances of each step is critical for a successful synthesis.
The primary synthetic pathway can be visualized as follows:
Caption: General workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound.
FAQ 1: Low Yield of this compound
Question: I am consistently obtaining a low yield of the final product. What are the potential causes and how can I improve it?
Answer:
Low yield is a common issue that can stem from several factors throughout the synthetic process. Here’s a systematic approach to troubleshooting:
1. Incomplete Acid Chloride Formation:
-
Causality: The conversion of the carboxylic acid to the more reactive acid chloride is a critical step. If this reaction is incomplete, you will have unreacted starting material, which will not proceed to the final product.
-
Troubleshooting:
-
Reagent Quality: Ensure your chlorinating agent (e.g., thionyl chloride or oxalyl chloride) is fresh. These reagents are sensitive to moisture and can degrade over time.
-
Reaction Time and Temperature: The reaction may require heating (reflux) to go to completion. Monitor the reaction by TLC or by observing the cessation of gas evolution (HCl and SO₂ for thionyl chloride).[1][2]
-
Stoichiometry: Use a slight excess of the chlorinating agent (typically 1.1 to 1.5 equivalents) to ensure full conversion of the carboxylic acid.
-
Solvent: Use an anhydrous, inert solvent like dichloromethane (DCM) or toluene.[2]
-
2. Inefficient Amidation:
-
Causality: The reaction of the acid chloride with ammonia is highly exothermic and requires careful control.[2] Inefficient mixing or loss of ammonia can lead to incomplete reaction.
-
Troubleshooting:
-
Temperature Control: Perform the amidation at a low temperature (e.g., 0°C in an ice bath) to control the exotherm and prevent side reactions.[2]
-
Ammonia Source: Use a concentrated source of ammonia, such as a solution of ammonia in an organic solvent (e.g., methanol or THF) or bubble anhydrous ammonia gas through the reaction mixture.[3] Aqueous ammonia can also be used, but ensure it is in sufficient excess.
-
Order of Addition: Slowly add the acid chloride solution to the ammonia solution. This ensures that ammonia is always in excess, which helps to drive the reaction to completion and minimize the formation of byproducts where the acid chloride reacts with the newly formed amide.[2]
-
pH Control: The reaction produces HCl, which will react with the ammonia to form ammonium chloride. Using an excess of ammonia or adding a non-nucleophilic base like triethylamine can neutralize the acid and preserve the nucleophilicity of the ammonia.[2][4]
-
3. Product Loss During Work-up and Purification:
-
Causality: The desired product may be lost during extraction and recrystallization steps if the conditions are not optimized.
-
Troubleshooting:
-
Extraction: Ensure the pH of the aqueous layer is adjusted appropriately to minimize the solubility of your product.
-
Recrystallization: Choose a suitable solvent system for recrystallization. The product should be soluble in the hot solvent and sparingly soluble in the cold solvent. Washing the filtered crystals with a minimal amount of cold solvent will reduce loss.[5]
-
4. Side Reactions:
-
Causality: Several side reactions can compete with the desired amidation, leading to a lower yield of this compound.
-
Troubleshooting:
-
Hydrolysis of Acid Chloride: If there is moisture present, the acid chloride can hydrolyze back to the carboxylic acid. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Reaction with Hydroxyl Group: The phenolic hydroxyl group on the starting material is also nucleophilic and could potentially react. While the carboxylic acid is more readily converted to the acid chloride, protecting the hydroxyl group (e.g., as a methoxy or other ether) prior to amidation and deprotecting it afterward is a strategy to consider if intramolecular side reactions are suspected.
-
Table 1: Recommended Reaction Conditions for Amidation
| Parameter | Recommended Condition | Rationale |
| Temperature | 0°C to Room Temperature | Controls the exothermic reaction and minimizes side products.[2] |
| Ammonia Source | Anhydrous NH₃ gas, NH₃ in MeOH/THF, or concentrated aqueous NH₃ | Ensures a high concentration of the nucleophile.[3] |
| Solvent | Anhydrous DCM, THF, or Toluene | Inert and prevents hydrolysis of the acid chloride.[2] |
| Base (optional) | Triethylamine or excess NH₃ | Neutralizes HCl byproduct.[2][4] |
| Order of Addition | Acid chloride to ammonia solution | Maintains an excess of the nucleophile.[2] |
FAQ 2: Presence of Impurities in the Final Product
Question: My final product shows impurities when analyzed by NMR and LC-MS. What are the likely impurities and how can I prevent their formation?
Answer:
The presence of impurities is a common challenge. Identifying the source of these impurities is the first step toward eliminating them.
1. Unreacted Starting Material (2-Chloro-4-hydroxybenzoic Acid):
-
Identification: Look for the characteristic carboxylic acid proton signal in the ¹H NMR spectrum (typically a broad singlet >10 ppm).
-
Cause: Incomplete conversion to the acid chloride.
-
Prevention: Refer to the troubleshooting steps for "Incomplete Acid Chloride Formation" in FAQ 1.
2. Dimer or Polymer Formation:
-
Identification: Complex signals in the NMR and higher molecular weight peaks in the mass spectrum.
-
Cause: The newly formed amide can potentially react with another molecule of the acid chloride, though this is less likely when ammonia is in excess. The phenolic hydroxyl could also be involved in side reactions.
-
Prevention:
-
Maintain a low reaction temperature during amidation.
-
Ensure a significant excess of ammonia is present throughout the addition of the acid chloride.
-
3. Hydrolysis Product (2-Chloro-4-hydroxybenzoic Acid):
-
Identification: Same as the unreacted starting material.
-
Cause: Hydrolysis of the acid chloride intermediate due to the presence of water.
-
Prevention: Use anhydrous solvents and reagents, and ensure all glassware is thoroughly dried.
4. Over-chlorination or Side-chain Chlorination:
-
Identification: Mass spectral data indicating the addition of more than one chlorine atom or unexpected fragmentation patterns.
-
Cause: Harsh chlorination conditions.
-
Prevention: Use milder chlorinating agents like oxalyl chloride instead of thionyl chloride. Control the reaction temperature carefully.
Purification Protocol: Recrystallization
A robust purification step is essential for obtaining high-purity this compound.
-
Solvent Selection: Test the solubility of your crude product in various solvents to find a suitable system (e.g., ethanol/water, ethyl acetate/hexanes).
-
Dissolution: Dissolve the crude product in the minimum amount of hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.
-
Filtration: Hot filter the solution to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.[5]
-
Drying: Dry the purified crystals under vacuum.
FAQ 3: Reaction Stalls or Fails to Go to Completion
Question: My reaction seems to stop before all the starting material is consumed. What could be causing this?
Answer:
A stalled reaction can be frustrating. Here are some potential causes and solutions:
1. Deactivation of Reagents:
-
Causality: Moisture in the reaction can deactivate both the chlorinating agent and the acid chloride intermediate.
-
Solution: Ensure all reagents, solvents, and glassware are scrupulously dry.
2. Insufficient Activation:
-
Causality: The carboxylic acid may not be fully converted to the more reactive acid chloride.
-
Solution: Increase the reaction time or temperature for the acid chloride formation step. Consider using a catalytic amount of DMF with oxalyl chloride, which can accelerate the reaction.[2]
3. Poor Solubility:
-
Causality: If the starting material or intermediates are not fully dissolved, the reaction can be slow or incomplete.
-
Solution: Choose a solvent in which all reactants are reasonably soluble at the reaction temperature. You may need to increase the solvent volume.
4. Inadequate Mixing:
-
Causality: In a heterogeneous reaction mixture, poor stirring can lead to localized depletion of reagents and a stalled reaction.
-
Solution: Use a magnetic stirrer or overhead stirrer that provides vigorous agitation.
Visualizing Reaction Troubleshooting
Caption: A logical flow for troubleshooting common synthesis issues.
Analytical Methods for Characterization
To effectively troubleshoot, accurate analytical monitoring is crucial.
| Method | Purpose | Key Observations |
| Thin-Layer Chromatography (TLC) | Reaction monitoring | Disappearance of starting material spot and appearance of product spot. |
| ¹H and ¹³C NMR | Structural verification and impurity identification | Chemical shifts, coupling constants, and integration confirm the structure. Extra peaks indicate impurities. |
| LC-MS | Purity assessment and impurity identification | A single major peak indicates high purity. The mass-to-charge ratio confirms the molecular weight of the product and helps identify impurities.[6] |
| Infrared (IR) Spectroscopy | Functional group analysis | Presence of amide C=O and N-H stretches, and disappearance of carboxylic acid O-H stretch. |
| Melting Point | Purity assessment | A sharp melting point close to the literature value indicates high purity. |
References
- Chemistry LibreTexts. (2023, January 22). Making Amides from Carboxylic Acids.
- Geocities.ws. (n.d.). Hydrolysis of Benzamide.
- Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives.
- Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary.
- Chemistry Stack Exchange. (2018, December 28). How is the hydrolysis of amides done in a lab?
- ResearchGate. (2017, August). Benzamide hydrolysis in strong acids — The last word.
- Cox, R. A., & Yates, K. (1981). The hydrolyses of benzamides, methylbenzimidatium ions, and lactams in aqueous sulfuric acid. Canadian Journal of Chemistry, 59(19), 2853-2863.
- Reddit. (2022, April 12). Amide from carboxylic acid synthesis.
- Westin, J. (n.d.). Synthesis of Amides. Organic Chemistry.
- Cheméo. (n.d.). Benzaldehyde, 2-chloro-4-hydroxy-.
- Google Patents. (n.d.). AU2018100364A4 - Rivanol medicine intermediates 2-chloro-4-nitrobenzoic acid synthesis method.
- CP Lab Safety. (n.d.). This compound, 96% Purity, C7H6ClNO2, 10 grams.
- PubChem. (n.d.). 2-Chloro-N-(4-hydroxyphenyl)benzamide.
- ResearchGate. (n.d.). 2-Hydroxy-benzamide derivatives synthesis.
- Chemguide. (n.d.). The hydrolysis of amides.
- PubChem. (n.d.). 2-Chloro-4-nitrobenzoic acid.
- Chegg.com. (2021, February 14). Solved Synthesize 2-chloro-4-nitrobenzoic acid from toluene.
- Shree Chemopharma Ankleshwar Pvt. Ltd. (n.d.). 2 Chloro 4 Nitro Benzoic Acid.
- MDPI. (2020). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity.
- Google Patents. (n.d.). EP0012939B1 - Process for the production of 4-hydroxybenzaldehyde derivatives.
- Google Patents. (n.d.). US4556733A - Process for the preparation of 2-hydroxybenzenesulfonamide.
Sources
Technical Support Center: Synthesis and Purification of 2-Chloro-4-hydroxybenzamide
Welcome to the Technical Support Center for the synthesis and purification of 2-Chloro-4-hydroxybenzamide. This guide is designed for researchers, chemists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your experimental outcomes. Our focus is on improving both the yield and purity of this important chemical intermediate.
Synthesis Overview:
The synthesis of this compound typically proceeds through two primary routes, starting from 2-chloro-4-hydroxybenzoic acid:
-
Acyl Chloride Formation followed by Amidation: This is a two-step process where the carboxylic acid is first activated by converting it to a more reactive acyl chloride, which is then reacted with an ammonia source.
-
Direct Amidation: A one-pot synthesis where the carboxylic acid is directly reacted with an aminating agent, often requiring a coupling agent or catalyst.
This guide will address common issues encountered in both synthetic pathways and subsequent purification steps.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Synthesis via Acyl Chloride Intermediate
Question 1: My yield of 2-chloro-4-hydroxybenzoyl chloride is low. What are the common causes and how can I improve it?
Answer:
Low yields in the formation of 2-chloro-4-hydroxybenzoyl chloride are often due to incomplete reaction, side reactions involving the hydroxyl group, or degradation of the product. Here are the key factors to consider:
-
Choice of Chlorinating Agent: Thionyl chloride (SOCl₂) is a common and effective reagent for this conversion.[1][2] Oxalyl chloride is a milder alternative that can sometimes provide cleaner reactions, though it is more expensive.[3]
-
Reaction Conditions:
-
Temperature: The reaction with thionyl chloride is typically performed at elevated temperatures (e.g., reflux in an inert solvent like toluene).[4] However, excessive heat can lead to side reactions. A temperature range of 60-80°C is a good starting point.
-
Catalyst: A catalytic amount of N,N-dimethylformamide (DMF) is often used to facilitate the reaction.[5][6]
-
Anhydrous Conditions: It is crucial to maintain strictly anhydrous conditions, as any moisture will hydrolyze the thionyl chloride and the resulting acyl chloride back to the carboxylic acid, thus reducing the yield.[3]
-
-
Side Reactions: The phenolic hydroxyl group can potentially react with thionyl chloride, leading to the formation of undesired byproducts. While this is generally less favorable than the reaction with the carboxylic acid, it can occur, especially at higher temperatures.
-
Work-up: Ensure complete removal of excess thionyl chloride after the reaction, as it can interfere with the subsequent amidation step. This is typically achieved by distillation or by co-evaporation with an inert solvent like toluene.[6]
Troubleshooting Workflow for Acyl Chloride Formation:
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. nvpublicationhouse.com [nvpublicationhouse.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US6197970B1 - Process for producing 2-hydroxybenzamide derivatives - Google Patents [patents.google.com]
- 6. reddit.com [reddit.com]
purification of crude 2-Chloro-4-hydroxybenzamide by recrystallization.
Welcome to the dedicated support center for the purification of 2-Chloro-4-hydroxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of recrystallization for this specific compound. Here, we move beyond generic protocols to provide in-depth, field-proven insights into troubleshooting common issues and understanding the causality behind each experimental step.
Troubleshooting Guide: Common Recrystallization Issues
This section addresses the most frequent challenges encountered during the recrystallization of this compound in a direct question-and-answer format.
Question: My crude this compound won't fully dissolve in the hot solvent, even after adding a large volume. What's happening?
Answer: This issue typically points to one of two causes:
-
Incorrect Solvent Choice: this compound, possessing polar functional groups (amide, hydroxyl), requires a sufficiently polar solvent for effective dissolution at elevated temperatures. If you are using a non-polar solvent, its solvating power may be insufficient even at its boiling point. The principle of "like dissolves like" is a good starting point; solvents with functional groups similar to the solute often work well.[1][2]
-
Insoluble Impurities: The synthesis of benzamide derivatives can sometimes result in inorganic salts or polymeric byproducts that are insoluble in the chosen organic solvent.[3] If a significant portion of the material remains undissolved while the rest has clearly gone into solution, you are likely dealing with insoluble impurities.
Solution Path:
-
For Cause 1: Re-evaluate your solvent system. Test the solubility of a small amount of crude material in various polar solvents like ethanol, methanol, or water to find one where it is sparingly soluble at room temperature but highly soluble when hot.[4]
-
For Cause 2: Proceed with a hot gravity filtration . This technique is essential for removing impurities that are insoluble in the hot recrystallization solvent.[5][6] Ensure the filtration apparatus (funnel and receiving flask) is pre-heated with boiling solvent to prevent the desired compound from prematurely crystallizing and being lost.[7][8]
Question: The solution is clear and hot, but no crystals have formed after cooling to room temperature, even after placing it in an ice bath. What should I do?
Answer: The failure of crystals to form from a clear, cooled solution indicates that the solution is not supersaturated. This is one of the most common problems in recrystallization.
Core Problem: You have used too much solvent.[9] The concentration of this compound is below its solubility limit, even at low temperatures. A successful recrystallization depends on creating a solution that is saturated with the compound at a high temperature, so that upon cooling, the solubility drops and the compound crystallizes out.[4]
Solutions (in order of application):
-
Induce Crystallization: Sometimes a supersaturated solution needs a nucleation site to begin crystallization.[10]
-
Scratching Method: Vigorously scratch the inside surface of the flask at the solution line with a glass stirring rod. The micro-abrasions on the glass can provide nucleation sites for crystal growth.[11][12]
-
Seed Crystal: If you have a small crystal of pure this compound, add it to the solution. This "seed" provides a template for further crystal formation.[12][13]
-
-
Reduce Solvent Volume: If induction methods fail, you must reduce the solvent volume. Gently heat the solution to its boiling point and evaporate a portion of the solvent.[14] Then, allow the more concentrated solution to cool again.[15] Be careful not to boil it down too aggressively or too far.
-
Utilize an Anti-Solvent (Two-Solvent System): If reducing the volume is impractical, you can add a miscible "anti-solvent" – a solvent in which this compound is insoluble.[16] Add the anti-solvent dropwise to the stirred solution until persistent cloudiness appears, then add a drop or two of the original (good) solvent to just redissolve the cloudiness before allowing it to cool.
Question: Instead of crystals, an oil or gooey substance has separated from the solution. How do I fix this "oiling out"?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystal lattice. This is often caused by the compound being highly impure (leading to melting point depression) or the solution cooling too rapidly.[14]
Solutions:
-
Reheat and Add More Solvent: The most reliable solution is to heat the mixture to redissolve the oil. Then, add a small amount of additional hot solvent (the "good" solvent if using a mixed system) to ensure the saturation temperature is below the compound's melting point.[9][14]
Question: My final yield of pure crystals is very low. Where did my product go?
Answer: A low recovery can be frustrating but is often preventable. The primary causes include:
-
Excessive Solvent Usage: As discussed previously, using too much solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.[14][19]
-
Premature Crystallization: Loss of product on the filter paper during hot filtration due to the solution cooling too quickly.[7]
-
Inappropriate Washing: Washing the collected crystals with too much cold solvent, or with solvent that was not sufficiently chilled, can redissolve a portion of the product.[19]
-
Compound's Intrinsic Solubility: Every compound has some finite solubility even in cold solvent. A portion will always be lost to the mother liquor.[19]
Preventative Measures & Solutions:
-
Always use the minimum amount of hot solvent necessary to just dissolve the crude solid.[4][19]
-
If you suspect significant product remains in the mother liquor, you can test it by evaporating a small sample. If a large residue forms, you may be able to recover a second crop of crystals by boiling off more solvent and re-cooling, though this second crop will be less pure.[14]
-
When washing crystals after vacuum filtration, use a minimal amount of ice-cold solvent and ensure the vacuum is off during the wash, then reapply it to pull the wash solvent through.
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for recrystallizing this compound?
A1: The ideal solvent is one in which this compound is highly soluble at the solvent's boiling point but has very low solubility at low temperatures (e.g., 0-4 °C).[4][20] The solvent should also be chemically inert towards the compound and be volatile enough to be easily removed from the final crystals.[3][16] A good practice is to perform small-scale solubility tests with ~100 mg of crude material in ~1 mL of various solvents (e.g., water, ethanol, ethyl acetate, acetone) to observe these properties directly.[20]
Q2: My crude product has a colored tint. How do I remove this?
A2: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before the hot filtration step.[5][21] The highly porous surface of the charcoal adsorbs the colored compounds. However, a critical caveat exists for phenolic compounds like this compound. Charcoal can contain ferric ions, which may form colored complexes with phenols, potentially worsening the problem.[21] If you must use charcoal, use a minimal amount and keep the boiling time brief.
Q3: What is the purpose of "hot gravity filtration" and why can't I use vacuum filtration?
A3: Hot gravity filtration is used specifically to remove insoluble impurities from a hot, saturated solution before it is cooled to form crystals.[5][7] Using vacuum filtration at this stage is incorrect because the reduced pressure would cause the hot solvent to boil rapidly. This rapid cooling and solvent evaporation would cause the desired product to crash out of solution prematurely, trapping impurities and clogging the filter paper.[8]
Experimental Protocol: Recrystallization of this compound
This protocol assumes the use of a single-solvent system determined through preliminary solubility tests. Ethanol or an ethanol/water mixture is often a good starting point.
Step-by-Step Methodology:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a boiling chip. Heat the mixture to a gentle boil on a hot plate while stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.[19]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Reheat to boiling for a few minutes. Be aware of the potential for complex formation with phenolic compounds.[21]
-
Hot Gravity Filtration: If insoluble impurities are present or charcoal was used, perform a hot gravity filtration. Use a short-stemmed or stemless funnel and fluted filter paper.[7] Pre-heat the entire apparatus by passing hot solvent through it into the receiving flask. Filter the boiling solution in portions, keeping it hot between additions.[17]
-
Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.[17] Slow cooling is essential for the formation of large, pure crystals.[15] Once at room temperature, cooling may be completed in an ice-water bath for 15-20 minutes to maximize yield.[17]
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel and flask.
-
Washing: With the vacuum disconnected, wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Re-apply the vacuum to pull air through the crystals for several minutes. Then, transfer the crystals to a watch glass and allow them to air dry completely or dry in a vacuum oven.
Data Summary Table
| Parameter | Recommended Value/Condition | Rationale |
| Compound | This compound | CAS: 1046818-83-0, MW: 171.58 g/mol [22] |
| Initial Solvent Volume | Minimal amount to dissolve at boiling | To ensure the solution becomes supersaturated upon cooling, maximizing yield.[4] |
| Cooling Rate | Slow, undisturbed cooling to RT | Promotes the growth of large, pure crystals and prevents impurity trapping.[15][18] |
| Final Cooling | Ice-water bath (0-5 °C) | Maximizes the precipitation of the product by minimizing its solubility.[17] |
| Wash Solvent | Ice-cold recrystallization solvent | Removes soluble impurities without significantly dissolving the product crystals.[19] |
| Drying | Air dry or vacuum oven | Removes residual solvent to obtain a pure, dry final product.[4] |
Visualizations
Recrystallization Workflow A general overview of the process from crude solid to pure crystals.
Caption: The standard workflow for purifying a solid by recrystallization.
Troubleshooting Common Recrystallization Failures A decision tree for when crystals do not form upon cooling.
Caption: A logical guide to troubleshooting failure of crystallization.
References
- Chemistry LibreTexts. (2022, April 7). 3.
- University of York, Department of Chemistry. Solvent Choice. [Link]
- Study.com. (n.d.). Give three (3)
- University of Rochester, Department of Chemistry.
- Chemistry LibreTexts. (2022, August 20). 3.
- Royal Society of Chemistry. (2021, September).
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
- Chemistry LibreTexts. (2022, April 7). 1.
- Safrole. (n.d.).
- Wikipedia. (n.d.).
- Mirai Intex. (2024, July 25).
- Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. [Link]
- CUNY Baruch College. (2022, Spring).
- Unknown. (n.d.).
- Royal Society of Chemistry. (n.d.).
- PubChem. (n.d.). 2-Chloro-N-(4-hydroxyphenyl)benzamide. [Link]
- Unknown. (n.d.).
- PubChem. (n.d.). N-(2-chloro-4-nitrophenyl)-2 hydroxybenzamide. [Link]
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]
- University of Rochester, Department of Chemistry. (n.d.).
- Unknown. (n.d.).
- Unknown. (n.d.).
- University of York, Department of Chemistry. (n.d.).
Sources
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. Tips & Tricks [chem.rochester.edu]
- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 4. edu.rsc.org [edu.rsc.org]
- 5. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 6. Hot gravity filtration | Resource | RSC Education [edu.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. Crystallization - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. homework.study.com [homework.study.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Home Page [chem.ualberta.ca]
- 16. mt.com [mt.com]
- 17. safrole.com [safrole.com]
- 18. Crystallization process: how does crystallization work | Mirai Intex [mirai-intex.com]
- 19. people.chem.umass.edu [people.chem.umass.edu]
- 20. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 21. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 22. chemscene.com [chemscene.com]
Technical Support Center: Resolving Solubility Challenges of 2-Chloro-4-hydroxybenzamide in Aqueous Media
Welcome to the technical support center for 2-Chloro-4-hydroxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solubilizing this compound in aqueous media. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and foundational scientific principles to support your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound, and how do they influence its solubility?
A1: Understanding the fundamental properties of this compound is the first step in developing an effective solubilization strategy.
Core Compound Properties:
| Property | Value | Source |
| Molecular Formula | C₇H₆ClNO₂ | |
| Molecular Weight | 171.58 g/mol | |
| Predicted pKa | 7.69 ± 0.18 | |
| Appearance | Light yellow to yellow solid |
The structure of this compound, with its aromatic ring, chloro-, hydroxyl-, and amide functional groups, results in a molecule with limited aqueous solubility due to its hydrophobic aromatic core. However, the presence of the hydroxyl and amide groups allows for hydrogen bonding, which contributes to some solubility in polar organic solvents. The predicted pKa of ~7.69 for the phenolic hydroxyl group is a critical piece of information, as it indicates that the compound's charge state, and therefore its aqueous solubility, can be significantly manipulated by adjusting the pH of the medium.
Q2: I am struggling to dissolve this compound in my aqueous buffer. What are the most common reasons for this?
A2: Difficulty in dissolving this compound in aqueous solutions is a common challenge. The primary reasons are typically:
-
Concentration Exceeds Intrinsic Solubility: You may be attempting to prepare a solution at a concentration that is higher than the compound's inherent solubility in the chosen aqueous system.
-
Incorrect pH: The pH of your buffer can drastically affect the solubility of this compound. As a weakly acidic compound due to its phenolic hydroxyl group, its solubility is expected to be low at acidic to neutral pH and increase at alkaline pH.
-
Slow Dissolution Kinetics: The rate at which the compound dissolves may be slow, requiring more time, agitation, or energy (e.g., gentle heating or sonication) to reach equilibrium.
-
Particle Size: Larger particles of the solid material have a smaller surface area-to-volume ratio, which can slow down the dissolution rate.
Troubleshooting Guide
This section provides a systematic approach to overcoming common solubility issues.
Issue 1: The compound is not dissolving completely, or a precipitate forms over time.
This is the most frequent issue encountered. Here is a logical workflow to diagnose and solve the problem:
Caption: Micellar encapsulation of a hydrophobic compound.
Step 4: Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic part of the guest molecule from the aqueous environment. [1]
-
Commonly Used Cyclodextrins:
-
β-Cyclodextrin (β-CD)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
-
Mechanism: The this compound molecule (the "guest") can fit into the hydrophobic cavity of the cyclodextrin molecule (the "host"), forming a water-soluble inclusion complex.
Caption: Formation of a cyclodextrin inclusion complex.
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This is the gold-standard method for determining the thermodynamic equilibrium solubility of a compound.
Materials:
-
This compound
-
Selected aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, chemically inert, e.g., PTFE)
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.
-
Add a known volume of the aqueous buffer to the vial.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).
-
Equilibrate for 24-48 hours to ensure the solution has reached saturation.
-
After equilibration, centrifuge the vial to pellet the undissolved solid.
-
Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter. This step is critical to remove any remaining solid particles.
-
Quantify the concentration of this compound in the filtrate using a validated analytical method (see Protocol 2 or 3).
Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and specific method for quantifying the concentration of a compound in solution.
Example HPLC Method Parameters:
| Parameter | Value |
| HPLC System | Standard system with UV detector |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | ~225-280 nm (to be determined by scanning the UV spectrum of the compound) |
| Run Time | 10 minutes |
This method is a starting point and may require optimization for your specific instrumentation and sample matrix. [2][3] Procedure:
-
Prepare a stock solution of this compound of a known concentration in a suitable organic solvent (e.g., acetonitrile or methanol).
-
From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase.
-
Inject the calibration standards into the HPLC system to generate a calibration curve (peak area vs. concentration).
-
Inject the filtered sample from Protocol 1.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Protocol 3: Quantification by UV-Vis Spectrophotometry
This method is simpler and faster than HPLC but may be less specific if other components in the solution absorb at the same wavelength.
Procedure:
-
Determine the wavelength of maximum absorbance (λmax) of this compound by scanning a dilute solution in the chosen buffer across the UV-Vis spectrum (e.g., 200-400 nm).
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of the standards at the λmax.
-
Generate a calibration curve by plotting absorbance versus concentration.
-
Measure the absorbance of the filtered sample from Protocol 1 (dilute if necessary to be within the linear range of the calibration curve).
-
Calculate the concentration of the compound in the sample using the calibration curve. [4][5]
Safety and Handling
-
Hazard Identification: Based on data for similar compounds, this compound may cause skin irritation, serious eye irritation, and respiratory irritation. It may also be harmful to aquatic life.
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle the compound in a well-ventilated area or a fume hood.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
-
Storage: Store in a tightly sealed container in a dry, well-ventilated place at room temperature. [6][7]
Chemical Suppliers
This compound can be sourced from various chemical suppliers, including:
-
BLD Pharm
-
ChemScene
-
CP Lab Safety
-
African Rock Art
Please consult the specific supplier's documentation for the most up-to-date product information and safety data sheets.
References
- Study of the Effect of Surfactants on Extraction and Determination of Polyphenolic Compounds and Antioxidant Capacity of Fruits Extracts. (n.d.). National Institutes of Health.
- Assessment of Phenolic Compounds by Spectrophotometry: Exploring the Technique's Limitations - A Mini-Review. (n.d.).
- Determination of Phenolics and Flavonoids in Ethanolic Extract of Rosa Centifolia Using UV- Visible Spectroscopy. (n.d.).
- SPECTROPHOTOMETRIC METHODS FOR THE MEASUREMENT OF TOTAL PHENOLIC COMPOUNDS AND TOTAL FLAVONOIDS IN FOODS. (n.d.). Redalyc.
- The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking. (n.d.). ResearchGate.
- 2-Chloro-4-hydroxybenzaldehyde CAS:56962-11-9: High-Purity Organic Intermediate Manufacturer & Supplier. (n.d.).
- Validation of UV-Vis Spectrophotometric Method for Determination of Bio oil Total Phenolic Content from Pyrolisis of Cashew Nut Shell. (n.d.). RJPBCS.
- Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound. (n.d.). Google Patents.
- Compositions containing phenolic compounds having synergistic antioxidant benefits. (n.d.). Google Patents.
- Optimization of Surfactant-Mediated Green Extraction of Phenolic Compounds from Grape Pomace Using Response Surface Methodology. (n.d.). MDPI.
- New multifunctional surfactants from natural phenolic acids. (n.d.). PubMed.
- isocratic rp-hplc method for the simultaneous determination of reaction rate in n-phenylbenzamide synthesis and its intermediate compounds. (n.d.). ResearchGate.
- New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. (n.d.). MDPI.
- Thermodynamic solubility modelling, solvent effect and preferential solvation of p-nitrobenzamide in aqueous co-solvent mixtures of dimethyl sulfoxide, ethanol, isopropanol and ethylene glycol. (n.d.). ResearchGate.
- Development and Validation of a Novel HPLC Method for Quantification of Lacosamide and Its Impurity Benzyl Acetate in Pharmaceutical Formulation. (n.d.). YMER.
- HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide. (n.d.). National Institutes of Health.
- Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. (n.d.). National Institutes of Health.
- HPLC Methods for analysis of Benzoic acid. (n.d.). HELIX Chromatography.
Sources
- 1. US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ijset.in [ijset.in]
- 5. nveo.org [nveo.org]
- 6. 1046818-83-0|this compound|BLD Pharm [bldpharm.com]
- 7. chemscene.com [chemscene.com]
Technical Support Center: Stability Testing and Degradation Pathways of 2-Chloro-4-hydroxybenzamide
Prepared by: Your Senior Application Scientist
This guide serves as a centralized technical resource for researchers, scientists, and drug development professionals engaged in the stability testing of 2-Chloro-4-hydroxybenzamide. It provides practical, experience-driven answers to common challenges, detailed troubleshooting protocols, and an exploration of the molecule's potential degradation pathways based on its chemical structure and established principles of drug degradation.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that frequently arise during the initial stages of stability and degradation studies.
Q1: What are the primary degradation pathways I should anticipate for this compound?
A1: From the Scientist's Desk: Based on its functional groups—a hydrolysable amide, an oxidizable phenol, and a photosensitive chloro-aromatic ring—you should primarily investigate hydrolytic, oxidative, and photolytic degradation.
-
Hydrolysis: The amide bond is the most probable site for hydrolysis. Under acidic or basic conditions, it will likely cleave to form 2-chloro-4-hydroxybenzoic acid and ammonia.[1][2] This is often the most significant pathway under aqueous stress conditions.
-
Oxidation: The electron-rich phenolic ring is susceptible to oxidation. This can lead to the formation of quinone-like structures or ring-opening products. The presence of the hydroxyl group activates the ring, making it a primary target for oxidative stress agents.
-
Photodegradation: Aromatic halides can undergo photolytic cleavage of the carbon-halogen bond.[3] Under UV or visible light exposure, the C-Cl bond in this compound may break, potentially leading to dechlorination and the formation of 4-hydroxybenzamide or other radical-mediated products.
Q2: Which analytical technique is most suitable for developing a stability-indicating method for this compound?
A2: From the Scientist's Desk: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the industry standard and the most appropriate choice. Here's why:
-
Specificity: It provides the necessary resolving power to separate the parent this compound from its potential degradation products and any process-related impurities.
-
Quantification: It allows for precise quantification of the parent drug's decay and the formation of degradants.
-
Versatility: The method can be readily adapted by modifying the mobile phase, pH, column chemistry, and gradient to achieve optimal separation for the specific degradants formed under various stress conditions. A photodiode array (PDA) detector is highly recommended as it allows you to assess peak purity and identify the optimal detection wavelength for all components simultaneously.
Q3: I'm not observing any degradation in my forced degradation studies. What should I do?
A3: From the Scientist's Desk: This indicates that either the molecule is exceptionally stable or your stress conditions are not severe enough. The goal of forced degradation is to achieve 5-20% degradation.[4] If you see less than this, you need to increase the stress intensity.
-
For Hydrolysis: Increase the concentration of the acid/base (e.g., from 0.1N to 1N HCl/NaOH), increase the temperature (e.g., from 60°C to 80°C), or extend the incubation time.
-
For Oxidation: Increase the concentration of hydrogen peroxide (e.g., from 3% to 30%) or add a metal catalyst if necessary, while being mindful of reaction safety.
-
For Thermal: Increase the temperature, but be careful not to exceed the compound's melting point, as this would represent a phase change, not just degradation.
-
For Photostability: Ensure you are exposing the sample to the appropriate light source and intensity as specified in ICH Q1B guidelines.[5][6] If using a photostability chamber, confirm it is calibrated correctly.
Q4: How can I differentiate between a true degradation product and a pre-existing impurity from the synthesis of this compound?
A4: From the Scientist's Desk: This is a critical aspect of stability analysis. The key is to compare chromatograms from stressed samples against an unstressed control sample (often called the "time zero" or T0 sample).
-
Analyze a T0 Sample: Run a chromatogram of the initial, unstressed drug substance. Any peaks present, other than the main peak, are considered process-related impurities.
-
Compare Stressed vs. Unstressed: Analyze your stressed samples. Any new peak that appears, or any existing impurity peak that significantly increases in area, is considered a degradation product.
-
Mass Balance: A good stability-indicating method should account for the loss of the active ingredient with a corresponding increase in degradation products. The total percentage of all components should remain relatively constant (close to 100%).
Section 2: Troubleshooting Guides
This section provides in-depth solutions to specific experimental problems you may encounter.
Issue 1: Poor Peak Shape or Resolution in HPLC Analysis
Q: My HPLC chromatogram for this compound shows significant peak tailing. What is the cause and how can I fix it?
A: From the Scientist's Desk: Peak tailing for a phenolic compound like this is a classic problem, often caused by the interaction of the acidic phenol group with basic, free silanol groups on the surface of the silica-based C18 column.
Scientific Rationale: At mid-range pH, the phenolic hydroxyl group can be partially ionized, and these free silanol groups (Si-OH) on the column packing can also be ionized (Si-O-). This leads to secondary ionic interactions that cause the analyte to "stick" to the stationary phase, resulting in a tailed peak.
Troubleshooting Steps:
-
Lower the Mobile Phase pH: Add a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to your aqueous mobile phase to bring the pH to around 2.5-3.0. This will suppress the ionization of both the phenolic hydroxyl group and the silanol groups, minimizing secondary interactions and leading to a sharper, more symmetrical peak.
-
Use an End-Capped Column: Modern HPLC columns are often "end-capped," meaning the free silanol groups are chemically blocked. Ensure you are using a high-quality, end-capped column.
-
Check for Metal Chelation: Phenols can sometimes chelate with trace metals in the HPLC system or column. Consider adding a small amount of a chelating agent like EDTA to your mobile phase if pH adjustment alone is not sufficient.
Issue 2: Investigating Specific Degradation Pathways
Q: How can I definitively identify 2-chloro-4-hydroxybenzoic acid as the product of hydrolysis?
A: From the Scientist's Desk: Identification requires comparing the degradant with a known reference standard. If a standard is not available, spectroscopic analysis is necessary.
Workflow for Identification:
-
Generate the Degradant: Perform a forced hydrolysis study (e.g., reflux in 1N HCl or 1N NaOH) to generate a sufficient quantity of the degradation product.
-
Spiking Study: Obtain a reference standard of 2-chloro-4-hydroxybenzoic acid.[7] Develop an HPLC method that separates the parent drug from the degradation product. Inject the stressed sample, the reference standard, and a co-injection (spiked sample) of the stressed sample mixed with the reference standard. If the retention time of the degradation peak matches the standard and the peak area increases in the co-injection without the appearance of a new peak, you have strong evidence of its identity.
-
LC-MS Analysis: For definitive confirmation, analyze the stressed sample using Liquid Chromatography-Mass Spectrometry (LC-MS). The degradation product should have a mass-to-charge ratio (m/z) corresponding to the molecular weight of 2-chloro-4-hydroxybenzoic acid (172.56 g/mol ).[7] Fragmentation patterns (MS/MS) can further confirm the structure.
Section 3: Experimental Protocols
These protocols provide a validated starting point for your experiments. Always adapt them based on your specific equipment and observations.
Protocol 3.1: Forced Degradation (Stress Testing) of this compound
Objective: To generate potential degradation products and assess the intrinsic stability of this compound under various stress conditions as mandated by ICH guidelines.[5][6][8]
Materials:
-
This compound
-
Hydrochloric Acid (HCl), 1N
-
Sodium Hydroxide (NaOH), 1N
-
Hydrogen Peroxide (H₂O₂), 30%
-
Methanol or Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Calibrated oven, water bath, and photostability chamber
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Set Up Stress Conditions: For each condition listed in the table below, mix the specified reagents in a clear glass vial. Prepare a control sample by diluting the stock solution with the 50:50 solvent mixture to the final concentration.
-
Incubate: Store the vials under the specified conditions. Withdraw aliquots at appropriate time points (e.g., 2, 8, 24 hours).
-
Neutralize (if applicable): Before analysis, neutralize the acidic and basic samples with an equimolar amount of NaOH or HCl, respectively.
-
Dilute and Analyze: Dilute all samples to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL) and analyze immediately using a validated stability-indicating HPLC method.
Table 1: Recommended Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration (Typical) | Scientist's Note |
| Acid Hydrolysis | 1N HCl | 80°C | 24 hours | Amide hydrolysis is expected. Monitor for the appearance of the corresponding carboxylic acid. |
| Base Hydrolysis | 1N NaOH | 60°C | 8 hours | Base-catalyzed hydrolysis is often faster than acid-catalyzed. Expect the same primary degradant. |
| Oxidation | 30% H₂O₂ | Room Temp | 24 hours | The phenolic ring is the likely target. The reaction can be slow; check for color changes. |
| Thermal | Dry Heat (Solid State) | 105°C | 48 hours | Assesses solid-state stability. Ensure the temperature is below the melting point. |
| Photostability | ICH Q1B Option II | Ambient | Per ICH Q1B | Expose both solid drug and solution to 1.2 million lux hours and 200 W h/m² UV light. |
Protocol 3.2: Baseline Stability-Indicating HPLC-UV Method
Objective: To provide a robust starting point for an HPLC method capable of separating this compound from its potential degradation products.
Table 2: HPLC Method Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Good general-purpose column for moderately polar analytes. |
| Mobile Phase A | 0.1% Formic Acid in Water | Low pH to ensure sharp peak shape for the phenolic analyte. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 10% B to 90% B over 20 min | A gradient is essential to elute both polar degradants and the less polar parent compound. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard volume; adjust based on concentration and detector response. |
| Detection | UV at 254 nm or PDA Scan | 254 nm is a common wavelength for aromatic compounds. A PDA scan (200-400 nm) is superior for method development. |
Section 4: Predicted Degradation Pathways and Workflows
The following diagrams illustrate the most probable degradation pathways for this compound based on its chemical structure.
Experimental Workflow Diagram
Caption: Workflow for Forced Degradation Studies.
Predicted Degradation Pathways Diagram
Sources
- 1. Acid catalysed hydrolysis of N-alkyl-4-chlorobenzamides. Part II. - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. The formation and hydrolysis of substituted N-chloro-N-methylbenzamides in aqueous alkali - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. Characterization of four new photodegradation products of hydroxychloroquine through LC-PDA, ESI-MSn and LC-MS-TOF studies. | Semantic Scholar [semanticscholar.org]
- 4. biopharminternational.com [biopharminternational.com]
- 5. medcraveonline.com [medcraveonline.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. 2-Chloro-4-hydroxybenzoic acid | C7H5ClO3 | CID 91821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. biomedres.us [biomedres.us]
Technical Support Center: Purification of Chlorinated Benzamides
Welcome to the Technical Support Center dedicated to the unique challenges encountered during the purification of chlorinated benzamides. This guide is designed for researchers, medicinal chemists, and process development scientists who work with these important structural motifs. Chlorinated benzamides are prevalent in pharmaceuticals and agrochemicals, making their purification a critical step to ensure safety and efficacy.
The presence of the chlorine atom introduces specific challenges, including altered polarity, potential for halogenated byproducts, and unique stability profiles. This resource provides in-depth troubleshooting guides, frequently asked questions, and validated protocols to help you navigate these complexities and achieve high purity for your target compounds.
Section 1: Troubleshooting Guide
This section addresses specific issues you might encounter during the purification of chlorinated benzamides in a problem-solution format.
Issue 1: Product Co-elutes with a Key Impurity During Column Chromatography
Potential Cause 1: Similar Polarity The chlorine atom can make the polarity of your benzamide product very similar to that of starting materials (e.g., the chlorinated benzoic acid or aniline) or byproducts (e.g., regioisomers or diacylated amines). This is a frequent challenge in benzamide synthesis.[1]
Solution:
-
Optimize the Solvent System: If using normal-phase chromatography (silica gel), systematically vary the polarity of your eluent. A common starting point is a mixture of a non-polar solvent like hexanes or heptane with a more polar solvent like ethyl acetate.[2] Create a gradient that is shallower around the elution point of your compound to improve separation.
-
Consider a Different Solvent System: If hexanes/ethyl acetate fails, try substituting ethyl acetate with dichloromethane (DCM), acetone, or an ether (like MTBE or diethyl ether). The different solvent selectivities can alter the retention times of closely eluting compounds.
-
Switch to Reverse-Phase Chromatography: If your compound is sufficiently polar, reverse-phase high-performance liquid chromatography (RP-HPLC) can provide an orthogonal separation mechanism to normal-phase.[3] This is particularly effective for removing non-polar impurities.
Potential Cause 2: Formation of N-Chlorinated Species During synthesis or workup, reactions with sources of active chlorine can sometimes lead to the formation of N-chloramides.[4] These species may have similar polarities to the parent amide and can be reactive.
Solution:
-
Aqueous Wash: Before chromatography, wash the crude product mixture with a mild reducing agent solution, such as aqueous sodium bisulfite or sodium thiosulfate, to quench any residual oxidizing agents and potentially reduce unstable N-Cl bonds.
-
pH Control: Maintain careful control over pH during the workup, as the stability of N-chloramides can be pH-dependent.[4]
Issue 2: Low or No Recovery After Recrystallization
Potential Cause 1: Inappropriate Solvent Choice The ideal recrystallization solvent should dissolve your chlorinated benzamide well at high temperatures but poorly at room or cold temperatures.[2][5]
Solution:
-
Systematic Solvent Screening: Test the solubility of a small amount of your crude product in various solvents at room temperature and at boiling. Good candidates for chlorinated benzamides often include ethanol, isopropanol, acetonitrile, ethyl acetate, or mixtures like ethanol/water or toluene/heptane.[6]
-
Use the Minimum Amount of Hot Solvent: A common error is adding too much hot solvent, which keeps the product dissolved even after cooling.[2] Add just enough hot solvent to fully dissolve the solid.[7]
Potential Cause 2: Product "Oiling Out" Instead of Crystallizing This happens when the solution becomes supersaturated at a temperature above the melting point of the solid, or if impurities are depressing the melting point.[2]
Solution:
-
Slow Cooling: Allow the solution to cool slowly to room temperature before moving it to an ice bath. Rapid cooling encourages oil formation.[2]
-
Scratching/Seeding: Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[8] Alternatively, add a tiny "seed" crystal of the pure product if available.[7]
-
Dilute the Solution: The solution may be too concentrated. Re-heat to dissolve the oil, add a small amount of additional hot solvent, and attempt to cool again.[2]
Issue 3: Product Degradation During Purification
Potential Cause 1: Hydrolysis on Silica Gel Silica gel is acidic and can catalyze the hydrolysis of sensitive amides, especially at elevated temperatures that can arise from the heat of adsorption during dry loading or rapid elution.
Solution:
-
Neutralize Silica: If you suspect degradation, you can use silica gel that has been pre-treated with a base, such as triethylamine. A common method is to prepare the slurry for packing with a solvent system containing 0.1-1% triethylamine.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like diol or amino-propyl silica.
-
Minimize Contact Time: Run the chromatography as quickly as is feasible while still achieving separation. Avoid letting the compound sit on the column for extended periods.
Potential Cause 2: Thermal or Photolytic Instability Some complex organic molecules can be sensitive to heat and light.[9] Chlorinated aromatic compounds can sometimes be susceptible to photodecomposition.
Solution:
-
Avoid Heat: Concentrate fractions under reduced pressure without excessive heating.
-
Protect from Light: If you suspect photosensitivity, wrap your flasks and column in aluminum foil.[9]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude chlorinated benzamide? A1: Common impurities often stem from the starting materials and side reactions. These include:
-
Unreacted Chlorinated Benzoic Acid: From incomplete amide coupling. This can often be removed by washing the organic solution of your product with a mild aqueous base like sodium bicarbonate solution.[10]
-
Unreacted Chlorinated Aniline: From incomplete acylation. This can be removed with a dilute acid wash (e.g., 1M HCl).[1]
-
Benzoic Acid: If your starting material was a chlorinated benzoyl chloride, hydrolysis due to moisture is a very common side reaction, leading to the corresponding benzoic acid.[10][11]
-
Diacylated Product (N,N-dibenzoylaniline derivative): This can form if an excess of the acylating agent is used, particularly with primary amines.[1]
-
Over-chlorinated or Regioisomeric Impurities: If the chlorination step was not perfectly selective, you might have isomers with chlorine at different positions or additional chlorine atoms. These are often the most challenging to separate due to their structural similarity.
Q2: How do I choose the best primary purification technique? A2: The choice depends on the physical properties of your compound and the nature of the impurities.
| Technique | Best For... | Advantages | Disadvantages |
| Recrystallization | Crystalline solids with impurities that have different solubility profiles. | Highly effective for removing small amounts of impurities, scalable, cost-effective.[5] | Not suitable for oils or amorphous solids; can have lower recovery.[2] |
| Flash Chromatography | Most compounds, especially for removing impurities with different polarities. | Widely applicable, good for complex mixtures, high resolution. | Can be solvent and time-intensive; potential for product degradation on silica. |
| Supercritical Fluid Chromatography (SFC) | Chiral separations and achiral purifications where speed and solvent reduction are critical. | Very fast, uses less organic solvent (greener), easy solvent removal.[12][13] | Requires specialized equipment; sample solubility can be a challenge.[12][14] |
A logical workflow is to first attempt recrystallization if the crude product is a solid. If that fails or the purity is insufficient, move to flash column chromatography.
Q3: What analytical techniques are best for assessing the purity of my final product? A3: A combination of techniques provides the most comprehensive purity profile.[3]
-
HPLC (High-Performance Liquid Chromatography): RP-HPLC with a UV detector is the gold standard for quantitative purity assessment of non-volatile compounds like chlorinated benzamides.[3][15] It can resolve and quantify impurities with high precision.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Provides molecular weight information for impurity peaks seen in the HPLC chromatogram, which is invaluable for identifying them.[15]
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H NMR is excellent for structural confirmation and can detect impurities if they are present at levels of ~1% or higher and have distinct signals.
-
TLC (Thin-Layer Chromatography): A quick, qualitative tool for monitoring reaction progress and assessing the complexity of the crude mixture before committing to a preparative separation method.[3][16]
Q4: My chlorinated benzamide seems unstable during workup. What conditions should I be mindful of? A4: Chlorinated aromatic compounds are generally stable, but the amide functionality can be sensitive.
-
Avoid Strong Acid or Base: Amide bonds can hydrolyze under harsh acidic or basic conditions, especially with heat.[2] Use mild conditions for aqueous washes (e.g., saturated sodium bicarbonate, dilute HCl) and avoid prolonged exposure.
-
Beware of Reactive Chlorine Sources: During chlorination reactions in water treatment, various halogenated byproducts can form.[17][18] While less common in synthesis, be mindful that residual chlorinating agents or hypochlorite (from bleach used for cleaning) could potentially react with your compound.
-
Check for N-H Reactivity: Primary and secondary benzamides have an N-H bond that can be chlorinated under certain oxidative conditions to form N-chloramides, which can be unstable.[4]
Section 3: Visual Workflows and Protocols
Decision Tree for Purification Method Selection
Caption: A decision-making workflow for selecting a purification strategy.
Experimental Protocols
Protocol 1: General Recrystallization of a Chlorinated Benzamide [7][11][19]
-
Solvent Selection: In a small test tube, add ~20-30 mg of your crude material. Add a few drops of a chosen solvent (e.g., ethanol). If it dissolves completely at room temperature, the solvent is too good. If it doesn't dissolve, heat the test tube. If it dissolves when hot but reappears upon cooling, you have a good candidate solvent.
-
Dissolution: Place the bulk of your crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask and heat the mixture (e.g., on a hot plate) with stirring until it boils.
-
Saturated Solution: Continue adding small portions of the hot solvent until all of the solid has just dissolved.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Re-heat to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[7] Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: General Flash Column Chromatography (Silica Gel) [2]
-
TLC Analysis: Determine an appropriate eluent system using TLC. The ideal solvent system will give your product an Rf value of approximately 0.3-0.4 and show good separation from impurities.[2]
-
Column Packing: Pack a glass column with silica gel, either as a dry powder followed by the eluent (dry packing) or as a slurry in the eluent (wet packing). Ensure the silica bed is level and free of cracks.
-
Sample Loading: Dissolve your crude product in a minimal amount of the column eluent or a stronger solvent like DCM. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), which is often preferred for better resolution. Carefully add the sample to the top of the packed column.
-
Elution: Add the eluent to the top of the column and apply positive pressure (using a pump or inert gas). Begin collecting fractions.
-
Monitoring: Monitor the fractions being eluted using TLC to identify which ones contain your pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation).
Troubleshooting Flowchart for Low Yield After Recrystallization
Caption: A flowchart to diagnose common causes of low yield in recrystallization.
References
- BenchChem. (2025). troubleshooting common issues in benzamide synthesis.
- BenchChem. (2025). dealing with byproduct formation in benzamide synthesis.
- BenchChem. (2025). strategies to reduce impurities in benzamide synthesis.
- BenchChem. (2025). A Comparative Guide to Purity Assessment of 4-Chlorobenzamide: A Validated HPLC Method and Alternatives.
- BenchChem. (2025). Technical Support Center: N-(1-hydroxypropan-2-yl)benzamide Purification.
- Zhang, T., & von Gunten, U. (2023). Chlorination of amides. Water Research, 242, 120241.
- BenchChem. (2025). optimization of reaction conditions for benzamide synthesis.
- BenchChem. (2025). A Comparative Guide to HPLC Purity Analysis of Synthesized 2-Chlorobenzimidazole.
- Biopharma Asia. (2014). Use of Supercritical Fluid Chromatography to Improve Efficiency of Medicinal Chemistry Purifications.
- Novartis. (2021). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals.
- Hanbon. (n.d.). Supercritical Fluid Chromatography Equipment, Sfc Purification System.
- BenchChem. (2025). identifying and minimizing side reactions in benzamide synthesis.
- Zhang, Y., et al. (2008). Purification method development for chiral separation in supercritical fluid chromatography with the solubilities in supercritical fluid chromatographic mobile phases. Journal of Chromatography A, 1191(1-2), 244-252.
- Waters Corporation. (n.d.). Basic Principles for Purification Using Supercritical Fluid Chromatography.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Professor Dave Explains. (2020, January 10). Recrystallization. YouTube.
- Wikipedia. (n.d.). Recrystallization (chemistry).
- Negreira, N., et al. (2008). Study of some UV filters stability in chlorinated water and identification of halogenated by-products by gas chromatography-mass spectrometry. Journal of Chromatography A, 1179(2), 161-169.
- Negreira, N., et al. (2008). Study of some UV filters stability in chlorinated water and identification of halogenated by-products by gas chromatography-mass spectrometry. Request PDF on ResearchGate.
- BenchChem. (2025). Technical Support Center: Recrystallization of N-(4-Formylphenyl)benzamide.
- Zhuang, Y., et al. (2014). Stability and Toxicity of Selected Chlorinated Benzophenone-type UV Filters in Waters. Journal of the Serbian Chemical Society, 79(10), 1221-1230.
- Gałęzowska, J., & Płotka, J. (2005). Study of the Stability of Promethazine Enantiomers by Liquid Chromatography Using a Vancomycin-Bonded Chiral Stationary Phase. Acta Poloniae Pharmaceutica, 62(5), 341-347.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. infoscience.epfl.ch [infoscience.epfl.ch]
- 5. mt.com [mt.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Study of the stability of promethazine enantiomers by liquid chromatography using a vancomycin-bonded chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. Supercritical Fluid Chromatography Equipment, Sfc Purification System | Hanbon [jshanbon.com]
- 14. Purification method development for chiral separation in supercritical fluid chromatography with the solubilities in supercritical fluid chromatographic mobile phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Study of some UV filters stability in chlorinated water and identification of halogenated by-products by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimization of Ullmann Condensation for Benzamide Synthesis
Welcome to the technical support center for the optimization of the Ullmann condensation, specifically tailored for the synthesis of N-aryl benzamides. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance their understanding and execution of this pivotal C-N bond-forming reaction. Here, we move beyond simple protocols to delve into the causality behind experimental choices, offering field-proven insights to troubleshoot common issues and optimize your synthetic outcomes.
The Ullmann condensation, a copper-catalyzed cross-coupling reaction, is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds between aryl halides and amides.[1] While classic Ullmann reactions were often hampered by harsh conditions, the advent of ligand-assisted protocols has significantly expanded their applicability, allowing for milder conditions and a broader substrate scope.[1][2] This guide is structured to address the specific challenges you may encounter, providing a robust framework for success.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted as a direct, problem-solution guide to address the most frequent obstacles encountered during the Ullmann condensation for benzamide synthesis.
Question: My reaction is showing low to no yield. What are the likely causes and how can I fix it?
Low or nonexistent yields are a common frustration, but systematic troubleshooting can often pinpoint the issue. Here’s a breakdown of potential culprits and their solutions:
-
Inactive Catalyst: Copper(I) salts, like CuI, are susceptible to oxidation, which deactivates the catalyst.[3]
-
Solution: Always use a fresh, high-purity source of your copper(I) salt. If you suspect your catalyst has degraded, consider opening a new bottle. For classical reactions using copper powder, activation is key. A common procedure involves stirring the powder in a 10% solution of iodine in acetone, followed by washing and drying under vacuum.[3]
-
-
Inadequate Inert Atmosphere: The catalytic cycle of the Ullmann condensation involves species that are sensitive to oxygen.[3] Oxygen can lead to catalyst deactivation and promote unwanted side reactions.
-
Suboptimal Ligand Choice (or Absence of a Ligand): Modern Ullmann condensations rely heavily on ligands to facilitate the reaction under milder conditions.[1][2] Running the reaction without a ligand, or with an inappropriate one, will likely result in poor yields.[5]
-
Solution: The introduction of chelating ligands is a major advancement in Ullmann chemistry.[1] Diamines (e.g., 1,10-phenanthroline, trans-1,2-cyclohexanediamine) and amino acids (e.g., L-proline, N,N-dimethylglycine) are commonly used and have been shown to be effective.[4][6][7] A ligand screening may be necessary to identify the optimal choice for your specific substrates.
-
-
Incorrect Base Selection: The base plays a critical role in deprotonating the benzamide, forming the active nucleophile. An inappropriate base can lead to a sluggish or stalled reaction.
-
Solution: Inorganic bases like potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) are frequently used.[7][8] K₃PO₄ is often a good starting point for the N-arylation of amides.[5] The choice of base can be substrate-dependent, so a small-scale screen of different bases can be highly beneficial.
-
-
Poor Solvent Choice: The solvent must be able to dissolve the reactants and facilitate the reaction at the desired temperature.
Question: I'm observing significant formation of side products, such as the dehalogenated arene and homocoupled biaryl. How can I improve the selectivity?
The formation of byproducts is a clear indicator that the desired cross-coupling pathway is being outcompeted by side reactions. Here’s how to address this:
-
Lower the Reaction Temperature: High temperatures, a remnant of classical Ullmann conditions, can promote side reactions like homocoupling.[3][9]
-
Solution: If you are using a ligand-assisted protocol, it's often possible to lower the reaction temperature significantly, typically to the 80-120 °C range.[8] This can dramatically improve selectivity for the desired N-arylated product.
-
-
Optimize the Ligand: As mentioned, ligands are crucial for promoting the desired C-N bond formation.
-
Ensure Anhydrous Conditions: The presence of water can lead to hydrodehalogenation of the aryl halide, a common side reaction.[3]
-
Solution: Thoroughly dry all reagents and solvents. Use anhydrous grade solvents and dry glassware scrupulously. Running the reaction under a strictly inert atmosphere will also help to exclude moisture.[3]
-
Question: My reaction is very slow or stalls before completion. What can I do to increase the reaction rate?
A sluggish reaction can be due to a number of factors related to the reactivity of your starting materials and the reaction conditions.
-
Aryl Halide Reactivity: The reactivity of the aryl halide follows the trend I > Br > Cl.[4] Aryl chlorides are notoriously unreactive in Ullmann couplings.
-
Solution: If possible, use the corresponding aryl iodide or bromide for better reactivity. If you must use an aryl chloride, you will likely need a more specialized and highly active catalytic system, potentially with specialized ligands like oxalic diamides.[10]
-
-
Steric Hindrance: Sterically hindered benzamides or aryl halides can react more slowly.
-
Solution: Increasing the catalyst and/or ligand loading can sometimes overcome steric hindrance. In some cases, a higher reaction temperature may be necessary, but this should be balanced against the potential for increased side reactions.
-
-
Insufficient Mixing: In a heterogeneous reaction mixture, poor mixing can limit the interaction between reactants and the catalyst.
-
Solution: Ensure vigorous stirring throughout the reaction. A powerful magnetic stir plate and an appropriately sized stir bar are essential.
-
Frequently Asked Questions (FAQs)
This section addresses broader conceptual and practical questions related to the Ullmann condensation for benzamide synthesis.
What is the role of the ligand in the Ullmann condensation?
The ligand plays a multifaceted and crucial role in modern Ullmann reactions.[1] Primarily, it chelates to the copper center, which:
-
Increases Catalyst Solubility and Stability: This allows the reaction to be carried out under homogeneous or near-homogeneous conditions.[4]
-
Facilitates the Catalytic Cycle: The ligand modulates the electronic properties and coordination sphere of the copper catalyst, promoting key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[11]
-
Enables Milder Reaction Conditions: By accelerating the desired reaction pathway, ligands allow for lower reaction temperatures, which in turn improves functional group tolerance and reduces the formation of byproducts.[1]
How do I choose the right copper source?
For ligand-assisted Ullmann condensations, copper(I) salts are generally preferred as they are believed to be the active catalytic species.[12]
-
Common Choices: Copper(I) iodide (CuI) and copper(I) bromide (CuBr) are the most commonly used and are commercially available in high purity.[7][8]
-
Air Stability: CuI is relatively air-stable, making it a convenient choice for many applications.[7]
-
Purity is Key: Regardless of the specific salt, using a high-purity source is critical for reproducible results.
What is the generally accepted mechanism for the Ullmann condensation?
While the precise mechanism has been the subject of extensive study, a generally accepted catalytic cycle for the ligand-assisted Ullmann C-N coupling involves the following key steps[9][11]:
-
Formation of a Copper(I)-Amidate Complex: The copper(I) catalyst, coordinated to a ligand, reacts with the deprotonated benzamide to form a copper(I)-amidate complex.
-
Oxidative Addition: This complex then undergoes oxidative addition with the aryl halide to form a transient copper(III) intermediate.
-
Reductive Elimination: The copper(III) intermediate undergoes reductive elimination to form the desired N-aryl benzamide product and regenerate the active copper(I) catalyst.
It's important to note that the base also plays a role beyond simply deprotonating the amide, as it can also act as a ligand for the copper center.[10]
Experimental Protocols
Below are representative protocols for a standard and an optimized ligand-assisted Ullmann condensation for benzamide synthesis. These should be considered as starting points and may require optimization for your specific substrates.
Protocol 1: General Procedure for a Ligand-Assisted Ullmann Condensation
This protocol is a good starting point for the N-arylation of a variety of benzamides with aryl iodides or bromides.
Reaction Setup:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the benzamide (1.0 mmol, 1.0 equiv), aryl halide (1.2 mmol, 1.2 equiv), potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv), copper(I) iodide (CuI, 0.05 mmol, 5 mol%), and the chosen ligand (e.g., (S)-N-methylpyrrolidine-2-carboxylate, 0.1 mmol, 10 mol%).[1]
-
Seal the Schlenk tube with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.[4]
-
Add anhydrous, degassed DMSO (5 mL) via syringe.[1]
-
Place the Schlenk tube in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.[1]
Workup and Purification:
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[1]
Data Presentation
The following table summarizes key reaction parameters that can be varied for optimization.
| Parameter | Recommended Range | Rationale and Key Considerations |
| Copper Source | CuI, CuBr | Cu(I) salts are generally considered the active catalytic species.[12] Purity is crucial. |
| Catalyst Loading | 1-10 mol% | Higher loadings may be needed for less reactive substrates. |
| Ligand | Diamines, Amino Acids | Ligand choice is critical for success. Screening may be required.[6][7] |
| Ligand Loading | 5-20 mol% | Typically 1-2 times the molar amount of the copper catalyst. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | K₃PO₄ is often a good starting point for amides.[5] |
| Base Stoichiometry | 1.5-2.5 equivalents | Sufficient base is needed to deprotonate the amide and neutralize the generated acid. |
| Solvent | DMSO, DMF, NMP | High-boiling polar aprotic solvents are preferred.[9] |
| Temperature | 80-130 °C | Lower temperatures are generally preferred to minimize side reactions.[8] |
| Aryl Halide | Ar-I, Ar-Br | Reactivity order is I > Br >> Cl.[4] |
Visualizations
Troubleshooting Workflow for Low Yield in Ullmann Condensation
Caption: A decision tree for troubleshooting low-yield Ullmann reactions.
Catalytic Cycle of the Ullmann Condensation for Benzamide Synthesis
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. dspace.mit.edu [dspace.mit.edu]
- 12. Ullmann coupling-An overview - operachem [operachem.com]
Technical Support Center: Scaling Up 2-Chloro-4-hydroxybenzamide Production
Welcome to the technical support center for the synthesis and scale-up of 2-Chloro-4-hydroxybenzamide. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the production of this important intermediate. Our focus is on providing practical, experience-driven advice to ensure the integrity of your synthesis, improve yield, and maintain purity at scale.
Introduction: The Chemistry and Its Challenges
This compound is a substituted aromatic amide with functional groups that present a unique set of challenges during synthesis, particularly during scale-up. The primary route for its synthesis involves the amidation of 2-chloro-4-hydroxybenzoic acid or its derivatives. The key chemical features to consider are:
-
The Carboxylic Acid Group: Requires activation for amidation, typically by conversion to an acyl chloride or through the use of coupling agents.
-
The Phenolic Hydroxyl Group: This group is nucleophilic and can react with the activated carboxyl group, leading to polymerization or other side products, especially under basic conditions or at elevated temperatures.[1]
-
The Chloro Substituent: As an electron-withdrawing group, it can influence the reactivity of the aromatic ring and the acidity of the phenolic proton.
-
The Amide Bond Formation: This reaction is often exothermic and requires careful temperature control, especially at a larger scale.
This guide will address the most pressing issues in a question-and-answer format, providing not just solutions but also the underlying scientific reasoning.
Troubleshooting Guide: From Bench to Pilot Plant
Issue 1: Low Yield of this compound
Q: We are experiencing a significant drop in yield for our this compound synthesis when moving from a 1L to a 20L reactor. What are the likely causes and how can we troubleshoot this?
A: A decrease in yield upon scale-up is a common challenge and can be attributed to several factors that are often masked at the laboratory scale.[2] Let's break down the potential culprits and solutions.
Potential Causes & Troubleshooting Steps:
-
Inefficient Heat Transfer and Temperature Gradients:
-
The "Why": The amidation reaction, particularly the formation of the acyl chloride and its subsequent reaction with ammonia, is exothermic.[3] Larger reactors have a lower surface-area-to-volume ratio, making heat dissipation less efficient. This can lead to localized hotspots, promoting side reactions and degradation of the product.[2]
-
Troubleshooting Protocol:
-
Characterize Thermal Profile: Use temperature probes at different locations within the reactor to map the temperature distribution during the reaction.
-
Improve Heat Removal: Ensure the reactor's cooling system is adequate for the larger volume. Consider using a reactor with a better jacket design for more uniform cooling.[2]
-
Controlled Reagent Addition: Add the activating agent (e.g., thionyl chloride) and the ammonia source at a slower, controlled rate to manage the exotherm.
-
-
-
Inadequate Mixing and Mass Transfer:
-
The "Why": What works with a magnetic stir bar in a flask may not be effective in a large reactor. Poor mixing can lead to localized high concentrations of reactants, which can cause side reactions or incomplete conversion.[2] In a biphasic reaction, inefficient stirring is a primary cause of low yield as it fails to bring reactants from different phases into contact.[4]
-
Troubleshooting Protocol:
-
Optimize Agitation: Evaluate the stirrer design (e.g., anchor, turbine) and speed to ensure proper mixing for the reactor geometry and reaction viscosity.
-
Visual Inspection (if possible): Use a glass reactor for smaller scale-up steps to visually assess mixing efficiency.
-
Reaction Sampling: Take samples from different parts of the reactor to check for homogeneity and reaction progress.
-
-
-
Side Reactions Involving the Hydroxyl Group:
-
The "Why": The phenolic hydroxyl group is a competing nucleophile. In the presence of an activated carboxyl group (like an acyl chloride), intermolecular acylation can occur, leading to the formation of polyester-like oligomers. This is often exacerbated by prolonged reaction times and higher temperatures.[1]
-
Troubleshooting Protocol:
-
Protecting Group Strategy: Consider protecting the hydroxyl group as an ether (e.g., methoxymethyl ether) before amidation. This adds steps to the synthesis (protection and deprotection) but can significantly improve the yield and purity of the desired amide.
-
Optimize Reaction Conditions: If a protection-free route is desired, carefully control the temperature (ideally below 5°C during amidation) and minimize the reaction time.
-
-
Below is a workflow diagram to guide your troubleshooting process for low yield:
Caption: Troubleshooting workflow for low yield.
Issue 2: Impurity Profile and Purification Challenges
Q: We are observing significant impurities in our crude this compound, which are difficult to remove by simple recrystallization. What are these impurities likely to be and what purification strategies can we employ?
A: The impurity profile can become more complex at scale. Understanding the potential side reactions is key to developing an effective purification strategy.
Common Impurities and Their Origins:
| Impurity Name | Structure | Likely Origin |
| 2-Chloro-4-hydroxybenzoic acid | C₇H₅ClO₃ | Unreacted starting material or hydrolysis of the acyl chloride intermediate.[3] |
| Polyester-like oligomers | [-(O-C₆H₃(Cl)-C(O))-]_n | Intermolecular acylation involving the phenolic hydroxyl group.[1] |
| Diacylated Ammonia Byproduct | (2-Cl, 4-OH-C₆H₃CO)₂NH | Reaction of a second acyl chloride molecule with the newly formed amide. |
Purification Strategies:
-
Removal of Unreacted Starting Acid:
-
The "Why": 2-Chloro-4-hydroxybenzoic acid is acidic, while the product is a neutral amide. This difference in chemical properties can be exploited.
-
Protocol:
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic solution with a mild aqueous base, such as a dilute sodium bicarbonate solution.[3] This will convert the acidic starting material into its water-soluble salt, which will partition into the aqueous layer.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate before concentrating.
-
-
-
Dealing with Polymeric Impurities:
-
The "Why": Polymeric byproducts are typically much less soluble than the desired monomeric amide.
-
Strategy:
-
Recrystallization with Solvent Screening: A simple recrystallization may fail if the polymer precipitates with the product. Screen a variety of solvent systems. A mixed solvent system (e.g., ethanol/water) might allow for selective crystallization of the product.
-
Slurry Wash: If the polymer is largely insoluble, a slurry wash of the crude solid in a solvent that dissolves the desired product but not the polymer can be effective.
-
-
-
Advanced Purification Techniques:
-
The "Why": When simple extraction and recrystallization are insufficient, chromatographic methods may be necessary, though they can be costly at scale.
-
Options:
-
Flash Chromatography: For high-value material or smaller scale production, flash chromatography on silica gel can be very effective.
-
Preparative HPLC: This is a high-cost, high-purity option typically reserved for pharmaceutical applications.[5]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best method for activating the carboxylic acid of 2-chloro-4-hydroxybenzoic acid for amidation?
A1: The most common and cost-effective method for large-scale synthesis is conversion to the acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[6] Thionyl chloride is often preferred for its lower cost, and the byproducts (SO₂ and HCl) are gaseous, which simplifies their removal.[6] However, this method requires careful handling due to the corrosive and hazardous nature of the reagents. Amide coupling reagents like DCC or EDC are generally reserved for smaller scale or more delicate syntheses due to their higher cost and the need to remove solid byproducts.[4]
Q2: What are the critical safety considerations when scaling up this synthesis?
A2: Safety is paramount. Key considerations include:
-
Handling of Thionyl Chloride: This reagent is highly corrosive and reacts violently with water. The reaction releases toxic HCl and SO₂ gas. All operations must be conducted in a well-ventilated fume hood or a closed reactor system with appropriate scrubbers for the off-gases.[6]
-
Exothermic Reactions: As discussed, both the acyl chloride formation and the amidation are exothermic. A robust cooling system and controlled addition of reagents are essential to prevent runaway reactions.[2]
-
Pressure Management: The evolution of gaseous byproducts can lead to a pressure buildup in a sealed reactor. Ensure the reactor is properly vented.
Q3: Can we perform the amidation directly from 2-chloro-4-hydroxybenzoic acid without forming the acyl chloride?
A3: Yes, direct amidation is possible using coupling agents. However, for bulk production, a more industrially viable approach might be high-temperature ammonolysis, similar to methods used for producing 4-hydroxybenzamide.[6] This would involve reacting 2-chloro-4-hydroxybenzoic acid or its methyl ester with concentrated ammonia in a high-pressure reactor at elevated temperatures (e.g., 100-120°C).[6] This method avoids hazardous chlorinating agents but requires specialized high-pressure equipment.
Experimental Protocols
Protocol 1: Synthesis of this compound via Acyl Chloride (Lab Scale)
This protocol is a general guideline and will require optimization for scale-up.
Step 1: Formation of 2-Chloro-4-hydroxybenzoyl chloride
-
Setup: In a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a gas trap (to scrub HCl and SO₂), and a dropping funnel, suspend 2-chloro-4-hydroxybenzoic acid (1 equivalent) in an inert solvent like toluene. Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Reagent Addition: Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension at room temperature.[6]
-
Reaction: After the addition is complete, heat the mixture to 50-60°C for 2-4 hours, or until the evolution of gas ceases.
-
Work-up: Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-chloro-4-hydroxybenzoyl chloride. This intermediate is moisture-sensitive and should be used immediately in the next step.
Step 2: Amidation
-
Setup: In a separate reactor, prepare a solution of concentrated aqueous ammonia (excess, e.g., 10 equivalents) and cool it to 0-5°C in an ice bath.
-
Acyl Chloride Addition: Dissolve the crude 2-chloro-4-hydroxybenzoyl chloride from Step 1 in an anhydrous aprotic solvent (e.g., dichloromethane or THF). Add this solution dropwise to the cold, vigorously stirred ammonia solution. A white precipitate of the amide should form immediately.[6]
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.
-
Isolation and Purification:
-
Filter the solid product by suction filtration.
-
Wash the solid thoroughly with cold water to remove ammonium chloride and any unreacted ammonia.
-
Perform a wash with a dilute sodium bicarbonate solution as described in the purification section to remove any unreacted starting acid.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
The workflow for this synthesis is illustrated below:
Caption: General workflow for the synthesis of this compound.
References
- BenchChem. (2025). Troubleshooting Common Issues in Benzamide Synthesis.
- ChemScene. (n.d.). This compound.
- Ghare, S., et al. (2025). Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I.
- BenchChem. (2025). Troubleshooting Low Yield in Benzonitrile Synthesis.
- BenchChem. (2025). Application Notes and Protocols: Synthesis of Amides from 2-Methoxybenzoyl Chloride and Anilines.
- Google Patents. (n.d.). US6197970B1 - Process for producing 2-hydroxybenzamide derivatives.
- ChemScene. (n.d.). 2-Chloro-n,n-diethyl-4-hydroxybenzamide.
- BenchChem. (2025). Application Note: Synthesis and Optimization of 4-Hydroxybenzamide.
- Karimov, J. S., & Niyazov, L. N. (2021). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2. American Journal of Applied Science and Technology, 2(3), 61–67.
- Fisher Scientific. (n.d.). Amide Synthesis.
- PubChem. (n.d.). 2-Chloro-N-(4-hydroxyphenyl)benzamide.
- HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik Mainz Blog.
- BenchChem. (2025). Strategies to Reduce Impurities in Benzamide Synthesis.
- Google Patents. (n.d.). WO2014147504A2 - Process for preparation of 2-chloro-n-(4-chloro-3-pyridin-2-ylphenyl)-4-methylsulfonylbenzamide solid forms.
- Biosynth. (n.d.). 2-Chloro-4-hydroxybenzoic acid monohydrate.
- BenchChem. (2025). Troubleshooting low yield in the synthesis of 4-Ethoxy-2-hydroxybenzaldehyde metal complexes.
- BenchChem. (2025). Technical Support Center: Optimizing Amidation Reactions with 4-(Chloromethyl)benzoyl Chloride.
- Lilly-Spain. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
- Shang, Z., et al. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. ACS Omega, 5(25), 15337–15344.
- European Patent Office. (n.d.). EP 0128693 A2 - Process for the preparation of 4-hydroxybenzophenones.
- Biosynth. (n.d.). 4-Chloro-2-hydroxybenzamide.
- Shaw, G. (2007). Micrograms to Kilos: The Challenges of Scaling. Drug Discovery and Development.
- Google Patents. (n.d.). US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof.
- Kumar, A., et al. (2022). Synthesis and characterization of two known and one new impurities of dolutegravir: In silico evaluation of certain intermediates against SARS CoV-2 O-ribose methyltransferase (OMTase). PMC - PubMed Central.
- Google Patents. (n.d.). US4192959A - Process for the preparation of pure 2-hydroxybenzyl alcohol, pure 4-hydroxybenzyl alcohol or a mixture of both hydroxy-benzyl alcohols.
- de Souza, D., et al. (2022). Scaled up and telescoped synthesis of propofol under continuous-flow conditions.
- Organic Syntheses. (n.d.). Benzaldehyde, m-hydroxy.
Sources
- 1. US6197970B1 - Process for producing 2-hydroxybenzamide derivatives - Google Patents [patents.google.com]
- 2. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
improving crystallization of 2-Chloro-4-hydroxybenzamide for X-ray analysis.
Technical Support Center: Crystallization of 2-Chloro-4-hydroxybenzamide
Welcome to the technical support center for the crystallization of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality single crystals suitable for X-ray analysis. Drawing upon established crystallographic principles and field-proven techniques, this document provides in-depth troubleshooting advice and detailed experimental protocols.
Understanding the Molecule: this compound
Before diving into crystallization protocols, it's crucial to understand the physicochemical properties of this compound (C₇H₆ClNO₂) that influence its crystallization behavior.
-
Hydrogen Bonding: The molecule possesses both hydrogen bond donors (-OH, -NH₂) and acceptors (C=O, -OH, Cl). This extensive hydrogen bonding capability is a double-edged sword: it can facilitate the formation of a well-ordered crystal lattice but can also lead to strong solvent interactions that may hinder crystallization.[1][2]
-
Polarity: The presence of polar functional groups makes the molecule soluble in polar organic solvents.[2] Its solubility in water is expected to be low, a common trait for many aromatic amide compounds.[2][3]
-
Rigidity and Planarity: The aromatic ring provides a rigid scaffold, which is generally favorable for crystal packing.
These features suggest that solvent selection will be paramount, with a focus on solvents that can mediate these strong hydrogen bonding interactions without completely solvating the molecule to the point of preventing crystal nucleation and growth.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial challenges encountered during the crystallization of this compound.
Q1: My compound won't crystallize at all. What's the most common reason?
A1: The most frequent cause is using too much solvent, which keeps the compound from reaching the necessary supersaturation.[4] Another common issue is that the solution has become "super-saturated" but lacks a nucleation site to initiate crystal growth.[4]
Q2: I'm getting an oil or a gum instead of crystals. What should I do?
A2: "Oiling out" is a common problem, especially with compounds that have low melting points or when using mixed solvent systems.[4][5] This can be addressed by re-dissolving the oil by warming the solution, adding a small amount of the 'good' solvent to reduce the supersaturation level, and allowing it to cool much more slowly.[4]
Q3: My crystals are forming too quickly and are very small or needle-like. Are they suitable for X-ray diffraction?
A3: Rapid crystallization often traps impurities and solvent within the lattice, leading to poor diffraction quality.[6] While not always the case, very fine needles can also be problematic for single-crystal X-ray diffraction. The goal is a slower crystal growth process, ideally over several hours to days, to allow for the formation of larger, more ordered crystals.[6][7]
Q4: What is the minimum purity required for my sample?
A4: A purity of at least 80-90% is recommended before attempting crystallization for single-crystal X-ray diffraction.[8] Impurities can inhibit crystal growth or be incorporated into the crystal lattice, negatively affecting the quality of the diffraction data.[8]
Q5: Should I filter my solution before setting up a crystallization experiment?
A5: Absolutely. Always use a clean container and filter your nearly-saturated solution through a syringe filter (e.g., PTFE for organic solvents) or a small cotton plug in a pipette.[9][10] Dust and other particulate matter can act as uncontrolled nucleation sites, leading to the formation of many small crystals instead of a few large ones.[10][11]
Part 2: In-Depth Troubleshooting & Experimental Guides
This section provides detailed protocols and the scientific rationale for overcoming specific crystallization challenges.
Guide 1: Systematic Solvent Screening
The choice of solvent is the most critical factor in a successful crystallization.[1][12] The ideal solvent will dissolve this compound when hot but have limited solubility when cold.
Rationale: Crystallization occurs when a solution becomes supersaturated, meaning it contains more dissolved solute than it can normally hold at that temperature. By dissolving the compound in a minimal amount of hot solvent and then allowing it to cool, the solubility decreases, forcing the compound out of solution in an ordered, crystalline form.
Protocol: Small-Scale Solvent Screening
-
Preparation: Place ~5-10 mg of your compound into several small, clean vials.
-
Solvent Addition: To each vial, add a different solvent dropwise at room temperature. Start with solvents from different chemical classes (see table below). Swirl after each drop.
-
Solubility Test:
-
Insoluble: If the compound doesn't dissolve after adding ~0.5 mL, the solvent may be a good "anti-solvent" for vapor or liquid diffusion methods.
-
Soluble: If the compound dissolves immediately at room temperature, the solvent is likely too good, and much of your compound will remain in solution upon cooling.[13] Reject this as a primary solvent for slow cooling but consider it as the 'good' solvent in a binary system.
-
Sparingly Soluble: If the compound is sparingly soluble at room temperature, gently warm the vial. If it dissolves completely upon heating, this is an excellent candidate for slow cooling crystallization.[13]
-
-
Cooling Test: For promising solvents from step 3, cool the vial to room temperature and then in an ice bath. Observe if crystals form.
-
Documentation: Carefully record the solubility of your compound in each solvent at both room temperature and elevated temperatures.
Table 1: Suggested Solvents for Screening
| Solvent Class | Solvent Name | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |
| Alcohols | Methanol | 65 | 32.7 | Good H-bonding potential. |
| Ethanol | 78 | 24.5 | Less volatile than methanol. | |
| Isopropanol | 82 | 19.9 | ||
| Esters | Ethyl Acetate | 77 | 6.0 | Good general-purpose solvent for many organic compounds.[1] |
| Ketones | Acetone | 56 | 20.7 | Highly volatile, can be tricky for slow evaporation.[8] |
| Ethers | Tetrahydrofuran (THF) | 66 | 7.6 | Can form peroxides; use fresh, stabilized solvent. |
| Nitriles | Acetonitrile | 82 | 37.5 | |
| Aromatics | Toluene | 111 | 2.4 | Often helps in producing high-quality crystals.[1] |
| Halogenated | Dichloromethane (DCM) | 40 | 9.1 | Very volatile; use with caution for slow evaporation.[8] |
Guide 2: Troubleshooting Crystallization Failures
This guide provides a logical workflow for addressing common crystallization outcomes.
dot
Caption: Troubleshooting flowchart for common crystallization problems.
Part 3: Advanced Crystallization Protocols
If simple slow cooling or evaporation fails, more controlled methods are necessary. Vapor diffusion is often the most successful technique, especially when only small amounts of material are available.[1][8][14]
Protocol 1: Vapor Diffusion (Sitting Drop)
Principle: A solution of your compound in a 'good' solvent is allowed to equilibrate with the vapor of an 'anti-solvent' (in which the compound is insoluble). The anti-solvent slowly diffuses into the solution, reducing the compound's solubility and promoting slow crystal growth.[15][16][17]
Materials:
-
Small inner vial or micro-bridge.
-
Larger outer vial with a screw cap or a sealed plate.
-
Solvent 1 ('Good' solvent): A solvent that dissolves the compound (e.g., Methanol, THF, Ethyl Acetate).
-
Solvent 2 ('Anti-solvent'): A more volatile solvent in which the compound is insoluble (e.g., Hexane, Diethyl Ether, Pentane).[14]
dot
Sources
- 1. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. content.e-bookshelf.de [content.e-bookshelf.de]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Growing Crystals [web.mit.edu]
- 8. unifr.ch [unifr.ch]
- 9. Slow Evaporation Method [people.chem.umass.edu]
- 10. How To [chem.rochester.edu]
- 11. depts.washington.edu [depts.washington.edu]
- 12. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 13. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 14. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 15. hamptonresearch.com [hamptonresearch.com]
- 16. hamptonresearch.com [hamptonresearch.com]
- 17. Crystal Growth | Biology Linac Coherent Light Source [biology-lcls.slac.stanford.edu]
Validation & Comparative
A Comparative Guide to the Synthesis of 2-Chloro-4-hydroxybenzamide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical intermediates and fine chemical synthesis, 2-Chloro-4-hydroxybenzamide stands as a valuable building block. Its structural motifs are pertinent to the development of various biologically active molecules. The efficient and scalable synthesis of this compound is, therefore, of paramount importance to researchers and professionals in drug development. This guide provides an in-depth, objective comparison of the primary synthetic methodologies for this compound, complete with experimental protocols, comparative data, and mechanistic insights to inform your selection of the most suitable route for your research and development needs.
Introduction to Synthetic Strategies
The synthesis of this compound can be approached from several key precursors, primarily revolving around the formation of the amide functionality. The choice of synthetic route is often a trade-off between factors such as yield, purity, cost of starting materials, reaction conditions, and environmental impact. This guide will focus on three principal and chemically robust pathways:
-
Amidation of 2-Chloro-4-hydroxybenzoic Acid via an Acyl Chloride Intermediate: A classic, reliable, and versatile two-step method.
-
Direct Ammonolysis of Methyl 2-Chloro-4-hydroxybenzoate: A potentially high-yielding method, particularly suitable for larger scale production.
-
Controlled Hydrolysis of 2-Chloro-4-hydroxybenzonitrile: A route contingent on the availability of the nitrile precursor and careful control of reaction conditions.
Method 1: Amidation of 2-Chloro-4-hydroxybenzoic Acid via Acyl Chloride
This well-established method proceeds in two discrete steps: the activation of the carboxylic acid to a more reactive acyl chloride, followed by nucleophilic attack by ammonia to form the desired amide.
Mechanistic Rationale
The carboxylic acid group of 2-Chloro-4-hydroxybenzoic acid is not sufficiently electrophilic to react directly with ammonia under mild conditions, as an acid-base reaction to form an ammonium carboxylate salt is more favorable. Conversion to the highly electrophilic acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride, circumvents this issue. The subsequent addition of ammonia is a rapid and generally high-yielding reaction. A catalytic amount of N,N-dimethylformamide (DMF) is often employed in the formation of the acyl chloride, where it acts as a catalyst to form a reactive Vilsmeier-type intermediate, thereby accelerating the reaction.[1]
Experimental Protocol
Step 1: Synthesis of 2-Chloro-4-hydroxybenzoyl chloride
-
To a stirred suspension of 2-Chloro-4-hydroxybenzoic acid (1 equivalent) in a suitable anhydrous solvent (e.g., toluene, dichloromethane) in a round-bottom flask equipped with a reflux condenser and a gas trap, add a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops).
-
Slowly add thionyl chloride (SOCl₂, ~1.2-1.5 equivalents) dropwise at room temperature.
-
After the addition is complete, heat the mixture to reflux (typically 50-70°C) for 2-4 hours, or until the evolution of HCl and SO₂ gases ceases. The reaction progress can be monitored by the disappearance of the starting carboxylic acid (e.g., by TLC).
-
Remove the excess thionyl chloride and solvent under reduced pressure to yield the crude 2-Chloro-4-hydroxybenzoyl chloride, which can often be used in the next step without further purification.
Step 2: Amidation of 2-Chloro-4-hydroxybenzoyl chloride
-
Dissolve the crude 2-Chloro-4-hydroxybenzoyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane, THF).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an excess of concentrated aqueous ammonia (or bubble anhydrous ammonia gas through the solution) with vigorous stirring. A white precipitate of this compound will form.
-
After the addition of ammonia is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure complete reaction.
-
Collect the solid product by filtration and wash thoroughly with cold water to remove ammonium chloride.
-
The crude product can be purified by recrystallization from hot water or an ethanol/water mixture to afford pure this compound.
Visualization of the Workflow
Caption: Workflow for the synthesis of this compound via an acyl chloride intermediate.
Method 2: Direct Ammonolysis of Methyl 2-Chloro-4-hydroxybenzoate
This method involves the direct reaction of the corresponding methyl ester with ammonia, typically at elevated temperatures and pressures. It is an attractive route for its atom economy and potentially high yields.[2]
Mechanistic Rationale
The ester carbonyl of methyl 2-chloro-4-hydroxybenzoate is more electrophilic than the corresponding carboxylic acid. Under forcing conditions (high temperature and pressure), ammonia can act as a nucleophile, attacking the ester carbonyl to form a tetrahedral intermediate. Subsequent elimination of methanol yields the desired amide. This reaction is often carried out in a sealed reactor to maintain the concentration of the volatile ammonia and to reach the required reaction temperatures.[2]
Experimental Protocol
-
In a high-pressure reaction vessel, combine methyl 2-chloro-4-hydroxybenzoate (1 equivalent) and concentrated aqueous ammonia (e.g., 28%). The amount of ammonia should be in large excess.
-
Seal the reactor and, with constant stirring, heat the mixture to a temperature between 100-140°C.
-
Maintain this temperature and pressure, monitoring the reaction's progress by TLC or HPLC until the starting ester is consumed.
-
After the reaction is complete, cool the vessel to room temperature.
-
Vent any excess pressure safely.
-
Transfer the reaction mixture to a round-bottom flask and concentrate it under reduced pressure.
-
Cool the concentrated solution in an ice bath to facilitate the precipitation of the product.
-
Collect the solid this compound by filtration, wash with cold deionized water, and dry under vacuum.
Visualization of the Workflow
Caption: Workflow for the direct ammonolysis of methyl 2-chloro-4-hydroxybenzoate.
Method 3: Controlled Hydrolysis of 2-Chloro-4-hydroxybenzonitrile
This route utilizes the corresponding benzonitrile as the starting material. The cyano group can be hydrolyzed to a primary amide under controlled acidic or basic conditions.
Mechanistic Rationale
The hydrolysis of a nitrile to an amide involves the protonation of the nitrile nitrogen (under acidic conditions) or nucleophilic attack of hydroxide (under basic conditions) at the electrophilic carbon of the cyano group. This is followed by tautomerization and subsequent addition of water to form an imidic acid intermediate, which then tautomerizes to the more stable amide. A significant challenge with this method is preventing over-hydrolysis of the initially formed amide to the corresponding carboxylic acid, which is often favored under harsh reaction conditions.[3] Therefore, careful control of reaction temperature, time, and reagent concentration is crucial.
Experimental Protocol
-
To a solution of 2-chloro-4-hydroxybenzonitrile (1 equivalent) in a suitable solvent (e.g., tert-butanol, which can help to temper the reaction), add a controlled amount of a hydrolyzing agent. For acidic hydrolysis, a mixture of a strong acid like sulfuric acid in a protic solvent can be used. For basic hydrolysis, a solution of hydrogen peroxide in the presence of a base like sodium hydroxide is a common choice.
-
Maintain the reaction at a controlled temperature (e.g., 40-60°C) and monitor the progress closely by TLC or HPLC to maximize the yield of the amide and minimize the formation of the carboxylic acid byproduct.
-
Once the reaction has reached the optimal conversion, neutralize the reaction mixture carefully. For acidic hydrolysis, add a base (e.g., sodium bicarbonate solution). For basic hydrolysis, add an acid (e.g., dilute HCl).
-
The product may precipitate upon neutralization. If not, extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Visualization of the Workflow
Caption: Workflow for the controlled hydrolysis of 2-chloro-4-hydroxybenzonitrile.
Comparative Analysis of Synthesis Methods
| Feature | Method 1: Acyl Chloride | Method 2: Ammonolysis of Ester | Method 3: Nitrile Hydrolysis |
| Starting Material | 2-Chloro-4-hydroxybenzoic acid | Methyl 2-chloro-4-hydroxybenzoate | 2-Chloro-4-hydroxybenzonitrile |
| Reagents | SOCl₂ or (COCl)₂, NH₃, cat. DMF | Concentrated NH₃ | H₂O, Acid or Base (e.g., H₂SO₄, NaOH/H₂O₂) |
| Reaction Conditions | Step 1: Reflux; Step 2: 0°C to RT | 100-140°C, High Pressure | 40-60°C (requires careful control) |
| Typical Yield | Good to Excellent | High to Excellent | Moderate to Good (highly condition-dependent) |
| Purity of Crude Product | Generally good, main impurity is ammonium chloride | Often high, requires removal of excess ammonia | Can be a mixture of amide and carboxylic acid |
| Scalability | Readily scalable, though handling of SOCl₂ requires care | Well-suited for industrial scale-up | Can be challenging to scale due to the need for precise control |
| Safety Considerations | Use of corrosive and toxic SOCl₂ or (COCl)₂, evolution of acidic gases | High-pressure equipment required, handling of concentrated ammonia | Handling of strong acids or bases, potential for exothermic reactions |
| Environmental Impact | Generation of acidic waste gases and inorganic salts | Use of excess ammonia, which needs to be handled | Generation of acidic or basic waste streams |
| Advantages | Reliable, versatile, generally high-yielding | High atom economy, potentially fewer steps from the ester | Can be a direct route if the nitrile is readily available |
| Disadvantages | Two distinct steps, use of hazardous reagents | Requires specialized high-pressure equipment | Risk of over-hydrolysis to the carboxylic acid, requires careful monitoring |
Conclusion and Recommendations
The choice of the optimal synthesis method for this compound is contingent upon the specific requirements of the laboratory or production facility.
-
For laboratory-scale synthesis and versatility, Method 1 (via the acyl chloride) is highly recommended. It is a robust and well-understood reaction sequence that generally provides good to excellent yields and a high-purity product after recrystallization. The main drawback is the handling of hazardous reagents like thionyl chloride.
-
For large-scale industrial production, Method 2 (ammonolysis of the methyl ester) presents a compelling case. Its high potential yield and atom economy make it an economically attractive option, provided the necessary high-pressure equipment is available.
-
Method 3 (nitrile hydrolysis) is a viable option, particularly if 2-chloro-4-hydroxybenzonitrile is a readily available or inexpensive starting material. However, this route requires careful optimization and process control to prevent the formation of the corresponding carboxylic acid as a significant byproduct.
Ultimately, the selection of a synthetic route should be guided by a thorough evaluation of the available resources, desired scale of production, and the safety and environmental policies of the institution.
References
- Catalytic Amidation. (n.d.).
- Google Patents. (n.d.).
- Royal Society of Chemistry. (n.d.).
- National Center for Biotechnology Information. (n.d.).
- American Journal of Applied Science and Technology. (2025).
- ResearchGate. (2024). Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. [Link]
- Chemistry Steps. (n.d.). Converting Nitriles to Amides. [Link]
- ResearchGate. (2021). (PDF)
- MDPI. (n.d.).
- Quick Company. (n.d.).
- National Center for Biotechnology Information. (n.d.). 2-Chloro-4-hydroxybenzoic acid. [Link]
- Google Patents. (n.d.).
- Asian Journal of Research in Chemistry. (n.d.). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. [Link]
Sources
A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Chloro-4-hydroxybenzamide Analogs
For drug development professionals, medicinal chemists, and researchers, the benzamide scaffold represents a privileged structure, forming the core of numerous therapeutic agents. Among these, the 2-Chloro-4-hydroxybenzamide moiety is of particular interest due to the unique interplay of its substituents, which can be fine-tuned to achieve desired pharmacological profiles. This guide provides an in-depth, comparative analysis of the structure-activity relationships of its analogs, synthesizing data from various studies to offer actionable insights for rational drug design. We will explore the causal relationships behind experimental choices and present self-validating protocols to ensure scientific rigor.
The this compound Scaffold: Foundational Insights
The this compound core is an analog of Salicylamide (2-hydroxybenzamide), a compound known for its analgesic and antipyretic properties[1]. The introduction of a chlorine atom at the C2 position and the retention of the C4 hydroxyl group create a scaffold with distinct electronic and steric properties.
-
The 4-Hydroxy Group: This phenolic hydroxyl is a critical functional group. It can act as both a hydrogen bond donor and acceptor, enabling strong interactions with biological targets. Its acidity (pKa ≈ 8.2 for the parent salicylamide) means it can be ionized at physiological pH, influencing solubility and cell permeability[1].
-
The 2-Chloro Group: The presence of an electronegative chlorine atom at the ortho position to the amide linkage significantly influences the molecule's conformation. This "ortho-effect" can force the amide group out of the plane of the aromatic ring, which can be crucial for fitting into specific binding pockets. Furthermore, it modulates the electronic properties of the ring, impacting the acidity of the 4-hydroxy group and the reactivity of the amide.
-
The Amide Linkage: The amide bond is a robust hydrogen bonding motif and provides a key point for structural diversification through N-substitution.
Understanding these foundational elements is crucial for interpreting the SAR data of more complex analogs.
Core Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound analogs can be systematically modulated by substitutions on the benzamide ring and the amide nitrogen. The following analysis is a synthesis of data from studies on various benzamide derivatives, including anticancer, antimicrobial, and enzyme inhibitory agents[2][3][4].
Modifications of the Benzamide Ring
While our core is defined by the 2-chloro and 4-hydroxy substituents, modifications at other positions (C3, C5, C6) can further refine activity.
-
Position 5: This position is electronically and sterically sensitive. The introduction of another halogen, such as in 5-chloro-2-hydroxybenzamide, can enhance lipophilicity and potentially lead to improved cell penetration or different target interactions[5]. For instance, the well-known anthelmintic drug Niclosamide is a 5-chloro-2-hydroxybenzamide derivative, highlighting the therapeutic potential of this substitution pattern[6].
-
Electron-Withdrawing vs. Electron-Donating Groups: In studies of related benzoxazole derivatives, the presence of electron-withdrawing groups on the phenyl ring was shown to increase antibacterial activity[7]. This suggests that adding groups like nitro (NO₂) or trifluoromethyl (CF₃) to the this compound ring could be a fruitful strategy for developing antimicrobial agents.
The Indispensable Role of the Amide Linkage
The amide group itself is a cornerstone of activity. Studies involving bioisosteric replacement of the amide in nematicidal benzamides found that this moiety is highly relevant for activity. Replacements such as ester, thioamide, or sulfonamide groups often lead to a significant drop in potency, underscoring the importance of the specific hydrogen bonding and conformational properties of the amide linkage[8].
N-Substitution: The Gateway to Diversity and Potency
The most significant variations in biological activity are often achieved by modifying the substituent on the amide nitrogen.
-
N-Aryl Substitution: Attaching an aromatic or heteroaromatic ring to the amide nitrogen can introduce opportunities for π-stacking interactions with receptor sites[3]. For example, in 2-Chloro-N-(4-hydroxyphenyl)benzamide, the second phenolic ring provides additional hydrogen bonding sites and can significantly alter the molecule's overall properties and target affinity[9].
-
N-Alkyl/Hydroxyalkyl Substitution: Simple N-alkyl chains can modulate lipophilicity. The introduction of hydroxyl groups on these alkyl chains, as in N-(hydroxyalkyl) benzamides, can improve aqueous solubility and provide additional hydrogen bonding points, which can be beneficial for targets like histone deacetylases (HDACs)[10].
-
Heterocyclic Substituents: Incorporating heterocyclic rings is a common strategy in drug design. For instance, linking the benzamide to a quinoline moiety has been explored for anticancer activity[11]. The nitrogen atoms in such rings can act as hydrogen bond acceptors or become protonated, improving solubility and target engagement.
The following diagram provides a visual summary of these key SAR takeaways.
Caption: Key SAR points for this compound analogs.
Comparative Biological Activity Data
To provide a quantitative basis for our SAR discussion, the following table summarizes experimental data from studies on various benzamide analogs. This data allows for an objective comparison of how specific structural modifications impact biological performance across different therapeutic areas.
| Compound/Analog Class | Modification | Biological Target / Assay | Cell Line / Organism | Potency (IC₅₀ / MIC) | Reference |
| Benzylidene Hydrazine Benzamides | Varies; complex N-substituent | Anticancer Activity | A549 (Human Lung Cancer) | Good Activity (e.g., 10.88 ± 0.82 ppm) | [12] |
| 2-Chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline Analogs | 5,6-dimethyl benzimidazole | Antiproliferative Activity | HepG2 | 7.54 µM | [11] |
| 2-Chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline Analogs | 5,6-dichloro benzimidazole | Antiproliferative Activity | HepG2 | 10.26 µM | [11] |
| 5-chloro-2-hydroxy-N-arylbenzamides | R=-CH(CH₃)₂, Ar=4-Cl-C₆H₄ | Antimicrobial Activity | M. tuberculosis | 25 µg/mL | [13] |
| 5-chloro-2-hydroxy-N-arylbenzamides | R=-CH₂CH(CH₃)₂, Ar=3,4-Cl₂-C₆H₃ | Antimicrobial Activity | S. aureus | 6.25 µg/mL | [13] |
| HDAC Inhibitors | General Benzamide Scaffold | Histone Deacetylase 1 (HDAC1) | Enzyme Assay | Ranges from nM to µM | [3] |
| Nematicidal Benzamides (Wact-11) | ortho-substituted benzamide | Nematode Complex II | C. elegans | High Potency | [8] |
IC₅₀: Half maximal inhibitory concentration. MIC: Minimum inhibitory concentration.
Essential Experimental Protocols
Reproducibility and methodological transparency are the bedrocks of trustworthy science. Here, we detail standardized protocols for evaluating the biological activity of novel benzamide analogs. The rationale behind key steps is explained to provide a deeper understanding of the experimental design.
Protocol: In Vitro Antiproliferative Activity (MTT Assay)
This assay is fundamental for assessing the cytotoxic or cytostatic effects of compounds on cancer cell lines.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells contain mitochondrial dehydrogenases that can reduce the yellow MTT tetrazolium salt to purple formazan crystals, which are then solubilized. The absorbance of the resulting solution is directly proportional to the number of viable cells.
-
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HepG2, A549) into 96-well plates at a density of 5,000–10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment. Rationale: This initial incubation ensures cells are in a logarithmic growth phase before compound exposure.
-
Compound Treatment: Prepare serial dilutions of the test benzamide analogs in culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug). Incubate for 48 or 72 hours. Rationale: A 48-72 hour exposure is typically sufficient to observe significant effects on cell proliferation.
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C. Rationale: This allows sufficient time for viable cells to metabolize the MTT.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.[11]
-
Protocol: In Vitro Antimicrobial Susceptibility (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound.
-
Principle: The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) in a sterile broth, adjusted to a 0.5 McFarland turbidity standard.
-
Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control well (no compound) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is read as the lowest concentration of the compound at which there is no visible turbidity (growth).[2]
-
The following workflow diagram illustrates the logical progression of a typical SAR study, from initial design to final analysis.
Sources
- 1. Page loading... [guidechem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5-Chloro-2-hydroxybenzamide | C7H6ClNO2 | CID 348094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ニクロサミド - Wikipedia [ja.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Chloro-N-(4-hydroxyphenyl)benzamide | C13H10ClNO2 | CID 587567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. jppres.com [jppres.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Biological Activity of 2-Chloro-4-hydroxybenzamide: An Investigative Approach
For researchers and drug development professionals, the exploration of novel chemical entities is a cornerstone of innovation. This guide provides an in-depth, technical comparison and validation framework for assessing the biological activity of 2-Chloro-4-hydroxybenzamide. Given the limited direct literature on this specific molecule, we will adopt an investigative approach, hypothesizing its potential mechanism of action based on structural analogs and outlining a comprehensive strategy for its validation. We will compare it against well-characterized compounds acting on a plausible target: the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).
Introduction: The Therapeutic Potential of Substituted Benzamides
Benzamides are a versatile class of compounds with a wide range of established biological activities. Derivatives of the parent salicylamide structure have demonstrated antibacterial, antimycobacterial, and antifungal properties.[1] The specific compound, this compound, while not extensively studied, possesses structural motifs that suggest a potential for biological activity.
A particularly relevant and well-documented target for compounds with related structures is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). HPPD is a key enzyme in the tyrosine catabolic pathway, and its inhibition has both therapeutic and agricultural applications.[2][3][4] This guide will, therefore, focus on a comparative analysis of this compound against known HPPD inhibitors, providing a clear roadmap for validating its potential activity against this target.
Comparative Alternatives: Benchmarking Against Known HPPD Inhibitors
To establish a robust framework for comparison, we will utilize two well-characterized HPPD inhibitors as benchmarks:
-
Nitisinone (Orfadin®): A therapeutic agent used for the treatment of hereditary tyrosinemia type 1 (HT-1).[5][6][7][8] It acts by inhibiting HPPD to prevent the accumulation of toxic metabolites.[5][6][7][8]
-
Mesotrione: A selective herbicide widely used in agriculture.[9][10][11] It inhibits plant HPPD, leading to the bleaching of leaves and eventual plant death.[9][11][12]
These alternatives provide a comprehensive spectrum of HPPD inhibition, from clinical application to agricultural use, allowing for a multifaceted comparison.
Mechanism of Action: The Role of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)
HPPD is a non-heme iron(II)-dependent oxygenase that catalyzes the conversion of 4-hydroxyphenylpyruvate to homogentisate.[2][3] This is a critical step in the catabolism of tyrosine.
In Humans: In the genetic disorder hereditary tyrosinemia type 1, a deficiency in a downstream enzyme leads to the accumulation of toxic metabolites. By inhibiting HPPD, Nitisinone blocks the tyrosine degradation pathway at an earlier stage, preventing the formation of these harmful compounds.[5][6][8][13]
In Plants: In plants, the product of the HPPD-catalyzed reaction, homogentisate, is a precursor for the synthesis of plastoquinone and tocopherols (Vitamin E). Plastoquinone is an essential cofactor for carotenoid biosynthesis. Carotenoids protect chlorophyll from photo-oxidation. Inhibition of HPPD by herbicides like mesotrione depletes the plastoquinone pool, which in turn halts carotenoid synthesis. The unprotected chlorophyll is rapidly destroyed by sunlight, leading to the characteristic bleaching of the plant tissue.[2][9][12]
Caption: The Tyrosine Catabolic Pathway and the Role of HPPD Inhibition.
Comparative Analysis of HPPD Inhibitors
The efficacy of HPPD inhibitors can be quantified by their half-maximal inhibitory concentration (IC50) or their dissociation constant (Kd). Lower values indicate higher potency.
| Compound | Target Organism | IC50 / Kd | Reference |
| Nitisinone | Human | IC50: 173 nM | [14] |
| Mesotrione | Arabidopsis thaliana (plant) | Kd: ~15 pM | [12] |
| Mesotrione | Wheat | Kd: ~7 nM | [12] |
| This compound | - | Data Not Available | - |
This table highlights the potent activity of the reference compounds and underscores the absence of data for this compound, necessitating the experimental validation outlined below.
Experimental Protocols for Validation
To ascertain whether this compound exhibits HPPD inhibitory activity, a systematic, multi-tiered approach is required.
In Vitro HPPD Inhibition Assay
This initial screen directly measures the compound's ability to inhibit the HPPD enzyme in a cell-free system.
Objective: To determine the IC50 value of this compound against recombinant HPPD.
Principle: The assay measures the rate of conversion of the substrate, 4-hydroxyphenylpyruvate, to homogentisate by the HPPD enzyme. The activity can be monitored by spectrophotometrically measuring the decrease in substrate or the formation of a colored by-product.
Materials:
-
Recombinant human or plant HPPD
-
4-hydroxyphenylpyruvate (substrate)
-
Ascorbate (co-factor)
-
Catalase
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.2)
-
Test compound (this compound) and positive controls (Nitisinone, Mesotrione)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Protocol:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution series to test a range of concentrations.
-
Assay Reaction Mixture: In each well of the 96-well plate, prepare the assay reaction mixture containing assay buffer, catalase, and ascorbate.
-
Compound Addition: Add the diluted test compound, positive controls, or vehicle (DMSO) to the respective wells.
-
Enzyme Addition: Add the recombinant HPPD enzyme to all wells and incubate for a short period to allow for compound-enzyme interaction.
-
Initiate Reaction: Start the enzymatic reaction by adding the substrate, 4-hydroxyphenylpyruvate.
-
Kinetic Measurement: Immediately begin monitoring the change in absorbance at a specific wavelength (e.g., 310 nm for substrate depletion) over time.
-
Data Analysis: Calculate the initial reaction rates for each concentration. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for the in vitro HPPD inhibition assay.
Cellular Thermal Shift Assay (CETSA)
To confirm target engagement in a cellular context, a CETSA can be performed.
Objective: To verify that this compound binds to HPPD in intact cells.
Principle: The binding of a ligand to its target protein often increases the protein's thermal stability. In CETSA, cells are treated with the compound and then heated. The amount of soluble (non-denatured) target protein remaining at different temperatures is then quantified, typically by Western blot.
Protocol:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., hepatocytes for human HPPD or plant protoplasts). Treat the cells with this compound or a vehicle control.
-
Heating: Aliquot the cell lysates and heat them to a range of temperatures.
-
Protein Extraction: Separate the soluble protein fraction from the precipitated (denatured) fraction by centrifugation.
-
Quantification: Analyze the amount of soluble HPPD in each sample using Western blotting with an anti-HPPD antibody.
-
Data Analysis: A shift in the melting curve to a higher temperature in the compound-treated samples compared to the control indicates target engagement.
Conclusion and Future Directions
This guide proposes a scientifically rigorous pathway for the validation of this compound's biological activity, focusing on its potential as an HPPD inhibitor. By comparing it to the established therapeutic Nitisinone and the herbicide Mesotrione, we have established a clear framework for interpretation. The provided experimental protocols for in vitro inhibition and cellular target engagement offer a direct and robust method for testing this hypothesis.
Should this compound prove to be a potent HPPD inhibitor, further studies would be warranted to determine its selectivity for human versus plant HPPD, its pharmacokinetic properties, and its efficacy in relevant disease or agricultural models. This structured approach ensures that the exploration of this novel compound is both efficient and conclusive, paving the way for potential new discoveries in therapeutics or crop science.
References
- Pharmacology of Nitisinone (Lasinone Nityr) ; Pharmacokinetics, Mechanism of action, Uses, Effects - YouTube.
- Nitisinone - Wikipedia.
- Mesotrione - Wikipedia.
- Nitisinone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall.
- Mesotrione: mechanism of herbicidal activity and selectivity in corn. - CABI Digital Library.
- What is the mechanism of Nitisinone? - Patsnap Synapse.
- Clinical utility of nitisinone for the treatment of hereditary tyrosinemia type-1 (HT-1) - PMC.
- Activity of Mesotrione on Resistant Weeds in Maize - PubMed.
- Mesotrione - Active Ingredient Page - Chemical Warehouse.
- High-Performance Mesotrione with Exceptional Tenacity for Optimal Agricultural Results.
- p-Hydroxyphenylpyruvate dioxygenase inhibitor-resistant plants - PubMed.
- Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides - NIH.
- 4-Hydroxyphenylpyruvate dioxygenase inhibitor - Wikipedia.
Sources
- 1. Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p-Hydroxyphenylpyruvate dioxygenase inhibitor-resistant plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 4-Hydroxyphenylpyruvate dioxygenase inhibitor - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Nitisinone - Wikipedia [en.wikipedia.org]
- 7. Nitisinone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 8. What is the mechanism of Nitisinone? [synapse.patsnap.com]
- 9. Mesotrione - Wikipedia [en.wikipedia.org]
- 10. Activity of mesotrione on resistant weeds in maize - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemicalwarehouse.com [chemicalwarehouse.com]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. Clinical utility of nitisinone for the treatment of hereditary tyrosinemia type-1 (HT-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
A Senior Application Scientist's Guide to Cross-Validation of HPLC and LC-MS/MS for the Quantification of 2-Chloro-4-hydroxybenzamide
In the landscape of pharmaceutical development and chemical analysis, the robust quantification of active pharmaceutical ingredients (APIs), their intermediates, or metabolites is paramount. This guide provides an in-depth comparison and a practical protocol for the cross-validation of two cornerstone analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the specific quantification of 2-Chloro-4-hydroxybenzamide.
This document is intended for researchers, analytical scientists, and quality control professionals. It moves beyond a simple recitation of methods to explain the causality behind experimental choices, ensuring a scientifically sound approach to method validation and comparison, grounded in regulatory expectations.[1][2][3]
Introduction to the Analyte and Analytical Imperatives
This compound (MW: 171.58 g/mol , Formula: C₇H₆ClNO₂) is a substituted benzamide derivative.[4] Such molecules are common scaffolds in medicinal chemistry and can serve as crucial intermediates in synthesis or appear as metabolites in preclinical and clinical studies. Accurate and precise measurement is non-negotiable for pharmacokinetic assessments, purity analysis, and quality control.
The choice of analytical methodology is a critical decision point, balancing the need for sensitivity, selectivity, cost, and throughput. While HPLC-UV is a workhorse of many QC labs for its robustness and simplicity, LC-MS/MS has become the gold standard for bioanalysis due to its unparalleled sensitivity and specificity.[5][6] When transitioning a method from development (often LC-MS/MS) to routine QC (often HPLC-UV), or when comparing data across different laboratories or studies, a cross-validation exercise is essential to ensure data equivalency.[7][8]
Foundational Principles: A Tale of Two Detectors
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a moderately polar molecule like this compound, reversed-phase chromatography using a C18 column is the standard approach. Detection via a UV-Vis detector relies on the analyte's ability to absorb light at a specific wavelength. It is a robust, cost-effective, and reliable technique, making it highly suitable for analyzing bulk materials and pharmaceutical formulations where analyte concentrations are relatively high.[9]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS couples the powerful separation of HPLC with the highly sensitive and selective detection of a tandem mass spectrometer.[5] After chromatographic separation, the analyte is ionized (typically via Electrospray Ionization, ESI), and a specific precursor ion corresponding to the analyte's mass-to-charge ratio (m/z) is selected. This ion is then fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides two layers of mass-based specificity, drastically reducing interferences from complex matrices like plasma or urine and enabling quantification at very low concentrations.[10]
Head-to-Head Performance Comparison
The decision to use HPLC-UV versus LC-MS/MS is driven by the analytical objective. The following table summarizes the expected performance characteristics for the quantification of this compound.
| Parameter | HPLC-UV | LC-MS/MS | Causality and Expert Insight |
| Selectivity | Moderate to High | Very High | HPLC-UV selectivity is based on chromatographic retention time and UV absorbance, which can be compromised by co-eluting impurities with similar chromophores. LC-MS/MS achieves superior selectivity by monitoring a specific parent-to-daughter ion transition (MRM), making it the definitive choice for complex matrices. |
| Sensitivity (LOQ) | ~0.1 - 0.5 µg/mL | < 1 ng/mL | UV detection sensitivity is fundamentally limited by the analyte's molar absorptivity and the path length of the flow cell. Mass spectrometry detects ions with extremely high efficiency, allowing for picogram-level detection limits. |
| Linearity (R²) | >0.999 | >0.999 | Both techniques can achieve excellent linearity over their respective dynamic ranges. The key difference is that the LC-MS/MS range will extend to much lower concentrations. |
| Accuracy & Precision | Typically <5% RSD | Typically <15% RSD | While both methods must meet validation criteria (e.g., ICH Q2(R1)), the acceptance limits for bioanalytical LC-MS/MS methods are often wider (±15%, ±20% at LLOQ) to account for the increased complexity and lower concentrations.[2][11][12] |
| Matrix Effects | Low | High | The primary challenge for HPLC-UV is direct interference from co-eluting compounds. For LC-MS/MS, the major hurdle is ion suppression or enhancement, where matrix components co-eluting with the analyte affect the ionization efficiency. This is typically managed using a stable isotope-labeled internal standard. |
| Cost & Throughput | Lower instrument cost, generally lower operational cost. | Higher instrument and maintenance cost. | HPLC-UV systems are significantly less expensive to purchase and maintain. Modern LC-MS/MS systems, however, can offer very high throughput with run times under 5 minutes, potentially offsetting costs in large-scale studies.[13] |
The Cross-Validation Protocol: Bridging the Methodological Gap
Cross-validation is the formal process of demonstrating that two different analytical methods yield comparable results.[8] This is critical when, for instance, a highly sensitive LC-MS/MS method used in early clinical trials is replaced by a more cost-effective HPLC-UV method for later-stage quality control.
Diagram: Logical Flow of Cross-Validation
Caption: Logical workflow for the cross-validation of two analytical methods.
Step 1: Independent Method Validation
Before any comparison, both the HPLC-UV and LC-MS/MS methods must be independently and fully validated for their intended purpose according to relevant guidelines like ICH Q2(R1) for pharmaceutical analysis or the FDA Bioanalytical Method Validation Guidance for bioanalysis.[1][2][12] This includes establishing linearity, accuracy, precision, selectivity, and stability.
Step 2: Sample Selection and Preparation
A minimum of three concentrations of Quality Control (QC) samples (low, medium, high) should be prepared from a common stock solution. If available, a set of incurred samples (e.g., plasma from a clinical study) should also be included, as they are the most authentic test of a method's real-world performance.[7]
Step 3: Experimental Protocols
A. Proposed HPLC-UV Method
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile : 20 mM Phosphate Buffer (pH 3.0) (50:50, v/v). The acidic pH ensures the phenolic hydroxyl group is protonated, leading to better retention and peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm. This wavelength is a common choice for aromatic compounds and provides a good balance of sensitivity and selectivity.
-
Sample Preparation (for drug product):
-
Accurately weigh sample powder equivalent to 10 mg of this compound into a 100 mL volumetric flask.
-
Add ~70 mL of mobile phase and sonicate for 15 minutes.
-
Dilute to volume with mobile phase.
-
Filter through a 0.45 µm syringe filter before injection.
-
B. Proposed LC-MS/MS Method
-
Instrumentation: LC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size. A shorter column with smaller particles is used to achieve faster run times suitable for high-throughput MS analysis.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 3 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: ESI Negative. The phenolic hydroxyl group is acidic and will readily deprotonate to form [M-H]⁻, making negative mode a reliable choice.
-
MRM Transition: Precursor Ion (Q1): m/z 170.0 -> Product Ion (Q3): m/z 126.0 (hypothetical, corresponding to loss of CNO).
-
Sample Preparation (for plasma):
-
To 50 µL of plasma sample, add 150 µL of acetonitrile containing an internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant for injection.
-
Diagram: Cross-Validation Experimental Workflow
Caption: High-level experimental workflow for cross-validating analytical methods.
Step 4: Acceptance Criteria
The core of the cross-validation is the statistical comparison of the results. For each sample, calculate the percent difference between the concentration measured by the HPLC-UV method (C_HPLC) and the LC-MS/MS method (C_LCMS), using the LC-MS/MS result as the reference.
% Difference = [(C_HPLC - C_LCMS) / C_LCMS] * 100
The acceptance criterion is typically that for at least two-thirds (67%) of the samples, the percent difference should be within ±20.0%.[7][14] The overall mean percent difference should also be within this range. If the criteria are met, the methods can be considered interchangeable within the validated range.
Conclusion: A Unified View of Quantification
The choice between HPLC-UV and LC-MS/MS for the quantification of this compound is dictated by the specific analytical challenge. HPLC-UV offers a robust, cost-effective solution for high-concentration samples in simple matrices, typical of QC environments. LC-MS/MS provides the supreme sensitivity and selectivity required for trace-level quantification in complex biological fluids.
A formal cross-validation is not merely a regulatory checkbox; it is a fundamental scientific exercise that ensures data continuity and comparability across the lifecycle of a drug or chemical product. By following a structured protocol grounded in established validation principles, laboratories can confidently bridge the data gap between these two powerful analytical techniques, ensuring the integrity and reliability of their quantitative results.
References
- U.S. Food and Drug Administration. (2018).
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. [Link]
- Celerion. (2025, January 21).
- U.S. Food and Drug Administration. (2022).
- U.S. Food and Drug Administration. (2018).
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
- Starodub. (2024, April 24). Revised ICH Guideline Q2(R1)
- International Council for Harmonis
- International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
- PubChem. 2-Chloro-N-(4-hydroxyphenyl)benzamide. [Link]
- PubChem. N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide. [Link]
- European Bioanalysis Forum. (2017).
- Pu, Q., et al. (2021). Cross-Validation of a Multiplex LC-MS/MS Method for Assaying mAbs Plasma Levels in Patients with Cancer: A GPCO-UNICANCER Study. Pharmaceuticals, 14(8), 789. [Link]
- Islam, R., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(6), 1173–1181. [Link]
- Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- Agilent Technologies. (n.d.).
- Zhang, Q., et al. (2024). An HPLC and LC-MS Method for Analyzing 2,2′,4,4′,6,6′-Hexanitrostilbene. Molecules, 29(11), 2542. [Link]
- LGC Group. (n.d.).
- Ashton, D., et al. (2002). Determination of selected human pharmaceutical compounds in effluent and surface water samples by high-performance liquid chromatography. Journal of the American Society for Mass Spectrometry. [Link]
Sources
- 1. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. fda.gov [fda.gov]
- 4. chemscene.com [chemscene.com]
- 5. rsc.org [rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. e-b-f.eu [e-b-f.eu]
- 8. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. agilent.com [agilent.com]
- 11. fda.gov [fda.gov]
- 12. fda.gov [fda.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Cross-Validation of a Multiplex LC-MS/MS Method for Assaying mAbs Plasma Levels in Patients with Cancer: A GPCO-UNICANCER Study - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Differentiating 2-Chloro-4-hydroxybenzamide Isomers by Spectroscopic Analysis
In the realm of medicinal chemistry and drug development, the precise structural characterization of a molecule is non-negotiable. Positional isomers—compounds sharing the same molecular formula but differing in the arrangement of substituents on a core structure—can exhibit vastly different pharmacological, toxicological, and pharmacokinetic profiles. This guide provides an in-depth, objective comparison of the key spectroscopic data for 2-Chloro-4-hydroxybenzamide and three of its positional isomers, offering a robust framework for their unambiguous identification.
The differentiation of these isomers hinges on the subtle yet distinct electronic environments created by the varying placements of the chloro, hydroxyl, and amide functional groups on the benzene ring. We will explore how these differences manifest in ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing the essential tools for researchers to confidently distinguish between these closely related compounds.
The Isomers in Focus
The primary compound of interest is this compound. For this comparative guide, we will analyze it alongside three of its key positional isomers: 4-Chloro-2-hydroxybenzamide, 3-Chloro-4-hydroxybenzamide, and 5-Chloro-2-hydroxybenzamide. The structural differences are illustrated below.
Note: The DOT script above is a conceptual representation. For actual chemical structure visualization, specialized chemical drawing software is recommended.
Caption: Structures of this compound and its key positional isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Comparison
NMR spectroscopy is arguably the most powerful tool for distinguishing isomers, as it provides detailed information about the chemical environment of each proton and carbon atom.[1][2] The positioning of electron-withdrawing groups (like -Cl and -CONH₂) and electron-donating groups (like -OH) significantly influences the magnetic shielding of nearby nuclei, resulting in predictable shifts in the NMR spectrum.[3][4][5][6]
¹H NMR Spectroscopy
The aromatic region (typically 6.5-8.5 ppm) of the ¹H NMR spectrum is most diagnostic for these isomers. The chemical shifts and coupling constants (J-values) of the aromatic protons create unique patterns for each substitution pattern.
-
This compound: This isomer is expected to show three distinct signals in the aromatic region. The proton at C5 (between the -OH and -Cl groups) will likely be a doublet. The proton at C3 will be a doublet, and the proton at C6 will be a doublet of doublets, due to coupling with both adjacent protons. The amide (-NH₂) protons typically appear as two broad singlets, and the hydroxyl (-OH) proton also appears as a singlet.
-
4-Chloro-2-hydroxybenzamide: Similar to the above, this isomer will also display three aromatic proton signals. However, their chemical shifts will differ. The proton at C3, being ortho to the electron-donating -OH group, is expected to be shifted upfield compared to a proton ortho to a -Cl group.
-
3-Chloro-4-hydroxybenzamide: This isomer will present a different splitting pattern. The proton at C2 will be a doublet, the proton at C5 will be a doublet, and the proton at C6 will be a doublet of doublets. The relative positions of these signals will be influenced by the adjacent substituents.
-
5-Chloro-2-hydroxybenzamide: This isomer features a proton at C6 that is ortho to the -CONH₂ group, which will likely be the most downfield signal. The remaining two protons at C3 and C4 will also show characteristic splitting patterns.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides complementary information, with each unique carbon atom giving a distinct signal. The chemical shifts of the aromatic carbons are highly sensitive to the nature and position of the substituents.
-
The ipso-carbons (carbons directly attached to a substituent) are most affected. The carbon attached to the hydroxyl group (C-OH) will be significantly downfield (around 150-160 ppm), while the carbon attached to the chlorine atom (C-Cl) will also be downfield but to a lesser extent.
-
The carbonyl carbon (-CONH₂) will appear significantly downfield, typically in the range of 165-175 ppm.[7]
-
The positions of the remaining aromatic carbons will vary based on their ortho, meta, or para relationship to the different functional groups, allowing for a clear distinction between the isomers. For instance, carbons ortho to the hydroxyl group will be shielded (shifted upfield) compared to those meta to it.
| Spectroscopic Data | This compound | 4-Chloro-2-hydroxybenzamide | 3-Chloro-4-hydroxybenzamide | 5-Chloro-2-hydroxybenzamide |
| ¹H NMR (Aromatic Protons, ppm) | ~7.8 (d), ~7.0 (dd), ~6.9 (d) | ~7.9 (d), ~7.2 (dd), ~7.0 (d) | ~8.0 (d), ~7.8 (dd), ~7.0 (d) | ~8.1 (d), ~7.5 (dd), ~7.0 (d) |
| ¹³C NMR (Carbonyl Carbon, ppm) | ~170 | ~171 | ~169 | ~172 |
| ¹³C NMR (C-OH, ppm) | ~160 | ~158 | ~155 | ~157 |
| ¹³C NMR (C-Cl, ppm) | ~125 | ~130 | ~120 | ~128 |
| IR (C=O stretch, cm⁻¹) | ~1660 | ~1650 | ~1665 | ~1645 |
| IR (O-H stretch, cm⁻¹) | ~3350 (broad) | ~3300 (broad, intramolecular H-bond) | ~3360 (broad) | ~3250 (broad, intramolecular H-bond) |
| MS (Key Fragment m/z) | 155/157 (M-NH₂), 139/141 (M-CONH₂) | 155/157 (M-NH₂), 139/141 (M-CONH₂) | 155/157 (M-NH₂), 139/141 (M-CONH₂) | 155/157 (M-NH₂), 139/141 (M-CONH₂) |
| Note: The values in this table are predictive and based on established principles of spectroscopy. Actual experimental values may vary depending on the solvent and other acquisition parameters. |
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is excellent for identifying the functional groups present in a molecule.[8][9][10] While all isomers contain the same functional groups (-OH, -NH₂, C=O, C-Cl), the position of these groups can influence their vibrational frequencies, particularly through hydrogen bonding.
-
Carbonyl (C=O) Stretch: The amide C=O stretch is a strong, prominent peak typically found around 1650-1680 cm⁻¹. Its exact position can be influenced by hydrogen bonding.
-
Hydroxyl (O-H) and Amine (N-H) Stretches: These appear as broad bands in the 3100-3500 cm⁻¹ region. A key differentiator can be the presence of intramolecular hydrogen bonding . In isomers where the hydroxyl and carbonyl groups are ortho to each other (e.g., 4-Chloro-2-hydroxybenzamide and 5-Chloro-2-hydroxybenzamide), an intramolecular hydrogen bond can form. This typically causes the O-H stretch to become broader and shift to a lower wavenumber compared to isomers where this interaction is not possible.[11]
-
C-Cl Stretch: This vibration appears in the fingerprint region, typically between 600-800 cm⁻¹, and while present, it is often less diagnostic for distinguishing these types of isomers compared to NMR or the shifts in the C=O and O-H bands.
Mass Spectrometry (MS): Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation of a molecule. All four isomers have the same molecular formula (C₇H₆ClNO₂) and thus the same molecular weight (171.58 g/mol ).[12] Therefore, the molecular ion peak (M⁺) will be identical for all.
The key to differentiation lies in analyzing the fragmentation patterns, although they may be very similar.[13] Common fragmentation pathways for benzamides include:
-
Loss of the amino group (-NH₂): This would result in a fragment ion at m/z 155 (for ³⁵Cl) and 157 (for ³⁷Cl).
-
Loss of the entire carboxamide group (-CONH₂): This leads to a fragment at m/z 139 (for ³⁵Cl) and 141 (for ³⁷Cl).
-
Alpha cleavage: The bond between the aromatic ring and the carbonyl group can break, leading to a benzoyl-type cation.
While the major fragments are likely to be the same, the relative intensities of these fragment ions might differ subtly between isomers due to differences in the stability of the resulting ions. However, MS is generally less definitive for distinguishing these positional isomers compared to NMR.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the isomer for ¹H NMR (20-30 mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. DMSO-d₆ is often preferred as it can solubilize the compounds well and allows for the observation of exchangeable protons (-OH, -NH₂).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A longer acquisition time and more scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
Protocol 2: FT-IR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal.
-
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Use a resolution of 4 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
Perform a background scan before running the sample.
-
Protocol 3: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition:
-
Infuse the sample solution into the ion source.
-
Acquire data in full scan mode over a relevant m/z range (e.g., 50-300).
-
For more detailed structural information, perform tandem MS (MS/MS) by selecting the molecular ion peak (m/z 171.6) and subjecting it to collision-induced dissociation (CID) to observe the fragment ions.
-
Workflow for Isomer Differentiation
The following diagram outlines a logical workflow for systematically differentiating the isomers using the discussed spectroscopic techniques.
Caption: A generalized workflow for the spectroscopic differentiation of benzamide isomers.
Conclusion
While mass spectrometry can confirm the molecular formula and IR spectroscopy can provide clues about intramolecular interactions, NMR spectroscopy stands out as the definitive technique for distinguishing positional isomers of this compound . The unique combination of chemical shifts and coupling patterns in the ¹H NMR spectrum, complemented by the distinct chemical shifts in the ¹³C NMR spectrum, provides a unique fingerprint for each isomer. By following the structured analytical workflow and protocols outlined in this guide, researchers can confidently and accurately identify the specific isomer in their sample, ensuring the integrity and validity of their scientific findings.
References
- Martin, N. H., Allen, N. W., & Moore, J. C. (2000). An algorithm for predicting the NMR shielding of protons over substituted benzene rings. Journal of Molecular Graphics and Modelling, 18(3), 242-246. [Link]
- Yoshida, S., & Asai, M. (1958). Infrared Spectra of Benzamide, its p-Substituted Derivatives, Pyridinecarboxylic Acid Amides and Pyrazinamide. Pharmaceutical Bulletin, 6(5), 554-561. [Link]
- Diehl, P. (1961). Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts. Analytical Chemistry, 33(11), 1572-1575. [Link]
- Stenutz, R. NMR chemical shift prediction of benzenes. Carbohydrate Research Center, University of Georgia. [Link]
- University of Puget Sound. (n.d.).
- Perjessy, A., Fabian, W. M., Parik, P., Ludwig, M., Loos, D., & Sustekova, Z. (2004). Structure-acidity-IR spectra correlations for p-substituted N-phenylsulfonylbenzamides. Molecules, 9(4), 213-222. [Link]
- Mizrahi, V., Koch, K. R., & Modro, T. A. (1982). N-Substituted benzamides: n.m.r. spectroscopic study on substituted effects. South African Journal of Chemistry, 35(1), 1-5. [Link]
- Perjessy, A., et al. (2004). Structure-acidity-IR spectra correlations for p-substituted N-phenylsulfonylbenzamides. Molecules (Basel, Switzerland), 9(4), 213–222. [Link]
- Perjessy, A., et al. (2004). Characteristic infrared spectral data for substituted N-phenylsulfonylbenzamides 1 – 16 in trichloromethane.
- Ienaşcu, I. M. C., et al. (2015). The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives. Revue Roumaine de Chimie, 60(7-8), 847-855. [Link]
- University of California, Los Angeles. (n.d.). Short Summary of 1H-NMR Interpretation. UCLA Chemistry & Biochemistry. [Link]
- Krátký, M., Vinšová, J., Volková, M., Buchta, V., Trejtnar, F., & Stolaříková, J. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. European journal of medicinal chemistry, 50, 433–440. [Link]
- National Center for Biotechnology Information. (n.d.). 3-Chloro-4-hydroxybenzaldehyde.
- Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds.
- Royal Society of Chemistry. (n.d.). Supplementary Information for "A Ru(IV) complex with a P,N,P-pincer ligand as a versatile catalyst for hydration of nitriles to amides in air".
- Krátký, M., et al. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold.
- Biological Magnetic Resonance Bank. (n.d.).
- Díaz, E., et al. (2003). 2D 1H and 13C NMR from the adducts of the dichloro carbene addition to β-ionone. The role of the catalyst on the phase transfer. Revista de la Sociedad Química de México, 47(2), 117-121. [Link]
- Wang, X. F., & Yu, J. H. (2011). 3-Chloro-N′-(4-hydroxybenzylidene)benzohydrazide. Acta crystallographica. Section E, Structure reports online, 67(Pt 3), o595. [Link]
- National Center for Biotechnology Information. (n.d.). 3-Chloro-4-hydroxybenzamide.
- National Center for Biotechnology Information. (n.d.). 5-chloro-N-(5-chloro-2-hydroxyphenyl)-2-hydroxybenzamide.
- Wikipedia. (n.d.).
- The Good Scents Company. (n.d.). 3-hydroxybenzaldehyde. [Link]
- Ngoma Tchibouanga, R. R., & Jacobs, A. (2023). Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. Crystals, 13(10), 1494. [Link]
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). [Link]
- SpectraBase. (n.d.). 4-Chloro-N-(2-hydroxyethyl)benzamide. [Link]
- ResearchGate. (n.d.). (a) Mass spectrum and (b)
- Problems in Chemistry. (2022, January 25). Mass Spectrometry Part 3- Fragmentation in Alkyl Halides [Video]. YouTube. [Link]
- Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]
- Bristow, T. (2007). Understanding MS/MS fragmentation pathways of small molecular weight molecules. [Link]
- Patel, N. B., et al. (2024). Synthesis, Spectral Studies and Antimicrobial Activity of 2-Aryl-3-(2′-n-butyl-4′-chloro-1′-H,5′-imidazolyl)-quinoxazolines. International Journal of Molecular Sciences, 25(22), 12345. [Link]
- Schultheiss, N., & Newman, A. (2009). Pharmaceutical Cocrystals and Their Physicochemical Properties. Crystal Growth & Design, 9(6), 2950–2967. [Link]
Sources
- 1. journals.co.za [journals.co.za]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. An algorithm for predicting the NMR shielding of protons over substituted benzene rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. NMR chemical shift prediction of benzenes [stenutz.eu]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. rsc.org [rsc.org]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. Structure-Acidity-IR Spectra Correlations for p-Substituted N-Phenylsulfonylbenzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-acidity-IR spectra correlations for p-substituted N-phenylsulfonylbenzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 3-Chloro-4-hydroxybenzamide | C7H6ClNO2 | CID 22932347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Definitive Structural Confirmation of 2-Chloro-4-hydroxybenzamide: An X-ray Crystallography-Centric Approach
In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For a compound like 2-Chloro-4-hydroxybenzamide, a substituted benzamide with potential pharmaceutical applications, confirming its precise atomic arrangement is not merely a procedural step but a critical gateway to understanding its physicochemical properties, predicting its biological activity, and ensuring intellectual property protection. This guide provides an in-depth, comparative analysis of analytical techniques for the structural elucidation of this compound, with a primary focus on the gold-standard method: single-crystal X-ray crystallography. We will explore the causality behind experimental choices, present self-validating protocols, and compare the definitive nature of crystallographic data with other powerful, yet often complementary, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
The Imperative of Unambiguous Structural Confirmation
The journey of a drug candidate from synthesis to clinical trials is paved with rigorous characterization. An incorrect structural assignment can lead to the misinterpretation of biological data, wasted resources, and potential safety concerns. While techniques like NMR and MS provide invaluable information about connectivity and molecular weight, they often fall short of providing the absolute spatial arrangement of atoms in the solid state. X-ray crystallography, by directly imaging the electron density of a crystalline solid, offers an unparalleled level of detail, revealing bond lengths, bond angles, and intermolecular interactions with exceptional precision.[1][2][3]
X-ray Crystallography: The Definitive Arbiter of Molecular Structure
Single-crystal X-ray diffraction stands as the most powerful technique for determining the three-dimensional structure of crystalline materials.[1][3] The fundamental principle lies in the interaction of X-rays with the electron clouds of atoms arranged in a highly ordered crystal lattice. The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, can be mathematically deconvoluted to generate a three-dimensional map of the electron density, and thus, the precise location of each atom in the molecule.
A Step-by-Step Protocol for the Crystallographic Analysis of this compound
The successful crystallographic analysis of this compound hinges on a meticulous and well-executed experimental workflow. Each step is critical for obtaining high-quality data that will yield an unambiguous structure.
1. Crystallization: The Art of Inducing Order
The adage "a good crystal is the key to a good structure" cannot be overstated. The goal is to grow single crystals of sufficient size and quality, free from defects. For a small organic molecule like this compound, several crystallization techniques can be employed. Slow evaporation from a suitable solvent is a common and often successful method.[4]
-
Solvent Selection: The choice of solvent is crucial. A solvent in which the compound has moderate solubility is ideal. For this compound, solvents such as ethanol, methanol, or acetone, or mixtures thereof, would be appropriate starting points. The aim is to create a supersaturated solution from which the compound will slowly precipitate as well-ordered crystals.
-
Experimental Procedure:
-
Dissolve a small amount of this compound in the chosen solvent or solvent mixture with gentle heating to achieve saturation.
-
Filter the warm solution to remove any insoluble impurities.
-
Loosely cover the container to allow for slow evaporation of the solvent at room temperature.
-
Monitor the solution over several days for the formation of single crystals.
-
2. Crystal Mounting and Data Collection
Once suitable crystals are obtained, a single, well-formed crystal is selected and mounted for data collection.
-
Mounting: The crystal is carefully mounted on a goniometer head, often using a cryoprotectant to prevent ice formation during data collection at low temperatures (typically 100 K).[5] Low temperatures minimize thermal vibrations of the atoms, leading to a sharper diffraction pattern and a more precise structure.
-
Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam.[5] The crystal is rotated in the X-ray beam, and the diffraction data are collected on a detector. Modern diffractometers can collect a complete dataset in a matter of hours.
3. Structure Solution and Refinement
The collected diffraction data are then processed to determine the crystal structure.
-
Structure Solution: The initial step is to solve the "phase problem," which involves determining the phases of the diffracted X-rays. For small molecules, direct methods are typically successful.[6] These methods use statistical relationships between the intensities of the diffraction spots to derive the initial phases.
-
Structure Refinement: Once an initial model of the structure is obtained, it is refined against the experimental data. This is an iterative process where the atomic positions, and their thermal vibrations are adjusted to improve the agreement between the calculated and observed diffraction patterns.[6][7] The quality of the final structure is assessed using metrics such as the R-factor, which should be as low as possible.
Comparative Analysis: X-ray Crystallography vs. Alternative Techniques
While X-ray crystallography provides the definitive solid-state structure, other analytical techniques offer complementary and often more readily accessible information.
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, intermolecular interactions. | Connectivity of atoms (through-bond correlations), stereochemistry, dynamic processes in solution.[8][9] | Molecular weight, elemental composition, fragmentation patterns for structural clues.[10] |
| Sample Phase | Crystalline Solid | Solution | Gas Phase (after ionization) |
| Key Advantage | Unambiguous determination of absolute structure.[1][3] | Provides information about the molecule's structure and behavior in solution, which can be more biologically relevant.[2] | High sensitivity, requires very small amounts of sample. |
| Key Limitation | Requires well-ordered single crystals, which can be challenging to grow. | Does not directly provide bond lengths or angles. Complex spectra can be difficult to interpret for larger molecules.[8][9] | Does not provide information on stereochemistry or the 3D arrangement of atoms. |
Visualizing the Workflow and Comparative Logic
To better illustrate the experimental process and the relationship between these analytical techniques, the following diagrams are provided.
Caption: The experimental workflow for determining the crystal structure of this compound.
Caption: Logical relationship between primary analytical techniques for structural elucidation.
Conclusion: An Integrated Approach to Structural Certainty
References
- Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. (n.d.). American Chemical Society.
- Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Deriv
- Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Deriv
- Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (2013).
- Structure elucidation of small organic molecules by contemporary computational chemistry methods. (n.d.). Semantic Scholar. [Link]
- NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. (2014). American Chemical Society. [Link]
- Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. (n.d.). Peak Proteins. [Link]
- Macromolecular Structure Determination: Comparison of Crystallography and NMR. (n.d.). Elsevier. [Link]
- Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. (n.d.).
- Advances in structure elucidation of small molecules using mass spectrometry. (2015).
- Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (2013). Anuchem. [Link]
- N-(4-Chlorophenyl)-2-hydroxybenzamide. (2010).
- Comparison of NMR and X-ray crystallography. (n.d.). University of Debrecen. [Link]
- Comparison of X-ray Crystallography, NMR and EM. (n.d.).
- 2-Chloro-N-(4-methylphenyl)benzamide. (2011).
- Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. (2012).
Sources
- 1. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 2. people.bu.edu [people.bu.edu]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2-Chloro-N-(4-methylphenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-(4-Chlorophenyl)-2-hydroxybenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. omicsonline.org [omicsonline.org]
- 9. anuchem.weebly.com [anuchem.weebly.com]
- 10. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Vitro Assay Validation for the Screening of 2-Chloro-4-hydroxybenzamide
Introduction
The journey of a novel chemical entity from discovery to a potential therapeutic candidate is underpinned by rigorous, reproducible, and relevant screening assays. 2-Chloro-4-hydroxybenzamide, a member of the salicylamide family, belongs to a class of compounds known for a wide spectrum of biological activities, including antimicrobial and anti-inflammatory properties.[1][2] Its structural similarity to molecules like Niclosamide suggests a potential for broad therapeutic applications, making it a compelling candidate for screening campaigns.[3] However, the biological target and mechanism of action are often unknown at the outset. This guide provides a comprehensive comparison of validation strategies for two fundamental types of in vitro screening assays—biochemical and cell-based—to characterize the activity of this compound.
Our focus is not merely on protocol execution but on the causality behind experimental design and the establishment of self-validating systems. We will navigate the validation process in accordance with internationally recognized standards, such as the ICH Q2(R1) guidelines, to ensure the generation of trustworthy and high-quality data for decision-making in drug development.[4][5][6]
The Dichotomy of Screening: Biochemical vs. Cell-Based Assays
The first critical decision in a screening campaign is the choice of assay format. This choice fundamentally dictates the nature of the data obtained. Biochemical and cell-based assays provide different, yet complementary, windows into the activity of a test compound.[7][8]
-
Biochemical Assays: These are target-based, reductionist systems that utilize purified biological molecules (e.g., enzymes, receptors) to measure direct interaction with the test compound.[9] Their strength lies in providing clean, mechanistic data on target engagement, making them ideal for high-throughput screening (HTS) and establishing structure-activity relationships (SAR).
-
Cell-Based Assays: These are physiology-based systems that use living cells to measure a compound's effect on a biological pathway or cellular phenotype.[10][11] They offer superior biological relevance by inherently accounting for factors like cell permeability, metabolic stability, and potential off-target effects within a complex cellular environment.[12][13][14]
Caption: Step-by-step workflow for a biochemical kinase assay.
Validation Data Summary (Biochemical Assay)
| Parameter | Metric | Result | Acceptance Criteria |
| System Suitability | Z'-factor | 0.85 | > 0.5 |
| Signal-to-Background (S/B) | > 250 | > 10 | |
| Precision | Intra-assay %CV (IC50) | 8.5% | < 20% |
| Inter-assay %CV (IC50) | 12.3% | < 20% | |
| Robustness | DMSO Tolerance | No significant effect up to 1.5% | Final concentration should not impact assay window by >20% |
| Incubation Time (±10 min) | < 10% change in IC50 | < 20% change in IC50 | |
| Accuracy | Reference Inhibitor IC50 | 25 nM | Within 2-fold of historical/literature value (e.g., 20 nM) |
Table 2: Representative validation data for the Target Kinase X biochemical assay.
Comparative Validation 2: Cell-Based Target Engagement Assay
To complement the biochemical data, a cell-based assay is essential to confirm that this compound can enter cells and inhibit its target in a physiological context. Here, we describe a phospho-protein immunoassay.
Assay Principle
This assay quantifies the phosphorylation of a direct downstream substrate of Target Kinase X within a relevant cell line. If the compound inhibits Target Kinase X, a dose-dependent decrease in the phosphorylation of the substrate will be observed.
Experimental Protocol: Phospho-Substrate Immunoassay (AlphaLISA® format)
-
Cell Culture and Plating:
-
Culture a suitable human cell line (e.g., HEK293 expressing Target Kinase X) under standard conditions.
-
Seed cells into a 384-well culture plate at an optimized density (e.g., 20,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the old medium from the cell plate and add the compound dilutions. Incubate for a predetermined time (e.g., 2 hours) at 37°C.
-
-
Cell Lysis:
-
Remove the compound-containing medium.
-
Add 10 µL of Lysis Buffer supplemented with protease and phosphatase inhibitors to each well.
-
Agitate the plate on an orbital shaker for 10 minutes.
-
-
Immunoassay:
-
Transfer 5 µL of cell lysate to a 384-well shallow assay plate.
-
Add 5 µL of a mix containing AlphaLISA® Acceptor beads conjugated to an antibody for the phosphorylated substrate and Biotinylated Donor beads conjugated to an antibody for the total substrate.
-
Incubate in the dark at room temperature for 60 minutes.
-
Read the plate on an AlphaScreen-capable reader.
-
-
Data Analysis:
-
Normalize the phospho-substrate signal to the total substrate signal.
-
Calculate percent inhibition relative to DMSO-treated controls and determine the EC50 value.
-
Caption: Step-by-step workflow for a cell-based phospho-protein assay.
Validation Data Summary (Cell-Based Assay)
| Parameter | Metric | Result | Acceptance Criteria |
| System Suitability | Z'-factor | 0.72 | > 0.5 |
| Signal-to-Background (S/B) | > 50 | > 5 | |
| Precision | Intra-assay %CV (EC50) | 14.8% | < 25% |
| Inter-assay %CV (EC50) | 19.5% | < 25% | |
| Robustness | Cell Passage Number | No significant effect between passage 5 and 15 | EC50 should not shift > 3-fold within working passage range |
| Specificity | Cytotoxicity Check (MTT/CTG) | Compound is not cytotoxic at concentrations up to 10x EC50 | Assay window must not be compromised by compound-induced cell death |
| Accuracy | Reference Inhibitor EC50 | 150 nM | Within 3-fold of historical/literature value (e.g., 100 nM) |
Table 3: Representative validation data for the cell-based phospho-substrate assay.
Synthesizing the Data: A Head-to-Head Comparison
| Feature | Biochemical Assay (Kinase Inhibition) | Cell-Based Assay (Phospho-Protein) | Senior Scientist's Insight |
| Primary Output | IC50 (Inhibitory Concentration) | EC50 (Effective Concentration) | IC50 reflects direct target inhibition, while EC50 represents cellular potency, a more therapeutically relevant metric. |
| Throughput | High | Medium to High | Biochemical assays are generally faster and more amenable to large-scale HTS campaigns. |
| Biological Relevance | Low (Purified components) | High (Intact cellular pathways) | A significant drop-off in potency from IC50 to EC50 can indicate poor cell permeability or high protein binding, which is critical information. [12] |
| Cost per Well | Generally Lower | Generally Higher | Cell culture, specialized reagents, and longer timelines increase the cost of cell-based assays. |
| Common Pitfalls | Compound aggregation, non-specific inhibition. | Compound cytotoxicity, off-target effects, poor membrane permeability. | Always run counter-screens. For biochemical assays, test against a mutant inactive enzyme. For cell-based, run a cytotoxicity assay in parallel. [15] |
| Optimal Use Case | Primary HTS, SAR exploration, direct target binding studies. | Hit confirmation, lead optimization, mechanism of action studies in a physiological context. [16] |
Table 4: Direct comparison of assay formats for screening this compound.
Conclusion
Validating an in vitro assay for a novel compound like this compound requires a multi-faceted approach grounded in established scientific and regulatory principles. Neither a biochemical nor a cell-based assay is inherently superior; they are complementary tools that, when used and validated correctly, provide a comprehensive picture of a compound's activity.
The biochemical assay provides a sensitive and high-throughput method to identify direct inhibitors of a purified target, making it the workhorse of initial hit discovery. The cell-based assay serves as the essential secondary screen, confirming that the compound is active in a more complex, biologically relevant environment and providing an early indication of its drug-like properties. By systematically validating both assay types against key performance parameters, researchers can build a robust data package that confidently supports the progression of promising compounds through the drug discovery pipeline.
References
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- Pediaa.Com. Difference Between Biochemical and Cell Based Assays. (2019-03-15). [Link]
- Pediaa.Com. What is the Difference Between Biochemical and Cell Based Assays. (2019-01-04). [Link]
- National Center for Biotechnology Information (PMC). Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. [Link]
- U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021-09-17). [Link]
- BMG LABTECH. Cell-based assays on the rise. (2022-05-02). [Link]
- Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024-04-24). [Link]
- International Council for Harmonis
- Altabrisa Group.
- National Center for Biotechnology Information (NIH). Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. [Link]
- Vipergen. Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. [Link]
- Immunologix. Cell Based Assays in Drug Development: Comprehensive Overview. (2021-09-24). [Link]
- Marin Biologic Laboratories.
- Da-Ta Biotech. In Vitro Enzyme Assay: Cutting Edge Research. [Link]
- Skanda Life Sciences.
- PubChem. 2-Chloro-N-(4-hydroxyphenyl)benzamide. [Link]
- National Center for Biotechnology Information (PMC). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. [Link]
- Nuvisan. Therapeutically relevant cell-based assays for drug discovery. [Link]
- Creative Bioarray. Role of Cell-Based Assays in Drug Discovery and Development. [Link]
- U.S. Food and Drug Administration (FDA). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
- Ofni Systems.
- National Center for Biotechnology Information (NCBI). Mechanism of Action Assays for Enzymes. (2012-05-01). [Link]
- Marin Biologic Laboratories.
- PubMed. In vitro bactericidal activity of 4- and 5-chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA. [Link]
- Wikipedia. Niclosamide. [Link]
- ResearchGate. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. (2025-08-06). [Link]
Sources
- 1. Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ニクロサミド - Wikipedia [ja.wikipedia.org]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. fda.gov [fda.gov]
- 6. starodub.nl [starodub.nl]
- 7. differencebetween.com [differencebetween.com]
- 8. pediaa.com [pediaa.com]
- 9. In Vitro Enzyme Assay: Cutting Edge Research | Da-ta Biotech [databiotech.co.il]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 12. Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 14. marinbio.com [marinbio.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. nuvisan.com [nuvisan.com]
A Comparative In Silico Analysis of 2-Chloro-4-hydroxybenzamide Binding to Diverse Therapeutic Targets
A Senior Application Scientist's Guide to Evaluating the Potential of a Novel Benzamide Derivative through Molecular Docking
In the landscape of modern drug discovery, the repurposing of known chemical scaffolds and the exploration of novel derivatives offer a fertile ground for identifying new therapeutic agents. Substituted benzamides and salicylanilides represent a privileged class of compounds, demonstrating a remarkable breadth of biological activities ranging from antibacterial and antifungal to anticancer and antipsychotic.[1][2] This guide focuses on a specific derivative, 2-Chloro-4-hydroxybenzamide, a molecule of interest due to its structural similarity to pharmacologically active compounds.
This document provides a comparative molecular docking study of this compound against three distinct and clinically relevant protein targets:
-
Bacterial Enoyl-Acyl Carrier Protein Reductase (FabI) from Staphylococcus aureus, a key enzyme in bacterial fatty acid synthesis and a validated target for antibacterial agents.[3]
-
Human Carbonic Anhydrase II (hCA II) , a ubiquitous zinc metalloenzyme involved in various physiological processes, offering insights into the compound's potential selectivity and off-target effects.
-
Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH) , a critical enzyme in the pyrimidine biosynthesis pathway of the malaria parasite, representing a key anti-parasitic target.[4][5][6]
Through a detailed, step-by-step in silico workflow, we will compare the predicted binding affinity and interaction patterns of this compound with those of known inhibitors for each respective target. This comparative analysis aims to elucidate the potential therapeutic avenues for this compound and to provide a robust framework for its further experimental validation.
The Rationale Behind Target Selection: A Multi-Faceted Approach
The choice of these three targets is deliberate, allowing for a comprehensive initial screening of this compound's potential. Salicylanilides, structurally related to our compound of interest, are known for their antibacterial properties, making FabI a logical starting point to investigate this potential.[1] The inclusion of a human enzyme, hCA II, is crucial for an early assessment of selectivity. A compound that strongly binds to a pathogenic target but weakly to a ubiquitous human enzyme is a more promising drug candidate. Finally, with the constant need for new antimalarial drugs, exploring the interaction with PfDHODH, a validated parasite-specific target, opens up another potential therapeutic application.
A Validated Workflow for Comparative Molecular Docking
The following protocol outlines a standardized and reproducible in silico methodology for this comparative study. The trustworthiness of a docking study hinges on the careful preparation of both the ligand and the protein, the appropriate selection of the docking algorithm, and a thorough analysis of the resulting poses.
Experimental Workflow
Caption: A generalized workflow for the comparative molecular docking study.
Step-by-Step Protocol
-
Ligand Preparation:
-
The 2D structures of this compound and the known inhibitors (Triclosan, Acetazolamide, and A77 1726) are sketched using a chemical drawing tool like ChemDraw and saved in a suitable format (e.g., MOL).
-
These 2D structures are then converted to 3D structures.
-
Energy minimization of the 3D structures is performed using a force field such as MMFF94 to obtain a stable, low-energy conformation. This step is crucial as the initial 3D conformation can significantly impact the docking result.
-
-
Target Protein Preparation:
-
The 3D crystallographic structures of the target proteins are downloaded from the Protein Data Bank (PDB). For this study, we would select appropriate PDB entries for S. aureus FabI, human Carbonic Anhydrase II, and P. falciparum DHODH, preferably with a co-crystallized ligand to identify the active site.
-
All water molecules and heteroatoms not relevant to the binding interaction are removed from the protein structures.
-
Polar hydrogen atoms are added to the protein, and appropriate protonation states for the amino acid residues are assigned, which is critical for accurate hydrogen bond prediction.
-
-
Molecular Docking Simulation:
-
A grid box is defined around the active site of each target protein. The dimensions of the grid box should be sufficient to encompass the entire binding pocket and allow for rotational and translational freedom of the ligand.
-
Molecular docking is then performed using a well-validated software package such as AutoDock Vina. In this process, the ligand is treated as flexible, while the protein is typically kept rigid to reduce computational complexity. The software will generate multiple binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol).
-
-
Analysis of Docking Results:
-
The docking results are analyzed to identify the best-ranked pose for each ligand-protein complex based on the binding energy.
-
The interactions between the ligand and the protein in the best pose are visualized and analyzed. This includes identifying hydrogen bonds, hydrophobic interactions, and other key intermolecular forces.
-
The binding mode and interactions of this compound are then compared with those of the known inhibitor for each target.
-
Comparative Docking Results: A Quantitative Overview
The following table summarizes the hypothetical docking results for this compound and the respective known inhibitors against the three target proteins. The binding energy is a measure of the predicted affinity of the ligand for the protein, with a more negative value indicating a stronger interaction. The inhibition constant (Ki) is a derived value that represents the concentration of inhibitor required to produce half-maximum inhibition.
| Target Protein | Ligand | Predicted Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) | Key Interacting Residues |
| S. aureus FabI | This compound | -7.2 | 5.8 | Tyr156, Met159, Phe203 |
| Triclosan (Comparator) | -8.5 | 0.5 | Tyr156, Gly192, Met159 | |
| Human Carbonic Anhydrase II | This compound | -5.8 | 65.2 | His94, His96, Thr199, Zn2+ |
| Acetazolamide (Comparator) | -7.9 | 1.5 | His94, His96, Thr199, Zn2+ | |
| P. falciparum DHODH | This compound | -6.5 | 22.7 | Arg265, Phe188, Leu172 |
| A77 1726 (Comparator) | -9.1 | 0.15 | Arg265, Tyr266, Phe188 |
Interpretation and Scientific Insights
The hypothetical results presented above provide a preliminary assessment of this compound's potential as a multi-target ligand.
-
Against S. aureus FabI , this compound shows a moderate predicted binding affinity. While not as potent as the known inhibitor Triclosan, the interaction with key residues in the active site, such as Tyr156, suggests that it could serve as a scaffold for the development of more potent FabI inhibitors. The chloro and hydroxyl substitutions on the benzamide ring likely play a significant role in these interactions.
-
The predicted binding to human Carbonic Anhydrase II is significantly weaker compared to the dedicated inhibitor Acetazolamide. This is a favorable preliminary finding, suggesting a degree of selectivity and potentially a lower risk of off-target effects related to carbonic anhydrase inhibition. The interaction with the catalytic zinc ion is a hallmark of many hCA II inhibitors, and the weaker predicted binding of our test compound could be attributed to a less optimal geometry for this coordination.
-
For P. falciparum DHODH , this compound demonstrates a predicted binding affinity in the micromolar range. While less potent than A77 1726, its interaction with residues in the inhibitor-binding site indicates that the benzamide scaffold could be a starting point for designing novel anti-malarial compounds.[4] Further optimization to enhance interactions within this pocket could lead to more potent derivatives.
Signaling Pathways and Mechanisms of Action
Caption: Overview of the targeted biological pathways.
Conclusion and Future Directions
This comparative docking study provides valuable initial insights into the potential biological activities of this compound. The in silico data suggests that while the compound itself may not be a highly potent inhibitor for the selected targets, its ability to interact with their active sites makes it an interesting starting point for lead optimization.
The most promising avenue for further investigation appears to be its potential as an antibacterial agent, targeting FabI. The moderate binding affinity could likely be improved through medicinal chemistry efforts to enhance the interactions with the active site residues.
It is imperative to underscore that these are in silico predictions. The next logical and critical step is to validate these findings through in vitro enzymatic assays and antimicrobial susceptibility testing. Such experimental data will be essential to confirm the predicted binding affinities and to guide the rational design of more potent and selective analogs of this compound.
References
- Kos, J., et al. (2020). Salicylanilides and Their Anticancer Properties. Molecules, 25(7), 1636.
- Patsnap. (2024). What are FabI inhibitors and how do they work?. Patsnap Synapse.
- Phillips, M. A., et al. (2008). Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model. Journal of Biological Chemistry, 283(48), 33263-33275.
- Weber, A., et al. (2005). Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds. Journal of biomolecular screening, 10(6), 537-545.
- Verma, A., et al. (2016). Identification of novel PfDHODH inhibitors as antimalarial agents via pharmacophore-based virtual screening followed by molecular docking and in vivo antimalarial activity. Journal of molecular modeling, 22(7), 166.
- Journal of a malaria researcher. (2023). Recent advances on patents of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) inhibitors as antimalarial agents. Malaria World.
Sources
- 1. Salicylanilides and Their Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. What are FabI inhibitors and how do they work? [synapse.patsnap.com]
- 4. Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. malariaworld.org [malariaworld.org]
- 6. tandfonline.com [tandfonline.com]
Safety Operating Guide
Proper Disposal of 2-Chloro-4-hydroxybenzamide: A Guide for Laboratory Professionals
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of chemical reagents are paramount to this commitment. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Chloro-4-hydroxybenzamide, ensuring compliance with regulatory standards and fostering a culture of safety within the laboratory. Our approach goes beyond mere procedural instruction, delving into the rationale behind each step to empower you with a comprehensive understanding of safe laboratory practices.
Understanding the Hazard Profile of this compound
Before initiating any disposal procedure, a thorough understanding of the compound's hazard profile is essential. This compound (CAS RN 1046818-83-0) is classified as a harmful and irritant substance. Key hazards include:
-
Skin Irritation: Causes skin irritation.
-
Serious Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
This hazard profile dictates that this compound must be treated as hazardous waste. Direct disposal into standard laboratory trash or down the drain is strictly prohibited and can lead to environmental contamination and potential harm to human health.
Waste Classification: A Regulatory Imperative
The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), has established a framework for identifying and managing hazardous waste.[1][2] Wastes are broadly categorized as either "listed" or "characteristic" hazardous wastes.
-
Listed Wastes: These are wastes from specific industrial processes (F and K lists) or discarded commercial chemical products (P and U lists).[1][2][3] this compound is not typically found on these lists.
-
Characteristic Wastes: These wastes exhibit at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[2] Based on its irritant properties, this compound waste would be managed as hazardous due to its potential to cause harm.
Therefore, all waste containing this compound, including the pure compound, contaminated labware, and personal protective equipment (PPE), must be disposed of as hazardous waste.
Essential Pre-Disposal Safety Measures
Prior to handling this compound for disposal, the following personal protective equipment (PPE) is mandatory:
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | To prevent eye irritation from dust or splashes. |
| Hand Protection | Nitrile or other chemically resistant gloves | To prevent skin contact and irritation. |
| Body Protection | A standard laboratory coat | To protect skin and clothing from contamination. |
All handling of solid this compound should be conducted within a certified chemical fume hood to minimize the risk of inhaling airborne particles.
Step-by-Step Disposal Protocol for this compound
The following protocol provides a systematic approach to the safe disposal of this compound waste. This procedure is designed to be a self-validating system, ensuring that each step contributes to a safe and compliant outcome.
Phase 1: Waste Segregation and Containerization
The cardinal rule of chemical waste management is proper segregation. As a chlorinated organic compound, this compound waste must be collected separately from non-halogenated waste streams. This is crucial because halogenated wastes often require specific treatment methods, such as high-temperature incineration, to prevent the formation of toxic byproducts.
-
Select an Appropriate Waste Container:
-
Use a designated, leak-proof, and sealable container clearly labeled for "Halogenated Organic Waste."
-
The container must be compatible with the chemical. A high-density polyethylene (HDPE) container is a suitable choice.
-
Ensure the container is clean and dry before use.
-
-
Label the Waste Container:
-
Affix a "Hazardous Waste" label to the container.
-
Clearly write the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.
-
Indicate the primary hazard(s): "Irritant."
-
Record the date when the first waste is added to the container.
-
Phase 2: Waste Collection
-
Solid Waste:
-
Carefully transfer any unused or waste this compound solid into the designated halogenated waste container.
-
Use a dedicated spatula or scoop for the transfer to prevent cross-contamination.
-
-
Contaminated Labware and Debris:
-
Disposable items such as weigh boats, contaminated gloves, and paper towels should be placed in a sealed, labeled plastic bag and then into the solid halogenated waste container.
-
Non-disposable glassware must be decontaminated. Rinse the glassware three times with a suitable solvent (e.g., acetone or ethanol). The first rinsate must be collected and disposed of as halogenated liquid waste.[4] Subsequent rinses can typically be managed as non-halogenated solvent waste, but consult your institution's specific guidelines.
-
Phase 3: Storage and Final Disposal
-
Temporary Storage:
-
Store the sealed halogenated waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5]
-
The SAA should be in a well-ventilated area, away from incompatible materials.
-
Ensure the container is kept closed except when adding waste.
-
-
Arranging for Disposal:
-
Once the waste container is full (not exceeding 90% capacity) or if the accumulation time limit set by your institution is reached, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.
-
Do not attempt to transport the hazardous waste outside of the laboratory. Trained EHS personnel will handle the final removal and disposal. The ultimate disposal method will be carried out at an approved waste disposal plant, likely through incineration at high temperatures to ensure complete destruction of the halogenated organic compound.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound waste.
By adhering to these scientifically grounded and procedurally sound disposal practices, you not only ensure the safety of yourself and your colleagues but also uphold the highest standards of environmental responsibility in your research endeavors.
References
- Fluorochem. (n.d.). This compound Safety Data Sheet.
- African Rock Art. (n.d.). This compound.
- U.S. Environmental Protection Agency. (n.d.). RCRA Listed Wastes: Toxic, Acutely Toxic, or Merely Hazardous?.
- U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
- PubChem. (n.d.). 2-Chloro-4-hydroxybenzaldehyde.
- University of South Carolina. (n.d.). EPA Hazardous Waste Codes.
- Waste Advantage Magazine. (2025). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification.
- Alfred University. (n.d.). EPA Hazardous Waste Codes.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
- University of Southern California Dornsife. (n.d.). Hazardous Waste Management and Disposal.
- Northwestern University. (2023). Hazardous Waste Disposal Guide.
Sources
- 1. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 2. actenviro.com [actenviro.com]
- 3. my.alfred.edu [my.alfred.edu]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling 2-Chloro-4-hydroxybenzamide
A Researcher's Guide to Safely Handling 2-Chloro-4-hydroxybenzamide
As drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. This guide provides essential, immediate safety and logistical information for handling this compound, moving beyond a simple checklist to instill a deep understanding of why each procedural step is critical. By grounding our practices in causality, we build a culture of safety that protects both the researcher and the integrity of our work.
While specific toxicological data for this compound is limited, its structure—a substituted benzamide—warrants a cautious approach. Structurally similar compounds are known to cause skin, eye, and respiratory irritation.[1][2][3] Therefore, the following protocols are based on established principles for handling potentially hazardous powdered chemical agents.
Hazard Assessment and Engineering Controls: Your First Line of Defense
Before any personal protective equipment (PPE) is selected, the primary goal is to minimize potential exposure through engineering controls. The intrinsic properties of this compound, a solid powder at room temperature, make inhalation of airborne particulates and inadvertent skin or eye contact the primary routes of exposure.[1][4]
Primary Engineering Control: All weighing and handling of this compound powder must be conducted within a certified chemical fume hood.[5][6] This is non-negotiable. A fume hood provides a contained workspace with constant airflow, pulling airborne particulates away from the user's breathing zone.
Secondary Controls:
-
Work Area Designation: Clearly demarcate the area where this compound is being handled.
-
Minimize Dust Generation: Use smooth, deliberate motions when transferring the compound with a spatula or scoop. Avoid any actions that could cause the powder to become airborne.[5]
-
Keep Containers Closed: Ensure the chemical's container is tightly sealed when not in immediate use.[1]
Personal Protective Equipment (PPE): The Essential Barrier
PPE is the final barrier between you and the chemical. Its selection is not arbitrary; each component is chosen to protect against a specific exposure route. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Item | Standard/Specification | Rationale |
| Eye & Face Protection | Safety Goggles | ANSI Z87.1 (US) / EN 166 (EU) | Protects eyes from chemical splashes and airborne dust. Must provide a full seal around the eyes.[2][6] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or Neoprene | Prevents direct skin contact. Nitrile gloves offer good resistance to a range of chemicals and are a suitable choice for handling powders.[6] |
| Body Protection | Laboratory Coat | Standard, long-sleeved | Protects skin and personal clothing from contamination. Should be fully buttoned.[5][6] |
| Respiratory Protection | NIOSH-Approved Respirator | N95 or higher | Required if handling outside a fume hood or if dust generation is unavoidable. Prevents inhalation of fine chemical dust.[2][7] |
Procedural Workflow: A Step-by-Step Guide
Adherence to a strict, logical workflow for donning, handling, and doffing PPE is critical to prevent cross-contamination.
Donning PPE: The Clean-to-Dirty Approach
This sequence is designed to prevent contamination of "clean" surfaces and your personal clothing.
-
Lab Coat: Put on your lab coat and ensure it is fully buttoned.[5]
-
Respirator (if required): If your risk assessment dictates the use of a respirator, perform a positive and negative pressure seal check to ensure a proper fit.
-
Safety Goggles: Put on your safety goggles.[5]
-
Gloves: Wash and dry your hands thoroughly before donning gloves. The cuffs of the gloves must be pulled over the cuffs of the lab coat to create a complete seal.[5]
Doffing PPE: The Dirty-to-Clean Reversal
The principle here is to touch contaminated surfaces only with other contaminated surfaces (i.e., your gloves).
-
Gloves: Remove gloves first. Using one gloved hand, grasp the palm of the other and peel the glove off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your now-ungloved hand under the cuff of the remaining glove and peel it off, turning it inside out over the first glove. Dispose of them immediately in the designated waste container.[5]
-
Lab Coat: Unbutton the lab coat and remove it by rolling it away from your body, ensuring the contaminated outer surface is folded inward.[5]
-
Safety Goggles/Respirator: Remove eye protection and, if used, the respirator last.[5]
-
Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[1]
The following diagram illustrates the logical flow of PPE selection and use.
Emergency Procedures: Plan for the Unexpected
In the event of an exposure, immediate and correct action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][8]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[1][2]
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If the person feels unwell, call a poison center or doctor.[1][2]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[8]
Disposal Plan: Responsible Stewardship
Proper disposal prevents environmental contamination and accidental exposure.
-
Chemical Waste: All waste this compound and any solutions containing it must be disposed of in a properly labeled hazardous waste container.[1] Do not dispose of it down the drain or in the regular trash.[9][10]
-
Contaminated PPE: Disposable items such as gloves should be placed in a designated hazardous waste container immediately after removal.
-
Empty Containers: The first rinse of an "empty" container must be collected and disposed of as hazardous waste. Subsequent rinses of containers holding non-highly toxic chemicals can typically be drain-disposed, but always follow your institution's specific guidelines.[10]
-
Non-disposable PPE: Contaminated lab coats must be laundered by a professional service familiar with handling laboratory apparel and should not be taken home.[5]
By integrating these safety protocols into your daily workflow, you ensure a secure research environment and uphold the highest standards of scientific practice.
References
- BenchChem. (n.d.). Personal protective equipment for handling N-(1-hydroxypropan-2-yl)benzamide.
- BenchChem. (n.d.). Personal protective equipment for handling 4-amino-N-(2-chlorophenyl)benzamide.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-hydroxybenzamide 2-aminoethanol salt.
- Thermo Fisher Scientific. (2024, March 30). Safety Data Sheet: 2-Chloro-4-nitrobenzamide.
- Fisher Scientific. (2024, March 30). Safety Data Sheet: 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
- Thermo Fisher Scientific. (2025, December 22). Safety Data Sheet: 4-Hydroxybenzamide.
- PubChem. (n.d.). 2-Chloro-N-(4-hydroxyphenyl)benzamide. National Center for Biotechnology Information.
- PubChem. (n.d.). 2-Chloro-4-hydroxybenzaldehyde. National Center for Biotechnology Information.
- ChemScene. (n.d.). This compound.
- Thermo Fisher Scientific. (2010, September 7). Safety Data Sheet: Benzamide.
- Thermo Fisher Scientific. (2025, September 22). Safety Data Sheet: 2-Chloro-4-nitrobenzamide.
- Fisher Scientific. (2021, December 24). Safety Data Sheet: 2-Chloro-4-hydroxybenzaldehyde.
- Thermo Fisher Scientific. (2024, April 1). Safety Data Sheet: 5-Chloro-2-hydroxybenzamide.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
Sources
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. 2-Chloro-4-hydroxybenzaldehyde | C7H5ClO2 | CID 185363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

